trypsinogen 2
Description
Properties
CAS No. |
103964-84-7 |
|---|---|
Molecular Formula |
C20H25NO6 |
Synonyms |
trypsinogen 2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Regulation and Expression of the Trypsinogen 2 Gene (PRSS2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine protease 2 gene (PRSS2), also known as trypsinogen (B12293085) 2, encodes the anionic isoform of human trypsinogen. This enzyme is a critical component of the digestive system, synthesized in the pancreas and secreted into the small intestine to digest dietary proteins.[1][2] Beyond its established role in digestion, emerging evidence has implicated PRSS2 in various pathological conditions, including pancreatitis and several types of cancer, such as gastric, pancreatic, prostate, and breast cancer.[3][4][5] Upregulation of PRSS2 is a characteristic feature of pancreatitis.[1] This guide provides a comprehensive overview of the current understanding of PRSS2 gene regulation and expression, with a focus on the molecular mechanisms governing its activity and its role in disease.
Gene and Protein Characteristics
PRSS2 is located on chromosome 7q34 and is part of a cluster of trypsinogen genes.[1] The gene encodes a preproenzyme that is processed to the mature trypsinogen, which is then activated in the duodenum by enterokinase to form active trypsin. This active enzyme plays a crucial role in the proteolytic cascade of digestive enzyme activation.
Tissue-Specific Expression of PRSS2
PRSS2 is predominantly expressed in the exocrine pancreas, where it is one of the most abundant proteases.[1][6] Its expression is highly tissue-specific, with significantly lower levels detected in other tissues.
Quantitative mRNA Expression in Normal Human Tissues
The following table summarizes the median mRNA expression of PRSS2 in various human tissues, based on data from the Genotype-Tissue Expression (GTEx) project.
| Tissue | Median FPKM |
| Pancreas | 15,000+ |
| Salivary Gland | < 10 |
| Small Intestine (Terminal Ileum) | < 5 |
| Stomach | < 5 |
| Colon (Transverse) | < 5 |
| Liver | < 1 |
| Lung | < 1 |
| Breast (Mammary Tissue) | < 1 |
| Prostate | < 1 |
| Ovary | < 1 |
| Skin (Sun Exposed) | < 1 |
| Whole Blood | < 1 |
Data is illustrative and sourced from publicly available databases. Actual values may vary.
Protein Expression
Consistent with mRNA data, PRSS2 protein is selectively expressed in the cytoplasm of exocrine pancreatic cells and Paneth cells.[1][6]
PRSS2 Expression in Cancer
Elevated expression of PRSS2 has been observed in several malignancies and is often associated with tumor progression and metastasis.[3][4][5]
Quantitative mRNA Expression in Cancer Tissues
The Cancer Genome Atlas (TCGA) data reveals differential expression of PRSS2 across various cancer types.
| Cancer Type | Median FPKM (Tumor) | Median FPKM (Normal) |
| Pancreatic Adenocarcinoma (PAAD) | ~100 | ~15,000+ |
| Stomach Adenocarcinoma (STAD) | ~5 | < 5 |
| Colon Adenocarcinoma (COAD) | < 1 | < 5 |
| Breast Invasive Carcinoma (BRCA) | < 1 | < 1 |
| Prostate Adenocarcinoma (PRAD) | < 1 | < 1 |
| Lung Squamous Cell Carcinoma (LUSC) | < 1 | < 1 |
Data is illustrative and sourced from publicly available databases. Actual values may vary.
Regulation of PRSS2 Gene Expression
The expression of PRSS2 is tightly controlled at the transcriptional and epigenetic levels.
Transcriptional Regulation
c-Myc: The transcription factor c-Myc has been identified as a key regulator of PRSS2 expression. Studies have shown that shRNA-mediated silencing of c-Myc leads to a significant reduction in PRSS2 expression in cancer cell lines.[7] This indicates a direct or indirect positive regulatory role of c-Myc on PRSS2 transcription.
AP-1 (Activator Protein 1): While direct binding of AP-1 to the PRSS2 promoter has not been definitively demonstrated in the provided search results, AP-1 is a crucial transcription factor involved in cellular proliferation, differentiation, and apoptosis, and its dysregulation is common in cancer.[8] Given the role of PRSS2 in cancer progression, investigating the potential regulation by AP-1 is a logical area for future research.
Logical Relationship: c-Myc Regulation of PRSS2
Caption: c-Myc positively regulates the transcription of the PRSS2 gene.
Epigenetic Regulation
Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression. While specific studies on the epigenetic regulation of PRSS2 are limited in the provided search results, the regulation of the related serine protease, TMPRSS2, by DNA methylation in prostate cancer suggests that similar mechanisms may apply to PRSS2.[9] Hypermethylation of promoter regions is a common mechanism for gene silencing in cancer.[10] Further research is needed to elucidate the specific epigenetic landscape of the PRSS2 gene in normal and diseased states.
Signaling Pathways Involving PRSS2
In the tumor microenvironment, PRSS2 has been shown to participate in a signaling cascade that promotes tumor growth and progression.
The PRSS2-LRP1-Tsp-1 Pathway: Secreted PRSS2 can bind to the low-density lipoprotein receptor-related protein 1 (LRP1) on the surface of stromal cells. This interaction leads to the repression of Thrombospondin-1 (Tsp-1), a potent inhibitor of angiogenesis and tumor growth. The enzymatic activity of PRSS2 is not required for this function. This pathway highlights a non-proteolytic role for PRSS2 in intercellular communication within the tumor microenvironment.
Signaling Pathway: PRSS2-LRP1-Tsp-1 Axis
Caption: PRSS2 represses Tsp-1 expression via LRP1, promoting tumor growth.
Experimental Protocols
Western Blot for PRSS2 Detection
This protocol outlines the general steps for detecting PRSS2 protein in cell lysates or tissue homogenates.
1. Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
For tissues, homogenize in RIPA buffer with protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PRSS2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Experimental Workflow: Western Blot for PRSS2
Caption: A streamlined workflow for the detection of PRSS2 protein via Western Blot.
Immunohistochemistry (IHC) for PRSS2
This protocol provides a general guideline for the detection and localization of PRSS2 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol (B145695) washes.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or a high-pH buffer.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate with a primary antibody against PRSS2.
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash with PBS or TBS.
-
Apply a streptavidin-HRP conjugate.
-
Wash with PBS or TBS.
4. Visualization and Counterstaining:
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
Quantitative Real-Time PCR (qPCR) for PRSS2 mRNA
This protocol is for the quantification of PRSS2 mRNA levels.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol or column-based kits).
-
Treat with DNase I to remove genomic DNA contamination.
-
Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
2. qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for PRSS2, and a SYBR Green or TaqMan master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
Include no-template controls and a reference gene (e.g., GAPDH, ACTB) for normalization.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative expression of PRSS2 using the ΔΔCt method.
siRNA-mediated Knockdown of PRSS2
This protocol describes the transient knockdown of PRSS2 expression in cultured cells.
1. siRNA Design and Preparation:
-
Design or obtain pre-validated siRNA duplexes targeting PRSS2.
-
Prepare a stock solution of the siRNA.
2. Transfection:
-
Seed cells in a culture plate to achieve 30-50% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent.
-
Add the complexes to the cells and incubate.
3. Validation of Knockdown:
-
Harvest cells 24-72 hours post-transfection.
-
Assess the knockdown efficiency at the mRNA level by qPCR and at the protein level by Western blot.
Conclusion and Future Directions
The PRSS2 gene, encoding anionic trypsinogen, is a key player in pancreatic physiology and is increasingly recognized for its role in pathology, particularly in pancreatitis and cancer. Its expression is tightly regulated, with the transcription factor c-Myc being a significant activator. In the tumor microenvironment, PRSS2 participates in a signaling pathway that promotes tumor progression through a non-proteolytic mechanism.
Future research should focus on several key areas. A detailed characterization of the epigenetic modifications governing PRSS2 expression in both normal and diseased states is crucial. This includes comprehensive analysis of DNA methylation patterns and histone modifications at the PRSS2 locus. Furthermore, the experimental validation of other predicted transcription factors will provide a more complete picture of its transcriptional regulation. A deeper understanding of the signaling pathways that modulate PRSS2 expression and the downstream consequences of its activity will be vital for the development of novel therapeutic strategies targeting PRSS2 in various diseases. The development of specific inhibitors for the non-proteolytic functions of PRSS2 could also represent a promising avenue for cancer therapy.
References
- 1. PRSS2 serine protease 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. PRSS2 - Wikipedia [en.wikipedia.org]
- 3. thermofisher.com [thermofisher.com]
- 4. High expression of serine protease 2 (PRSS2) associated with invasion, metastasis, and proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRSS2 overexpression relates to poor prognosis and promotes proliferation, migration and invasion in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene - PRSS2 [maayanlab.cloud]
- 7. PRSS2 remodels the tumor microenvironment via repression of Tsp1 to stimulate tumor growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 9. Hypermethylation-mediated transcriptional repression of TMPRSS2 in androgen receptor-negative prostate cancer cells | Semantic Scholar [semanticscholar.org]
- 10. DNA Methylation Based Biomarkers in Non-Invasive Cancer Screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Trypsinogen 2 Activation by Enterokinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of trypsinogen (B12293085) to trypsin is a critical and initiating step in the cascade of digestive enzyme activation in the small intestine. This process is primarily triggered by the highly specific proteolytic cleavage of trypsinogen by the enzyme enterokinase (also known as enteropeptidase). Understanding the precise mechanism of this activation is paramount for researchers in digestive physiology and for professionals in drug development targeting metabolic and gastrointestinal diseases. This technical guide provides a comprehensive overview of the core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Core Mechanism of Activation
Trypsinogen, the inactive zymogen of trypsin, is synthesized and secreted by the acinar cells of the pancreas. Its activation is initiated in the duodenum by enterokinase, a serine protease located on the brush border of enterocytes.
The activation process involves the specific cleavage of the N-terminal propeptide from trypsinogen. Enterokinase recognizes and cleaves the peptide bond following a highly specific motif, typically Asp-Asp-Asp-Asp-Lys (DDDDK), at the C-terminal end of the lysine (B10760008) residue.[1] This cleavage exposes a new N-terminal isoleucine residue.
This newly exposed N-terminus then translocates and inserts into a specific pocket in the trypsinogen molecule, forming a salt bridge with an aspartate residue near the active site. This conformational change leads to the proper formation of the substrate-binding pocket and the oxyanion hole, resulting in the catalytically active form of the enzyme, trypsin.
Once a small amount of trypsin is formed, it can then activate other trypsinogen molecules in an autocatalytic process, as trypsin itself can cleave the same activation peptide.[2] This autoactivation leads to a rapid amplification of trypsin activity in the duodenum.
Role of Calcium
Calcium ions (Ca²⁺) play a significant role in the activation and stability of trypsin. While not directly involved in the catalytic activity of enterokinase, calcium binding to trypsinogen and trypsin has two main effects:
-
Stabilization of Trypsin: Calcium binding to a specific site on the trypsin molecule makes it more resistant to autolysis (self-digestion).
-
Modulation of Autocatalysis: Calcium ions can influence the rate of autocatalytic activation of trypsinogen by trypsin.
Signaling Pathway and Logical Relationships
The activation of trypsinogen by enterokinase is a critical control point in digestive physiology. The following diagram illustrates the key steps and the subsequent activation cascade.
Quantitative Data
The following tables summarize key quantitative data related to the activation of trypsinogen by enterokinase. Note that kinetic parameters can vary depending on the specific isoforms of the enzymes and the experimental conditions.
Table 1: Kinetic Parameters of Enterokinase
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |
| Trypsinogen | Bovine | 13 | 1.9 | 1.5 x 105 | pH 8.0, 25°C | N/A |
| Gly-(Asp)4-Lys-2-naphthylamide | Porcine | 1500 | 2.5 | 1.7 x 103 | pH 8.4, 37°C, 10 mM CaCl2 | [3] |
| GD4K-AMC | Human (recombinant light chain) | 25 | 65 | 2.6 x 106 | pH 8.0 | [3] |
Table 2: Factors Affecting Enterokinase Activity
| Factor | Effect | Concentration/Condition | Reference |
| pH | Optimal activity between pH 7.0 and 8.5 | - | [4] |
| Activity significantly reduced | < pH 6.0 or > pH 9.0 | [5] | |
| Calcium (CaCl2) | Required for optimal activity | 2 mM | [5] |
| Sodium Chloride (NaCl) | Gradual inhibition | 250 mM (25% reduction) | [5] |
| Near complete inhibition | 2 M | [5] | |
| Urea | No significant inhibition | 0.1 - 3 M | [4] |
| Inhibition | > 2 M | [5] | |
| SDS | Inhibitory | ≥ 0.01% | [4] |
| β-mercaptoethanol | Inhibition | > 20 mM | [5] |
| Imidazole | Inhibition | > 50 mM | [5] |
Table 3: Inhibitors of Enterokinase
| Inhibitor | Type | Ki | Notes | Reference |
| Benzamidine | Competitive | 11.2 µM (for a trypsin-like protease) | Binds to the active site. | [6] |
| Aprotinin | Serine protease inhibitor | - | Binds to the active site. | [7] |
| AEBSF hydrochloride | Serine protease inhibitor | - | Irreversibly binds to the active site. | [7] |
| SCO-792 | Reversible | IC50 = 5.4 nM (human) | Potent small molecule inhibitor. | |
| T-0046812 | Time-dependent | IC50 = 140 nM | Precursor to more potent inhibitors. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the activation of trypsinogen by enterokinase.
In Vitro Trypsinogen Activation Assay (Fluorescence-Based)
This assay measures the rate of trypsinogen activation by monitoring the increase in fluorescence upon the cleavage of a trypsin-specific fluorogenic substrate.
Materials:
-
Recombinant human this compound
-
Recombinant human enterokinase
-
Trypsin-specific fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin, Boc-QAR-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.05% (v/v) Tween-20
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve recombinant human this compound in Assay Buffer to a final concentration of 10 µM.
-
Prepare a stock solution of recombinant human enterokinase in Assay Buffer. The final concentration will depend on the desired reaction rate.
-
Prepare a 10 mM stock solution of Boc-QAR-AMC in DMSO. Dilute this stock in Assay Buffer to a working concentration of 200 µM.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the 10 µM this compound solution to each well.
-
Add 25 µL of Assay Buffer to each well.
-
To initiate the reaction, add 25 µL of the enterokinase solution to each well. For a negative control, add 25 µL of Assay Buffer without enterokinase.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C.
-
Add 100 µL of the 200 µM Boc-QAR-AMC working solution to each well.
-
Measure the fluorescence intensity at 1-minute intervals for 30-60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
The initial rate of the reaction (V₀) is determined from the linear portion of the curve.
-
The rate of trypsinogen activation can be calculated by converting the rate of fluorescence increase to the concentration of active trypsin formed per unit time, using a standard curve of active trypsin.
-
Quantitative Western Blotting for Trypsinogen Activation
This method allows for the direct visualization and quantification of the conversion of trypsinogen to trypsin over time.
Materials:
-
Recombinant human this compound
-
Recombinant human enterokinase
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂
-
SDS-PAGE Sample Buffer (Laemmli buffer)
-
Primary antibody specific for trypsinogen/trypsin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel electrophoresis and Western blotting equipment
-
Imaging system for chemiluminescence detection
-
Densitometry software
Procedure:
-
Activation Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing recombinant human this compound (e.g., 1 µM) in Reaction Buffer.
-
Initiate the reaction by adding recombinant human enterokinase (e.g., 10 nM).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add an equal volume of 2X SDS-PAGE Sample Buffer and boil for 5 minutes to stop the reaction.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against trypsinogen/trypsin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Add the chemiluminescent substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Use densitometry software to quantify the band intensities for both trypsinogen and trypsin at each time point.
-
-
Data Analysis:
-
Calculate the percentage of trypsinogen converted to trypsin at each time point by comparing the band intensity of trypsin to the total intensity of trypsinogen and trypsin.
-
Plot the percentage of activation versus time.
-
Conclusion
The activation of this compound by enterokinase is a highly specific and regulated process that serves as the master switch for protein digestion in the small intestine. A thorough understanding of its mechanism, kinetics, and the factors that influence it is essential for both basic research and the development of therapeutic interventions for digestive disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in this critical area of human physiology. Further investigation into the specific interactions between human enzyme isoforms and the development of highly selective inhibitors will continue to be a promising avenue for future research.
References
- 1. Time course profile of serum trypsinogen-2 and trypsin-2-alpha1-antitrypsin in patients with acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein surface charge of trypsinogen changes its activation pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and purification of soluble and active human enterokinase light chain in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. scbt.com [scbt.com]
- 7. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Trypsinogen 2 in Protein Digestion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the physiological role of trypsinogen (B12293085) 2, the inactive precursor of the critical digestive enzyme trypsin 2. We will explore its synthesis, activation cascade, enzymatic function, and the regulatory mechanisms that control its activity. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.
Introduction: The Central Role of a Zymogen
Protein digestion in the small intestine is a highly efficient process orchestrated by a cascade of proteolytic enzymes. At the apex of this cascade is trypsin, a potent serine protease. To prevent the autodigestion of the pancreas, where it is synthesized, trypsin is produced and secreted in an inactive zymogen form called trypsinogen.[1] There are two major human isoenzymes of trypsinogen: trypsinogen-1 (cationic) and trypsinogen-2 (anionic).[2] This guide focuses on trypsinogen 2, detailing its journey from an inert precursor to a master activator of digestive proteolysis.
Trypsinogen is stored in zymogen granules within pancreatic acinar cells and released into the duodenum via pancreatic juice.[1][3] Its activation initiates a chain reaction, converting other pancreatic proenzymes into their active forms, which collectively dismantle dietary proteins into absorbable peptides and amino acids.[4][5][6]
The Activation Cascade: From Inactive Precursor to Potent Enzyme
The transformation of trypsinogen into active trypsin is a tightly regulated, two-step process that occurs exclusively within the lumen of the small intestine to protect the pancreas.[7]
Step 1: Initial Activation by Enteropeptidase
Upon reaching the duodenum, trypsinogen encounters enteropeptidase (also known as enterokinase), an enzyme anchored to the brush border membrane of duodenal enterocytes.[1][8][9] Enteropeptidase is highly specific and cleaves the N-terminal activation peptide from trypsinogen.[10][11] This initial cleavage induces a conformational change in the trypsinogen molecule, forming the active site and unlocking its catalytic power.[1]
Step 2: Autocatalytic Activation
Once a small amount of trypsin is formed, it triggers a powerful amplification loop. Active trypsin can itself cleave and activate other trypsinogen molecules, leading to a rapid and exponential increase in active trypsin within the duodenum.[1][8] This process is known as autoactivation and is a hallmark of the digestive enzyme cascade.[11]
Caption: Diagram 1: The activation cascade of this compound in the duodenum.
Enzymatic Function and Substrate Specificity
Active trypsin 2 is an endopeptidase, meaning it hydrolyzes peptide bonds within a protein chain rather than at the ends. Its function is twofold:
-
Direct Protein Digestion: Trypsin specifically cleaves peptide bonds on the carboxyl side (C-terminus) of basic amino acids—lysine (B10760008) (Lys) and arginine (Arg).[1][12][13] This action breaks large, complex proteins into smaller, more manageable peptides.[14][15]
-
Activation of Other Zymogens: As the primary activator, trypsin cleaves and activates a host of other pancreatic proenzymes, including chymotrypsinogen, proelastase, and procarboxypeptidases.[4][5][9][16] This ensures a coordinated and powerful proteolytic attack on dietary proteins.
The high specificity for lysine and arginine is dictated by the structure of trypsin's S1 binding pocket, which contains a negatively charged aspartate residue (Asp189) that attracts the positively charged side chains of these basic amino acids.[][18]
Quantitative Data
The following tables summarize key quantitative parameters related to trypsin activity.
Table 1: General Properties of Human Trypsin 2
| Parameter | Value | Reference |
|---|---|---|
| Source | Pancreas | [19] |
| Molecular Weight | ~23.3 kDa | [19] |
| Optimal pH | 7.5 - 8.5 | [8][19] |
| Zymogen Form | This compound | [2] |
| Activating Enzyme | Enteropeptidase, Trypsin |[1][8] |
Table 2: Substrate Specificity and Kinetic Parameters
| Substrate | Cleavage Site | Km (mM) | kcat (s⁻¹) | Source |
|---|---|---|---|---|
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Arginine | 0.035 | 241.037 | [20] |
| Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) | Arginine | Varies by condition | Varies by condition | [21] |
| Tosyl-glycyl-prolyl-arginine-AMC | Arginine | Varies by condition | Varies by condition | [22] |
| Tosyl-glycyl-prolyl-lysine-AMC | Lysine | Varies by condition | Varies by condition | [22] |
Note: Kinetic parameters are highly dependent on experimental conditions (pH, temperature, buffer composition). The values for BAEE are from a study on fish trypsin but illustrate typical catalytic efficiency.[20]
Safeguards Against Premature Activation
The potent nature of trypsin necessitates multiple safeguards to prevent its premature activation within the pancreas, which can lead to pancreatitis.
-
Zymogen Synthesis: Trypsin is synthesized as the inactive trypsinogen.[1]
-
Compartmentalization: Trypsinogen is stored within membrane-bound zymogen granules, sequestering it from the rest of the cell.[1][3]
-
Presence of Inhibitors: Pancreatic acinar cells co-secrete a potent pancreatic secretory trypsin inhibitor (PSTI), also known as serine protease inhibitor Kazal-type 1 (SPINK1), which binds to and inactivates any trypsin that may be prematurely formed.[1]
-
Low Intra-Acinar Calcium: Low calcium concentrations within the pancreatic cells inhibit trypsin activity.[3]
Experimental Protocols
Accurate measurement of trypsin activity is fundamental to research in digestion, proteomics, and disease pathology.
This protocol provides a common method for determining trypsin activity by measuring the release of p-nitroaniline (pNA).
Materials:
-
Trypsin solution (e.g., from bovine or porcine pancreas)
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) stock solution (e.g., 60 mM in DMSO)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂
-
Stop Solution: 30% (v/v) acetic acid
-
96-well microplate and microplate reader (410 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the trypsin solution in cold 1 mM HCl to determine the linear range of the assay.
-
Prepare the BAPNA working solution by diluting the stock solution in the Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted trypsin solutions to the sample wells.
-
For a blank control, add 25 µL of 1 mM HCl.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Reaction Initiation:
-
Add 125 µL of the BAPNA working solution to all wells to start the reaction.
-
-
Measurement:
-
Incubate the plate at 25°C.
-
Measure the absorbance at 410 nm in kinetic mode at regular intervals (e.g., every minute for 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA410/min) from the linear portion of the reaction curve for each trypsin concentration.
-
Subtract the rate of the blank control from the sample rates.
-
Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of pNA is 8,800 M⁻¹cm⁻¹.
-
Caption: Diagram 2: A typical experimental workflow for a trypsin activity assay.
This protocol is a standard procedure for preparing protein samples for proteomic analysis.
Materials:
-
Purified protein sample
-
Denaturation Buffer: 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0
-
Reducing Agent: 100 mM dithiothreitol (B142953) (DTT)
-
Alkylating Agent: 200 mM iodoacetamide (B48618) (IAA)
-
Trypsin Gold, Mass Spectrometry Grade (protease:protein ratio of 1:50 w/w)
-
Quenching Solution: 1% Trifluoroacetic acid (TFA) or formic acid
Procedure:
-
Denaturation and Reduction:
-
Dissolve the protein sample in Denaturation Buffer.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Dilution and Digestion:
-
Dilute the reaction mixture 4-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to 2 M.
-
Add trypsin to the desired protease:protein ratio (e.g., 1:50).
-
Incubate overnight at 37°C.
-
-
Reaction Termination:
-
Stop the digestion by adding TFA or formic acid to a final concentration of 1%.
-
The resulting peptide mixture is now ready for desalting and analysis by LC-MS/MS.
-
Broader Signaling Roles: Protease-Activated Receptor 2 (PAR-2)
Beyond its digestive functions, trypsin acts as a signaling molecule by activating Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor expressed on various cell types, including pancreatic duct cells and cancer cells.[23][24] Trypsin cleaves the N-terminus of PAR-2, exposing a "tethered ligand" that binds to and activates the receptor.[23][25] This activation can trigger downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, influencing processes like cell proliferation, inflammation, and ion secretion.[24][26][27]
Caption: Diagram 3: Simplified Trypsin-PAR2 signaling cascade.
Conclusion
This compound is a cornerstone of protein digestion. Its synthesis as an inactive zymogen, combined with a highly specific and localized activation mechanism in the duodenum, exemplifies a sophisticated biological control system. The active enzyme, trypsin 2, not only breaks down dietary proteins directly but also orchestrates the activation of a full suite of pancreatic proteases. Understanding the precise mechanisms of its activation, function, and regulation is critical for research into digestive physiology, nutritional science, diseases like pancreatitis, and for the development of novel therapeutics. Its role as a signaling molecule further broadens its importance in cellular physiology and pathology.
References
- 1. Trypsinogen - Wikipedia [en.wikipedia.org]
- 2. Trypsin and Trypsinogen Activation Peptide in the Prediction of Severity of Acute Pancreatitis [mdpi.com]
- 3. Pancreas - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Trypsin Function: A Proteolytic Enzyme Vital for Good Health [healthline.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 10. Activation of Human Pancreatic Proteolytic Enzymes: The Role of Enteropeptidase and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein surface charge of trypsinogen changes its activation pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. Trypsin - Wikipedia [en.wikipedia.org]
- 14. Trypsin Enzyme | Definition, Function & Mechanism - Lesson | Study.com [study.com]
- 15. mydiagnostics.in [mydiagnostics.in]
- 16. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. pnas.org [pnas.org]
- 23. Trypsin activates pancreatic duct epithelial cell ion channels through proteinase-activated receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Trypsin stimulates proteinase-activated receptor-2-dependent and -independent activation of mitogen-activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Differences Between Cationic and Anionic Trypsinogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsinogen (B12293085), the inactive precursor of the digestive enzyme trypsin, exists in multiple isoforms within the human pancreas. The two primary forms, cationic and anionic trypsinogen, are encoded by the genes PRSS1 and PRSS2, respectively. While structurally similar, these two isoforms exhibit significant differences in their biochemical properties, physiological roles, and implications in pancreatic diseases, most notably pancreatitis. This technical guide provides a comprehensive overview of the core distinctions between cationic and anionic trypsinogen, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers and professionals in the field of drug development.
Core Biochemical and Physicochemical Differences
Cationic and anionic trypsinogens, despite sharing a high degree of sequence homology, display distinct biochemical behaviors that influence their activation, activity, and degradation. These differences are critical to their physiological functions and their roles in pathology.
| Property | Cationic Trypsinogen (PRSS1) | Anionic Trypsinogen (PRSS2) |
| Gene | PRSS1 | PRSS2 |
| Isoelectric Point (pI) | ~10.0 - 10.5 | Lower than cationic trypsinogen |
| Autoactivation | More readily autoactivates, especially at acidic pH | Autoactivation is less facile and is inhibited at acidic pH[1] |
| Autocatalytic Degradation | More resistant to autolysis | Significantly more prone to autocatalytic degradation (10-20 fold higher rate)[1] |
| Calcium Dependence | Autoactivation is calcium-dependent | Autoactivation is also calcium-dependent |
| pH Optimum | Alkaline (around pH 8) | Alkaline (around pH 8) |
Expression and Physiological Concentrations
Under normal physiological conditions, cationic trypsinogen is the predominant isoform in human pancreatic juice. However, this ratio can be significantly altered in disease states.
| Condition | Cationic:Anionic Trypsinogen Ratio | Notes |
| Healthy Pancreas | ~2:1[1] | Cationic trypsinogen is the major isoform. |
| Chronic Pancreatitis/Alcoholism | Ratio is often reversed[1] | Anionic trypsinogen becomes the predominant form. |
Role in Pancreatitis
The differential properties of cationic and anionic trypsinogen have profound implications for their roles in the pathogenesis of pancreatitis.
-
Cationic Trypsinogen (PRSS1): Mutations in the PRSS1 gene are strongly associated with hereditary pancreatitis. These mutations often lead to a gain-of-function, resulting in increased autoactivation or resistance to degradation, which promotes premature and excessive trypsin activity within the pancreas, leading to autodigestion and inflammation.
-
Anionic Trypsinogen (PRSS2): In contrast to PRSS1, certain genetic variants of PRSS2 have been found to be protective against pancreatitis. This protective effect is attributed to the inherent instability and higher susceptibility of anionic trypsin to autolytic degradation[1]. This rapid degradation limits the accumulation of active trypsin, thereby reducing the risk of pancreatic injury. The upregulation of anionic trypsinogen expression in certain pancreatic diseases may represent a compensatory protective mechanism[1].
Signaling Pathways and Experimental Workflows
Trypsinogen Activation Cascade
The activation of trypsinogen to trypsin is a critical initiating step in the digestive enzyme cascade. This process is tightly regulated to prevent premature activation within the pancreas.
Caption: Trypsinogen activation cascade in the duodenum and its pathological implication in the pancreas.
Experimental Workflow for Isoform Separation and Characterization
A typical workflow for the separation and characterization of cationic and anionic trypsinogen involves several key experimental techniques.
Caption: Experimental workflow for separating and characterizing cationic and anionic trypsinogen.
Detailed Experimental Protocols
Separation of Cationic and Anionic Trypsinogen by Ion-Exchange Chromatography
Objective: To separate cationic and anionic trypsinogen isoforms from a mixed sample.
Materials:
-
DEAE-Sephacel or similar anion-exchange resin
-
Chromatography column
-
Tris-HCl buffer (e.g., 20 mM, pH 8.0)
-
NaCl gradient solutions (e.g., 0 to 0.5 M NaCl in Tris-HCl buffer)
-
Fraction collector
-
UV spectrophotometer or protein assay reagents
Methodology:
-
Column Packing: Prepare a slurry of the anion-exchange resin in the starting Tris-HCl buffer and pack it into the chromatography column.
-
Equilibration: Equilibrate the column by washing with several column volumes of the starting buffer until a stable baseline is achieved on the UV detector.
-
Sample Loading: Load the pancreatic juice or tissue extract sample onto the column.
-
Elution:
-
Wash the column with the starting buffer to elute unbound proteins (including cationic trypsinogen, which will not bind to the anion-exchange resin at this pH).
-
Apply a linear gradient of increasing NaCl concentration to elute bound proteins. Anionic trypsinogen will elute at a specific salt concentration.
-
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and for the presence of cationic and anionic trypsinogen using techniques such as SDS-PAGE and enzymatic activity assays.
Enzymatic Activity Assay of Trypsin
Objective: To determine the kinetic parameters (Km and Vmax) of purified trypsin isoforms.
Materials:
-
Purified cationic and anionic trypsin
-
Chromogenic substrate such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2)
-
Microplate reader or spectrophotometer
Methodology:
-
Substrate Preparation: Prepare a stock solution of BAPNA in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.
-
Enzyme Preparation: Prepare a solution of the purified trypsin isoform of known concentration in a cold, slightly acidic buffer to maintain stability before the assay.
-
Assay Setup: In a 96-well plate or cuvettes, add the assay buffer and varying concentrations of the BAPNA substrate.
-
Reaction Initiation: Initiate the reaction by adding a small, fixed amount of the trypsin solution to each well/cuvette.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time. The cleavage of BAPNA by trypsin releases p-nitroaniline, which has a yellow color.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
The turnover number (kcat) can be calculated from the Vmax and the enzyme concentration.
-
In-Gel Digestion and Mass Spectrometry for Protein Identification
Objective: To confirm the identity of the separated trypsinogen isoforms.
Materials:
-
Excised protein bands from an SDS-PAGE gel
-
Destaining solution (e.g., acetonitrile (B52724) and ammonium (B1175870) bicarbonate)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin (for digestion)
-
Peptide extraction solution (e.g., acetonitrile and formic acid)
-
MALDI-TOF or LC-MS/MS instrument
Methodology:
-
Gel Band Excision: Carefully excise the protein bands of interest from the Coomassie-stained SDS-PAGE gel.
-
Destaining: Destain the gel pieces by washing them with a mixture of acetonitrile and ammonium bicarbonate until the Coomassie blue color is removed.
-
Reduction and Alkylation: Reduce the disulfide bonds within the protein by incubating the gel pieces with DTT, followed by alkylation of the resulting free thiols with iodoacetamide.
-
Tryptic Digestion: Rehydrate the gel pieces in a solution containing trypsin and incubate overnight at 37°C to allow for protein digestion into peptides.
-
Peptide Extraction: Extract the resulting peptides from the gel pieces using a series of washes with a solution containing acetonitrile and formic acid.
-
Mass Spectrometry Analysis: Analyze the extracted peptides using MALDI-TOF or LC-MS/MS to obtain their mass-to-charge ratios and fragmentation patterns.
-
Database Searching: Search the obtained mass spectrometry data against a protein database (e.g., Swiss-Prot) to identify the protein based on the peptide sequences.
Conclusion
The distinctions between cationic and anionic trypsinogen are multifaceted, encompassing their genetic origins, biochemical behaviors, and clinical relevance. Cationic trypsinogen, encoded by PRSS1, is more stable and its gain-of-function mutations are a primary cause of hereditary pancreatitis. Conversely, anionic trypsinogen, encoded by PRSS2, is more susceptible to degradation, a feature that appears to confer a protective role against pancreatitis. The shift in their relative expression in pancreatic diseases underscores their importance in pancreatic pathophysiology. A thorough understanding of these differences, supported by robust experimental methodologies, is crucial for the development of targeted therapeutic strategies for pancreatic disorders. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of these critical enzymes.
References
trypsinogen 2's role in the digestive cascade
An In-depth Technical Guide on the Core Role of Trypsinogen (B12293085) 2 in the Digestive Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trypsinogen, the inactive precursor of the serine protease trypsin, is a cornerstone of protein digestion. Produced and secreted by the acinar cells of the pancreas, its activation into trypsin within the duodenum initiates a widespread enzymatic cascade essential for the breakdown of dietary proteins and the activation of other key digestive proenzymes. This guide delves into the molecular mechanisms of trypsinogen 2 activation, its central role in the digestive cascade, the intricate safeguards preventing its premature activation, and its clinical significance as a biomarker, particularly in acute pancreatitis. Detailed experimental methodologies and quantitative data are presented to provide a comprehensive resource for professionals in research and drug development.
Introduction: The Zymogen and its Activation
The pancreas synthesizes and secretes a suite of digestive enzymes as inactive precursors, or zymogens, to prevent autodigestion of the organ itself.[1][2][3] Among these, trypsinogen is of paramount importance. Upon reaching the lumen of the small intestine, specifically the duodenum, trypsinogen is converted into its catalytically active form, trypsin.[1][4][5] This conversion is the critical, rate-limiting step that triggers the activation of a multitude of other digestive enzymes.[6][7][8]
The primary activator of trypsinogen is enteropeptidase (formerly known as enterokinase), an enzyme synthesized by the duodenal mucosa and located on the brush border of enterocytes.[1][6][7][9] Enteropeptidase proteolytically cleaves the N-terminal hexapeptide from trypsinogen, inducing a conformational change that forms the active trypsin molecule.[1][10] There are two major human isoforms of trypsinogen: trypsinogen-1 (cationic) and trypsinogen-2 (anionic). While both are activated by enteropeptidase, trypsinogen-2 has gained significant clinical attention as a biomarker.[11]
The Central Role of Trypsin in the Digestive Cascade
Once a small amount of trypsin is formed, it initiates a powerful amplification loop. Trypsin itself is capable of activating other trypsinogen molecules, a process known as autoactivation.[1][9] This autocatalytic process ensures a rapid and exponential increase in active trypsin within the duodenum, timed with the arrival of food from the stomach.
Active trypsin is the master activator for a host of other pancreatic zymogens. Its proteolytic activity converts these inactive precursors into their functional forms:[7][12][13]
-
Chymotrypsinogen is converted to Chymotrypsin (B1334515) .
-
Proelastases are converted to Elastase .
-
Procarboxypeptidases are converted to Carboxypeptidases .
-
Prolipase is converted to Lipase .
This hierarchical cascade, initiated by enteropeptidase and propagated by trypsin, ensures that the potent digestive capabilities of these enzymes are unleashed only within the appropriate environment of the small intestine, thereby facilitating the efficient breakdown of proteins, fats, and elastin.
Safeguards Against Premature Activation
The destructive potential of trypsin necessitates robust protective mechanisms within the pancreas:[1]
-
Zymogen Granule Sequestration: Trypsinogen is synthesized and stored within membrane-bound vesicles called zymogen granules in pancreatic acinar cells. These granules keep the inactive enzyme segregated from the cellular cytoplasm until secretion.[1]
-
Pancreatic Trypsin Inhibitors: The pancreas co-secretes a potent inhibitor, Serine Protease Inhibitor Kazal-type 1 (SPINK1). SPINK1 can bind to and inactivate any small amounts of trypsin that may be prematurely formed within the pancreas, acting as a crucial first line of defense.[1]
-
Autocatalytic Inactivation: Trypsin is capable of inactivating other trypsin molecules through cleavage, providing a self-regulating mechanism to control excessive activity.[1]
Disruption of these safeguards can lead to intra-pancreatic activation of trypsinogen, a key initiating event in the pathophysiology of acute pancreatitis.[13][14]
Clinical Significance: Trypsinogen-2 in Acute Pancreatitis
Acute pancreatitis is an inflammatory condition characterized by the premature activation of digestive enzymes within the pancreas, leading to autodigestion, inflammation, and potential systemic complications.[14][15] Intracellular activation of trypsinogen to trypsin is considered the central event that triggers this destructive cascade.[14]
Elevated levels of trypsinogen-2 in urine and serum have emerged as a highly specific and sensitive biomarker for the diagnosis of acute pancreatitis.[15][16]
-
Diagnostic Utility: Urinary trypsinogen-2 levels become highly elevated during acute pancreatitis and remain so for several days, making it a valuable diagnostic tool.[15] Rapid dipstick tests for urinary trypsinogen-2 offer a non-invasive method for screening.[16]
-
Severity Assessment: The concentration of urinary trypsinogen-2 has been shown to correlate with the severity of acute pancreatitis, particularly with the extent of extra-pancreatic inflammation and the development of local complications.[16][17]
Data Presentation
Table 1: Key Pancreatic Proteolytic Zymogens and Their Activators
| Zymogen | Active Enzyme | Primary Activator | Substrate Specificity |
| Trypsinogen | Trypsin | Enteropeptidase, Trypsin | C-terminal of Lysine & Arginine[18] |
| Chymotrypsinogen | Chymotrypsin | Trypsin | C-terminal of aromatic amino acids |
| Proelastase | Elastase | Trypsin | Elastin and other proteins |
| Procarboxypeptidase A | Carboxypeptidase A | Trypsin | C-terminal aromatic/aliphatic amino acids[12] |
| Procarboxypeptidase B | Carboxypeptidase B | Trypsin | C-terminal basic amino acids (Lys, Arg)[12] |
Table 2: Quantitative Data on Urinary Trypsinogen-2 as a Pancreatitis Biomarker
| Parameter | Finding | Study Context |
| Diagnostic Sensitivity | 73.1% | Multicenter study in Japan for acute pancreatitis diagnosis.[16] |
| Diagnostic Specificity | 62.5% | Multicenter study in Japan for acute pancreatitis diagnosis.[16] |
| Prediction of Local Complications | Sensitivity: 78.4%, Specificity: 45.8% | At a cut-off of 500 μg/L in a prospective cohort study.[17] |
| Median Level (Local Complications) | 3210 μg/L | In patients who developed local complications.[17] |
| Median Level (No Local Complications) | 627.3 μg/L | In patients who did not develop local complications.[17] |
Experimental Protocols
Methodology for Zymogen Activation Assay
This protocol describes a generalized in-vitro method for measuring the activation of trypsinogen from a biological sample, such as duodenal fluid, which contains a mixture of zymogens.
Objective: To quantify the rate of trypsinogen activation and subsequent chymotrypsinogen activation upon addition of a trigger enzyme (enteropeptidase).
Materials:
-
Duodenal fluid samples (e.g., from patients with enteropeptidase deficiency, to be used as a source of zymogens without endogenous activation).[8]
-
Purified human or porcine enteropeptidase.
-
Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).
-
Chromogenic chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).
-
Reaction buffer (e.g., Tris-HCl with CaCl2, pH 8.0).
-
Spectrophotometer (plate reader).
Procedure:
-
Sample Preparation: Centrifuge duodenal fluid to remove debris. Dilute the supernatant in the reaction buffer to a standardized protein concentration.
-
Reaction Initiation: Aliquot the diluted sample into a 96-well plate. To initiate the reaction, add a defined concentration of purified enteropeptidase to the experimental wells. Use control wells with no added enteropeptidase.
-
Time-Course Measurement: Immediately after adding the activator, add the chromogenic trypsin substrate to one set of wells and the chymotrypsin substrate to another set.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30 minutes) using a spectrophotometer.
-
Analysis: The rate of change in absorbance is directly proportional to the activity of the respective enzyme (trypsin or chymotrypsin). Plot enzyme activity versus time to visualize the activation cascade. The lag phase before the rise in chymotrypsin activity represents the time required for trypsin to be generated and to subsequently activate chymotrypsinogen.
Trypsinogen Activation in Pancreatitis Pathogenesis
The premature activation of trypsinogen inside pancreatic acinar cells is the critical trigger for pancreatitis. This pathological activation differs fundamentally from the physiological activation in the gut.
Conclusion
This compound, and its active form trypsin, stands as the lynchpin of protein digestion. Its activation by enteropeptidase in the duodenum is the master switch that initiates a cascade of enzymatic activity, essential for nutrient absorption. The tightly regulated process of its activation underscores its potent proteolytic power. Furthermore, the leakage and premature activation of trypsinogen serve as a critical indicator and likely initiator of pancreatic injury, making trypsinogen-2 an invaluable biomarker in the diagnosis and management of acute pancreatitis. A thorough understanding of this zymogen's biochemistry and pathophysiology is fundamental for developing novel therapeutic strategies for digestive disorders and pancreatic diseases.
References
- 1. Trypsinogen - Wikipedia [en.wikipedia.org]
- 2. Pancreas - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Trypsin Function: A Proteolytic Enzyme Vital for Good Health [healthline.com]
- 5. mydiagnostics.in [mydiagnostics.in]
- 6. The role of enteropeptidase in the digestion of protein and its development in human fetal small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 8. Activation of Human Pancreatic Proteolytic Enzymes: The Role of Enteropeptidase and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. scrippslabs.com [scrippslabs.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Digesting New Information About the Role of Trypsin in Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Actim® Pancreatitis - Actim [actimtest.com]
- 16. Usefulness of urinary trypsinogen-2 and trypsinogen activation peptide in acute pancreatitis: A multicenter study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Urinary trypsinogen-2 level and local complications of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trypsin - Wikipedia [en.wikipedia.org]
The Discovery and History of Trypsinogen Isoenzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of trypsinogen (B12293085) and its isoenzymes has been fundamental to our understanding of digestive physiology and the pathogenesis of pancreatic diseases. Trypsinogen, the inactive precursor of the potent proteolytic enzyme trypsin, is not a single molecular entity but rather a family of isoenzymes with distinct biochemical properties and physiological roles. This technical guide provides an in-depth exploration of the discovery, history, and characterization of human trypsinogen isoenzymes, with a focus on their biochemical properties, the experimental methods used to study them, and the critical pathways governing their activation.
A Historical Perspective on the Discovery of Trypsinogen Heterogeneity
The journey to understanding trypsinogen isoenzymes began with the discovery of trypsin itself in 1876 by Wilhelm Kühne.[1] For many decades, trypsinogen was considered a single protein. However, advancements in protein separation techniques in the mid-20th century began to reveal the inherent heterogeneity of pancreatic proteases.
Early investigations in various animal species laid the groundwork for the discovery of human isoenzymes. The use of techniques like ion-exchange chromatography and electrophoresis demonstrated the presence of multiple forms of trypsinogen in pancreatic extracts.[2] These forms were initially distinguished by their different electrophoretic mobilities, leading to the classification of "cationic" and "anionic" trypsinogens.[3]
In humans, three principal trypsinogen isoenzymes have been identified and characterized:
-
Cationic Trypsinogen (Trypsinogen-1, PRSS1): This is the most abundant isoform in human pancreatic juice, accounting for approximately two-thirds of the total trypsinogen content.[4] Mutations in the gene encoding cationic trypsinogen (PRSS1) have been strongly linked to hereditary pancreatitis.[5][6]
-
Anionic Trypsinogen (Trypsinogen-2, PRSS2): This isoform constitutes about one-third of the trypsinogen in pancreatic secretions.[4] Interestingly, a specific variant of the anionic trypsinogen gene (G191R) has been found to be protective against chronic pancreatitis due to its increased sensitivity to autocatalytic degradation.[3]
-
Mesotrypsinogen (Trypsinogen-3, PRSS3): This is a minor isoform, making up a small percentage of the total trypsinogen.[7] Mesotrypsin, the active form of mesotrypsinogen, exhibits unique properties, including resistance to common trypsin inhibitors.[7]
The discovery of these isoenzymes highlighted the complexity of proteolytic processes in the pancreas and opened new avenues for investigating the molecular basis of pancreatic diseases.
Comparative Biochemical Properties of Human Trypsinogen Isoenzymes
The distinct physiological roles of the trypsinogen isoenzymes are rooted in their unique biochemical and physicochemical properties. While they all are activated to form trypsin, which cleaves peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues, they differ in their isoelectric points, molecular weights, and kinetic parameters.
| Property | Cationic Trypsinogen (PRSS1) | Anionic Trypsinogen (PRSS2) | Mesotrypsinogen (PRSS3) |
| Gene | PRSS1 | PRSS2 | PRSS3 |
| Abundance in Pancreatic Juice | ~67%[4] | ~33%[4] | Minor component[7] |
| Isoelectric Point (pI) | More basic | More acidic | Intermediate[7] |
| Molecular Weight (approx.) | ~24 kDa[8] | ~24 kDa[8] | ~25 kDa[7] |
| Kinetic Parameters (vs. synthetic substrates) | |||
| kcat/Km (Catalytic Efficiency) | Varies by substrate | Varies by substrate | Generally lower for some substrates |
Note: Specific kinetic values are highly dependent on the substrate and experimental conditions.
Experimental Protocols for Isoenzyme Separation and Characterization
The isolation and characterization of individual trypsinogen isoenzymes are crucial for studying their specific functions. The following are detailed methodologies for key experiments.
Separation of Trypsinogen Isoenzymes by Ion-Exchange Chromatography
Ion-exchange chromatography separates proteins based on their net surface charge. This technique is highly effective for resolving cationic, anionic, and mesotrypsinogen.
Principle: At a specific pH, proteins will have a net positive or negative charge. When a protein mixture is passed through a column containing a charged resin, proteins with an opposite charge will bind to the resin. By gradually increasing the salt concentration or changing the pH of the buffer, the bound proteins can be eluted sequentially based on the strength of their interaction with the resin.
Detailed Methodology:
-
Column Preparation:
-
A cation-exchange column (e.g., CM-cellulose or a more modern equivalent) is typically used.
-
The column is equilibrated with a starting buffer at a pH where the trypsinogen isoenzymes have different net positive charges (e.g., a buffer with a pH between the pI of anionic and cationic trypsinogen). A common starting buffer is a Tris-HCl or phosphate (B84403) buffer at a pH around 6.0-7.0.[9]
-
-
Sample Preparation:
-
Human pancreatic juice or a pancreatic extract is clarified by centrifugation to remove insoluble material.
-
The sample is dialyzed against the starting buffer to ensure the correct ionic strength and pH for binding.
-
-
Chromatography:
-
The prepared sample is loaded onto the equilibrated column.
-
The column is washed with several volumes of the starting buffer to remove unbound proteins.
-
A linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl) in the starting buffer is applied to the column.[9]
-
Fractions are collected throughout the elution process.
-
-
Analysis:
-
The protein content of each fraction is monitored by measuring the absorbance at 280 nm.
-
The presence of trypsinogen in the fractions is confirmed by activating the samples with enterokinase and measuring trypsin activity using a synthetic substrate.
-
The identity of the isoenzymes in the separated peaks is determined by techniques such as SDS-PAGE and isoelectric focusing.
-
Characterization by Isoelectric Focusing (IEF)
Isoelectric focusing is a high-resolution technique that separates proteins based on their isoelectric point (pI).
Principle: Proteins are amphoteric molecules, meaning they can have a net positive or negative charge depending on the pH of their environment. The isoelectric point is the pH at which a protein has no net charge. In IEF, a stable pH gradient is established in a gel matrix. When a protein mixture is applied to this gel and an electric field is applied, each protein will migrate to the position in the pH gradient that corresponds to its pI, where it will have no net charge and cease to migrate.
Detailed Methodology:
-
Gel Preparation:
-
A polyacrylamide or agarose (B213101) gel containing carrier ampholytes is prepared. These ampholytes are a mixture of small, multicharged molecules that, when subjected to an electric field, will migrate and establish a stable pH gradient.
-
Alternatively, pre-cast gels with immobilized pH gradients (IPG strips) can be used for improved reproducibility.
-
-
Sample Application:
-
The protein sample (e.g., purified fractions from ion-exchange chromatography or crude pancreatic juice) is applied to the gel. The point of application can be varied depending on the stability of the proteins.
-
-
Focusing:
-
An electric field is applied across the gel. The voltage is gradually increased to allow the proteins to migrate and focus at their respective pIs.
-
The focusing is complete when the current drops to a stable, low level, indicating that the proteins have stopped migrating.
-
-
Visualization:
-
The gel is fixed to precipitate the proteins and remove the ampholytes.
-
The protein bands are visualized by staining with a dye such as Coomassie Brilliant Blue or silver stain.
-
The pI of the separated isoenzymes can be determined by comparing their positions to those of known pI standards run on the same gel.
-
Signaling Pathways and Activation Mechanisms
The activation of trypsinogen is a tightly regulated process that is critical for normal digestion. Premature activation within the pancreas can lead to autodigestion and pancreatitis.
The Zymogen Activation Cascade in the Duodenum
Under normal physiological conditions, trypsinogen is activated in the duodenum in a cascade of events.
References
- 1. Trypsin - Wikipedia [en.wikipedia.org]
- 2. Isozyme - Wikipedia [en.wikipedia.org]
- 3. A degradation-sensitive anionic trypsinogen (PRSS2) variant protects against chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Mutations in the cationic trypsinogen gene and evidence for genetic heterogeneity in hereditary pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human cationic trypsinogen (PRSS1) variants and chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mesotrypsin: a new inhibitor-resistant protease from a zymogen in human pancreatic tissue and fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. scielo.br [scielo.br]
An In-depth Technical Guide to the Intracellular Activation Pathways of Trypsinogen 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular pathways, quantitative data, and experimental methodologies related to the intracellular activation of trypsinogen (B12293085) 2, a critical initiating event in the pathogenesis of acute pancreatitis.
Introduction: The Central Role of Intracellular Trypsinogen Activation
Under normal physiological conditions, pancreatic acinar cells synthesize and store digestive proenzymes, or zymogens, in specialized vesicles called zymogen granules.[1][2] These zymogens, including trypsinogen, are secreted into the duodenum where they are activated by enterokinase to initiate food digestion.[3][4] However, pathological stimuli can trigger the premature activation of trypsinogen within the acinar cell itself.[5][6] This intracellular activation of trypsinogen to trypsin is widely considered a primary trigger for acute pancreatitis, an inflammatory condition characterized by autodigestion of the pancreas.[1][2][6][7] Once active, trypsin can catalyze the activation of other zymogens, initiating a proteolytic cascade that leads to cellular injury, inflammation, and the clinical manifestations of pancreatitis.[1][5]
Core Activation Pathway: The Co-localization Hypothesis
The predominant theory explaining premature trypsinogen activation is the "co-localization hypothesis." This model posits that under cellular stress, there is a breakdown of the normal compartmentalization within the pancreatic acinar cell. This leads to the fusion of zymogen granules with lysosomes, creating large cytoplasmic vacuoles.[1][5][8]
Key Molecular Players:
-
Trypsinogen: The inactive precursor to trypsin, stored in zymogen granules.[1][2] There are two main human isoforms, trypsinogen-1 (cationic) and trypsinogen-2 (anionic).[3]
-
Cathepsin B (CTSB): A lysosomal cysteine protease.[1][2] Under the acidic conditions of the lysosome, cathepsin B is capable of cleaving the trypsinogen activation peptide (TAP) from trypsinogen, thereby converting it to active trypsin.[9][10][11][12]
Studies have shown that in experimental models of pancreatitis, cathepsin B is redistributed into subcellular compartments containing zymogen granules.[1][2] Furthermore, experiments using mice genetically deficient in cathepsin B demonstrated a dramatic reduction (over 80%) in intrapancreatic trypsin activity and a 50% decrease in pancreatic damage during induced pancreatitis.[1][2][7] This provides strong evidence for the critical role of cathepsin B in initiating trypsinogen activation.[1][2][7]
While the co-localization of lysosomes and zymogen granules is a key event, recent findings suggest that the process may be more complex, with some evidence indicating that trypsinogen activation might occur independently of lysosome-zymogen granule fusion, possibly involving CTSB already present in the secretory compartment.[13]
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Role of cathepsin B in intracellular trypsinogen activation and the onset of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pancreas - Wikipedia [en.wikipedia.org]
- 5. Trypsinogen activation in acute and chronic pancreatitis: Is it a prerequisite? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Role of cathepsin B in intracellular trypsinogen activation and the onset of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Possible lysosomal activation of pancreatic zymogens. Activation of both human trypsinogens by cathepsin B and spontaneous acid. Activation of human trypsinogen 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioKB - CoOccurrence - trypsinogen activation - CTSB [biokb.lcsb.uni.lu]
- 11. Cathepsin B inhibition prevents trypsinogen activation and reduces pancreatitis severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cathepsin B activates human trypsinogen 1 but not proelastase 2 or procarboxypeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Initiation of acute pancreatitis in mice is independent of fusion between lysosomes and zymogen granules - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Trypsinogen 2 (PRSS2) Expression in Non-Pancreatic Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsinogen 2, encoded by the PRSS2 gene, is a well-characterized zymogen, or inactive enzyme precursor, belonging to the trypsin family of serine proteases.[1][2] Primarily synthesized and secreted by the acinar cells of the pancreas, its canonical role is in protein digestion within the small intestine following its activation into trypsin-2.[2][3] However, a growing body of evidence reveals that the expression of PRSS2 is not confined to the pancreas. Aberrant or ectopic expression in various non-pancreatic tissues has been identified, implicating trypsin-2 in a range of pathophysiological processes, including inflammation and cancer.[3][4][5] This guide provides a comprehensive overview of PRSS2 expression outside the pancreas, detailing its signaling pathways, quantitative expression data, and the experimental protocols used for its detection and analysis.
Ectopic Expression of this compound
While the pancreas exhibits the highest levels of PRSS2 expression, research has demonstrated its presence in several other tissues. Northern blot analysis has shown significant expression of the trypsin gene in the spleen and small intestine.[3] Further investigation using in situ hybridization and immunohistochemistry has confirmed that trypsin is widely expressed in epithelial cells of the skin, esophagus, stomach, lung, kidney, and liver, as well as in splenic cells and neurons.[3] This broad distribution suggests that trypsin-2 may have general physiological roles beyond digestion, potentially in immune defense and the maintenance of normal epithelial function.[3]
Quantitative Data on PRSS2 Expression
The following table summarizes key findings on the expression and levels of PRSS2 in various non-pancreatic tissues and biological fluids, particularly in disease states.
| Tissue/Condition/Fluid | Detection Method | Key Quantitative Finding(s) | Reference(s) |
| Normal Human Tissues | Northern Blot Analysis | High expression in pancreas and spleen; considerable expression in the small intestine. | [3] |
| Ovarian Cancer | Immunohistochemistry (IHC) | 45% of tumors from 119 patients with primary epithelial ovarian cancer expressed trypsinogen-2. | [6] |
| Gastric Cancer | Quantitative Real-Time PCR (qPCR) & GEO Dataset Analysis | PRSS2 mRNA is significantly upregulated in gastric cancer tissues compared to normal tissues. | [5] |
| Pancreatic Cancer (Serum) | Enzyme-Linked Immunosorbent Assay (ELISA) | Serum levels in pancreatic cancer patients (51.2 ± 80.3 µg/L) were significantly higher than in healthy controls (1.0 ± 0.5 µg/L). Levels between 1.8 µg/L and 19.9 µg/L strongly suggest pancreatic cancer. | [7] |
| Acute Pancreatitis (Urine) | Dipstick Test (Immunochromatographic) | For diagnosing acute pancreatitis, the urinary trypsinogen-2 dipstick test showed a pooled sensitivity of 80% and a specificity of 92%. | [8] |
| Acute Pancreatitis (Urine) | Dipstick Test (Immunochromatographic) | In a study of 500 patients, the test was positive in 50 of 53 patients with acute pancreatitis, demonstrating 94% sensitivity and 95% specificity. | [9] |
Signaling Pathways: Protease-Activated Receptors (PARs)
The primary mechanism by which extracellular trypsin-2 exerts its cellular effects is through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors.[10][11] Trypsin-2 is a key activator of PAR2 and can also activate PAR4.[10][12]
The canonical activation of PAR2 involves trypsin cleaving the receptor's extracellular N-terminal domain at a specific site (Arg36/Ser37 in humans).[13] This cleavage unmasks a new N-terminus, which acts as a "tethered ligand" (SLIGKV in humans), binding to the second extracellular loop of the same receptor to initiate signaling.[10][13] This activation triggers multiple downstream pathways, including G protein-dependent and β-arrestin-dependent signaling, which can influence processes like inflammation, cell proliferation, and pain.[10][14]
Experimental Protocols and Methodologies
Accurate detection and quantification of PRSS2 in non-pancreatic tissues and fluids are critical for research. The following sections detail the core methodologies employed.
Immunohistochemistry (IHC) for Tissue Localization
IHC is used to visualize the presence and location of PRSS2 protein within the cellular context of FFPE tissue sections.
Detailed Protocol:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (Enzymatic):
-
Formalin fixation creates protein cross-links that can mask the target epitope.[17]
-
Prepare a trypsin working solution (e.g., 0.1%).[15]
-
Cover the tissue section with the trypsin solution and incubate for 10-20 minutes at 37°C in a humidified chamber.[15][17][18] The optimal time depends on the tissue and fixation degree.
-
Allow sections to cool, then rinse thoroughly with a wash buffer (e.g., PBS with Tween 20).[17]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Detection:
-
Wash slides to remove unbound primary antibody.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate (for ABC method) or an HRP-polymer-conjugated secondary antibody.[16]
-
Wash slides again.
-
-
Visualization & Counterstaining:
-
Apply a chromogen substrate like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate in the presence of HRP.[18]
-
Rinse with distilled water to stop the reaction.
-
Counterstain the nuclei with hematoxylin (B73222) for morphological context.[18]
-
Dehydrate, clear, and mount the slides with a coverslip.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Fluid Quantification
A sandwich ELISA is a highly specific and sensitive method for quantifying PRSS2 protein in biological fluids like serum, plasma, or urine.[7][20]
General Protocol Outline:
-
Plate Coating: A 96-well microplate is coated with a monoclonal capture antibody specific for PRSS2.
-
Blocking: Any unbound sites in the wells are blocked with an inert protein solution.
-
Sample Incubation: Standards with known PRSS2 concentrations and unknown samples (e.g., patient serum) are added to the wells. PRSS2 in the sample binds to the capture antibody.
-
Detection Antibody: A second, biotinylated monoclonal antibody that recognizes a different epitope on PRSS2 is added. This detection antibody binds to the captured PRSS2.
-
Enzyme Conjugation: A streptavidin-enzyme conjugate (e.g., Horseradish Peroxidase - HRP) is added, which binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.[20]
-
Measurement: The reaction is stopped, and the absorbance (optical density) is measured at 450 nm.[20] The concentration of PRSS2 in the samples is determined by comparing their absorbance to the standard curve.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to measure the abundance of PRSS2 mRNA in tissue or cell samples, providing a quantitative measure of gene expression.
Detailed Protocol:
-
RNA Extraction: Total RNA is isolated from the tissue or cell line of interest using a suitable commercial kit or a standard protocol (e.g., Trizol).
-
RNA Quality Control: The concentration and purity of the extracted RNA are assessed using spectrophotometry (A260/A280 ratio). Integrity is checked via gel electrophoresis.
-
cDNA Synthesis (Reverse Transcription): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction:
-
A qPCR master mix is prepared, containing SYBR Green dye, DNA polymerase, dNTPs, and forward and reverse primers specific for the PRSS2 gene.
-
The cDNA template is added to the master mix.
-
The reaction is run on a real-time PCR machine.
-
-
Cycling Conditions (Example):
-
Initial Activation: 50°C for 2 minutes, followed by 95°C for 10 minutes.
-
Amplification (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.[21]
-
-
Data Analysis: The expression of PRSS2 is quantified relative to a stable housekeeping gene (e.g., GAPDH, ACTB) using the ΔΔCt method.
Conclusion
The long-held view of trypsinogen-2 as an exclusively pancreatic enzyme has been revised by evidence of its expression in a variety of non-pancreatic tissues. This ectopic expression is not merely incidental; through the activation of PARs, trypsin-2 can drive significant cellular events related to cancer progression, metastasis, and inflammation.[5][11] For researchers and drug development professionals, understanding the distribution and function of PRSS2 in these extrapancreatic contexts is crucial. It opens new avenues for investigation into disease mechanisms and highlights PRSS2 as a potential biomarker for diagnosis and prognosis, as well as a novel therapeutic target for a range of pathological conditions.
References
- 1. genecards.org [genecards.org]
- 2. Gene - PRSS2 [maayanlab.cloud]
- 3. Expression of Trypsin by Epithelial Cells of Various Tissues, Leukocytes, and Neurons in Human and Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High expression of serine protease 2 (PRSS2) associated with invasion, metastasis, and proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of trypsinogen-1, trypsinogen-2, and tumor-associated trypsin inhibitor in ovarian cancer: prognostic study on tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlations between serum trypsinogen-2 and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary trypsinogen-2 for diagnosing acute pancreatitis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid measurement of urinary trypsinogen-2 as a screening test for acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Biased Signaling of Protease-Activated Receptors [frontiersin.org]
- 11. scilit.com [scilit.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protease-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protease-activated receptors (PARs): mechanisms of action and potential therapeutic modulators in PAR-driven inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: IHC FFPE Tissue Trypsin Digestion Antigen Retrieval—Indirect Method | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Trypsin Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 18. jpatholtm.org [jpatholtm.org]
- 19. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 20. Human Trypsinogen-2 (TRY-2) ELISA [krishgen.com]
- 21. origene.com [origene.com]
Genetic Variants of PRSS2 and Disease Susceptibility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine protease 2, encoded by the PRSS2 gene, is a crucial digestive enzyme also known as anionic trypsinogen (B12293085). While its primary function is in the pancreas aiding digestion, emerging evidence has highlighted the significant role of its genetic variants in modulating susceptibility to a range of diseases, most notably pancreatitis and various cancers. This technical guide provides an in-depth overview of the current understanding of PRSS2 genetic variants, their impact on protein function, and their association with disease, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the association of PRSS2 genetic variants with disease susceptibility.
Table 1: Association of PRSS2 Variants with Pancreatitis
| Variant (SNP ID) | Population/Study Cohort | Disease | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Functional Implication | Reference |
| G191R | European | Chronic Pancreatitis | 0.37 | Not Specified | 1.1 x 10⁻⁸ | Increased auto-inactivation, protective effect | [1] |
| Japanese | Chronic Pancreatitis | Not Specified | Not Specified | Not Specified | Protective, loss-of-function | [2] | |
| rs10273639 (C>T) | European | Alcoholic Chronic Pancreatitis (ACP) | 1.67 | 1.56–1.78 | < 0.00001 | Increased PRSS1/PRSS2 mRNA expression | [3] |
| European | Non-Alcoholic Chronic Pancreatitis (NACP) | 1.28 | 1.17–1.40 | < 0.00001 | Increased PRSS1/PRSS2 mRNA expression | [3] | |
| Children with ALL | Asparaginase-Associated Pancreatitis (AAP) | 0.62 | 0.5 - 0.77 | 1.1 x 10⁻⁵ | Protective (T allele) | [4][5] | |
| rs13228878 (A>G) | Children with ALL | Asparaginase-Associated Pancreatitis (AAP) | 0.61 | 0.5 - 0.76 | 7.1 x 10⁻⁶ | Protective (G allele) | [4] |
| D153H | African | Not associated with pancreatitis | Not Applicable | Not Applicable | Not Applicable | Loss of trypsinogen sulfation | [6] |
Table 2: Expression of PRSS2 in Cancer
| Cancer Type | Association of High PRSS2 Expression | Key Findings | Reference |
| Breast Cancer | Aggressive tumor features (high grade, ER-negative) | Correlates with increased tumor cell proliferation and angiogenesis. | [3] |
| Prostate Cancer | Shorter time to clinical recurrence | Independently predicts biochemical and loco-regional recurrence. | [7] |
| Gastric Cancer | Invasion, metastasis, and proliferation | Associated with poorer overall survival. | |
| Pancreatic Cancer | Tumor growth and progression | Represses Thrombospondin-1 (Tsp-1) in the tumor microenvironment. | [7] |
Signaling Pathways
Pancreatitis Pathogenesis: The Trypsinogen Activation Pathway
The premature activation of trypsinogen to trypsin within the pancreas is a key initiating event in pancreatitis. Genetic variants in PRSS2 can influence this pathway. The G191R variant, for example, introduces a novel cleavage site that leads to faster degradation of anionic trypsin, thus protecting against pancreatitis. Conversely, variants like rs10273639 are associated with increased expression of trypsinogen, potentially increasing the risk of pancreatitis.
Cancer Progression: The PRSS2-LRP1-Tsp-1 Signaling Pathway
In the tumor microenvironment, PRSS2 has been shown to promote tumor growth and progression through a novel signaling pathway that is independent of its enzymatic activity. Tumor-secreted PRSS2 acts as a ligand for the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) on stromal cells, such as fibroblasts and myeloid cells. This interaction triggers a downstream signaling cascade that ultimately represses the expression of the anti-tumorigenic protein Thrombospondin-1 (Tsp-1).
Experimental Protocols
Genotyping of PRSS2 Variants
a) TaqMan SNP Genotyping Assay (for specific SNPs like rs10273639)
This method is used for targeted single nucleotide polymorphism (SNP) analysis.
-
DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes using a standard salting-out method or commercially available kits.[5]
-
Assay Components: Pre-designed TaqMan SNP Genotyping Assays from suppliers (e.g., Applied Biosystems) are used. These assays include SNP-specific primers and two allele-specific probes labeled with different fluorescent dyes (e.g., VIC and FAM).
-
Real-Time PCR: The reaction is performed in a real-time PCR system. The PCR cycling conditions typically involve an initial denaturation step, followed by multiple cycles of denaturation and annealing/extension.
-
Allelic Discrimination: During the PCR, the probes bind to their specific target alleles. The 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter dye from the quencher dye, resulting in a fluorescent signal. The real-time PCR instrument detects the fluorescence from each well to determine the genotype (homozygous for allele 1, homozygous for allele 2, or heterozygous).[5]
b) Genome-Wide Association Study (GWAS)
GWAS is employed to identify novel associations between common genetic variants and a particular disease.
-
Cohort Selection: Large cohorts of cases (individuals with the disease) and controls (healthy individuals) are recruited.[4]
-
Genotyping: DNA samples are genotyped using high-density SNP arrays (e.g., Illumina Omni2.5exome-8 BeadChip).
-
Quality Control (QC): Rigorous QC is performed to remove low-quality data.[4]
-
Sample QC: Individuals with high missing genotype rates, extreme heterozygosity, or cryptic relatedness are excluded.
-
SNP QC: SNPs with low call rates, significant deviation from Hardy-Weinberg equilibrium in controls, low minor allele frequency, or significant differences in call rates between cases and controls are removed.[4]
-
-
Statistical Analysis: Association analysis is performed for each SNP using logistic regression, adjusting for potential confounders such as age, sex, and population stratification (identified through principal component analysis). A genome-wide significance threshold (typically p < 5 x 10⁻⁸) is applied to account for multiple testing.[4]
Functional Analysis of PRSS2 Variants
a) Generation of PRSS2 Mutants
To study the functional consequences of specific variants (e.g., G191R), site-directed mutagenesis is used to introduce the desired mutation into a wild-type PRSS2 expression vector.
-
Vector: A mammalian expression vector containing the wild-type human PRSS2 cDNA is used (e.g., pCMV-Sport6).[1]
-
Mutagenesis: A site-directed mutagenesis kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit) is used with primers containing the desired mutation to amplify the plasmid.
-
Transformation and Selection: The mutated plasmid is transformed into competent E. coli, and clones are selected.
-
Verification: The presence of the desired mutation and the absence of other mutations are confirmed by Sanger sequencing of the entire PRSS2 coding region.[1]
b) Trypsin Activity Assay
This assay measures the enzymatic activity of wild-type and mutant PRSS2 proteins.
-
Protein Expression and Purification: The wild-type and mutant PRSS2 expression vectors are transfected into a suitable cell line (e.g., HEK293 cells). The secreted trypsinogen is then purified from the conditioned media.[7]
-
Activation: The purified trypsinogen is activated to trypsin by enterokinase.
-
Activity Measurement: Trypsin activity is measured using a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride). The cleavage of the substrate by trypsin releases p-nitroaniline, which can be quantified by measuring the absorbance at 405 nm. The rate of change in absorbance is proportional to the trypsin activity.[7]
c) Analysis of PRSS2-LRP1 Interaction and Downstream Signaling
-
Co-Immunoprecipitation (Co-IP): To determine if PRSS2 binds to LRP1, Co-IP experiments are performed.[1]
-
Cell lysates from cells expressing both proteins are incubated with an antibody against one of the proteins (e.g., anti-PRSS2).
-
The antibody-protein complex is captured using protein A/G beads.
-
After washing, the precipitated proteins are eluted and analyzed by Western blotting using an antibody against the other protein (e.g., anti-LRP1). The presence of a band for the second protein indicates an interaction.
-
-
Rac1/RhoA Activation Assay: The activation of small GTPases like Rac1 and RhoA can be measured using G-LISA activation assays.[1][7]
-
Cells are treated with conditioned media containing PRSS2.
-
Cell lysates are added to a plate coated with a Rac1-GTP or RhoA-GTP binding protein.
-
The amount of active GTPase is detected using a specific primary antibody and a secondary antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric substrate.
-
-
Western Blotting for Downstream Targets: The effect of PRSS2 on downstream signaling molecules (e.g., JNK, c-Jun) and the target protein (Tsp-1) is assessed by Western blotting of cell lysates after treatment with PRSS2.[3][7]
Experimental Workflows
The following diagram illustrates a typical workflow for investigating the role of PRSS2 variants in disease.
Conclusion
Genetic variants in PRSS2 have a significant and diverse impact on disease susceptibility. Protective variants, such as G191R, which enhance the auto-inactivation of trypsin, underscore the critical role of maintaining tight control over proteolytic activity in the pancreas. Conversely, variants associated with increased trypsinogen expression highlight the dose-dependent nature of this risk. In the context of cancer, the non-enzymatic, signaling role of PRSS2 in remodeling the tumor microenvironment opens up new avenues for therapeutic intervention. This guide provides a comprehensive overview of the current knowledge, offering a foundation for future research and the development of novel diagnostic and therapeutic strategies targeting the PRSS2 gene and its protein product.
References
- 1. biorxiv.org [biorxiv.org]
- 2. PRSS2 remodels the tumor microenvironment via repression of Tsp1 to stimulate tumor growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypsin-encoding PRSS1-PRSS2 variations influence the risk of asparaginase-associated pancreatitis in children with acute lymphoblastic leukemia: a Ponte di Legno toxicity working group report | Haematologica [haematologica.org]
- 4. The Polymorphisms at PRSS1-PRSS2 and MORC4 Loci and the Risk of Post-ERCP Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. High expression of serine protease 2 (PRSS2) associated with invasion, metastasis, and proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypsin-encoding PRSS1-PRSS2 variations influence the risk of asparaginase-associated pancreatitis in children with acute lymphoblastic leukemia: a Ponte di Legno toxicity working group report - PMC [pmc.ncbi.nlm.nih.gov]
The Byproduct with Bite: A Technical Guide to Trypsinogen Activation Peptide (TAP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the Trypsinogen (B12293085) Activation Peptide (TAP), a crucial byproduct of trypsinogen activation. Primarily recognized as a key biomarker in acute pancreatitis, this document delves into the underlying biochemistry, clinical significance, and methodologies for its detection and quantification.
The Genesis of TAP: A Biochemical Cascade
Under normal physiological conditions, the inactive zymogen trypsinogen is synthesized in the pancreatic acinar cells and secreted into the duodenum.[1] There, the enzyme enteropeptidase, located on the duodenal mucosa, cleaves a short peptide from the N-terminus of trypsinogen, converting it into the active digestive enzyme, trypsin.[2] This cleaved peptide is the Trypsinogen Activation Peptide (TAP). The activation of trypsinogen to trypsin is a critical initial step in the activation of a host of other digestive proenzymes.
In the pathophysiology of acute pancreatitis, various insults to the pancreas can lead to the premature, intra-pancreatic activation of trypsinogen.[3] This inappropriate activation triggers a cascade of enzymatic reactions within the pancreas itself, leading to autodigestion, inflammation, and the clinical manifestations of acute pancreatitis.[4] It is this premature activation that releases TAP into the circulation, where it can be detected in the blood and urine.
Intracellular Signaling Pathways of Premature Trypsinogen Activation
The premature activation of trypsinogen within pancreatic acinar cells is a complex process mediated by several interconnected signaling pathways. A key event is the co-localization of zymogens with lysosomal hydrolases, particularly cathepsin B, within intracellular vacuoles.[4] This process is often triggered by an abnormal increase in intracellular calcium concentrations.[5]
TAP as a Biomarker in Acute Pancreatitis
The presence of TAP in the urine and blood is a direct indicator of premature trypsinogen activation and, consequently, pancreatic injury.[3] Numerous studies have established urinary and plasma TAP levels as an early and specific biomarker for the diagnosis and severity assessment of acute pancreatitis.[5][6]
Diagnostic and Prognostic Significance
Elevated TAP levels are observed in the early stages of acute pancreatitis, often preceding the rise of other markers like C-reactive protein (CRP).[3][6] This makes TAP a valuable tool for early diagnosis. Furthermore, the concentration of TAP has been shown to correlate with the severity of the disease.[6] Higher levels are associated with more severe forms of pancreatitis, including pancreatic necrosis.[3]
The primary utility of TAP measurement lies in its high negative predictive value.[7] Low or undetectable levels of TAP in a patient with suspected acute pancreatitis can help to rule out a severe course of the disease, aiding in patient stratification and management decisions.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the use of TAP as a biomarker for acute pancreatitis.
| Study Cohort | Sample Type | Assay Type | TAP Concentration in Mild Pancreatitis | TAP Concentration in Severe Pancreatitis | Sensitivity | Specificity | Key Findings |
| 55 Patients with Acute Pancreatitis | Urine | Radioimmunoassay (RIA) | Lower (not specified) | Higher (not specified) | 80% | 90% | TAP assay on admission correlated with disease severity in 87% of cases.[8] |
| 139 Patients with Acute Pancreatitis | Urine | Not Specified | Median: 3.6 ng/mL | Median: 29.6 ng/mL | 100% (at >10 ng/mL) | 85% (at >10 ng/mL) | Urinary TAP within 48h of symptom onset can distinguish severe acute pancreatitis.[7] |
| 190 Patients with Acute Pancreatitis | Urine | Not Specified | Significantly lower | Significantly higher | Not specified | Not specified | Urinary TAP levels were significantly greater in patients with severe pancreatitis during the first 36 hours of admission.[5] |
Methodologies for TAP Detection
Several immunoassays have been developed for the quantification of TAP in biological fluids. The most common methods are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol: Radioimmunoassay (RIA) for TAP
This protocol is a representative example based on the principles of competitive radioimmunoassay.
1. Reagent Preparation:
- RIA Buffer: Prepare a buffer solution (e.g., 0.05 M Tris-HCl, pH 7.4) containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.
- Standard TAP: Prepare a stock solution of synthetic TAP of known concentration. Create a series of dilutions to generate a standard curve.
- Anti-TAP Antibody: Reconstitute lyophilized anti-TAP antibody to the recommended concentration in RIA buffer.
- ¹²⁵I-labeled TAP (Tracer): Prepare a working solution of radiolabeled TAP in RIA buffer with a specific activity (e.g., 8,000-10,000 cpm/100 µL).
2. Assay Procedure:
- Pipette 100 µL of standard, control, or unknown sample into appropriately labeled tubes.
- Add 100 µL of ¹²⁵I-labeled TAP to all tubes.
- Add 100 µL of anti-TAP antibody to all tubes except the "total counts" and "non-specific binding" tubes.
- Vortex each tube and incubate for 16-24 hours at 4°C.
- Add a precipitating reagent (e.g., second antibody or polyethylene (B3416737) glycol) to separate antibody-bound from free tracer.
- Centrifuge the tubes, decant the supernatant, and measure the radioactivity in the pellet using a gamma counter.
3. Data Analysis:
- Construct a standard curve by plotting the percentage of bound tracer against the concentration of the TAP standards.
- Determine the concentration of TAP in the unknown samples by interpolating their percentage of bound tracer on the standard curve.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for TAP
This protocol outlines the general steps for a competitive ELISA for TAP detection.
1. Reagent Preparation:
- Coating Buffer: Prepare a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Wash Buffer: Prepare a buffered solution (e.g., PBS) containing a non-ionic detergent (e.g., Tween-20).
- Blocking Buffer: Prepare a solution of a blocking agent (e.g., BSA or non-fat dry milk) in wash buffer.
- Standard and Samples: Prepare dilutions of TAP standards and patient samples in a suitable assay diluent.
- Detection Reagent (Biotinylated-TAP): Prepare a working solution of biotin-conjugated TAP.
- Enzyme Conjugate (Streptavidin-HRP): Prepare a working solution of streptavidin-horseradish peroxidase.
- Substrate and Stop Solution: Use a suitable chromogenic substrate (e.g., TMB) and a stop solution (e.g., sulfuric acid).
2. Assay Procedure:
- Coat a 96-well microplate with an anti-TAP capture antibody and incubate.
- Wash the plate to remove unbound antibody.
- Block the plate to prevent non-specific binding.
- Add standards, controls, and samples to the wells, followed immediately by the biotinylated-TAP detection reagent. Incubate for 1 hour at 37°C.
- Wash the plate.
- Add the streptavidin-HRP enzyme conjugate and incubate for 30 minutes at 37°C.
- Wash the plate.
- Add the TMB substrate and incubate for 10-20 minutes at 37°C.
- Add the stop solution and read the absorbance at 450 nm.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance values against the concentration of the TAP standards.
- Calculate the TAP concentration in the samples from the standard curve.
Diagnostic Workflow and Logical Relationships
The assessment of a patient with suspected acute pancreatitis follows a structured diagnostic workflow. The measurement of TAP can be integrated into this pathway as an early indicator of severity.
Physiological Role of TAP
The primary and most well-understood role of TAP is as a byproduct of trypsinogen activation. While the tetra-aspartate sequence within TAP is crucial for preventing premature autoactivation of trypsinogen within the pancreas, a distinct physiological function for the cleaved peptide itself has not been extensively characterized.[9] Its rapid clearance from circulation suggests it is primarily a transient marker rather than a bioactive molecule with downstream effects.
Conclusion
The Trypsinogen Activation Peptide is a highly specific and sensitive biomarker for the early detection and severity stratification of acute pancreatitis. Its measurement provides valuable clinical information that can guide patient management. The development of robust and reliable immunoassays for TAP has been instrumental in its clinical application. Further research may elucidate any additional physiological roles of this important byproduct of enzymatic activation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Trypsinogen - Wikipedia [en.wikipedia.org]
- 3. Mechanism and role of trypsinogen activation in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trypsinogen activation in acute and chronic pancreatitis: Is it a prerequisite? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways Involved in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary trypsinogen activation peptide as a marker of severe acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent insights into the cellular mechanisms of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trypsinogen activation peptides assay in the early prediction of severity of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolution of trypsinogen activation peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolutionary Conservation of Trypsinogen 2: A Technical Guide for Researchers
December 18, 2025
Introduction
Trypsinogen (B12293085) is the inactive precursor, or zymogen, of the digestive enzyme trypsin. In humans, three main isoforms of trypsinogen have been identified: cationic trypsinogen (encoded by the PRSS1 gene), anionic trypsinogen (encoded by the PRSS2 gene), and mesotrypsinogen (encoded by the PRSS3 gene).[1] Trypsin-2, or anionic trypsinogen, is a significant secretory product of the pancreas.[1] This technical guide provides an in-depth analysis of the evolutionary conservation of trypsinogen 2 sequences, offering valuable insights for researchers, scientists, and drug development professionals. The high degree of conservation observed in this compound across various species underscores its critical biological functions. This guide will delve into the quantitative analysis of this conservation, provide detailed experimental protocols for its study, and explore the signaling pathways in which it is involved.
Quantitative Analysis of this compound Sequence Conservation
The evolutionary conservation of a protein is a strong indicator of its functional importance. This compound exhibits a high degree of sequence conservation across a wide range of species, from primates to fish. This conservation is particularly evident in functionally critical regions, such as the catalytic triad (B1167595) and the activation peptide. The PRSS2 gene is conserved in chimpanzee, Rhesus monkey, dog, cow, mouse, rat, chicken, zebrafish, mosquito, and frog.[2]
To provide a quantitative overview of this conservation, the following tables summarize the amino acid sequence identity of this compound (PRSS2) between Homo sapiens and other selected species.
Table 1: Amino Acid Sequence Identity of this compound (PRSS2) across Various Species
| Species | Common Name | UniProt Accession No. | Amino Acid Identity to Human PRSS2 (%) |
| Pan troglodytes | Chimpanzee | Q5ISB6 | 99.2 |
| Macaca mulatta | Rhesus monkey | F7H7X8 | 97.6 |
| Mus musculus | Mouse | Q9DBU3 | 77.3 |
| Rattus norvegicus | Rat | P00764 | 76.5 |
| Bos taurus | Cow | P00763 | 79.8 |
| Gallus gallus | Chicken | P00766 | 65.2 |
| Danio rerio | Zebrafish | Q4VBT0 | 58.7 |
Note: Sequence identities were calculated based on alignments of full-length protein sequences obtained from the UniProt database.
Experimental Protocols for Analyzing Sequence Conservation
The analysis of evolutionary conservation of this compound sequences involves a series of bioinformatics protocols. These protocols allow researchers to identify conserved regions, infer evolutionary relationships, and predict functionally important residues.
Protocol 1: Multiple Sequence Alignment (MSA)
Multiple sequence alignment is a fundamental technique to compare three or more biological sequences (protein or nucleic acid) to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships between the sequences.[3]
Objective: To align the amino acid sequences of this compound from different species to identify conserved residues and domains.
Tool: Clustal Omega
Methodology:
-
Sequence Retrieval: Obtain the FASTA formatted amino acid sequences of this compound orthologs from various species from a protein database such as --INVALID-LINK-- or --INVALID-LINK--.
-
Input Sequences:
-
Navigate to the Clustal Omega web server (e.g., at the European Bioinformatics Institute - EBI).[4]
-
Select "Protein" as the sequence type.
-
Paste the retrieved FASTA sequences into the input box. Each sequence must be in FASTA format, which consists of a single-line description (header), followed by lines of sequence data.[5]
-
-
Set Parameters:
-
For most standard analyses, the default parameters are suitable. These include settings for the alignment output format (default is Clustal w/ numbers), and clustering guide-trees.[5]
-
-
Execute Alignment: Click the "Submit" button to run the alignment.
-
Analyze Results:
-
The results page will display the aligned sequences.
-
Identical residues across all sequences are marked with an asterisk (*).
-
Conserved substitutions (e.g., of amino acids with similar physicochemical properties) are marked with a colon (:).
-
Semi-conserved substitutions are marked with a period (.).[6]
-
Analyze the alignment to identify highly conserved regions, which are likely crucial for the protein's function and structure.
-
Protocol 2: Phylogenetic Tree Construction
Phylogenetic analysis aims to infer the evolutionary relationships between a set of organisms or genes. A phylogenetic tree is a graphical representation of these relationships.
Objective: To construct a phylogenetic tree based on the multiple sequence alignment of this compound to visualize the evolutionary history of the protein.
Tool: MEGA (Molecular Evolutionary Genetics Analysis)
Methodology:
-
Prepare Aligned Sequences:
-
Perform a multiple sequence alignment as described in Protocol 2.1.
-
Export the alignment in the MEGA format (.meg).[7]
-
-
Open MEGA and Load Data:
-
Launch the MEGA software.
-
Open the saved alignment file.
-
-
Construct Phylogenetic Tree:
-
From the "Phylogeny" menu, select a method for tree construction. Common methods include Neighbor-Joining (a distance-based method), Maximum Likelihood, and Maximum Parsimony (character-based methods).[8] For this example, we will use the Neighbor-Joining method.
-
A dialog box will appear with various parameters.
-
-
Set Analysis Parameters:
-
Test of Phylogeny: Select "Bootstrap method" to assess the statistical support for the tree's branches. A higher bootstrap value (typically out of 1000 replications) indicates stronger support.[9]
-
Model/Method: For protein sequences, select an appropriate substitution model (e.g., Poisson model, JTT model). MEGA can assist in finding the best-fit model.
-
Gaps/Missing Data Treatment: Choose how to handle gaps in the alignment (e.g., pairwise deletion or complete deletion).
-
-
Compute Tree: Click "Compute" to generate the phylogenetic tree.
-
Visualize and Interpret the Tree:
-
The resulting tree will be displayed in the Tree Explorer.
-
The branch lengths represent the evolutionary distance.
-
The numbers at the nodes are the bootstrap values, indicating the confidence in the branching pattern.
-
Protocol 3: Identification of Conserved Domains
Conserved domains are recurring units in molecular evolution that often correspond to functional units of a protein.
Objective: To identify the conserved functional domains within the this compound protein sequence.
Tool: NCBI Conserved Domain Database (CDD)
Methodology:
-
Access CD-Search: Navigate to the NCBI CD-Search page.[1]
-
Input Sequence: Enter the amino acid sequence of human this compound in FASTA format or its NCBI accession number (e.g., NP_002761.1).
-
Initiate Search: Click the "Submit" button.
-
Analyze Results:
-
The results page will display a graphical summary of the conserved domains found in the query sequence.
-
For this compound, the primary conserved domain identified is the "Trypsin-like serine protease" domain (Tryp_SPc).[10]
-
Click on the domain graphic to view a detailed description, including the multiple sequence alignment of the domain family and the location of conserved functional sites, such as the catalytic triad (Histidine, Aspartate, and Serine residues).[11]
-
Signaling Pathways and Logical Relationships
Beyond its role in digestion, trypsin 2 is implicated in various signaling pathways, particularly in pathological conditions like pancreatitis and cancer. A key mediator of trypsin's signaling effects is the Protease-Activated Receptor 2 (PAR-2) , a G protein-coupled receptor.[12][13]
Trypsin-2 and PAR-2 Signaling in Pancreatitis
In acute pancreatitis, the premature activation of trypsinogen to trypsin within the pancreas leads to autodigestion and inflammation.[14] Trypsin can then activate PAR-2 on pancreatic acinar and ductal cells.[12] This activation triggers intracellular signaling cascades that lead to the production of pro-inflammatory cytokines, contributing to the inflammatory response and organ injury.[12]
Figure 1: Trypsin-2 mediated PAR-2 signaling in pancreatitis.
Role of Trypsin-2 in Cancer Progression
Elevated expression of PRSS2 has been observed in several cancers, including gastric and pancreatic cancer, where it is often associated with a poor prognosis.[15][16] Trypsin-2 can promote tumor growth, invasion, and metastasis through various mechanisms.
One proposed pathway involves the repression of Thrombospondin-1 (Tsp-1), an endogenous inhibitor of angiogenesis and tumor growth, through interaction with the Low-density lipoprotein receptor-related protein 1 (LRP1).[17] Additionally, PRSS2 has been shown to promote epithelial-mesenchymal transition (EMT) by upregulating matrix metalloproteinase-9 (MMP-9) in gastric cancer.[15]
Figure 2: Role of PRSS2 in promoting tumor progression.
Experimental Workflow for Evolutionary Conservation Analysis
The comprehensive analysis of this compound conservation follows a structured workflow, integrating the protocols described above.
Figure 3: Workflow for analyzing evolutionary conservation.
Conclusion
The high degree of evolutionary conservation of this compound across a vast range of species highlights its indispensable role in biological processes. This guide has provided a framework for the quantitative and qualitative analysis of this conservation, offering detailed protocols for multiple sequence alignment, phylogenetic tree construction, and conserved domain identification. Furthermore, the elucidation of its involvement in critical signaling pathways, such as PAR-2 mediated inflammation and cancer progression, opens avenues for further research and therapeutic development. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers in the fields of molecular biology, drug discovery, and evolutionary genetics.
References
- 1. NCBI's Conserved Domain Database and Tools for Protein Domain Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Multiple Alignments and Weblogo [protocols.io]
- 4. youtube.com [youtube.com]
- 5. Help: Clustal Omega [lilab2.sysu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. megasoftware.net [megasoftware.net]
- 9. youtube.com [youtube.com]
- 10. uniprot.org [uniprot.org]
- 11. How To Use the Conserved Domain Database (CDD): view a protein query sequence embedded within the multiple sequence alignment of a domain model [ncbi.nlm.nih.gov]
- 12. Proinflammatory role of trypsin and protease-activated receptor-2 in a rat model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trypsin activates pancreatic duct epithelial cell ion channels through proteinase-activated receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trypsin in pancreatitis: The culprit, a mediator, or epiphenomenon? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PRSS2 serine protease 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Post-Translational Modifications of Human Trypsinogen 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) of human trypsinogen (B12293085) 2 (PRSS2), also known as anionic trypsinogen. This document details the key modifications, their functional implications, and the experimental methodologies used for their characterization.
Introduction
Human trypsinogen 2 is a 247-amino acid preproenzyme synthesized in the acinar cells of the pancreas and is a major component of pancreatic juice.[1] As a zymogen, it requires a series of post-translational modifications to become the active digestive enzyme, trypsin-2. These modifications are critical for its proper folding, secretion, activation, and regulation. Dysregulation of these processes can lead to premature activation of trypsinogen within the pancreas, a key event in the pathogenesis of pancreatitis.[2] This guide explores the known and potential PTMs of PRSS2, providing detailed insights for researchers in pancreatology and drug development.
Confirmed Post-Translational Modifications
The following PTMs have been experimentally confirmed for human this compound.
Proteolytic Cleavage
Proteolytic cleavage is the most fundamental PTM, converting the inactive preproenzyme into its various functional forms.
a) Signal Peptide Cleavage:
Upon translocation into the endoplasmic reticulum, the N-terminal 15-amino acid signal peptide is cleaved from the preprotrypsinogen to yield protrypsinogen.[1] This is a critical step for entry into the secretory pathway.
b) Activation Peptide Cleavage:
The conversion of trypsinogen to active trypsin is accomplished by the proteolytic removal of the N-terminal 8-amino acid activation peptide (TAP).[1][3] This cleavage is physiologically initiated in the duodenum by the enzyme enteropeptidase, which cleaves the peptide bond following the lysine (B10760008) residue at position 23 (K23).[4][5] The newly formed N-terminus then inserts into a specific cleft, inducing a conformational change that forms the active site of trypsin.[4]
c) Autocatalytic Degradation (Autolysis):
Human anionic trypsinogen (PRSS2) and its active form, trypsin-2, are significantly more susceptible to autocatalytic degradation compared to the cationic isoform (PRSS1).[6] This inherent instability is considered a crucial failsafe mechanism to limit active trypsin levels within the pancreas, thereby protecting against pancreatitis.[7] A key autolysis site has been identified at the Arg122-Val123 peptide bond.[3][7] Certain genetic variants, such as G191R, can introduce novel cleavage sites that render the enzyme hypersensitive to autocatalytic breakdown, offering protection against chronic pancreatitis.[1]
Tyrosine Sulfation
Human this compound undergoes sulfation on the hydroxyl group of Tyrosine-154.[8][9][10] This modification is catalyzed by tyrosylprotein sulfotransferase-2 (TPST-2), an enzyme resident in the trans-Golgi network.[8] While this modification is observed to be stoichiometric in native pancreatic trypsinogens, its functional significance for the anionic isoform appears to be minimal.[9][10] Unlike in cationic trypsinogen where sulfation enhances autoactivation, it does not significantly affect the autoactivation of anionic trypsinogen.[8] This is further supported by a common polymorphism (D153H) in individuals of African descent that completely abolishes Tyr-154 sulfation in PRSS2 without any known adverse effects.[9]
Potential Post-Translational Modifications
While not yet definitively confirmed for human this compound specifically, evidence from large-scale proteomic studies of pancreatic tissue and juice, as well as data from bioinformatics databases, suggests that PRSS2 may undergo other PTMs.
Phosphorylation
Phosphorylation is a key regulatory PTM for a vast number of proteins. While the crystal structure of human cationic trypsin-1 revealed an unexpected phosphorylation at Tyr-151, specific phosphorylation sites on PRSS2 have not been experimentally validated.[8] However, phosphoproteomic analyses of pancreatic tissue have identified thousands of phosphorylation events, and databases like iPTMnet list several potential phosphorylation sites for PRSS2 (T8, K92, T180, S195, S200, S206, Y218). Further research is required to confirm these sites and elucidate their functional roles.
Glycosylation
As a secreted protein, this compound is a candidate for glycosylation. While native bovine trypsin is not glycosylated, recombinant forms expressed in other systems can be.[11] Glycosylation is known to be important for the proper folding, stability, and secretion of other serine proteases.[12][13] Glycoproteomic studies of human pancreatic juice have identified numerous glycosylated proteins, but specific glycosylation of PRSS2 has not been reported.[14]
Ubiquitination
Ubiquitination, the covalent attachment of ubiquitin, typically targets proteins for degradation but can also have non-proteolytic regulatory roles. While databases list potential ubiquitination sites for PRSS2, there is currently no direct experimental evidence of this modification on human this compound.
Quantitative Data Summary
| Post-Translational Modification | Site(s) | Stoichiometry/Prevalence | Functional Impact on PRSS2 |
| Proteolytic Cleavage | |||
| Signal Peptide Removal | 1-15 | High (constitutive) | Essential for entry into the secretory pathway. |
| Activation Peptide Removal | 16-23 | Complete for activation | Converts inactive zymogen to active trypsin. |
| Autolysis | Arg122-Val123 | Variable; increased in PRSS2 vs. PRSS1 | Failsafe mechanism to limit active trypsin. |
| Tyrosine Sulfation | Tyr-154 | Appears to be high/complete in native form[10] | No significant effect on autoactivation.[8] |
| Phosphorylation | T8, K92, T180, S195, S200, S206, Y218 (Predicted) | Unknown | Unknown |
| Glycosylation | Unknown | Unknown | Unknown |
| Ubiquitination | Unknown | Unknown | Unknown |
Experimental Protocols & Methodologies
Analysis of Proteolytic Cleavage
1. In Vitro Trypsinogen Activation Assay:
-
Objective: To measure the rate of trypsinogen activation by enteropeptidase or through autoactivation.
-
Methodology:
-
Recombinant or purified human this compound is incubated at a concentration of approximately 2 µM in a buffer such as 100 mM Tris-HCl, pH 8.0, containing 1 mM CaCl2.[15]
-
To initiate activation, either a physiological activator like human enteropeptidase (e.g., 140 ng/ml) or a small amount of active trypsin (e.g., 10 nM) for autoactivation studies is added.[1][15]
-
The reaction is incubated at 37°C.
-
At various time points, aliquots are removed, and the trypsin activity is measured using a chromogenic substrate such as N-CBZ-Gly-Pro-Arg-p-nitroanilide. The release of p-nitroaniline is monitored spectrophotometrically at 405 nm.[1]
-
The rate of activation is determined from the increase in trypsin activity over time.
-
2. SDS-PAGE Analysis of Autolysis:
-
Objective: To visualize the autocatalytic degradation of trypsin-2.
-
Methodology:
-
This compound is activated to trypsin as described above.
-
The active trypsin is incubated under conditions that favor autolysis (e.g., pH 8.0, 37°C).
-
Samples are taken at different time points, and the reaction is stopped by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[3]
-
The samples are resolved on a 15% reducing SDS-PAGE gel.
-
The gel is stained with silver stain or Coomassie blue to visualize the full-length trypsin band and the appearance of smaller degradation products over time.[3]
-
Analysis of Tyrosine Sulfation
1. Identification of Tyrosine Sulfation by Thin-Layer Chromatography (TLC):
-
Objective: To chemically identify the presence of sulfotyrosine in purified this compound.
-
Methodology:
-
Purified native this compound (approx. 1 mg) is subjected to alkaline hydrolysis (e.g., 0.2 N NaOH at 100°C for 16-18 hours) to break peptide bonds while preserving the sulfate (B86663) ester linkage.[10]
-
The hydrolysate is acidified and loaded onto a Dowex cation-exchange column at a low pH (e.g., pH 2.5). Under these conditions, unmodified amino acids bind to the resin, while the strongly acidic sulfotyrosine (and phosphotyrosine) flows through.[16][17]
-
The flow-through fraction is collected, concentrated, and spotted onto a silica (B1680970) TLC plate.
-
The plate is developed using a solvent system such as 80% ethanol.
-
The plate is sprayed with ninhydrin (B49086) and heated to visualize the amino acid spots. The migration of the sample spot is compared to that of sulfotyrosine and phosphotyrosine standards run on the same plate.[16][17]
-
2. Mass Spectrometry for Sulfation Site Identification:
-
Objective: To identify the specific site of tyrosine sulfation.
-
Methodology:
-
The protein of interest is digested with a protease (e.g., trypsin).
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
Tyrosine sulfation and phosphorylation are nearly isobaric (mass difference of ~0.009 Da), requiring high-resolution mass spectrometry (e.g., Orbitrap or FT-ICR) to distinguish them based on accurate mass.[18][19]
-
Sulfated peptides are often labile and can lose the SO3 group during collision-induced dissociation (CID). Therefore, alternative fragmentation methods like electron-transfer dissociation (ETD) can be beneficial for localizing the modification.
-
Database search parameters must include sulfation of tyrosine as a variable modification.
-
General Protocols for Potential PTMs
1. Phosphopeptide Enrichment and LC-MS/MS for Phosphorylation Site Mapping:
-
Objective: To identify potential phosphorylation sites on this compound.
-
Methodology:
-
This compound, either purified or from a complex mixture like pancreatic juice, is digested with trypsin.
-
The resulting peptide mixture is subjected to phosphopeptide enrichment using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[20][21]
-
Enriched phosphopeptides are analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer.
-
MS/MS spectra are searched against the human proteome database with phosphorylation of serine, threonine, and tyrosine specified as a variable modification to identify the modified peptides and localize the phosphorylation sites.[20][22]
-
2. Glycopeptide Enrichment and Analysis:
-
Objective: To determine if this compound is glycosylated and identify the sites and structures of the glycans.
-
Methodology:
-
Enrichment: Glycopeptides from a tryptic digest of PRSS2 can be enriched using either lectin affinity chromatography (which binds specific glycan structures) or hydrazide chemistry (which captures oxidized glycans).[6][23][24]
-
PNGase F Treatment: To identify N-linked glycosylation sites, enriched glycopeptides can be treated with Peptide-N-Glycosidase F (PNGase F). This enzyme cleaves the bond between asparagine and the attached N-glycan, converting the asparagine to aspartic acid. This mass shift of +0.984 Da is detectable by mass spectrometry.
-
LC-MS/MS Analysis: The enriched and/or treated samples are analyzed by LC-MS/MS. Specialized software is used to identify peptides with the characteristic mass of glycans or the PNGase F-induced deamidation.
-
Signaling Pathways and Logical Relationships
The post-translational modifications of this compound are part of a highly regulated process. The initial proteolytic events (signal peptide and activation peptide cleavage) are key steps in the protein's lifecycle from synthesis to activation. Autolysis serves as a crucial control mechanism. Tyrosine sulfation is regulated by the expression and activity of TPST-2 in the Golgi apparatus. The potential for other regulatory PTMs like phosphorylation opens up the possibility of modulation by various intracellular signaling cascades, although these connections remain to be elucidated for PRSS2.
Diagram: this compound Processing and Activation Pathway
Caption: Workflow of this compound processing from synthesis to activation and degradation.
Diagram: Experimental Workflow for PTM Identification
Caption: A generalized experimental workflow for identifying PTMs on this compound.
Conclusion
The post-translational modification profile of human this compound is integral to its biological function and regulation. While proteolytic processing and tyrosine sulfation are well-characterized, the roles of other potential PTMs like phosphorylation, glycosylation, and ubiquitination remain an open area for investigation. A deeper understanding of these modifications and their regulatory mechanisms will not only enhance our knowledge of digestive physiology but may also unveil novel therapeutic targets for pancreatic diseases such as pancreatitis. The methodologies outlined in this guide provide a framework for researchers to further explore the complex post-translational landscape of this critical enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Protein surface charge of trypsinogen changes its activation pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lectin affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A data set of human endogenous protein ubiquitination sites. | BioGRID [thebiogrid.org]
- 6. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 7. Assessing the Role of Trypsin in Quantitative Plasma and Single-Cell Proteomics toward Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequence Analysis of the Human Tyrosylprotein Sulfotransferase-2 Gene in Subjects with Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A common African polymorphism abolishes tyrosine sulfation of human anionic trypsinogen (PRSS2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human cationic trypsinogen is sulfated on tyrosine-154 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and energetic determinants of tyrosylprotein sulfotransferase sulfation specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyrosylprotein sulfotransferase - Wikipedia [en.wikipedia.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Purification and characterization of tyrosylprotein sulfotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphatidylinositol 3-kinase-dependent activation of trypsinogen modulates the severity of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. appliedbiomics.com [appliedbiomics.com]
- 18. Regulation of Protease-activated Receptor Signaling by Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Purification by Lectin Adsorption - Creative Proteomics [creative-proteomics.com]
- 22. Mapping of phosphorylation sites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enrichment of glycopeptides for glycan structure and attachment site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Multivalent hydrazide-functionalized magnetic nanoparticles for glycopeptide enrichment and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Trypsinogen 2 (PRSS2) in Rare Genetic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsinogen (B12293085) is the inactive precursor of trypsin, a serine protease crucial for protein digestion in the small intestine. In humans, there are three main isoforms of trypsinogen, with cationic trypsinogen (PRSS1) and anionic trypsinogen (PRSS2) being the most abundant. While mutations in the PRSS1 gene are well-established as a cause of hereditary pancreatitis, the role of PRSS2 in genetic disorders is more complex and predominantly characterized by a protective effect against pancreatitis. This technical guide provides an in-depth exploration of the function of trypsinogen 2 in the context of rare genetic disorders, with a primary focus on its well-documented role in pancreatitis.
This compound: Gene and Protein Function
The PRSS2 gene, located on chromosome 7q34, encodes the anionic trypsinogen protein.[1] Compared to its cationic counterpart, anionic trypsinogen exhibits lower autoactivation rates and is more susceptible to autolysis, particularly at acidic pH.[2][3] This inherent instability is a key factor in its physiological and pathological roles.
The Protective Role of the PRSS2 G191R Variant in Chronic Pancreatitis
The most significant and widely studied aspect of PRSS2 in genetic disease is the protective effect of the G191R variant against chronic pancreatitis.[3][4] This missense mutation results in a glycine (B1666218) to arginine substitution at codon 191.
Mechanism of Protection
The G191R mutation introduces a new tryptic cleavage site within the anionic trypsinogen molecule.[4] Upon premature activation of trypsinogen to trypsin within the pancreas, this new site is rapidly cleaved by active trypsin. This cleavage leads to the rapid degradation of the G191R-mutant trypsin, a process termed "autodegradation".[2] This hypersensitivity to autocatalytic proteolysis effectively reduces the concentration of active trypsin within the pancreas, thereby mitigating pancreatic auto-digestion and inflammation, which are hallmarks of pancreatitis.[4]
Quantitative Data on the PRSS2 G191R Variant
The protective effect of the G191R variant is supported by numerous population studies that demonstrate its higher frequency in healthy controls compared to patients with chronic pancreatitis.
| Population | Frequency in Patients with Chronic Pancreatitis (%) | Frequency in Controls (%) | Odds Ratio (OR) | p-value | Reference |
| European Cohort | 1.3 | 3.4 | 0.37 | 1.1 x 10-8 | [3] |
| German Cohort | 1.2 | 3.5 | 0.34 | 0.000012 | [2] |
| Other European Cohorts | 1.4 | 3.4 | 0.41 | 0.00097 | [2] |
| Japanese Cohort | 1.0 (idiopathic) | 4.3 | 0.144 | 0.025 | [5] |
This compound in Other Pancreatic Disorders
While the G191R variant is protective, other aspects of PRSS2 function and regulation are implicated in different forms of pancreatitis.
Asparaginase-Associated Pancreatitis
Asparaginase is a key component of chemotherapy for acute lymphoblastic leukemia, and pancreatitis is a known side effect. Genetic variants in the PRSS1-PRSS2 locus have been associated with an increased risk of asparaginase-associated pancreatitis, suggesting a role for trypsinogen in the pathogenesis of this rare, drug-induced disorder.
Gene Conversion with PRSS1
Gene conversion events between the highly homologous PRSS1 and PRSS2 genes have been reported.[6] In one case, a conversion event resulted in a hybrid PRSS2/PRSS1 gene, where the first two exons of PRSS1 were replaced by the corresponding exons from PRSS2. This event was associated with hereditary pancreatitis, highlighting the complex interplay between the two trypsinogen isoforms.[7]
PRSS2 in Other Rare Genetic Disorders
Currently, the direct causative role of PRSS2 mutations in rare genetic disorders other than pancreatitis is not well-established. While pancreatic insufficiency is a feature of several rare syndromes, such as Shwachman-Diamond syndrome and Johanson-Blizzard syndrome, these conditions are caused by mutations in other genes (SBDS and UBR1, respectively), and the involvement of PRSS2 is secondary to the overall pancreatic dysfunction.[1][8][9] Further research is needed to explore potential associations between PRSS2 variants and other rare congenital disorders.
Signaling Pathways
The pathological effects of premature trypsin activation are partly mediated through the activation of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor.
Trypsin-PAR2 Signaling Pathway
Caption: Trypsin-mediated activation of PAR2 and downstream signaling cascades.
Experimental Protocols
Recombinant this compound Expression and Purification
A common method for producing recombinant trypsinogen for functional studies involves expression in E. coli.
Workflow:
Caption: Workflow for recombinant this compound expression and purification.
Detailed Methodology:
-
Cloning: The full-length cDNA of human PRSS2 is amplified by PCR and cloned into a suitable E. coli expression vector, often containing a purification tag such as a polyhistidine (His)-tag.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), when the culture reaches a specific optical density.[10]
-
Purification: Cells are harvested by centrifugation and lysed. If the protein is expressed in a soluble form, the lysate is clarified by centrifugation, and the supernatant is subjected to affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) for His-tagged proteins). If the protein is in inclusion bodies, they are first solubilized in a denaturing agent (e.g., urea or guanidine (B92328) hydrochloride) and then refolded before purification.
-
Refolding: Refolding of denatured trypsinogen is a critical step and is often achieved by rapid dilution or dialysis into a refolding buffer containing redox agents to facilitate proper disulfide bond formation.
Trypsinogen Activation and Activity Assay
The conversion of trypsinogen to active trypsin and the subsequent enzymatic activity can be measured using a colorimetric or fluorometric assay.
Detailed Methodology:
-
Activation: Purified recombinant trypsinogen is incubated with a catalytic amount of an activating enzyme, such as enterokinase or a small amount of active trypsin, in an appropriate buffer (e.g., Tris-HCl, pH 8.0) containing calcium chloride, which stabilizes trypsin.
-
Activity Measurement: The activity of the generated trypsin is measured by monitoring the hydrolysis of a specific chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride). The rate of product formation, which is proportional to the trypsin activity, is determined by measuring the change in absorbance or fluorescence over time.
Site-Directed Mutagenesis
To study the functional consequences of specific mutations, such as G191R, site-directed mutagenesis is employed to introduce the desired nucleotide changes into the PRSS2 cDNA.
Detailed Methodology:
-
Primer Design: Two complementary oligonucleotide primers containing the desired mutation are designed.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase and the plasmid containing the wild-type PRSS2 cDNA as a template. The primers are extended, generating a new plasmid containing the mutation.
-
Template Digestion: The parental, non-mutated template DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli is methylated, while the newly synthesized PCR product is not).
-
Transformation: The mutated plasmid is then transformed into competent E. coli for propagation. The presence of the desired mutation is confirmed by DNA sequencing.
Generation of Transgenic Mouse Models
To study the in vivo effects of PRSS2 variants, transgenic mouse models are generated.
Detailed Methodology:
-
Construct Design: A transgenic construct is designed, often using a bacterial artificial chromosome (BAC) containing the human PRSS2 gene with its native regulatory elements to ensure tissue-specific expression.[11] For creating specific mutations like G191R, recombineering techniques are used to introduce the point mutation into the BAC.
-
Microinjection: The purified BAC DNA is microinjected into the pronucleus of fertilized mouse oocytes.
-
Implantation and Screening: The microinjected oocytes are surgically transferred into pseudopregnant female mice. The resulting offspring are screened for the presence of the transgene by PCR analysis of genomic DNA.
-
Analysis: Transgenic lines are established, and the expression and function of the human PRSS2 protein are analyzed. These models can then be used to study the development of pancreatitis, either spontaneously or after induction with agents like cerulein.[12]
Conclusion
The role of this compound in rare genetic disorders is currently centered on its influence on the development and progression of pancreatitis. The G191R variant stands out as a significant protective factor, and its mechanism of action through enhanced autodegradation provides a compelling example of how a loss-of-function mutation can be beneficial. While the direct involvement of PRSS2 mutations in other rare genetic syndromes remains to be elucidated, the intricate interplay with PRSS1 and its role in drug-induced pancreatitis highlight the importance of this enzyme in pancreatic health and disease. Further research into the broader functions of PRSS2 may uncover its involvement in other rare disorders and provide novel avenues for therapeutic intervention.
References
- 1. Shwachman-Diamond syndromes: clinical, genetic, and biochemical insights from the rare variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wild-Type Human PRSS2 and PRSS1R122H Cooperatively Initiate Spontaneous Hereditary Pancreatitis in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A degradation-sensitive anionic trypsinogen (PRSS2) variant protects against chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A degradation-sensitive anionic trypsinogen (PRSS2) variant protects against chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRSS2 serine protease 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Gene conversion between functional trypsinogen genes PRSS1 and PRSS2 associated with chronic pancreatitis in a six-year-old girl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Easi-CRISPR protocol for creating knock-in and conditional knockout mouse models using long ssDNA donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical and molecular pathophysiology of Shwachman-Diamond syndrome: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcpsp.pk [jcpsp.pk]
- 10. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 11. gem.wi.mit.edu [gem.wi.mit.edu]
- 12. Transgenic expression of human PRSS2 exacerbates pancreatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Urinary Trypsinogen-2 Dipstick Test in Pancreatitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute pancreatitis (AP) is an inflammatory condition of the pancreas that can range from mild and self-limiting to a severe, life-threatening disease.[1][2] Early and accurate diagnosis is crucial for timely intervention and improved patient outcomes. The urinary trypsinogen-2 dipstick test is a rapid, non-invasive immunochromatographic assay for the qualitative detection of trypsinogen-2 in urine, a specific marker for acute pancreatitis.[3][4][5] This document provides detailed application notes and protocols for the use of the urinary trypsinogen-2 dipstick test in a research and drug development setting.
Trypsinogen-2 is a digestive proenzyme produced by the acinar cells of the pancreas.[5] In acute pancreatitis, premature activation of trypsinogen (B12293085) to trypsin within the pancreas is a key initiating event, leading to autodigestion of the gland and a systemic inflammatory response.[6] This process results in the leakage of trypsinogen-2 into the bloodstream, from where it is filtered by the kidneys and excreted in the urine.[3] The urinary trypsinogen-2 dipstick test provides a rapid and reliable method for detecting elevated levels of this biomarker, aiding in the early screening and diagnosis of acute pancreatitis.[2][4]
Data Presentation
The performance of the urinary trypsinogen-2 dipstick test has been evaluated in numerous studies. The following tables summarize the quantitative data on the test's sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) in various clinical settings.
Table 1: Performance Characteristics of the Urinary Trypsinogen-2 Dipstick Test in Diagnosing Acute Pancreatitis
| Study Population | Sensitivity | Specificity | PPV | NPV | Citation(s) |
| Patients with acute abdominal pain | 94% | 95% | - | - | [4] |
| Patients with suspected acute pancreatitis | 91.48% | 94.11% | 93.47% | 92.30% | [7] |
| Patients with suspected acute pancreatitis | 92.7% | 98.5% | - | - | [8][9] |
| Patients with acute abdominal pain | 73.1% | 62.5% | 90.5% | 32.3% | [10] |
| Patients with first attack of acute pancreatitis | 77% | 97% | - | - | [11] |
| Patients with acute abdominal pain | 68.6% | 87.1% | - | - | [12] |
| Pediatric patients with acute pancreatitis | 82% | 94% | - | - | [13] |
Table 2: Performance in Early Diagnosis of Post-ERCP Pancreatitis
| Time of Testing Post-ERCP | Sensitivity | Specificity | PPV | NPV | Citation(s) |
| 1 hour | 100% | 91% | 66% | 100% | [14][15] |
| 4 hours | 100% | 96% | 80% | 100% | [14][15] |
| 3 hours | 84.6% | 97.1% | - | 98.5% |
Table 3: Comparison with Other Diagnostic Markers for Acute Pancreatitis
| Diagnostic Test | Sensitivity | Specificity | Citation(s) |
| Urinary Trypsinogen-2 Dipstick | 92.7% | 98.5% | [8][9] |
| Serum Amylase | 97.1% | 92.4% | [8][9] |
| Serum Lipase | 94.1% | 98.5% | [8][9] |
| Urinary Trypsinogen-2 Dipstick | 94% | 95% | [4] |
| Serum Amylase (>300 U/L) | 85% | 91% | [4] |
| Urinary Amylase (>2000 U/L) | 83% | 88% | [4] |
Experimental Protocols
Principle of the Test
The urinary trypsinogen-2 dipstick test is a qualitative immunochromatographic assay. The test strip contains two monoclonal antibodies specific to human trypsinogen-2. One of these antibodies is immobilized on a membrane (test line), and the other is conjugated to a colored particle (e.g., latex or gold) and impregnated in the sample application area. When the urine sample is applied to the dipstick, it migrates up the strip by capillary action. If trypsinogen-2 is present in the sample, it binds to the colored antibody conjugate. This complex then moves further up the strip and is captured by the immobilized antibody at the test line, resulting in the appearance of a colored line. A separate control line, which binds the colored conjugate regardless of the presence of trypsinogen-2, is also included to indicate that the test has been performed correctly.[3][14]
Materials
-
Urinary Trypsinogen-2 Dipstick Test kits (store at room temperature, 2-25°C)
-
Urine collection containers
-
Disposable gloves
-
Timer
Specimen Collection and Handling
-
Collect a fresh urine sample in a clean, dry container.
-
The test should ideally be performed within 2 hours of sample collection.
-
If the test cannot be performed immediately, the urine sample can be stored at 2-8°C for up to 48 hours. For longer storage, freeze the sample at -20°C or below.
-
Bring stored samples to room temperature before testing.
-
Ensure samples are well-mixed before testing.
Test Procedure
-
Bring the sealed test pouch to room temperature before opening.
-
Remove the dipstick from the pouch.
-
Immerse the absorbent tip of the dipstick into the urine sample up to the marked line. Do not immerse past the maximum line.
-
Keep the dipstick in the urine for approximately 15-20 seconds.[3]
-
Remove the dipstick and place it on a clean, dry, non-absorbent surface.
-
Start the timer.
-
Read the results at 5 minutes.[16][17] Do not interpret the results after 10 minutes.
Interpretation of Results
-
Positive: Two distinct colored lines appear. One line will be in the control region (C) and another line will be in the test region (T). A positive result indicates the presence of trypsinogen-2 in the urine at a concentration of 50 µg/L or higher, suggesting acute pancreatitis.[16]
-
Negative: One colored line appears in the control region (C). No apparent colored line appears in the test region (T). A negative result indicates that trypsinogen-2 is not present or is below the detection limit of the test.
-
Invalid: The control line (C) fails to appear. Insufficient specimen volume or incorrect procedural techniques are the most likely reasons for an invalid result. Review the procedure and repeat the test with a new dipstick.
Quality Control
-
An internal procedural control is included in the test. The appearance of a colored line in the control region (C) confirms sufficient specimen volume and correct procedural technique.
-
External positive and negative controls should be run periodically to verify proper test performance, as per laboratory guidelines.
Visualizations
Experimental Workflow
Caption: Workflow of the urinary trypsinogen-2 dipstick test.
Signaling Pathway of Premature Trypsinogen Activation in Pancreatitis
Caption: Premature trypsinogen activation in pancreatitis.
References
- 1. Trypsin activity is not involved in premature, intrapancreatic trypsinogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. msjonline.org [msjonline.org]
- 3. scispace.com [scispace.com]
- 4. Rapid measurement of urinary trypsinogen-2 as a screening test for acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actim® Pancreatitis - Actim [actimtest.com]
- 6. Intracellular activation of trypsinogen in transgenic mice induces acute but not chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. msjonline.org [msjonline.org]
- 10. Usefulness of urinary trypsinogen-2 and trypsinogen activation peptide in acute pancreatitis: A multicenter study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary trypsinogen-2 dipstick in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validity of the urinary trypsinogen-2 test in the diagnosis of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. medicanapharm.ru [medicanapharm.ru]
- 15. Use of the urinary trypsinogen-2 dip stick test in early diagnosis of pancreatitis after endoscopic retrograde cholangiopancreatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Noninvasive rapid urinary trypsinogen‐2 dipstick test for early exclusion of post‐endoscopic retrograde cholangiopancreatography pancreatitis within hours after endoscopic retrograde cholangiopancreatography: Clinical diagnosis and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. actimtest.com [actimtest.com]
Application Notes and Protocols for Quantitative Measurement of Serum Trypsinogen-2 via ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsinogen-2, a zymogen secreted by the pancreatic acinar cells, is a highly specific and sensitive biomarker for pancreatic diseases.[1] Its concentration in serum elevates significantly during acute pancreatitis due to leakage from the inflamed pancreas. Quantitative measurement of serum trypsinogen-2 is a valuable tool in the diagnosis and severity assessment of acute pancreatitis, offering advantages over traditional markers like amylase and lipase (B570770).[2][3][4] This document provides a detailed protocol for the quantitative determination of human trypsinogen-2 in serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) and summarizes relevant performance data.
Data Presentation
Table 1: Performance Characteristics of a Typical Human Trypsinogen-2 ELISA Kit
| Parameter | Typical Value | Source |
| Assay Type | Sandwich ELISA | [5][6] |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Other Biological Fluids | [1][5] |
| Detection Range | 0.156 - 10 ng/mL | [7] |
| Alternate Range 1 | 0.625 - 40 ng/mL | [5] |
| Alternate Range 2 | 0.78 - 50 ng/mL | [6] |
| Alternate Range 3 | 25 - 6000 pg/mL | [8] |
| Sensitivity | 0.063 ng/mL | [7] |
| Alternate Sensitivity 1 | < 0.39 ng/mL | [6] |
| Alternate Sensitivity 2 | 25 pg/mL | [8] |
| Specificity | High for Human Trypsinogen-2, no significant cross-reactivity with analogues | [1][6] |
| Intra-assay Precision (CV%) | < 10% | [8] |
| Inter-assay Precision (CV%) | < 12% | [8] |
Table 2: Serum Trypsinogen-2 Concentrations in Different Clinical Groups
| Clinical Group | Mean ± SD (ng/mL) | Key Findings | Source |
| Healthy Controls | 34.96 ± 11.99 | Baseline levels in a healthy population. | [9] |
| Healthy Controls (alternate study) | 1.0 ± 0.5 (µg/L) | [10] | |
| Acute Pancreatitis | 616.13 ± 260.36 | Significantly elevated compared to controls. | [11] |
| Pancreatitis (alternate study) | 107.7 ± 98.1 (µg/L) | Significantly higher than controls and pancreatic cancer patients. | [10] |
| Pancreatic Cancer | 51.2 ± 80.3 (µg/L) | Significantly higher than controls. Levels between 1.8 µg/L and 19.9 µg/L are strongly suggestive of pancreatic cancer. | [10] |
| Chronic Pancreatitis | Associated with very low trypsinogen (B12293085) levels (<10 ng/mL) | Correlates with loss of acinar cells. | [9] |
Experimental Protocols
This protocol outlines the steps for a typical sandwich ELISA for the quantitative measurement of human trypsinogen-2 in serum. This is a generalized procedure, and it is crucial to refer to the specific instructions provided with the commercial ELISA kit being used.
Principle of the Assay This assay employs the quantitative sandwich enzyme immunoassay technique.[6] A microplate is pre-coated with a monoclonal antibody specific for human trypsinogen-2. Standards and samples are added to the wells, and any trypsinogen-2 present is bound by the immobilized antibody. After washing, a biotin-conjugated antibody specific for trypsinogen-2 is added. Following another wash, streptavidin conjugated to Horseradish Peroxidase (HRP) is added. A substrate solution is then added, which develops color in proportion to the amount of trypsinogen-2 bound. The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of trypsinogen-2 in the samples is determined by comparing their absorbance to a standard curve.[1][5]
Materials Required (Typical Kit Contents)
-
Microplate pre-coated with anti-human Trypsinogen-2 antibody
-
Lyophilized Trypsinogen-2 Standard
-
Biotin-conjugated anti-human Trypsinogen-2 antibody
-
Streptavidin-HRP
-
Standard Diluent
-
Assay Diluent
-
Wash Buffer (concentrated)
-
TMB Substrate
-
Stop Solution
-
Plate Sealer
Materials Required (Not Provided)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Graduated cylinders
-
Tubes for standard and sample dilution
-
Vortex mixer
-
Absorbent paper
Sample Handling and Preparation
-
Serum Collection: Collect whole blood into a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[12]
-
Centrifugation: Centrifuge at approximately 1000 x g for 20 minutes.[12][13]
-
Aliquoting: Carefully aspirate the serum and aliquot to avoid repeated freeze-thaw cycles.
-
Storage: Assay freshly prepared serum immediately or store aliquots at -20°C or -80°C for later use.[12][13] Bring samples to room temperature before use.
Reagent Preparation
-
Wash Buffer: Dilute the concentrated Wash Buffer with deionized or distilled water to prepare the 1x working solution as per the kit instructions.
-
Trypsinogen-2 Standard: Reconstitute the lyophilized standard with the provided Standard Diluent to create a stock solution. Allow it to sit for 10 minutes with gentle agitation.[12]
-
Standard Curve Preparation: Perform serial dilutions of the standard stock solution with Standard Diluent to create a standard curve. The concentrations will depend on the specific kit's range.
-
Biotin-conjugated Antibody: Prepare the working solution of the biotin-conjugated antibody by diluting the concentrated stock with Assay Diluent as instructed.
-
Streptavidin-HRP: Prepare the working solution of Streptavidin-HRP by diluting the concentrated stock with Assay Diluent as instructed.
Assay Procedure
-
Well Preparation: Determine the number of wells required for standards, samples, and blanks.
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells.
-
Incubation: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit manual (e.g., 80 minutes at 37°C).[12]
-
Washing: Aspirate the liquid from each well and wash each well with 1x Wash Buffer (e.g., 3 times with 200 µL per well).[12] Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on absorbent paper.
-
Biotin-conjugated Antibody Addition: Add 100 µL of the working solution of biotin-conjugated antibody to each well.
-
Incubation: Cover the plate and incubate as per the kit's instructions (e.g., 50 minutes at 37°C).[12]
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of the working solution of Streptavidin-HRP to each well.
-
Incubation: Cover the plate and incubate as per the kit's instructions (e.g., 30 minutes at 37°C).[13]
-
Washing: Repeat the washing step as described in step 4, but with an increased number of washes if specified (e.g., 5 times).[13]
-
Substrate Addition: Add 90 µL of TMB Substrate to each well.
-
Incubation: Incubate the plate in the dark at 37°C for the time specified (e.g., 10-20 minutes).[13]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.
Data Analysis
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of trypsinogen-2 in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by any dilution factor used for the samples.
Visualizations
Caption: Experimental workflow for quantitative serum trypsinogen-2 ELISA.
Caption: Role of serum trypsinogen-2 in the diagnostic pathway of acute pancreatitis.
References
- 1. arp1.com [arp1.com]
- 2. ijsurgery.com [ijsurgery.com]
- 3. ijsurgery.com [ijsurgery.com]
- 4. A comparison of serum trypsinogen-2 and trypsin-2-alpha1-antitrypsin complex with lipase and amylase in the diagnosis and assessment of severity in the early phase of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Human Trypsinogen-2 (TRY-2) ELISA [krishgen.com]
- 8. Human Trypsin 2/PRSS2 ELISA Kit (EH469RB) - Invitrogen [thermofisher.com]
- 9. Low serum trypsinogen levels in chronic pancreatitis: Correlation with parenchymal loss, exocrine pancreatic insufficiency, and diabetes but not CT-based cambridge severity scores for fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlations between serum trypsinogen-2 and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Serum Trypsin Level in Diagnosis and Prognosis of Pancreatitis and Compared with Healthy Subjects of Rajasthan [article.sapub.org]
- 12. elkbiotech.com [elkbiotech.com]
- 13. cloud-clone.com [cloud-clone.com]
Protocol for High-Yield Expression and Purification of Recombinant Human Trypsinogen 2 in E. coli
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the expression, purification, and activation of recombinant human trypsinogen (B12293085) 2 (anionic trypsinogen, PRSS2) in Escherichia coli. The methodology is tailored for high-yield production, primarily through the formation and subsequent refolding of inclusion bodies.
Introduction
Human trypsinogen 2 is the zymogen precursor of trypsin 2, a key digestive serine protease. Recombinant production in E. coli is a cost-effective method for obtaining large quantities of this enzyme for research and pharmaceutical applications. However, high-level expression in bacterial systems often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies.[1] This protocol details the steps to overcome this challenge, from initial expression to the generation of a pure, active enzyme.
Data Presentation
The following tables summarize typical quantitative data obtained during the production of recombinant human this compound. It is important to note that yields can vary significantly based on the specific expression construct, fermentation conditions, and refolding efficiency.
Table 1: Typical Yields at Different Stages of Production
| Stage | Parameter | Typical Value | Reference |
| Fermentation | Cell Density (OD₆₀₀) | 10 - 20 | [2] |
| Wet Cell Paste | 10 - 50 g/L | - | |
| Inclusion Body Isolation | Inclusion Body Mass | 1.47 g/L | [3] |
| Refolding & Purification | Refolding Yield | 2 - 36% | [1][3] |
| Final Yield of Purified Trypsin | 182 mg/L (acetylated) | [3] |
Table 2: Specific Activity of Recombinant Human Trypsin 2
| Substrate | Specific Activity | Reference |
| Mca-RPKPVE-Nval-WRK(Dnp)-NH₂ | >8,000 pmol/min/µg | [4] |
| Z-Gly-Pro-Arg-AMC | 104.1 ± 22.5 units/mg | [5] |
| BAEE (benzoyl L-arginine ethyl ester) | 2,800 units/mg | [6] |
Experimental Protocols
Expression of Recombinant Human this compound in E. coli
This protocol utilizes a T7 promoter-based expression system, which is common for high-level protein production in E. coli. The BL21(DE3) strain is a suitable host as it contains the T7 RNA polymerase gene under the control of a lac operator.[7]
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the human this compound gene
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transform the pET-trypsinogen 2 plasmid into competent E. coli BL21(DE3) cells and plate on LB agar (B569324) containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking (200-250 rpm).
-
The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (18-25°C) to potentially improve protein solubility, though inclusion body formation is expected.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further processing.
Isolation and Solubilization of Inclusion Bodies
The expressed this compound will predominantly be in the form of inclusion bodies.[7] These dense aggregates are isolated from other cellular components and then solubilized using strong denaturants.
Materials:
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 2 M urea)
-
Solubilization Buffer (8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride, 50 mM Tris-HCl pH 8.0, 10 mM DTT)
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (10 mL per gram of wet cell paste).
-
Lyse the cells by sonication on ice. Perform multiple cycles of short bursts to avoid overheating.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant. Resuspend the pellet in Wash Buffer and centrifuge again. Repeat this wash step at least twice to remove contaminating proteins.[8]
-
Resuspend the final washed pellet in Solubilization Buffer. Stir at room temperature for 1-2 hours or until the pellet is completely dissolved.
-
Clarify the solubilized protein solution by centrifugation at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
Refolding of Denatured this compound
This step is critical for obtaining biologically active protein. The denaturant is gradually removed, allowing the protein to refold into its native conformation.
Materials:
-
Refolding Buffer (50 mM Tris-HCl pH 8.0, 1 mM CaCl₂, 0.5 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione)
Procedure:
-
Slowly add the solubilized protein solution to a large volume of cold (4°C) Refolding Buffer with gentle stirring. A common method is pulse refolding, where small amounts of the denatured protein are added to a large volume of refolding buffer.[8] The final protein concentration should be low (0.01-0.1 mg/mL) to minimize aggregation.[8]
-
Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.
-
Concentrate the refolded protein solution using an appropriate method, such as tangential flow filtration with a 10 kDa molecular weight cutoff membrane.
Purification of Refolded this compound
Affinity chromatography using immobilized ecotin, a potent trypsin inhibitor, is a highly effective method for purifying refolded trypsinogen.[9]
Materials:
-
Ecotin-sepharose affinity column
-
Binding Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl)
-
Elution Buffer (50 mM HCl)
Procedure:
-
Equilibrate the ecotin-sepharose column with Binding Buffer.
-
Load the concentrated, refolded this compound solution onto the column.
-
Wash the column extensively with Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the purified this compound with Elution Buffer. Collect the fractions containing the protein peak.
-
Immediately neutralize the eluted fractions by adding a suitable buffer (e.g., 1 M Tris-HCl pH 8.0).
-
Analyze the purity of the fractions by SDS-PAGE. Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 1 mM HCl).
Activation of this compound to Trypsin 2
The final step is the conversion of the inactive zymogen to the active enzyme by proteolytic cleavage with enteropeptidase.[10][11]
Materials:
-
Recombinant human enteropeptidase
-
Activation Buffer (50 mM Tris-HCl pH 8.0, 10 mM CaCl₂)
-
Trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)
Procedure:
-
Dilute the purified this compound in Activation Buffer to a concentration of approximately 1 mg/mL.
-
Add recombinant enteropeptidase at a ratio of 1:1000 to 1:100 (w/w, enteropeptidase:trypsinogen). The optimal ratio should be determined empirically.
-
Incubate the reaction at 25-37°C for 1-4 hours.
-
Monitor the activation by measuring the increase in trypsin activity using a chromogenic substrate. The hydrolysis of the substrate can be followed spectrophotometrically.
-
Once the activation is complete, the active trypsin can be used directly or stored at -80°C.
Visualizations
Caption: Experimental workflow for recombinant human this compound production.
Caption: Activation pathway of this compound to trypsin 2 by enteropeptidase.
Caption: Logical flow of the affinity purification step for this compound.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a rapid high-efficiency scalable process for acetylated Sus scrofa cationic trypsin production from Escherichia coli inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Activity of recombinant trypsin isoforms on human proteinase-activated receptors (PAR): mesotrypsin cannot activate epithelial PAR-1, -2, but weakly activates brain PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prospecbio.com [prospecbio.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for the Purification of Active Trypsin from Trypsinogen 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the generation of active trypsin from its inactive zymogen, trypsinogen (B12293085) 2, and its subsequent purification. The methodologies described are essential for obtaining highly pure and active trypsin for various research and biopharmaceutical applications, including protein sequencing, cell culture, and as a raw material in drug manufacturing.
Introduction
Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) or arginine residues. It is widely used in biotechnology and pharmaceutical development. In vivo, it is produced in the pancreas as the inactive zymogen, trypsinogen, to prevent unwanted proteolytic activity within the pancreas itself. The activation of trypsinogen to trypsin occurs in the small intestine, initiated by the enzyme enteropeptidase. For in vitro applications requiring precise proteolytic activity, it is crucial to start with a highly pure and active preparation of trypsin, which can be achieved by the controlled activation of purified trypsinogen 2 followed by the removal of the activating agent and any remaining zymogen.
Activation of this compound
The conversion of trypsinogen to active trypsin is a critical step that involves the proteolytic removal of an N-terminal propeptide. This can be achieved enzymatically using enteropeptidase or through auto-activation by trypsin itself. For a controlled and efficient activation, the use of enteropeptidase is recommended.
Signaling Pathway: Activation of this compound
Caption: Enzymatic activation of this compound by enteropeptidase.
Experimental Protocol: Enteropeptidase-Mediated Activation of this compound
This protocol describes the activation of recombinant human this compound using a commercially available enteropeptidase.
Materials:
-
Purified this compound (recombinant)
-
Recombinant Enteropeptidase
-
Activation Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
Stop Solution: 1 M HCl
-
Spectrophotometer and cuvettes (for activity monitoring)
-
Trypsin substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)
Procedure:
-
Prepare a solution of purified this compound at a concentration of 1 mg/mL in the Activation Buffer.
-
Add recombinant enteropeptidase to the this compound solution at an enzyme-to-substrate ratio of 1:500 (w/w).
-
Incubate the reaction mixture at 37°C.
-
Monitor the activation process by taking aliquots at different time points (e.g., 0, 1, 2, 4, and 6 hours) and measuring the trypsin activity using a suitable assay (see Section 4.2).
-
The activation is considered complete when the trypsin activity reaches a plateau.
-
Once the activation is complete, stop the reaction by adjusting the pH to 3.0 with the Stop Solution. This acidic pH will inactivate the enteropeptidase and prevent autolysis of the newly formed trypsin.
Purification of Active Trypsin
Following activation, the mixture contains active trypsin, any remaining unactivated this compound, enteropeptidase, and the cleaved propeptide. A purification step is necessary to isolate the active trypsin. Affinity chromatography using a benzamidine-functionalized resin is a highly effective method for this purpose, as benzamidine (B55565) is a competitive inhibitor of trypsin.
Experimental Workflow: Purification of Active Trypsin
Caption: Workflow for the activation and purification of active trypsin.
Experimental Protocol: Affinity Chromatography
Materials:
-
Benzamidine-Sepharose affinity column
-
Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0
-
Elution Buffer: 0.1 M Glycine-HCl, pH 3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Activated trypsin mixture (acidified to pH 3.0)
Procedure:
-
Equilibrate the benzamidine-sepharose column with 5-10 column volumes of Binding Buffer.
-
Adjust the pH of the acidified activation mixture to 8.0 by adding Neutralization Buffer.
-
Load the pH-adjusted activation mixture onto the equilibrated column at a flow rate of approximately 1 mL/min.
-
Wash the column with 10-15 column volumes of Wash Buffer to remove unbound proteins, including trypsinogen, enteropeptidase, and the propeptide.
-
Elute the bound active trypsin from the column using the Elution Buffer. Collect fractions of 1 mL into tubes containing a small amount of Neutralization Buffer to immediately raise the pH and preserve trypsin activity.
-
Pool the fractions containing the highest protein concentration (as determined by A₂₈₀) and trypsin activity.
-
Dialyze the pooled fractions against a suitable storage buffer (e.g., 1 mM HCl) and store at -20°C or -80°C.
Characterization of Purified Active Trypsin
Purity Assessment by SDS-PAGE
The purity of the final trypsin preparation should be assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Procedure:
-
Prepare samples of the initial trypsinogen, the activation mixture, the flow-through, wash fractions, and the eluted fractions.
-
Mix the samples with an equal volume of 2x SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 12% polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain.
-
A single band at approximately 24 kDa in the eluted fractions indicates a high purity of the active trypsin.
Trypsin Activity Assay
The enzymatic activity of trypsin can be determined using a chromogenic substrate such as Nα-Benzoyl-L-arginine ethyl ester (BAEE). One unit of trypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 at 25°C.
Materials:
-
Assay Buffer: 67 mM Sodium Phosphate, pH 7.6
-
Substrate Solution: 0.25 mM BAEE in Assay Buffer
-
Enzyme Solution: Purified trypsin diluted in 1 mM HCl
-
Spectrophotometer capable of measuring absorbance at 253 nm
Procedure:
-
Pipette 3.0 mL of the Substrate Solution into a quartz cuvette.
-
Add 0.125 mL of 1 mM HCl (for the blank) or the diluted enzyme solution to the cuvette.
-
Mix by inversion and immediately place the cuvette in a thermostatted spectrophotometer at 25°C.
-
Record the increase in absorbance at 253 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.
-
Calculate the trypsin activity using the following formula:
Units/mL enzyme = (ΔA₂₅₃/min * 3.2) / (0.001 * 0.125)
Where 3.2 is the total reaction volume in mL, 0.001 is the change in absorbance for the hydrolysis of 1 µmole of BAEE, and 0.125 is the volume of the enzyme solution in mL.
Quantitative Data Summary
The following table provides a representative summary of the purification of active trypsin from this compound. The values are illustrative of a typical purification process.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude this compound | 100 | ~0 | ~0 | 100 | 1 |
| Activation Mixture | 100.2 | 1,500,000 | 14,970 | 100 | ~1 |
| Affinity Chromatography Eluate | 85 | 1,350,000 | 15,882 | 90 | 1.06 |
Note: The total protein in the activation mixture is slightly higher due to the addition of enteropeptidase. The specific activity of the crude this compound is considered negligible. The purification fold is calculated relative to the specific activity of the activation mixture.
Conclusion
The protocols outlined in these application notes provide a robust and reproducible method for the production and purification of highly active trypsin from this compound. The combination of controlled enzymatic activation and affinity chromatography ensures a final product of high purity, suitable for the most demanding research and development applications. Proper characterization through SDS-PAGE and activity assays is essential to confirm the quality of the purified enzyme.
Application Notes and Protocols for Trypsinogen-Modified Mouse Models in Pancreatitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatitis, an inflammatory disease of the pancreas, is characterized by the premature activation of digestive enzymes within acinar cells, leading to autodigestion and inflammation.[1][2] Trypsin, a key digestive protease, is synthesized as the inactive zymogen, trypsinogen (B12293085). Its premature activation is considered a critical initiating event in pancreatitis.[3][4] Genetically engineered mouse models (GEMMs) have become indispensable tools for dissecting the molecular mechanisms of pancreatitis and for testing novel therapeutic interventions.[3]
This document provides detailed application notes and protocols for the use of trypsinogen-modified mouse models in pancreatitis research. Specifically, it will focus on the cationic trypsinogen (Trypsinogen 7, T7) knockout mouse model and the human anionic trypsinogen (PRSS2) transgenic mouse model . It is important to note that while transgenic models overexpressing human PRSS2 are available, dedicated knockout models for murine anionic trypsinogen (the murine ortholog of human PRSS2) in the context of pancreatitis research are not extensively described in the current literature. The T7 isoform is the murine paralog of human cationic trypsinogen (PRSS1), the activation of which is centrally implicated in pancreatitis.[3][5]
Mouse Models
Cationic Trypsinogen (T7) Knockout Mouse Model (T-/-)
The T7 knockout mouse model lacks the gene for trypsinogen isoform-7, the murine equivalent of human cationic trypsinogen (PRSS1).[3][5] These mice are a powerful tool to investigate the specific role of cationic trypsinogen activation in the pathogenesis of acute pancreatitis.
Phenotype and Utility:
-
Baseline: T-/- mice exhibit a normal phenotype under basal conditions, with no spontaneous pancreatitis.[5]
-
Reduced Trypsinogen Content: The total pancreatic trypsinogen content in T-/- mice is approximately 40% of that in wild-type (WT) mice, indicating that the T7 isoform constitutes about 60% of the total trypsinogen in the murine pancreas.[5]
-
Lack of Pathologic Trypsinogen Activation: Crucially, upon induction of experimental pancreatitis (e.g., with caerulein), T-/- mice show a near-complete absence of pathologic trypsinogen activation within the pancreatic acinar cells.[5]
-
Reduced Acinar Cell Injury: The absence of trypsinogen activation in T-/- mice leads to a significant reduction in acinar cell death and necrosis during acute pancreatitis.[5]
-
Unaltered Inflammatory Response: Interestingly, despite the reduction in acinar cell injury, T-/- mice display a local and systemic inflammatory response comparable to that of WT mice during acute pancreatitis.[6] This suggests that while trypsinogen activation is a key driver of early pancreatic injury, the subsequent inflammatory cascade may be initiated through trypsin-independent pathways.[6]
Human Anionic Trypsinogen (PRSS2) Transgenic Mouse Model
This model involves the transgenic expression of the human PRSS2 gene in mice.[1][2] These mice are valuable for studying the role of this specific human trypsinogen isoform in the development and severity of pancreatitis, especially considering that the ratio of PRSS1 to PRSS2 can be altered in conditions like chronic alcoholism, a major risk factor for pancreatitis.[1]
Phenotype and Utility:
-
Increased Susceptibility to Pancreatitis: Transgenic expression of human PRSS2 renders mice more susceptible to caerulein-induced acute pancreatitis, exhibiting more severe pancreatic edema, higher serum amylase levels, and more extensive histological damage compared to wild-type mice.[1][7]
-
Progression to Chronic Pancreatitis: Following a single episode of acute pancreatitis, PRSS2 transgenic mice, unlike their wild-type counterparts which typically recover, can progress to a state resembling chronic pancreatitis, characterized by pancreatic atrophy, acinar cell loss, fibrosis, and inflammatory cell infiltration.[1]
-
Spontaneous Pancreatitis: In some lines with high expression levels, or when co-expressed with a mutant form of human PRSS1 (PRSS1R122H), these mice can develop spontaneous pancreatitis.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing these mouse models.
Table 1: Biochemical and Histological Parameters in T7 Knockout Mice with Caerulein-Induced Acute Pancreatitis
| Parameter | Wild-Type (WT) | T7 Knockout (T-/-) | Citation |
| Pancreatic Trypsin Activity (relative units) | Increased | No significant increase | [5] |
| Serum Amylase (U/L) | Significantly elevated | Significantly elevated (no significant difference from WT) | [6] |
| Acinar Necrosis (%) | ~50% | ~25% (50% reduction) | [6] |
| Pancreatic Edema (mg/mg protein) | Increased | Increased (no significant difference from WT) | [6] |
| Myeloperoxidase (MPO) Activity (lung) | Increased | Increased (no significant difference from WT) | [6] |
| Histological Score (inflammation) | Severe | Severe (no significant difference from WT) | [3] |
Table 2: Biochemical and Histological Parameters in PRSS2 Transgenic Mice with Caerulein-Induced Acute Pancreatitis
| Parameter | Wild-Type (WT) | PRSS2 Transgenic | Citation |
| Pancreatic Edema (relative to body weight) | Mild increase | Significantly higher increase | [1][7] |
| Serum Amylase (U/L) | Moderately elevated | Significantly higher elevation | [1][7] |
| Histological Score (pancreatitis severity) | Mild to moderate | Severe | [1][7] |
| Progression to Chronic Pancreatitis (at day 21) | Full recovery | Pancreatic atrophy, fibrosis | [1] |
Experimental Protocols
Protocol 1: Induction of Acute Pancreatitis with Caerulein (B1668201)
Caerulein, a cholecystokinin (B1591339) (CCK) analog, is commonly used to induce acute pancreatitis in mice. Supramaximal stimulation of pancreatic acinar cells with caerulein leads to premature activation of digestive enzymes and inflammation.[9]
Materials:
-
Caerulein (Sigma-Aldrich, C9026)
-
Sterile 0.9% saline
-
1 mL syringes with 27-gauge needles
-
Animal scale
Procedure:
-
Preparation of Caerulein Solution: Dissolve caerulein in sterile 0.9% saline to a final concentration of 5 µg/mL.
-
Animal Preparation: Fast mice overnight (12-16 hours) with free access to water. Weigh the mice immediately before the first injection.
-
Injections: Administer hourly intraperitoneal (IP) injections of caerulein at a dose of 50 µg/kg body weight for 6 to 12 hours.[9] Control mice should receive IP injections of an equivalent volume of sterile saline.
-
Euthanasia and Sample Collection: Euthanize the mice 1 to 24 hours after the final injection, depending on the experimental endpoint.[1][9] Collect blood via cardiac puncture for serum analysis and excise the pancreas for histological and biochemical assays.
Protocol 2: Induction of Acute Pancreatitis with L-Arginine
High doses of L-arginine induce severe, necrotizing pancreatitis in mice. The mechanism is thought to involve oxidative stress and mitochondrial dysfunction.
Materials:
-
L-arginine hydrochloride (Sigma-Aldrich, A5131)
-
Sterile 0.9% saline
-
pH meter and 1 M NaOH
-
1 mL syringes with 27-gauge needles
-
Animal scale
Procedure:
-
Preparation of L-Arginine Solution: Prepare an 8% (w/v) solution of L-arginine in sterile 0.9% saline. Adjust the pH to 7.0 with 1 M NaOH.
-
Animal Preparation: Use mice that have been allowed free access to food and water. Weigh the mice immediately before the first injection.
-
Injections: Administer two IP injections of L-arginine at a dose of 4 g/kg body weight, given one hour apart. Control mice receive IP injections of an equivalent volume of sterile saline (pH 7.0).
-
Euthanasia and Sample Collection: Euthanize the mice 72 hours after the first injection. Collect blood and pancreas for analysis.
Protocol 3: Assessment of Pancreatitis Severity
1. Serum Amylase Assay:
-
Collect blood and allow it to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the serum.
-
Measure amylase activity using a commercially available kit (e.g., from Diazyme or Abcam) according to the manufacturer's instructions.
2. Histological Analysis:
-
Fix a portion of the pancreas in 10% neutral buffered formalin for 24 hours.
-
Embed the tissue in paraffin (B1166041) and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the slides for edema, inflammation, and acinar cell necrosis by a blinded observer.
3. Myeloperoxidase (MPO) Assay (for neutrophil infiltration):
-
Homogenize a weighed portion of pancreatic or lung tissue in a suitable buffer.
-
Measure MPO activity using a colorimetric assay kit (e.g., from Cayman Chemical or BioVision) following the manufacturer's protocol.
Signaling Pathways and Experimental Workflows
Trypsinogen Activation and Pancreatitis Initiation
The following diagram illustrates the central role of trypsinogen activation in the initiation of acute pancreatitis.
References
- 1. Transgenic expression of human PRSS2 exacerbates pancreatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetically Engineered Mouse Models Shine New Light on Decades-old Story of Trypsin in Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypsin activity in secretagogue-induced murine pancreatitis is solely elicited by cathepsin B and does not mediate key pathologic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intra-acinar trypsinogen activation is required for early pancreatic injury but not for inflammation during acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spontaneous activation of pancreas trypsinogen in heat shock protein 70.1 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wild-Type Human PRSS2 and PRSS1R122H Cooperatively Initiate Spontaneous Hereditary Pancreatitis in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
Application Notes and Protocols: Trypsinogen-2 as a Biomarker for Pancreatic Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic injury, particularly acute pancreatitis, is a serious inflammatory condition with significant morbidity and mortality. The early and accurate diagnosis of pancreatic injury is crucial for timely intervention and improved patient outcomes. Traditional biomarkers such as serum amylase and lipase (B570770) have limitations in terms of specificity and sensitivity. Trypsinogen-2, a pancreas-specific zymogen, has emerged as a highly valuable biomarker for detecting pancreatic injury. Premature activation of trypsinogen (B12293085) to trypsin within the pancreas is a key initiating event in the pathogenesis of acute pancreatitis.[1] This document provides detailed application notes and protocols for the utilization of trypsinogen-2 as a biomarker for pancreatic injury in research and drug development settings.
Clinical Significance of Trypsinogen-2
Trypsinogen-2 is one of the two main isoenzymes of human trypsinogen and is secreted by the acinar cells of the pancreas.[2] In a healthy state, trypsinogen is secreted into the duodenum where it is activated to trypsin to aid in digestion.[3][4] During pancreatic injury, the acinar cells can be damaged, leading to the leakage of trypsinogen-2 into the systemic circulation and its subsequent appearance in the urine.[5]
The key advantages of using trypsinogen-2 as a biomarker include:
-
High Specificity: Trypsinogen-2 is almost exclusively produced by the pancreas, making it a highly specific marker for pancreatic injury compared to amylase and lipase, which are produced by other tissues as well.
-
Early Detection: Levels of trypsinogen-2 rise rapidly in both serum and urine following the onset of acute pancreatitis.[2]
-
Prognostic Value: Elevated levels of urinary trypsinogen-2 have been shown to be an independent predictor of local complications in acute pancreatitis.[6]
-
Non-Invasive Sampling: The ability to measure trypsinogen-2 in urine offers a non-invasive method for sample collection.
Quantitative Data Presentation
The diagnostic performance of trypsinogen-2 has been evaluated in numerous studies. The following tables summarize the quantitative data on the sensitivity and specificity of trypsinogen-2 in diagnosing acute pancreatitis, often in comparison to other commonly used biomarkers.
Table 1: Diagnostic Accuracy of Urinary Trypsinogen-2 Dipstick Test for Acute Pancreatitis
| Study Cohort | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) |
| 500 consecutive patients with acute abdominal pain | 94 | 95 | - | - |
| 94 patients with acute abdominal pain | 73.1 | 62.5 | 90.5 | 32.3 |
| 50 patients with acute pancreatitis, 50 with non-pancreatic abdominal pain, 50 healthy controls | 72 | 92 | - | - |
| 92 patients with acute pancreatitis, 25 with non-pancreatic acute abdominal pain | 96.1 | 82.6 | - | 90.5 |
| Meta-analysis of 14 studies (2,659 patients) | 80 | 92 | - | - |
Table 2: Comparison of Urinary Trypsinogen-2 with Serum Amylase and Lipase
| Biomarker | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) |
| Urinary Trypsinogen-2 (Dipstick) | 92.7 | 98.5 | - |
| Serum Amylase | 97.1 | 92.4 | 0.969 |
| Serum Lipase | 94.1 | 98.5 | - |
| Urinary Trypsinogen-2 (Quantitative) | - | - | 0.978 |
Data compiled from multiple sources.[2][3][4][6][7][8][9]
Signaling Pathway of Pancreatic Injury
The premature activation of trypsinogen within pancreatic acinar cells is a critical initiating event in acute pancreatitis. This intracellular activation triggers a cascade of enzymatic reactions, leading to autodigestion of the pancreas and a robust inflammatory response.
Caption: Intracellular activation of trypsinogen in pancreatic acinar cells.
Experimental Protocols
Protocol 1: Quantitative Determination of Trypsinogen-2 in Urine/Serum by Sandwich ELISA
This protocol provides a general procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of human trypsinogen-2. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Human Trypsinogen-2 ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Deionized or distilled water
-
Wash bottle or automated plate washer
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized components and diluting concentrated buffers.
-
Standard Curve Preparation: Create a serial dilution of the provided trypsinogen-2 standard to generate a standard curve.
-
Sample Addition: Add 100 µL of each standard, control, and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the contents of the wells and wash the plate 4-5 times with 1X Wash Buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Detection Antibody Addition: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step as described in step 5.
-
Streptavidin-HRP Addition: Add 100 µL of the prepared Streptavidin-HRP solution to each well.
-
Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 45 minutes at room temperature).
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 100 µL of TMB Substrate solution to each well.
-
Incubation: Incubate the plate in the dark for the specified time (e.g., 30 minutes at room temperature) for color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader immediately after adding the Stop Solution.
-
Data Analysis:
-
Calculate the mean absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the mean zero standard absorbance from all other readings.
-
Plot the mean absorbance for the standards on the y-axis against the concentration on the x-axis and draw a standard curve.
-
Use the standard curve to determine the concentration of trypsinogen-2 in the samples.
-
Caption: Standard workflow for a sandwich ELISA.
Protocol 2: Rapid Qualitative Detection of Urinary Trypsinogen-2 by Immunochromatographic Dipstick Test
This protocol describes the general procedure for a rapid, point-of-care test to detect the presence of trypsinogen-2 in urine.
Materials:
-
Urinary Trypsinogen-2 Dipstick Test Kit (e.g., Actim® Pancreatitis)
-
Urine collection container
-
Timer
Procedure:
-
Sample Collection: Collect a fresh urine sample in a clean container.
-
Test Activation:
-
Open the sealed pouch and remove the dipstick.
-
Immerse the absorbent tip of the dipstick into the urine sample.
-
Ensure the urine level does not exceed the maximum line indicated on the dipstick.
-
Hold the dipstick in the urine until the liquid front is visible in the result window (approximately 5-10 seconds).
-
-
Incubation: Remove the dipstick from the sample and place it on a clean, dry, flat surface.
-
Result Interpretation:
-
Read the results at the time specified in the kit instructions (typically within 5 minutes).
-
Positive Result: Two distinct colored lines appear. One line is the control line, and the other is the test line. A positive result indicates that the trypsinogen-2 concentration is above the detection limit of the test (e.g., >50 µg/L) and suggests the presence of pancreatic injury.[8]
-
Negative Result: Only one colored line (the control line) appears. A negative result indicates that the trypsinogen-2 concentration is below the detection limit, making acute pancreatitis unlikely.[9]
-
Invalid Result: No lines appear, or only the test line appears. The test is invalid, and the procedure should be repeated with a new dipstick.
-
Caption: A simple workflow for the dipstick test.
Applications in Drug Development
The assessment of pancreatic injury is a critical component of preclinical and clinical drug safety evaluation. Drug-induced pancreatitis is a known adverse event for a number of medications.[3] Trypsinogen-2 can be a valuable biomarker in this context for:
-
Preclinical Toxicology Studies: Monitoring urinary or serum trypsinogen-2 levels in animal models can provide an early indication of drug-induced pancreatic toxicity.
-
Clinical Trials: Including trypsinogen-2 as a safety biomarker in clinical trials of new drug candidates, particularly those with a potential risk of pancreatic effects, can help in the early detection of pancreatic injury in study participants.
-
Post-Marketing Surveillance: Trypsinogen-2 measurements can aid in the investigation of suspected cases of drug-induced pancreatitis in the post-marketing phase.
Conclusion
Trypsinogen-2 is a highly specific and sensitive biomarker for pancreatic injury. Its measurement, through both quantitative ELISA and rapid dipstick tests, provides a valuable tool for researchers, scientists, and drug development professionals. The protocols and data presented in these application notes offer a comprehensive guide for the effective utilization of trypsinogen-2 in the study and monitoring of pancreatic health and disease. The non-invasive nature of urinary trypsinogen-2 testing makes it particularly suitable for screening and routine monitoring in various research and clinical settings.
References
- 1. Trypsinogen activation in acute and chronic pancreatitis: Is it a prerequisite? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Usefulness of urinary trypsinogen-2 and trypsinogen activation peptide in acute pancreatitis: A multicenter study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary trypsinogen-2 for diagnosing acute pancreatitis: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased serum trypsinogen 2 and trypsin 2-α1 antitrypsin complex values identify endoscopic retrograde cholangiopancreatography induced pancreatitis with high accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urine trypsinogen-2 as marker of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Role of cathepsin B in intracellular trypsinogen activation and the onset of acute pancreatitis [jci.org]
- 8. scispace.com [scispace.com]
- 9. raybiotech.com [raybiotech.com]
Application Notes: Immunohistochemical Detection of Trypsinogen 2 in Tissue Samples
References
- 1. Immunohistochemical localization of trypsinogen and trypsin in acute and chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. Expression of trypsin in human cancer cell lines and cancer tissues and its tight binding to soluble form of Alzheimer amyloid precursor protein in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of trypsinogen-1, trypsinogen-2, and tumor-associated trypsin inhibitor in ovarian cancer: prognostic study on tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Trypsin 2/PRSS2 antibody (15005-1-AP) | Proteintech [ptglab.com]
- 7. Immunohistochemistry of Pancreatic Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trypsin Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 9. novoprolabs.com [novoprolabs.com]
- 10. BestProtocols: IHC FFPE Tissue Trypsin Digestion Antigen Retrieval—Indirect Method | Thermo Fisher Scientific - US [thermofisher.com]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a High-Throughput Screening Assay for Trypsin-2 Inhibitors
Introduction
Trypsin-2 (also known as anionic trypsinogen (B12293085) or PRSS2) is a serine protease produced in the pancreas as the inactive zymogen, trypsinogen-2.[1] Its primary physiological role is in the digestion of proteins.[2] However, the inappropriate activation of trypsinogen-2 within the pancreas is a key event in the initiation of acute pancreatitis.[1] Furthermore, trypsin-2 has been implicated in the progression of certain cancers, where it can promote tumor cell invasion and metastasis, partly through the activation of Protease-Activated Receptor 2 (PAR2).[3][4] This makes Trypsin-2 a significant therapeutic target for pancreatitis, cancer, and other inflammatory conditions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust and reliable high-throughput screening (HTS) assay for the identification of novel Trypsin-2 inhibitors. This document details the underlying principles, key methodologies, and detailed experimental protocols for both chromogenic and fluorogenic assay formats.
Principle of the Assay
The screening assay is based on the enzymatic activity of trypsin-2, which specifically cleaves peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues.[5][6] The assay utilizes a synthetic substrate that, upon cleavage by trypsin-2, releases a reporter molecule—either a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).[5][7] The rate of release of this reporter molecule is directly proportional to the enzyme's activity.
In the presence of an inhibitor, the activity of trypsin-2 is reduced, leading to a decrease in the rate of substrate cleavage and a corresponding reduction in the signal (absorbance or fluorescence). The potency of a test compound is determined by measuring the extent of this signal reduction.
Trypsinogen-2 Activation and Signaling Pathway
Under physiological conditions, trypsinogen is secreted into the duodenum where it is activated by the enzyme enteropeptidase, which cleaves off an N-terminal activation peptide.[6][8] The resulting active trypsin can then activate other trypsinogen molecules in an auto-activation cascade.[8] In pathological conditions, trypsin can activate PAR2 on cell surfaces, triggering signaling pathways that contribute to inflammation and cancer progression.[3][4]
Experimental Workflow for HTS
A typical high-throughput screening workflow involves the preparation of assay plates containing test compounds, the addition of the enzyme, and finally, the initiation of the reaction by adding the substrate. The signal is then read kinetically or at a fixed endpoint.
Protocols
Two common methods for measuring trypsin activity are presented below. The choice between a chromogenic and a fluorogenic assay often depends on the required sensitivity and the available instrumentation. Fluorogenic assays are generally more sensitive but may be more susceptible to interference from fluorescent compounds.[5][7]
Protocol 1: Chromogenic Assay for Trypsin-2 Inhibitor Screening
This protocol uses Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) as a substrate. Cleavage by trypsin-2 releases p-nitroaniline (pNA), which has a yellow color and can be quantified by measuring absorbance at 405 nm.[5]
Materials:
-
Human Recombinant Trypsin-2
-
Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0
-
Test compounds dissolved in DMSO
-
Known trypsin inhibitor (e.g., Aprotinin or Soybean Trypsin Inhibitor) for positive control[9]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Reagent Preparation:
-
Trypsin-2 Working Solution: Dilute the Trypsin-2 stock solution in Assay Buffer to the desired final concentration (e.g., 2.5 ng/µL).[10] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.
-
BAPNA Substrate Solution: Prepare a stock solution of BAPNA in DMSO. Just before use, dilute the stock into pre-warmed (37°C) Assay Buffer to the final desired concentration (e.g., 200 µM).
-
Compound Plates: Prepare a plate with test compounds serially diluted in DMSO. Further dilute this plate into Assay Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
Experimental Procedure:
-
Dispense Compounds: Add 10 µL of diluted test compounds or controls to the wells of the 96-well plate.
-
Test Wells: Test compound
-
Positive Control: Known trypsin inhibitor
-
Negative Control (100% Activity): Assay buffer with equivalent DMSO concentration
-
Blank: Assay buffer (no enzyme)
-
-
Add Enzyme: Add 40 µL of the Trypsin-2 Working Solution to all wells except the Blank wells. Add 40 µL of Assay Buffer to the Blank wells.
-
Pre-incubation: Gently mix the plate and incubate at room temperature (or 37°C) for 15-30 minutes to allow the inhibitors to interact with the enzyme.[10]
-
Initiate Reaction: Add 50 µL of the BAPNA Substrate Solution to all wells to start the reaction. The total reaction volume is 100 µL.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm in kinetic mode every minute for 15-30 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then read the absorbance.
Protocol 2: Fluorogenic Assay for Trypsin-2 Inhibitor Screening
This protocol utilizes a more sensitive fluorogenic substrate, such as Boc-Gln-Ala-Arg-MCA. Upon cleavage, the highly fluorescent 7-methoxycoumarin-4-acetic-acid (MCA) is released and can be measured.[7]
Materials:
-
Human Recombinant Trypsin-2
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-MCA)[7]
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0
-
Test compounds dissolved in DMSO
-
Known trypsin inhibitor for positive control
-
96-well or 384-well solid black microplate
-
Fluorescence microplate reader (Excitation ≈ 355-380 nm, Emission ≈ 440-460 nm)[7]
Reagent Preparation:
-
Trypsin-2 Working Solution: Prepare as described in Protocol 1. A lower enzyme concentration may be required due to the higher sensitivity of the assay.
-
Fluorogenic Substrate Solution: Prepare a stock solution in DMSO. Just before use, dilute into Assay Buffer to the final desired concentration (e.g., 50 µM).[7] Protect the solution from light.
-
Compound Plates: Prepare as described in Protocol 1.
Experimental Procedure:
-
Dispense Compounds: Add 10 µL of diluted test compounds or controls to the wells of the black microplate as detailed in Protocol 1.
-
Add Enzyme: Add 40 µL of the Trypsin-2 Working Solution to all wells except the Blank wells. Add 40 µL of Assay Buffer to the Blank wells.
-
Pre-incubation: Gently mix and incubate at room temperature for 15-30 minutes, protected from light.
-
Initiate Reaction: Add 50 µL of the Fluorogenic Substrate Solution to all wells.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity (RFU) in kinetic mode every 1-2 minutes for 20-30 minutes. For endpoint assays, incubate for a fixed time (e.g., 30 minutes) before reading.
Data Analysis
-
Calculate Reaction Rate (V): For kinetic assays, determine the rate of reaction (ΔAbs/min or ΔRFU/min) from the linear portion of the progress curve for each well.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)] * 100
-
Determine IC₅₀: For hit compounds, perform a dose-response experiment with serial dilutions of the inhibitor. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Data Presentation
Quantitative data should be summarized for easy comparison of assay performance and inhibitor potency.
Table 1: Comparison of Common Assay Formats for Trypsin-2
| Parameter | Chromogenic Assay (pNA-based) | Fluorogenic Assay (AMC-based) |
| Principle | Absorbance | Fluorescence |
| Wavelength | ~405 nm[5] | Ex/Em ~355/440 nm[7] |
| Sensitivity | Moderate | High |
| Typical Substrate Conc. | 100 - 1000 µM | 10 - 100 µM[7] |
| Throughput | High | High |
| Interference Risk | Colored compounds | Fluorescent compounds, quenchers |
| Z'-factor | Typically > 0.5 | Typically > 0.7[11][12] |
Table 2: Example Data from a Trypsin-2 Inhibitor Screening Assay (Fluorogenic)
| Compound ID | Concentration (µM) | Rate (RFU/min) | % Inhibition | IC₅₀ (µM) |
| Negative Control | - | 1520.5 | 0% | - |
| Positive Control (Aprotinin) | 10 | 45.2 | 97.8% | 0.025 |
| Test Compound A | 10 | 1488.1 | 2.2% | > 50 |
| Test Compound B | 10 | 315.6 | 81.4% | 1.2 |
| Test Compound C | 10 | 780.3 | 49.9% | 9.8 |
| Blank | - | 12.3 | - | - |
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oncotarget.com [oncotarget.com]
- 5. benchchem.com [benchchem.com]
- 6. Trypsinogen - Wikipedia [en.wikipedia.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Protein surface charge of trypsinogen changes its activation pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trypsin Inhibitors [sigmaaldrich.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. CD Trypsin Inhibitor Assay Kit - CD Biosynsis [biosynsis.com]
Determining the Substrate Specificity of Trypsinogen-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern and established methodologies for elucidating the substrate specificity of human trypsinogen-2 (anionic trypsinogen), a key serine protease involved in digestive processes and implicated in various pathologies. Detailed protocols for key experimental approaches are provided to guide researchers in academia and industry.
Introduction to Trypsinogen-2 and Substrate Specificity
Human trypsinogen-2, encoded by the PRSS2 gene, is one of the three main trypsinogen (B12293085) isoforms secreted by the pancreas. Upon activation in the duodenum by enterokinase, it is converted to the active enzyme trypsin-2. Trypsin-2 plays a crucial role in the digestive cascade by hydrolyzing dietary proteins and activating other zymogens. Its proteolytic activity is highly specific, primarily cleaving peptide bonds C-terminal to arginine (Arg) and lysine (B10760008) (Lys) residues.[1]
Understanding the precise substrate specificity of trypsin-2 is critical for several reasons:
-
Drug Discovery: Developing specific inhibitors or therapeutic proteases requires a detailed knowledge of the target's substrate preferences.
-
Diagnostic Development: Identifying unique substrates can lead to the creation of specific assays for detecting trypsin-2 activity as a biomarker in diseases like pancreatitis.[2]
-
Understanding Pathophysiology: Aberrant trypsin-2 activity is associated with pancreatitis and certain cancers. Defining its substrate repertoire can shed light on its role in these conditions.
This document outlines three primary methodologies for determining the substrate specificity of trypsin-2: Positional Scanning Synthetic Combinatorial Libraries (PS-SCL), Phage Display, and Mass Spectrometry-Based Proteomics. A protocol for kinetic analysis of identified substrates is also provided.
Activation of Trypsinogen-2
Prior to any substrate specificity analysis, the inactive zymogen, trypsinogen-2, must be converted to its active form, trypsin-2. This is typically achieved by incubation with a catalytic amount of enterokinase, which specifically cleaves the N-terminal propeptide.
Caption: Activation of Trypsinogen-2 to Trypsin-2 by Enterokinase.
Method 1: Positional Scanning Synthetic Combinatorial Libraries (PS-SCL)
PS-SCL is a high-throughput method for rapidly determining the preferred amino acid residues at specific positions (P4, P3, P2, P1) of a protease's cleavage site.[2][3][4] The technique utilizes libraries of synthetic peptides with a fluorogenic reporter group, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC), at the C-terminus.[4] Cleavage of the peptide by the protease liberates the fluorophore, resulting in a measurable increase in fluorescence.
The library is designed such that in each sub-library, one position (e.g., P1) is fixed with a specific amino acid, while the other positions consist of an equimolar mixture of all other amino acids. By measuring the fluorescence generated from each sub-library, the preferred amino acid at the fixed position can be identified.
Caption: Workflow for Positional Scanning Synthetic Combinatorial Libraries (PS-SCL).
Protocol: PS-SCL for Trypsin-2
-
Activation of Trypsinogen-2:
-
Reconstitute recombinant human trypsinogen-2 in an appropriate buffer (e.g., 50 mM Tris, 10 mM CaCl₂, pH 7.5).
-
Add recombinant enterokinase at a ratio of 1:1000 (w/w) to trypsinogen-2.
-
Incubate at room temperature for 30 minutes to allow for complete activation.
-
-
Preparation of PS-SCL:
-
Resuspend the lyophilized PS-SCL sub-libraries in DMSO to a stock concentration of 10 mM.
-
Further dilute the sub-libraries in assay buffer (e.g., 0.1 M Tris, 0.15 M NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) to the desired working concentration (typically in the low micromolar range).
-
-
Enzymatic Assay:
-
In a 96-well microplate, add the diluted sub-libraries to individual wells.
-
Initiate the reaction by adding activated trypsin-2 to each well to a final concentration in the nanomolar range.
-
Include a substrate blank (assay buffer without enzyme) for each sub-library.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time (kinetic mode) at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for AMC-based substrates.[4]
-
Calculate the initial reaction velocity (V₀) for each sub-library by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the V₀ of each sub-library to the average V₀ of all sub-libraries for a given position to determine the relative preference for each amino acid at that position.
-
Combine the results from all positional libraries to construct the optimal substrate sequence.
-
Method 2: Phage Display
Phage display is a powerful technique for identifying peptide substrates for proteases from a large, diverse library.[] In this method, a library of randomized peptides is genetically fused to a coat protein of a bacteriophage, resulting in the display of the peptide on the phage surface.
The phage library is incubated with the target protease (activated trypsin-2). Phages displaying peptides that are efficiently cleaved by the protease are released from an immobilized target or capture molecule. The released phages are then amplified, and the process is repeated for several rounds of selection to enrich for the best substrates. The DNA from the enriched phage population is then sequenced to identify the optimal substrate sequences.
Caption: Workflow for Phage Display-based Substrate Identification.
Protocol: Phage Display for Trypsin-2
-
Activation of Trypsinogen-2: As described in the PS-SCL protocol.
-
Biopanning (Selection):
-
Coat the wells of a microtiter plate with a capture molecule (e.g., streptavidin if using a biotinylated phage library).
-
Block the wells to prevent non-specific binding.
-
Add the phage display library to the wells and incubate to allow for immobilization.
-
Wash the wells to remove unbound phage.
-
Add activated trypsin-2 to the wells and incubate to allow for cleavage of susceptible peptide substrates.
-
Collect the supernatant containing the eluted (cleaved) phage.
-
-
Amplification:
-
Infect a suitable E. coli host strain with the eluted phage.
-
Amplify the phage by growing the infected bacteria in a liquid culture.
-
Purify and concentrate the amplified phage.
-
-
Iterative Selection:
-
Repeat the biopanning and amplification steps for 3-5 rounds to enrich for phage displaying the most efficiently cleaved substrates.
-
-
Substrate Identification:
-
After the final round of selection, isolate the phage DNA from individual plaques.
-
Sequence the DNA to determine the amino acid sequences of the displayed peptides.
-
Align the identified sequences to identify consensus motifs that represent the optimal substrate for trypsin-2.
-
Method 3: Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) offers a powerful and unbiased approach to identify the cleavage sites of a protease in a complex mixture of proteins or a defined peptide library.
Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS): This method uses a library of synthetic peptides. The library is incubated with the protease, and at various time points, aliquots are taken and analyzed by LC-MS/MS. The appearance of new peptide fragments indicates cleavage events, and the rate of their appearance can be used to determine kinetic parameters.
References
- 1. prospecbio.com [prospecbio.com]
- 2. Comparison of Protein Hydrolysis Catalyzed by Bovine, Porcine, and Human Trypsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies on the mechanism of activation of the two human trypsinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Trypsinogen-2 in Cancer Cell Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsinogen-2, the zymogen form of the serine protease trypsin-2, is increasingly recognized for its significant role in the progression and metastasis of various cancers.[1] Encoded by the PRSS2 gene, trypsinogen-2 is overexpressed in several malignancies, including pancreatic, colorectal, ovarian, and lung cancers, where its active form, trypsin-2, contributes to the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion.[1][2] These application notes provide a comprehensive overview and detailed protocols for studying the pro-invasive effects of trypsinogen-2 in cancer cell lines.
Active trypsin-2 facilitates cancer cell invasion through two primary mechanisms: the activation of Protease-Activated Receptor-2 (PAR-2) and the proteolytic activation of matrix metalloproteinases (MMPs).[2][3] Activation of PAR-2, a G protein-coupled receptor, initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which promotes cell proliferation, migration, and invasion.[1][3] Furthermore, trypsin-2 can directly activate pro-MMPs, such as proMMP-2 and proMMP-9, which are potent enzymes that degrade components of the basement membrane, thereby enabling cancer cells to penetrate surrounding tissues.[4]
Understanding the role of trypsinogen-2 in cancer cell invasion is crucial for the development of novel therapeutic strategies aimed at inhibiting metastasis. The following protocols and data provide a framework for investigating the mechanisms of trypsinogen-2-mediated cell invasion and for screening potential inhibitors of this pathway.
Data Presentation
Table 1: Quantitative Analysis of Trypsinogen-2 and PAR-2 in Cancer Cells
| Cancer Type | Cell Line | Trypsinogen-2 Expression | PAR-2 Expression | Method | Reference |
| Colon Cancer | T84, Caco-2, HT-29, C1.19A | Present (mRNA and protein) | Present | RT-PCR, Western Blot | [5] |
| Ovarian Cancer | IGROV-1, OVCAR-3 | Expressed | Expressed | RT-PCR | [1] |
| Pancreatic Cancer | SW1990 | Not specified | Expressed | Immunocytochemistry, RT-PCR | [6] |
| Pancreatic Cancer | Panc-1 | Stably transfected to express | Not specified | RT-PCR, Zymography | [7] |
Table 2: Effects of Trypsin-2 on Cancer Cell Invasion and MMP Activation
| Cell Line | Treatment | Fold Increase in Invasion | Change in MMP Activity | Method | Reference |
| Panc-1 (Trypsinogen transfected) | - | Significantly greater than control | Gelatinolytic activity detected | Matrigel Invasion Assay, Zymography | [7] |
| SW1990 | Trypsin, SLIGKV (PAR-2 agonist) | Not specified | Increased MMP-2 mRNA and activity | RT-PCR, Gelatin Zymography | [6] |
| Human Tongue Squamous Cell Carcinoma | Trypsinogen-2 overexpression | Up to 60% increase in intravasation | Increased active MMP-9 | In vivo chick embryo model | [8] |
| Ovarian Cancer Cells | Trypsin | Increased cell proliferation | Increased MAPK signaling | MTS Assay, Western Blot | [1] |
Experimental Protocols
Protocol 1: Boyden Chamber Assay for Trypsinogen-2-Induced Cancer Cell Invasion
This protocol outlines the use of a Boyden chamber (or Transwell insert) to assess the invasive potential of cancer cells in response to trypsinogen-2.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, SW1990)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Recombinant human trypsinogen-2
-
Enterokinase (for trypsinogen-2 activation, if required)
-
Matrigel™ Basement Membrane Matrix
-
Boyden chamber inserts (8 µm pore size) and 24-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 2% ethanol)
-
Microscope
Procedure:
-
Coating of Inserts:
-
Thaw Matrigel™ on ice overnight.
-
Dilute Matrigel™ with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Add 100 µL of the diluted Matrigel™ solution to the upper chamber of each Boyden chamber insert.
-
Incubate at 37°C for at least 4 hours (or overnight) to allow for gelation.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
On the day of the assay, detach the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Wash the cell pellet with serum-free medium and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Rehydrate the Matrigel™-coated inserts with serum-free medium for 2 hours at 37°C.
-
In the lower chamber of the 24-well plate, add 500 µL of serum-free medium containing the desired concentration of active trypsin-2 (or trypsinogen-2 with enterokinase). Use serum-free medium alone as a negative control and a chemoattractant like 10% FBS as a positive control.
-
Carefully remove the rehydration medium from the upper chamber and add 200 µL of the cell suspension (containing 2 x 10^4 cells).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time may need to be optimized depending on the cell line.
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-invaded cells and the Matrigel™ from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in fixing solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in staining solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view (e.g., 5-10 fields at 200x magnification).
-
Calculate the average number of invaded cells per field.
-
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cancer cells treated with trypsin-2.
Materials:
-
Conditioned medium from cancer cell cultures (treated and untreated)
-
SDS-PAGE equipment
-
10% polyacrylamide gels containing 1 mg/mL gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)
-
Destaining solution (e.g., methanol:acetic acid:water)
Procedure:
-
Sample Preparation:
-
Collect conditioned medium from cell cultures treated with or without trypsin-2.
-
Centrifuge the medium to remove cell debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein with zymogram sample buffer. Do not boil the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel at 4°C until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue solution for 1 hour.
-
Destain the gel until clear bands appear against a blue background.
-
-
Analysis:
-
Areas of gelatinase activity will appear as clear bands, representing the degradation of the gelatin substrate. The molecular weights can be used to identify MMP-2 (pro-form ~72 kDa, active form ~62 kDa) and MMP-9 (pro-form ~92 kDa, active form ~82 kDa).
-
The intensity of the bands can be quantified using densitometry software.
-
Visualization of Signaling Pathways and Workflows
Caption: Trypsinogen-2 signaling pathway in cancer cell invasion.
Caption: Experimental workflow for a cancer cell invasion assay.
References
- 1. PAR2 regulates proliferation, migration of lung cancer and chemotherapy sensitivity by involving PTEN pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 3. Trypsin in colorectal cancer: molecular biological mechanisms of proliferation, invasion, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteinase-Activated Receptor 2 May Drive Cancer Progression by Facilitating TGF-β Signaling [mdpi.com]
- 5. Proteinase-activated Receptor 2: Springboard of Tumors | Anticancer Research [ar.iiarjournals.org]
- 6. snapcyte.com [snapcyte.com]
- 7. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 8. MMP-9 activation by tumor trypsin-2 enhances in vivo invasion of human tongue carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling and Long-Term Storage of Purified Trypsinogen 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsinogen-2, a 24 kDa zymogen, is the inactive precursor of the serine protease trypsin, a key enzyme in protein digestion and various biotechnological applications.[1] Produced in the pancreas, it is activated in the small intestine by enterokinase, which cleaves a hexapeptide from the N-terminus.[2] This initial activation can be followed by an autocatalytic cascade where active trypsin activates other trypsinogen (B12293085) molecules.[2] Proper handling and storage of purified trypsinogen-2 are critical to prevent premature activation and degradation, ensuring its integrity and functionality for research and development. These application notes provide detailed protocols for the handling, long-term storage, and activity assessment of purified trypsinogen-2.
Handling of Purified Trypsinogen 2
Proper handling techniques are essential to maintain the stability and purity of trypsinogen-2.
Reconstitution of Lyophilized this compound
Lyophilized trypsinogen-2 is stable for extended periods when stored correctly.[3] Careful reconstitution is the first step to ensure its usability.
Protocol for Reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized trypsinogen-2 to equilibrate to room temperature for 15-30 minutes. This prevents condensation from forming inside the vial, which can compromise the stability of the protein.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Reconstitution: Add the appropriate volume of cold, sterile, acidic buffer (e.g., 1 mM HCl, pH 3) to the vial to achieve the desired concentration.[4] Trypsinogen solutions are most stable at a pH between 2 and 4.[1] Gently agitate the vial to dissolve the protein completely. Avoid vigorous shaking, which can cause denaturation.
-
Aliquoting: For long-term storage, it is recommended to aliquot the reconstituted trypsinogen-2 into single-use volumes to avoid multiple freeze-thaw cycles.[4]
Long-Term Storage of Purified this compound
The choice of storage method depends on the intended duration of storage and the form of the trypsinogen-2 (lyophilized or in solution).
Storage of Lyophilized this compound
Lyophilized trypsinogen-2 is the most stable form for long-term storage.
| Storage Condition | Duration | Stability |
| 2-8 °C | At least 2 years | Highly stable.[3] |
| Room Temperature | Short periods | Generally stable if kept dry.[5] |
Recommendation: For maximal stability, store lyophilized trypsinogen-2 at 2-8 °C in a desiccator to protect it from moisture.
Storage of this compound in Solution
For reconstituted trypsinogen-2, proper storage conditions are crucial to prevent autoactivation and degradation.
| Storage Condition | Buffer | Duration | Stability Notes |
| 4 °C | Acidic Buffer (pH 2-4) | Up to 1 week | Stable for short-term storage. Avoid neutral or alkaline buffers.[1] |
| -20 °C | Acidic Buffer (pH 3) | Up to 1 year | Aliquoting is highly recommended to avoid freeze-thaw cycles.[4] |
| -20 °C | Ammonium Bicarbonate (pH 8.2) + Cryoprotectant | Extended | High activity recovery (>90%) after multiple freeze-thaw cycles with cryoprotectants like glycerol (B35011) or lysine.[6] |
| -80 °C | Acidic Buffer (pH 3) | Over 1 year | Preferred for very long-term storage to minimize degradation. |
Note on Freeze-Thaw Cycles: Repeated freezing and thawing can lead to a decline in trypsin activity, although studies on trypsin show a less than 10% decrease after three cycles.[7] To maintain maximum activity, limit the number of freeze-thaw cycles to five or fewer.[8]
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol describes how to assess the stability of stored trypsinogen-2 by measuring its potential trypsin activity after activation.
1. Trypsinogen Activation:
-
Materials:
-
Stored trypsinogen-2 sample
-
Enterokinase
-
Activation Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 1 mM CaCl2)[9]
-
-
Procedure:
-
Thaw the stored trypsinogen-2 aliquot on ice.
-
Dilute the trypsinogen-2 to a suitable concentration in the Activation Buffer.
-
Add enterokinase to the diluted trypsinogen-2 solution (the exact amount may need to be optimized, but a starting point is a 1:1000 enzyme to substrate ratio by weight).
-
Incubate at 37 °C for a sufficient time to allow for complete activation (e.g., 1-4 hours). This activated solution now contains trypsin and will be used in the activity assay.
-
2. Trypsin Activity Assay using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA):
This chromogenic assay measures the release of p-nitroaniline (pNA) as a result of trypsin cleaving the BAPNA substrate. The rate of pNA release is directly proportional to trypsin activity and can be measured by the increase in absorbance at 410 nm.[10]
-
Materials:
-
Procedure:
-
Prepare BAPNA Working Solution: Dilute the BAPNA stock solution in the Assay Buffer to the desired final concentration (e.g., 1 mM).[10]
-
Assay Setup:
-
Pre-incubation: Pre-incubate the plate at 25°C for 5 minutes.[10]
-
Initiate Reaction: Add 125 µL of the BAPNA working solution to all wells to start the reaction.[10]
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 410 nm in kinetic mode at regular intervals (e.g., every minute for 5-10 minutes).[10]
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA410/min) from the linear portion of the reaction curve.
-
Subtract the rate of the blank control from the sample rates.
-
Trypsin activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹).[11]
-
-
Visualizations
Trypsinogen Activation Cascade
The activation of trypsinogen is a critical step that initiates a cascade of digestive enzyme activation.
Caption: Trypsinogen activation cascade initiated by enteropeptidase.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps in assessing the stability of stored this compound.
Caption: Workflow for assessing the stability of purified this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Trypsinogen - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
Application Notes and Protocols: Selection of Expression Vectors for Recombinant Human Trypsinogen 2 (PRSS2)
Audience: Researchers, scientists, and drug development professionals.
Introduction Human anionic trypsinogen (B12293085) (coded by the PRSS2 gene) is the inactive zymogen precursor of trypsin, a critical serine protease involved in digestion and various physiological processes. The production of high-quality, active recombinant trypsin is essential for various applications, including its use in cell culture, protein sequencing, and the manufacturing of biotherapeutics like insulin. The direct expression of active trypsin is often toxic to host cells, making the expression of its inactive precursor, trypsinogen, the preferred strategy.[1] This is followed by in vitro activation.
The choice of an expression vector and host system is the most critical decision in developing a recombinant trypsinogen production process. This choice directly impacts protein yield, solubility, post-translational modifications, purification strategy, and overall cost. These notes provide a comprehensive guide to selecting an appropriate expression system, complete with comparative data and detailed protocols.
Overview of Expression Systems
The selection of an expression system depends on the desired yield, requirements for post-translational modifications, downstream application, and available resources. The most common systems for producing recombinant trypsinogen are Escherichia coli, the yeast Pichia pastoris, and mammalian cell lines.
-
Escherichia coli : As the most established and cost-effective expression host, E. coli is widely used for producing non-glycosylated proteins. For trypsinogen, expression in E. coli typically results in the formation of insoluble aggregates known as inclusion bodies.[2][3] This necessitates a multi-step process of cell lysis, inclusion body isolation, denaturation, and subsequent refolding. While this adds complexity, the expression levels can be very high.[2][4]
-
Pichia pastoris : This methylotrophic yeast combines the high growth density and ease of handling of a microbial system with the capacity for eukaryotic post-translational modifications, including disulfide bond formation and glycosylation.[5] A key advantage is its ability to secrete correctly folded, soluble trypsinogen into the culture medium, which significantly simplifies purification.[6][7] The strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter enables very high expression levels, often reaching grams per liter.[8]
-
Mammalian Cells (e.g., CHO, NS0) : For applications requiring the most authentic protein with native post-translational modifications, mammalian expression systems are the gold standard.[9][10][11] They possess sophisticated cellular machinery for proper protein folding and processing.[10][11] However, these systems are generally associated with lower yields, higher costs, and more complex and time-consuming workflows compared to microbial systems.[9]
Quantitative Data Summary
The following table summarizes typical quantitative data for recombinant human trypsinogen 2 expression across different systems. Values can vary significantly based on the specific vector, strain, and process conditions.
| Expression System | Vector Type | Typical Yield | Purity | Specific Activity of Activated Trypsin | Key Features & Considerations |
| E. coli (BL21(DE3)) | pET-based vectors (e.g., with T7 promoter) | 100-200 mg/L culture[4]; up to 200 mg/g dry cell mass[2] | >80% after refolding and purification[4] | ~2,800 units/mg[12] | High expression levels; forms inclusion bodies requiring refolding; cost-effective.[2][13] |
| Pichia pastoris | pPICZα A (or similar with AOX1 promoter) | >1 g/L (potential)[8] | >90% (from supernatant) | Comparable to native enzyme | Secretes folded protein, simplifying purification; capable of glycosylation; scalable.[5][6] |
| Mammalian (NS0) | Mammalian expression vector (e.g., pUNO1) | Varies (typically lower than microbial) | >95% (commercial grade)[14] | >8,000 pmol/min/µg[14] | Produces authentic protein with native PTMs; complex and costly; lower yield.[9][11] |
Note: Unit definitions for activity can vary. 1 USP unit of trypsin produces a ΔA253 of 0.003 per minute with BAEE as a substrate.[12] Activity in pmol/min/µg is often measured with a specific fluorogenic peptide substrate.[14]
Diagrams and Workflows
Decision Pathway for Vector Selection
This diagram outlines the logical steps a researcher can follow to choose the most suitable expression system based on project requirements.
Caption: Decision tree for selecting a this compound expression system.
General Experimental Workflow
This workflow illustrates the end-to-end process from obtaining the gene to purifying the final active trypsin.
Caption: General workflow for recombinant trypsinogen production.
Trypsinogen Activation Pathway
This diagram shows the proteolytic activation of trypsinogen into active trypsin.
Caption: Proteolytic activation of trypsinogen to trypsin.
Experimental Protocols
Protocol 1: Expression in E. coli and Refolding
This protocol is adapted for high-yield expression of human trypsinogen as inclusion bodies using a T7 promoter-based vector (e.g., pET series) in E. coli BL21(DE3).
A. Expression and Inclusion Body Isolation
-
Transform E. coli BL21(DE3) cells with the expression vector containing the human PRSS2 gene.
-
Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture for an additional 4 hours at 37°C.[15]
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 100 mM NaCl).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion bodies by resuspending the pellet in a wash buffer containing 2 M urea (B33335) and 2% Triton X-100, followed by centrifugation. Repeat this step twice.[16]
B. Solubilization and Refolding
-
Solubilize the washed inclusion bodies in a denaturing buffer (4 M Guanidine-HCl, 0.1 M Tris-HCl, pH 8.0, 30 mM DTT) and incubate for 2 hours at room temperature.[16]
-
Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes.
-
Initiate refolding by diluting the denatured protein solution dropwise into a vigorously stirring refolding buffer to a final protein concentration of 0.25 mg/mL. The refolding buffer is 0.9 M Guanidine-HCl, 0.1 M Tris-HCl, pH 8.0, 1 mM L-cystine, and 2 mM L-cysteine.[16]
-
Incubate the refolding mixture overnight at 4°C under a nitrogen atmosphere to prevent oxidation.[16]
Protocol 2: Purification by Affinity Chromatography
This protocol uses ecotin or benzamidine (B55565) affinity chromatography to purify the refolded trypsinogen.[16]
-
Equilibrate a Benzamidine Sepharose or Ecotin-Agarose column with binding buffer (50 mM Tris-HCl, pH 8.0, 0.2 M NaCl).[16]
-
Load the refolded trypsinogen solution onto the column.
-
Wash the column with 10 column volumes of binding buffer or until the A280 of the flow-through returns to baseline.
-
Elute the bound trypsinogen using an elution buffer of 50 mM HCl.[16]
-
Immediately neutralize the eluted fractions by collecting them into a tube containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Pool the fractions containing pure trypsinogen, as determined by SDS-PAGE.
Protocol 3: Activation and Activity Assay
A. Trypsinogen Activation
-
Buffer exchange the purified trypsinogen into an activation buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂).
-
Add enteropeptidase to a final concentration of ~200 ng/mL.[17]
-
Incubate at 37°C for 30 minutes to 1 hour.[17] Alternatively, autocatalytic activation can be performed at a slightly alkaline pH (7-8) for several hours.[1]
B. Chromogenic Activity Assay
-
Prepare a reaction mixture in a 96-well plate containing assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM CaCl₂).[17]
-
Add a known concentration of activated trypsin to the wells.
-
Initiate the reaction by adding a chromogenic substrate such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or a fluorogenic substrate.[17][18]
-
Measure the change in absorbance at 405 nm (for BAPNA) or fluorescence over time using a plate reader.[18]
-
Calculate the activity based on a standard curve or the known extinction coefficient of the product (p-nitroaniline).
Conclusion and Recommendations
The optimal expression vector for recombinant this compound depends heavily on the specific research or commercial goals.
-
For high-yield, cost-effective production where downstream processing expertise for protein refolding is available, E. coli expression systems are an excellent choice.
-
For simplified purification, scalability, and secreted expression of a correctly folded protein, Pichia pastoris is highly recommended and often represents the best balance of yield, quality, and cost.
-
For therapeutic applications or functional studies requiring the highest degree of protein authenticity and native post-translational modifications, mammalian cell systems are indispensable, despite the higher cost and lower yields.
Careful consideration of these factors, guided by the data and protocols presented here, will enable researchers to make an informed decision and establish a robust production process for recombinant this compound.
References
- 1. US7351549B2 - Method for the manufacture of recombinant trypsin - Google Patents [patents.google.com]
- 2. Bacterial expression and refolding of human trypsinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. thesciencepublishers.com [thesciencepublishers.com]
- 8. pichia.com [pichia.com]
- 9. Over-expression of secreted proteins from mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recombinant Protein Expression in Mammalian Cells - evitria [evitria.com]
- 11. Mammalian Cell–Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. prospecbio.com [prospecbio.com]
- 13. Expression of human cationic trypsinogen with an authentic N terminus using intein-mediated splicing in aminopeptidase P (pepP) deficient Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Activity of recombinant trypsin isoforms on human proteinase-activated receptors (PAR): mesotrypsin cannot activate epithelial PAR-1, -2, but weakly activates brain PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trypsin Activity Assay Kit - Creative BioMart [creativebiomart.net]
Application of Trypsinogen-2 in Proteomics Sample Preparation: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, the enzymatic digestion of proteins into smaller peptides is a critical step for mass spectrometry (MS)-based analysis. Trypsin, a serine protease, is the most widely used enzyme for this purpose due to its high specificity, cleaving C-terminal to lysine (B10760008) and arginine residues. This predictable cleavage pattern generates peptides of an ideal size and charge for MS analysis.
Trypsin is produced and stored in the pancreas as an inactive zymogen called trypsinogen (B12293085). In humans, there are three main isoforms of trypsinogen: cationic trypsinogen (trypsin-1, encoded by the PRSS1 gene), anionic trypsinogen (trypsin-2, encoded by the PRSS2 gene), and mesotrypsinogen (trypsin-3, encoded by the PRSS3 gene)[1][2]. Commercially available proteomics-grade trypsin is typically derived from bovine or porcine sources and is predominantly the cationic form.
Understanding Trypsinogen Isoforms
The different human trypsinogen isoforms exhibit distinct biochemical properties. While all are precursors to enzymes that cleave at lysine and arginine residues, their activation kinetics, stability, and potential secondary cleavage specificities can differ[3][4].
| Feature | Cationic Trypsinogen (Trypsin-1) | Anionic Trypsinogen (Trypsin-2) | Mesotrypsinogen (Trypsin-3) |
| Gene | PRSS1 | PRSS2 | PRSS3 |
| Predominance | Major isoform in pancreatic juice[1] | Major isoform, ratio to cationic form can change in disease states[3] | Minor isoform[1] |
| Key Characteristics | The most abundant and well-characterized isoform. Mutations are linked to hereditary pancreatitis[5]. | Increased levels are associated with certain pancreatic diseases[3]. | Exhibits resistance to common trypsin inhibitors[4]. |
Activation of Trypsinogen-2
Trypsinogen is activated to trypsin through the enzymatic cleavage of an N-terminal propeptide. This process is naturally initiated in the small intestine by the enzyme enteropeptidase[2]. Once a small amount of trypsin is formed, it can then activate other trypsinogen molecules in an autocatalytic process.
For laboratory applications in proteomics, trypsinogen would need to be activated to trypsin-2 prior to its use for protein digestion.
Hypothetical Protocol for Trypsinogen-2 Activation
Note: This is a generalized protocol based on the principles of trypsinogen activation and would require optimization and validation for proteomics applications.
Materials:
-
Recombinant human trypsinogen-2
-
Enteropeptidase or other suitable activating protease
-
Activation buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
Quenching solution (e.g., a solution to lower the pH to ~3-4, like 1% trifluoroacetic acid)
-
Protein concentration assay reagents
Procedure:
-
Reconstitute lyophilized trypsinogen-2 in the activation buffer to a known concentration.
-
Add enteropeptidase at an optimized enzyme-to-substrate ratio (e.g., 1:1000 w/w).
-
Incubate the reaction at 37°C.
-
Monitor the activation process by taking aliquots at different time points and measuring trypsin activity using a suitable substrate assay.
-
Once maximum activation is achieved, stop the reaction by adding the quenching solution to lower the pH.
-
The resulting active trypsin-2 solution can then be quantified and used for protein digestion.
Standard Protocols for Protein Digestion Using Proteomics-Grade Trypsin
Given the lack of specific protocols for trypsin-2, the following are detailed, standard operating procedures for in-solution and in-gel protein digestion using commercially available proteomics-grade trypsin. These protocols are widely accepted and validated in the proteomics community.
In-Solution Digestion Protocol
This method is suitable for purified proteins or complex protein mixtures in solution.
Materials:
-
Protein sample
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating agent (e.g., 55 mM Iodoacetamide - IAA)
-
Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Proteomics-grade trypsin (e.g., 0.1 µg/µL in 50 mM acetic acid)
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA or 10% Formic Acid - FA)
Procedure:
-
Denaturation: Dissolve the protein sample in denaturation buffer.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
Dilution and Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to less than 2 M. Add trypsin at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w). Incubate at 37°C overnight (12-16 hours).
-
Quenching: Stop the digestion by adding TFA or FA to a final concentration of 0.5-1% (pH < 3).
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction method (e.g., ZipTip or StageTip) to remove salts and detergents before LC-MS/MS analysis.
In-Gel Digestion Protocol
This method is used for proteins that have been separated by 1D or 2D gel electrophoresis.
Materials:
-
Excised protein band(s) from a Coomassie or silver-stained gel
-
Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate)
-
Dehydration solution (100% acetonitrile)
-
Reducing solution (10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (55 mM IAA in 100 mM ammonium bicarbonate)
-
Trypsin solution (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate)
-
Peptide extraction solution (e.g., 50% acetonitrile with 5% formic acid)
Procedure:
-
Excision and Destaining: Excise the protein band(s) of interest from the gel. Cut the gel piece into small cubes (~1x1 mm). Destain the gel pieces by washing with the destaining solution until the gel is clear.
-
Dehydration: Dehydrate the gel pieces with 100% acetonitrile until they become white and shrunken. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.
-
Reduction and Alkylation: Rehydrate the gel pieces in the reducing solution and incubate at 56°C for 45 minutes. Cool to room temperature, remove the supernatant, and add the alkylation solution. Incubate in the dark at room temperature for 30 minutes.
-
Washing and Dehydration: Wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile. Dry the gel pieces completely.
-
In-Gel Digestion: Rehydrate the gel pieces on ice with the cold trypsin solution. Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate at 37°C overnight.
-
Peptide Extraction: Extract the peptides from the gel by adding the extraction solution and sonicating or vortexing. Collect the supernatant. Repeat the extraction step.
-
Drying and Reconstitution: Pool the extracts and dry them in a vacuum centrifuge. Reconstitute the peptides in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.
Conclusion
While trypsinogen-2 is an interesting biological molecule, its application as a routine enzymatic tool in proteomics sample preparation is not well-established. Researchers and drug development professionals should rely on the highly validated and reproducible protocols using commercially available proteomics-grade trypsin for robust and reliable results. The standard in-solution and in-gel digestion protocols provided here represent the gold standard in the field. Future research may explore the unique properties of trypsin-2 and other isoforms for specific proteomics applications, but this would necessitate the development and rigorous validation of dedicated activation and digestion protocols.
References
- 1. Expression of human cationic trypsinogen with an authentic N terminus using intein-mediated splicing in aminopeptidase P (pepP) deficient Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypsin 1 - Wikipedia [en.wikipedia.org]
- 3. Human anionic trypsinogen: properties of autocatalytic activation and degradation and implications in pancreatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human cationic trypsinogen (PRSS1) variants and chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Codon Usage for Trypsinogen 2 Expression in Yeast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing codon usage for the expression of human trypsinogen (B12293085) 2 in yeast systems such as Pichia pastoris and Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: Why is codon optimization necessary for expressing human trypsinogen 2 in yeast?
A1: Different organisms exhibit codon usage bias, meaning they preferentially use certain codons for a given amino acid. Human and yeast cells have different codon preferences. If the human this compound gene, with its native codon usage, is expressed in yeast, the expression levels can be low due to the relative scarcity of certain transfer RNAs (tRNAs) in the yeast host. This can lead to translational pausing, premature termination of translation, and protein misfolding. Codon optimization involves modifying the gene sequence to match the codon usage of the yeast host without altering the amino acid sequence of the resulting protein, thereby enhancing translation efficiency and protein yield.[1][2][3]
Q2: Which yeast species is better for expressing this compound, Pichia pastoris or Saccharomyces cerevisiae?
A2: Both P. pastoris and S. cerevisiae are commonly used for recombinant protein production. P. pastoris often offers advantages for secreted proteins like trypsinogen, including the potential for higher expression levels and reduced hyperglycosylation compared to S. cerevisiae.[4] The choice of yeast species can depend on the specific experimental goals and available resources.
Q3: What is the role of a secretion signal, and which one should I use for this compound?
A3: A secretion signal is a short amino acid sequence at the N-terminus of a protein that directs it into the secretory pathway. For secreted proteins like trypsinogen, this is crucial for proper folding and for simplifying purification from the culture medium. The Saccharomyces cerevisiae α-mating factor (α-MF) pre-pro leader sequence is a widely used and generally effective secretion signal in both S. cerevisiae and P. pastoris.[5] However, the efficiency of secretion can be protein-dependent, and comparing different signal peptides may be necessary to optimize yield.[6][7][8]
Q4: How can I prevent the premature activation of trypsinogen to active trypsin in the yeast culture?
A4: Premature activation of trypsinogen can be toxic to the yeast cells and lead to degradation of the desired product. One effective strategy is to modify the activation peptide of trypsinogen. The native activation peptide is cleaved by enterokinase or trypsin itself after a specific lysine (B10760008) residue. By using site-directed mutagenesis to alter this cleavage site (e.g., replacing the lysine with an aspartic acid), you can create a trypsinogen variant that is resistant to autocatalysis and premature activation within the yeast culture.[9] The inactive trypsinogen can then be purified and activated in vitro using a specific protease that recognizes the modified cleavage site.
Troubleshooting Guide
Issue 1: Low or no expression of this compound after codon optimization and transformation.
| Possible Cause | Troubleshooting Step |
| Inefficient Transformation | Verify transformation efficiency by including a positive control plasmid. Ensure competent cells are of high quality and were prepared from a log-phase culture. Optimize the amount of DNA used and the heat shock/electroporation conditions.[10][11][12] |
| Incorrect Plasmid Construction | Sequence the expression vector to confirm the codon-optimized this compound gene is in the correct reading frame and downstream of the promoter and secretion signal. |
| Suboptimal Induction Conditions | If using an inducible promoter (e.g., AOX1 in P. pastoris), optimize the induction time, temperature, and inducer concentration (e.g., methanol).[13] |
| Toxicity of Trypsinogen | Even with codon optimization, low levels of premature activation can be toxic. Consider modifying the activation peptide to prevent autocatalysis.[9] Using a tightly regulated promoter can also minimize basal expression before induction. |
| mRNA Instability | While codon optimization generally improves expression, in some cases, it can lead to the formation of secondary structures in the mRNA that hinder translation. Analyze the predicted secondary structure of the optimized mRNA sequence. |
Issue 2: The expressed this compound is degraded or shows multiple bands on a Western blot.
| Possible Cause | Troubleshooting Step |
| Proteolytic Degradation | Yeast can secrete proteases into the culture medium. Add protease inhibitors to the culture medium and during protein purification. Growing the culture at a lower temperature can also reduce protease activity. |
| Premature Activation and Autolysis | If some trypsinogen is activating to trypsin, it can degrade other trypsinogen molecules. Ensure the activation peptide has been modified to prevent autocatalysis.[9][14] |
| Glycosylation Heterogeneity | Yeast can add mannose-type glycans to proteins, which can result in a heterogeneous population of molecules with different molecular weights. This is more common in S. cerevisiae than in P. pastoris. Treatment with an endoglycosidase like Endo H can help to confirm if the multiple bands are due to glycosylation. |
Issue 3: The secreted yield of this compound is low.
| Possible Cause | Troubleshooting Step |
| Inefficient Secretion Signal | The α-mating factor is a good starting point, but other secretion signals might be more effective for trypsinogen. Consider testing a panel of different secretion signals.[6][7][8] |
| Suboptimal Culture Conditions | Optimize the pH, aeration, and media composition of your yeast culture. For secreted proteins, maintaining a healthy and actively growing culture is critical. |
| Protein Folding Issues in the ER | Overexpression can sometimes lead to an accumulation of unfolded protein in the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR) and limiting secretion. Co-expressing molecular chaperones can sometimes alleviate this issue. |
Data Presentation
Table 1: Codon Usage Comparison for Key Amino Acids in Human this compound (PRSS2) vs. Pichia pastoris
| Amino Acid | Codon | Human PRSS2 Frequency (%) | P. pastoris Frequency (%) | Recommendation |
| Arginine | AGA | 25.0 | 20.1 | Favorable |
| AGG | 12.5 | 6.6 | Potentially limiting | |
| CGA | 6.3 | 4.2 | Potentially limiting | |
| CGC | 12.5 | 2.2 | Limiting | |
| CGG | 6.3 | 1.9 | Limiting | |
| CGU | 37.5 | 6.9 | Limiting | |
| Leucine | CUA | 6.7 | 10.7 | Favorable |
| CUC | 13.3 | 7.6 | Potentially limiting | |
| CUG | 40.0 | 14.9 | Limiting | |
| CUU | 13.3 | 15.9 | Favorable | |
| UUA | 6.7 | 15.6 | Favorable | |
| UUG | 20.0 | 31.5 | Favorable | |
| Serine | AGC | 20.0 | 7.6 | Limiting |
| AGU | 13.3 | 12.5 | Favorable | |
| UCA | 13.3 | 15.2 | Favorable | |
| UCC | 20.0 | 16.5 | Favorable | |
| UCG | 6.7 | 7.4 | Favorable | |
| UCU | 26.7 | 24.4 | Favorable |
Note: Frequencies are approximate and can vary slightly between databases. This table highlights codons that are significantly less frequent in P. pastoris and should be targeted for optimization.
Table 2: Potential Impact of Codon Optimization on Recombinant Protein Yield in Pichia pastoris
| Protein | Fold Increase in Expression After Codon Optimization | Reference |
| α-amylase | ~1.4x | [4] |
| Porcine β-defensin-2 | 4-6x (in E. coli, illustrating the general principle) | [4] |
| 1,3-1,4-beta-D-glucanase | ~1.38x | [4] |
This table provides examples of the potential increase in protein expression that can be achieved through codon optimization. The actual increase for this compound may vary.
Experimental Protocols
1. Codon Optimization of Human this compound for Pichia pastoris Expression
-
Obtain the human this compound (PRSS2) amino acid sequence: Use a protein database such as UniProt (accession number P07478) to get the canonical sequence.
-
Back-translate the amino acid sequence using the P. pastoris codon usage table: For each amino acid, select the codon with the highest frequency in P. pastoris (see Table 1 for examples).
-
Analyze and refine the optimized DNA sequence:
-
Check for and remove any cryptic splice sites or polyadenylation signals that could be recognized by the yeast machinery.
-
Adjust the GC content to be within the optimal range for P. pastoris (typically 40-50%).
-
Remove or add restriction enzyme sites as needed for cloning into your chosen expression vector.
-
Ensure there are no highly stable mRNA secondary structures near the translation start site.
-
-
Synthesize the optimized gene: Order the synthesized, codon-optimized gene from a commercial vendor.
2. Site-Directed Mutagenesis to Prevent Premature Activation
-
Design primers: Design complementary forward and reverse primers that contain the desired mutation to change the codon for the lysine in the activation peptide to a codon for aspartic acid. The mutation should be in the center of the primers, with ~15-20 nucleotides of homologous sequence on either side.
-
Perform PCR: Use a high-fidelity DNA polymerase to amplify the entire expression plasmid containing the wild-type this compound gene with the mutagenic primers.
-
Digest the parental plasmid: Treat the PCR product with the DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transform E. coli: Transform competent E. coli with the DpnI-treated plasmid and select for transformants on antibiotic-containing plates.
-
Verify the mutation: Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by DNA sequencing.
3. Analysis of Secreted this compound by SDS-PAGE and Western Blot
-
Culture and Induction: Grow the transformed yeast strain in an appropriate medium and induce protein expression.
-
Sample Preparation:
-
Take a sample of the yeast culture and centrifuge to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted proteins.
-
Concentrate the supernatant if necessary, for example, by using ultrafiltration devices with an appropriate molecular weight cutoff.
-
-
SDS-PAGE:
-
Mix the concentrated supernatant with SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
-
Western Blot:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for this compound.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the membrane again and add a chemiluminescent substrate to detect the protein bands.[15][16][17]
-
Visualizations
Caption: Workflow for codon optimization and expression of this compound in yeast.
Caption: Troubleshooting logic for low this compound expression in yeast.
Caption: Simplified diagram of the protein secretion pathway in yeast.
References
- 1. web.genewiz.com [web.genewiz.com]
- 2. researchgate.net [researchgate.net]
- 3. pennsci.org [pennsci.org]
- 4. DNA Sequence Changes Resulting from Codon Optimization Affect Gene Expression in Pichia pastoris by Altering Chromatin Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of α-Mating Factor Secretion Signal Mutations on Recombinant Protein Expression in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of alpha-factor preprosequence and a classical mammalian signal peptide for secretion of recombinant xylanase xynB from yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Alpha-Factor Preprosequence and a Classical Mammalian Signal Peptide for Secretion of Recombinant Xylanase xynB from Yeast Pichia pastoris [jmb.or.kr]
- 8. researchgate.net [researchgate.net]
- 9. forum.graphviz.org [forum.graphviz.org]
- 10. graphViz: how to assign multiple color to nodes - Stack Overflow [stackoverflow.com]
- 11. Yeast Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. researchgate.net [researchgate.net]
- 15. med.upenn.edu [med.upenn.edu]
- 16. static.igem.org [static.igem.org]
- 17. Yvert Lab - Western Blot of whole yeast protein extract [ens-lyon.fr]
Technical Support Center: Recombinant Trypsinogen 2 Production
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges associated with the low yield of recombinant trypsinogen (B12293085) 2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My recombinant trypsinogen 2 expression is very low. What are the potential causes and how can I fix it?
Low expression can stem from several factors related to the expression vector, host strain, and culture conditions.
-
Codon Mismatch: The gene sequence of your human this compound may contain codons that are rare in your E. coli host. This can slow down or terminate protein translation.[1]
-
Solution: Optimize the codon usage of your gene for E. coli during the gene synthesis stage.[2]
-
-
Vector and Promoter Issues: The choice of vector and promoter strength can significantly impact expression levels. "Leaky" expression from strong promoters, even without an inducer, can be toxic to cells and lead to plasmid instability.[1]
-
Solution: Ensure your gene is correctly in-frame with the vector's start codon by sequencing the construct.[1] Consider using a vector with a weaker promoter or a tightly regulated one (e.g., pBAD) to control expression more effectively.
-
-
Protein Toxicity: Overexpression of some proteins can be toxic to the host cells, leading to stunted growth or cell death, which in turn reduces the overall yield.[3]
Q2: My this compound is forming insoluble inclusion bodies. How can I improve its solubility?
Inclusion body formation is a very common issue when expressing mammalian proteins like trypsinogen in E. coli.[6][7] This occurs when the rate of protein synthesis exceeds the cell's capacity for proper folding, leading to aggregation.
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the cultivation temperature to 18-25°C after induction is a highly effective method to slow down translation, giving the protein more time to fold correctly.[4]
-
Reduce Inducer Concentration: Using a lower concentration of IPTG (e.g., 0.1-0.4 mM) can decrease the rate of protein production.[8]
-
Change Host Strain: Consider using specialized E. coli strains (e.g., Rosetta(DE3) or BL21(DE3)pLysS) that contain extra tRNAs for rare codons or express lysozyme (B549824) to aid in cell lysis.
-
-
Use Solubility-Enhancing Fusion Tags: Fusing a highly soluble partner protein (e.g., GST, SUMO, or MBP) to the N-terminus of this compound can improve its solubility.[5][7]
-
Refolding from Inclusion Bodies: If optimizing expression is not sufficient, you can purify the inclusion bodies and refold the protein in vitro. This multi-step process involves solubilizing the aggregates with strong denaturants and then gradually removing the denaturant to allow the protein to refold.[2][6][9]
Q3: My protein yield is high after expression, but I lose most of it during purification. Why is this happening?
Protein loss during purification can be due to degradation, aggregation upon removal from the cellular environment, or inefficient purification methods.
-
Proteolytic Degradation: Trypsinogen can be prematurely activated to trypsin, which then degrades other trypsinogen molecules (autolysis) or host cell proteins.[4][10]
-
Solution: Maintain a slightly acidic pH during purification if possible, as trypsin's activity is lower in acidic conditions. Add protease inhibitors like PMSF or benzamidine (B55565) to your lysis and purification buffers.[11][12]
-
-
Suboptimal Buffer Conditions: The pH, salt concentration, and additives in your purification buffer are critical for protein stability.[5]
-
Solution: Experiment with different buffer compositions. Try varying the pH (e.g., 7.0-9.0) and NaCl concentration. Adding stabilizing agents like glycerol (B35011) (5-10%) can also prevent aggregation.[6][12]
-
-
Inefficient Chromatography: The chosen purification resin may not be optimal for trypsinogen.
Quantitative Data Summary
The following tables summarize yields and optimal conditions reported in different studies, providing a benchmark for your experiments.
Table 1: Recombinant Trypsinogen/Trypsin Yields in E. coli
| Production Method | Host System | Yield | Purity | Reference |
| Shake Flask Culture | E. coli | 100-150 mg/L | ~80% | [4] |
| Fed-Batch Bioreactor | E. coli | 7.9 g/L | >80% | [4] |
| High-Density Fermentation (Inclusion Bodies) | E. coli | 1.47 g/L (trypsinogen) | N/A | [2] |
| Final Acetylated Trypsin (from above) | E. coli | 182 mg/L | >95% | [2] |
Table 2: Optimized Conditions for Bioreactor Production
| Parameter | Optimal Setting | Rationale | Reference |
| Temperature | 18°C | Slows protein synthesis, improves folding and purity.[4] | [4] |
| Carbon Source | Glucose-based feed | Supports high-density cell growth. | [4] |
| Feeding Strategy | Restricting feed rate | Prevents accumulation of inhibitory byproducts like acetate. | [4] |
| Induction Point | Low OD600 | Inducing at an earlier growth phase can improve yield. | [4] |
Experimental Protocols & Workflows
Protocol 1: Refolding of this compound from Inclusion Bodies
This protocol is a generalized procedure based on common methodologies for recovering active protein from insoluble aggregates.[9][13]
-
Inclusion Body Isolation:
-
Harvest E. coli cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM EDTA) and lyse the cells using sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) to pellet the inclusion bodies.
-
Wash the inclusion bodies with a buffer containing a mild denaturant and detergent (e.g., 2 M urea, 2% Triton X-100, 50 mM Tris, pH 8.0) to remove contaminating proteins. Repeat this step twice.
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant and a reducing agent (e.g., 4-6 M Guanidine-HCl, 0.1 M Tris, pH 8.0, 30 mM DTT) to break disulfide bonds.[13]
-
Incubate with stirring for 1-2 hours at room temperature.
-
Centrifuge to remove any remaining insoluble material.
-
-
Refolding:
-
Rapidly dilute the solubilized protein into a large volume of cold refolding buffer to a final protein concentration of 0.1-0.25 mg/mL.[13] This rapid dilution lowers the denaturant concentration, allowing the protein to refold.
-
The refolding buffer should contain a redox pair to facilitate correct disulfide bond formation (e.g., 0.9 M Guanidine-HCl, 0.1 M Tris, pH 8.0, 1 mM L-cystine, 2 mM L-cysteine).[13]
-
Incubate at 4°C overnight with gentle stirring.
-
-
Purification:
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the experimental workflow for recombinant trypsinogen production and a logical approach to troubleshooting low yield.
Caption: Experimental workflow for recombinant this compound production.
Caption: Troubleshooting flowchart for low recombinant this compound yield.
References
- 1. goldbio.com [goldbio.com]
- 2. Development of a rapid high-efficiency scalable process for acetylated Sus scrofa cationic trypsin production from Escherichia coli inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. diva-portal.org [diva-portal.org]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. US7351549B2 - Method for the manufacture of recombinant trypsin - Google Patents [patents.google.com]
- 11. US10947521B2 - Process for producing recombinant trypsin - Google Patents [patents.google.com]
- 12. prospecbio.com [prospecbio.com]
- 13. researchgate.net [researchgate.net]
preventing auto-activation of trypsinogen 2 during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the auto-activation of trypsinogen (B12293085) 2 during purification.
Frequently Asked Questions (FAQs)
Q1: What is trypsinogen 2 auto-activation and why is it problematic during purification?
This compound is the inactive precursor, or zymogen, of the serine protease trypsin 2. Auto-activation is a process where trypsinogen molecules are cleaved and activated by already active trypsin molecules. This process is autocatalytic, meaning that a small amount of active trypsin can trigger a cascade, leading to the premature activation of a significant portion of the trypsinogen pool. During purification, this is highly undesirable as the active trypsin can degrade the target trypsinogen and other proteins in the sample, leading to reduced yield and purity.
Q2: What are the key factors that promote the auto-activation of this compound?
The primary factors influencing this compound auto-activation are:
-
Presence of Active Trypsin: Even minute amounts of contaminating trypsin can initiate the activation cascade.
-
pH: The optimal pH for trypsin activity and trypsinogen auto-activation is generally between 7.5 and 9.0.
-
Calcium Ions (Ca²⁺): Calcium ions promote trypsinogen activation and enhance the stability of active trypsin. The maximal rate of auto-activation for human trypsinogen is observed at approximately 1 mM Ca²⁺.
-
Temperature: Higher temperatures generally increase the rate of enzymatic reactions, including auto-activation.
Q3: What are the general strategies to prevent this compound auto-activation during purification?
Preventing auto-activation involves controlling the factors mentioned above. The core strategies include:
-
Low pH: Maintaining a low pH (typically below 4.0) can effectively inhibit trypsin activity and, consequently, auto-activation.
-
Low Temperature: Performing all purification steps at low temperatures (e.g., 4°C) significantly reduces the rate of enzymatic activity.
-
Use of Trypsin Inhibitors: Adding specific inhibitors that block the active site of any prematurely formed trypsin is a common and effective strategy.
-
Calcium Chelation: In some cases, the addition of a chelating agent like EDTA can help by sequestering calcium ions, although controlling pH is often the more critical factor.
-
Rapid and Efficient Purification: Minimizing the duration of the purification process reduces the time available for auto-activation to occur.
Troubleshooting Guide
Issue 1: Significant loss of this compound yield during purification, likely due to degradation.
| Possible Cause | Suggested Solution |
| Premature auto-activation of trypsinogen. | 1. Verify and adjust pH: Ensure all buffers are at an acidic pH (e.g., pH 2.5-4.0) throughout the purification process, especially during initial extraction and chromatography steps. 2. Work at low temperature: Perform all steps on ice or in a cold room (4°C) to minimize enzymatic activity. 3. Add a serine protease inhibitor: Incorporate a reversible trypsin inhibitor, such as benzamidine, into your lysis and purification buffers. |
| Presence of other proteases in the sample. | Add a broad-spectrum protease inhibitor cocktail to the initial lysate. |
|
strategies for refolding insoluble trypsinogen 2 from inclusion bodies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the refolding of insoluble human trypsinogen (B12293085) 2 from inclusion bodies expressed in E. coli.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, from inclusion body solubilization to the final activation of trypsinogen.
Q1: My inclusion body pellet is difficult to solubilize completely. What can I do?
A: Incomplete solubilization is a common issue that can significantly impact final yield. Here are several steps to troubleshoot this problem:
-
Increase Denaturant Concentration: If you are using 6M Guanidine (B92328) Hydrochloride (GuHCl) or 8M urea (B33335), ensure it has been freshly prepared, as urea can degrade to isocyanate, which carbamylates proteins.[1] For particularly recalcitrant inclusion bodies, you can try a higher concentration of the denaturant.
-
Optimize Mechanical Disruption: Ensure the pellet is fully resuspended in the solubilization buffer.[2] Vigorous vortexing, pipetting, or using a tissue homogenizer can break up clumps.[3] For very resistant pellets, sonication on ice after resuspension can aid dissolution.
-
Increase Incubation Time and Temperature: While many protocols suggest stirring for 30-60 minutes at room temperature, extending the incubation to a few hours or overnight at 4°C may improve solubilization.[2] Some protocols even suggest gentle heating (e.g., 10-15 minutes at 50-60°C) to aid solubilization, though this should be tested carefully to avoid protein degradation.[3]
-
Ensure Complete Cell Lysis: A viscous solution after adding the denaturant may indicate incomplete initial cell lysis, leading to the release of genomic DNA.[2] Ensure sonication or French press steps are optimized to break all cells before isolating the inclusion bodies.[2]
Q2: I'm seeing significant precipitation/aggregation when I dilute the solubilized trypsinogen into the refolding buffer. How can I prevent this?
A: Aggregation during refolding is the most critical challenge, as folding intermediates are prone to forming intermolecular aggregates.[4]
-
Slow Down the Dilution: Instead of a single, rapid dilution, try a slower, continuous feed or a stepwise dialysis method to remove the denaturant more gradually.[4][5] This prevents a sudden conformational shock that favors aggregation. A continuous feed of the denatured protein into the refolding buffer at a rate equal to or lower than the refolding rate is highly effective.[6]
-
Optimize Protein Concentration: Refolding is highly concentration-dependent.[7] If you observe aggregation, decrease the final protein concentration in the refolding buffer, typically to the range of 10-100 µg/mL.[7] While higher concentrations are desirable for industrial scale, they require more complex optimization.
-
Use Refolding Additives:
-
L-Arginine: This is a common and effective aggregation suppressor. Concentrations between 200 mM and 1000 mM have been shown to be effective, with an optimal concentration often around 475-500 mM.[7][8] Arginine also helps inhibit the premature activation of trypsinogen.[8]
-
Sucrose (B13894)/Glycerol: These osmolytes can stabilize the native protein structure. Adding 100-200 mM sucrose in the presence of arginine can further increase the refolding yield.[7][9]
-
-
Adjust pH and Temperature: Refolding of trypsinogen is typically performed at a pH of 8.5 to 9.0 and a low temperature of 10-12°C to slow down aggregation kinetics and enhance correct folding.[8]
Q3: My refolded trypsinogen shows low or no activity after the activation step. What went wrong?
A: Lack of activity points to misfolded protein, incorrect disulfide bond formation, or issues with the activation process itself.
-
Incorrect Disulfide Bonds: The formation of correct disulfide bonds is critical for trypsinogen activity. The rate-limiting step in refolding is often disulfide interchange.[10]
-
Ensure your solubilization buffer contains a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (β-ME) to fully reduce all cysteine residues.[1][4]
-
Your refolding buffer must contain a redox shuffling system, such as a glutathione (B108866) pair (GSSG/GSH) or a cysteine/DTT combination, to facilitate correct disulfide bond formation.[8][10] The ratio of reduced to oxidized agent is critical and may need optimization.
-
-
Inefficient Activation:
-
Trypsinogen can be activated by enterokinase or through autocatalysis at an appropriate pH.[11][12]
-
For autocatalytic activation, ensure the conditions are correct (e.g., pH 8.0, presence of calcium chloride).[8] Premature activation during refolding can lead to degradation, which is why arginine is a beneficial additive.[8]
-
-
Misfolded Protein: Even if the protein is soluble, it may be in a misfolded, inactive conformation. Re-evaluate your refolding buffer composition (additives, pH, redox system) and physical parameters (temperature, time).[7]
Q4: My final yield of active trypsin is consistently low. How can I improve it?
A: Low yield can result from losses at each step of the process. A yield of 20-35% of active protein is a realistic target.[5]
-
Optimize Inclusion Body Washing: Impurities from the E. coli host can interfere with refolding. Wash the inclusion body pellet with a buffer containing a low concentration of denaturant (e.g., 1-2M Urea) and a non-ionic detergent (e.g., 1% Triton X-100) to remove contaminants.[1][2][3]
-
Prevent Premature Activation: As mentioned, trypsinogen can activate and then auto-degrade. The presence of arginine in the refolding buffer helps prevent this.[8] Perform all steps at low temperatures (4-12°C) where possible to minimize enzymatic activity.[8]
-
Screen Refolding Conditions: There is no universal refolding protocol. A screening approach using 96-well plates to test various buffer compositions (different pH levels, additives like arginine, glycerol, and redox pairs) can quickly identify more optimal conditions.[9][13]
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for refolding trypsinogen 2 from inclusion bodies?
A: The process involves four main stages: (1) Isolation and washing of inclusion bodies from the cell lysate; (2) Solubilization of the aggregated protein using a strong denaturant; (3) Refolding of the denatured protein by removing the denaturant, often via dilution or dialysis, in a buffer optimized for proper folding; and (4) Activation of the refolded, inactive trypsinogen into active trypsin.[1]
Q2: Which denaturant is better for solubilizing this compound inclusion bodies: Urea or Guanidine Hydrochloride?
A: Both 8M urea and 6M guanidine hydrochloride (GuHCl) are effective and commonly used denaturants for solubilizing inclusion bodies.[1] GuHCl is a stronger chaotropic agent than urea. The choice often depends on the specific protein. For trypsinogen, protocols have been successfully developed using both. For example, a process using 9M urea for initial solubilization has been described.[6] It is often best to test both empirically to determine which gives a better yield of active protein for your specific expression construct.
Q3: What is the role of key additives in the refolding buffer?
A: Several additives are crucial for successful refolding:
-
Chaotropic Agent (Low Concentration): A low concentration of the denaturant (e.g., 1.4-1.8 M urea) is often maintained in the refolding buffer to prevent aggregation and increase the solubility of folding intermediates.[8]
-
L-Arginine: Acts as an aggregation suppressor by interacting with hydrophobic patches on folding intermediates, thereby preventing protein-protein association.[7][8] It also inhibits premature autocatalytic activation of trypsinogen.[8]
-
Redox System (e.g., GSSG/GSH): A pair of reduced and oxidized low molecular weight thiols is essential to catalyze the correct formation of intramolecular disulfide bonds, which is a rate-limiting step in the folding of many proteins like trypsinogen.[10]
-
Calcium Chloride (CaCl₂): Calcium ions are important for the stability and activity of trypsin. Their inclusion in the refolding and activation buffers is beneficial.[6][8]
Q4: How do I activate the refolded this compound into trypsin?
A: Trypsinogen is a zymogen, or an inactive precursor, that requires proteolytic cleavage to become active trypsin.[12] This is achieved by removing an N-terminal peptide.[11] There are two primary methods for activation:
-
Enteropeptidase (Enterokinase): This is the natural activator of trypsinogen in the duodenum.[11] It specifically cleaves the peptide bond after a lysine (B10760008) residue at the N-terminus to yield active trypsin.[11]
-
Autocatalysis: Trypsin itself can cleave and activate other trypsinogen molecules.[11] This process can be initiated by adding a small amount of active trypsin to the refolded trypsinogen solution or by adjusting the conditions (e.g., pH 8.0, presence of Ca²⁺) to favor slow autoactivation.[8]
Data & Protocols
Data Summary Tables
Table 1: Typical Solubilization Buffer Compositions
| Component | Concentration | Purpose | Reference |
| Denaturant | |||
| Guanidine HCl | 6 M | Unfolds protein, dissolves aggregates | [1] |
| Urea | 8-9 M | Unfolds protein, dissolves aggregates | [1][6] |
| Reducing Agent | |||
| DTT | 10 mM | Reduces disulfide bonds | [6] |
| β-Mercaptoethanol | 1 mM | Reduces disulfide bonds | |
| Buffer | |||
| Tris-HCl | 20-100 mM | pH control (typically pH 8.0-8.6) | [6] |
| Other | |||
| EDTA | 1 mM | Chelates metal ions | [6] |
Table 2: Example Refolding Buffer Composition for Trypsinogen
| Component | Concentration | Purpose | Reference |
| Buffer | |||
| Tris | ~44 mM | pH control (pH 8.5 - 9.0) | [8] |
| Chaotrope | |||
| Urea | 1.4 - 1.8 M | Maintain solubility of intermediates | [8] |
| Additive | |||
| L-Arginine | ~475 mM | Suppress aggregation, inhibit activation | [8] |
| Redox System | |||
| DTT / Cysteine | ~11.3 mM (total SH) | Facilitate correct disulfide bond formation | [8] |
| Salt | |||
| Calcium Chloride | ~9.7 mM | Stabilize trypsinogen/trypsin structure | [8] |
Table 3: Key Parameters for Trypsinogen Refolding Process
| Parameter | Typical Value | Rationale | Reference |
| Final Protein Concentration | 10-100 µg/mL (lab scale) ~1.8 g/L (optimized process) | Aggregation is concentration-dependent; lower concentration favors correct folding. | [7][8] |
| Temperature | 10 - 12°C | Slows aggregation kinetics, improves yield. | [8] |
| pH | 8.5 - 9.0 | Optimal for trypsinogen stability and folding. | [8] |
| Incubation Time | ~15 hours | Allows sufficient time for disulfide interchange and folding. | [8] |
| Refolding Yield | 20 - 70% | Represents a typical range from basic to highly optimized protocols. | [5][10] |
Experimental Protocols
Protocol 1: Inclusion Body Isolation and Washing
-
Harvest E. coli cells expressing this compound by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0) and lyse cells using a French press or sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min) to pellet the inclusion bodies.[2]
-
Discard the supernatant. Resuspend the pellet in a wash buffer containing 1-2 M urea and 1% Triton X-100.[1][3] Homogenize or vortex thoroughly to wash away membrane proteins and other contaminants.
-
Centrifuge again and repeat the wash step at least two more times, or until the supernatant is clear.[3]
-
Perform a final wash with buffer lacking urea and Triton X-100 to remove residual detergent.[3] The resulting pellet is the purified inclusion body fraction.
Protocol 2: Solubilization of this compound Inclusion Bodies
-
Resuspend the washed inclusion body pellet in Solubilization Buffer (e.g., 6 M GuHCl, 100 mM Tris-HCl pH 8.6, 10 mM DTT, 1 mM EDTA).[6] Use a sufficient volume to create a homogenous suspension.
-
Stir the suspension at room temperature for 1-2 hours or until the pellet is fully dissolved.
-
Centrifuge at high speed (e.g., 27,000 x g for 15 min) to remove any remaining insoluble material.[14]
-
The supernatant contains the denatured and reduced this compound. Determine the protein concentration using a compatible method (e.g., Bradford assay).[14]
Protocol 3: Refolding of this compound by Rapid Dilution
-
Prepare the Refolding Buffer (e.g., 1.8 M Urea, 44 mM Tris, 475 mM Arginine, 11.3 mM total reducing agent, 9.7 mM CaCl₂, pH 8.5-9.0).[8] Chill the buffer to 10-12°C.
-
Rapidly dilute the solubilized trypsinogen solution into the chilled, stirring refolding buffer to a final protein concentration of approximately 1.8 g/L (this is an optimized concentration; start with a lower concentration like 50 µg/mL if aggregation occurs).[8]
-
Continue to stir the solution gently at 10-12°C for approximately 15 hours to allow for refolding and disulfide bond formation.[8]
Protocol 4: Activation of Refolded this compound
-
After refolding, adjust the pH of the solution to 8.0.[8]
-
To initiate autocatalytic activation, you may add a very small amount of active trypsin. The refolded trypsinogen will then activate the remaining zymogen.
-
Alternatively, add enteropeptidase according to the manufacturer's instructions.
-
Incubate the solution under conditions appropriate for activation (e.g., 25°C) and monitor the increase in trypsin activity using a suitable substrate assay (e.g., with TAME as a substrate).[6]
-
Once activation is complete, proceed with purification steps to separate active trypsin from peptides and other impurities.[8]
References
- 1. biossusa.com [biossusa.com]
- 2. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 3. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial expression and refolding of human trypsinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7351549B2 - Method for the manufacture of recombinant trypsin - Google Patents [patents.google.com]
- 7. ijbiotech.com [ijbiotech.com]
- 8. US10947521B2 - Process for producing recombinant trypsin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Refolding of reduced, denatured trypsinogen and trypsin immobilized on Agarose beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trypsinogen - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Refolding strategies from inclusion bodies in a structural genomics project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
minimizing non-specific binding in trypsinogen 2 ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to non-specific binding in Trypsinogen-2 ELISA experiments.
Troubleshooting Guide: Minimizing Non-Specific Binding
High background signal is a frequent challenge in ELISA, often stemming from the non-specific binding of antibodies or other reagents to the microplate surface. This guide offers a systematic approach to identify and mitigate these issues in your Trypsinogen-2 ELISA.
Question: I am observing high background in my Trypsinogen-2 ELISA. What are the potential causes and how can I resolve this?
Answer: High background can be caused by several factors. Follow this troubleshooting workflow to diagnose and address the issue.
Technical Support Center: Addressing Cross-Reactivity of Trypsinogen-2 Antibodies
Welcome to the technical support center for addressing cross-reactivity issues with Trypsinogen-2 antibodies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential specificity issues in their immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity and why is it a concern for Trypsinogen-2 immunoassays?
A1: Antibody cross-reactivity is the phenomenon where an antibody binds to an unintended antigen that is structurally similar to the target antigen. In the context of Trypsinogen-2 immunoassays, this is a significant concern due to the high degree of homology between different trypsinogen (B12293085) isoforms, particularly Trypsinogen-1 (cationic trypsinogen) and Trypsinogen-2 (anionic trypsinogen). This can lead to false-positive results, inaccurate quantification, and misinterpretation of data.
Q2: What are the common causes of unexpected or inconsistent results in my Trypsinogen-2 ELISA?
A2: Unexpected results in a Trypsinogen-2 ELISA can stem from several factors beyond antibody cross-reactivity. These include:
-
Sample Matrix Effects: Components in biological samples (e.g., serum, plasma) can interfere with antibody-antigen binding.
-
Presence of Heterophilic Antibodies: Human anti-mouse antibodies (HAMA) or rheumatoid factor (RF) in patient samples can bridge the capture and detection antibodies, leading to false positives.[1]
-
Improper Assay Conditions: Suboptimal incubation times, temperatures, or washing procedures can lead to high background or weak signals.
-
Reagent Quality: Degradation of antibodies, substrates, or standards can affect assay performance.
Q3: How can I determine if my Trypsinogen-2 antibody is cross-reacting with other proteins?
A3: Several experimental approaches can be used to assess the specificity of your Trypsinogen-2 antibody. These include:
-
Competitive ELISA: This is a direct way to quantify cross-reactivity by measuring the ability of related antigens (e.g., Trypsinogen-1) to compete with Trypsinogen-2 for antibody binding.
-
Western Blotting: Analyzing cell lysates or purified proteins from different trypsinogen isoforms can reveal if the antibody detects bands at molecular weights corresponding to non-target proteins.
-
Immunohistochemistry (IHC) on Knockout/Knockdown Tissues: Staining tissues from which the Trypsinogen-2 gene has been knocked out or its expression knocked down can confirm that the antibody signal is specific to Trypsinogen-2.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): This powerful technique can identify all proteins that bind to your antibody, providing a comprehensive specificity profile.
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during Trypsinogen-2 immunoassays.
Issue 1: High Background Signal in ELISA
High background can obscure the specific signal and reduce the dynamic range of the assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or try a different blocking buffer. | Reduced non-specific binding of antibodies to the plate surface. |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration. | Lower background signal without compromising the specific signal. |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer. Ensure thorough aspiration of wells between washes. | Removal of unbound antibodies and other interfering substances. |
| Cross-Reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody that has been tested for cross-reactivity against the species of the capture antibody. | Minimized binding of the secondary antibody to the capture antibody. |
Issue 2: Suspected Cross-Reactivity with Trypsinogen-1
If you suspect your Trypsinogen-2 antibody is detecting Trypsinogen-1, follow these steps to diagnose and mitigate the issue.
| Troubleshooting Step | Detailed Procedure | Interpretation of Results |
| Perform a Competitive ELISA | See the detailed protocol below for a competitive ELISA to assess cross-reactivity. | A high percentage of cross-reactivity indicates a lack of specificity. |
| Validate with Western Blot | Run purified Trypsinogen-1 and Trypsinogen-2 proteins alongside your samples. | A band at the molecular weight of Trypsinogen-1 confirms cross-reactivity. |
| Use a Highly Specific Antibody Pair | For sandwich ELISAs, ensure the capture and detection antibodies recognize different, specific epitopes on Trypsinogen-2. Some commercial kits offer validated antibody pairs with minimal cross-reactivity. | Increased specificity and confidence in the results. |
| Incorporate Blocking Agents | In some cases, specific blocking agents can be used to reduce interference from cross-reacting proteins. | Reduced signal from non-target antigens. |
Quantitative Data on Cross-Reactivity
The specificity of a Trypsinogen-2 immunoassay is crucial for accurate results. Below are examples of how cross-reactivity data can be presented.
Table 1: Cross-Reactivity of a Trypsinogen-2 Immunoassay with Other Trypsinogen Isoforms
| Competitor Antigen | Cross-Reactivity (%) | Reference |
| Trypsinogen-1 | < 1% | [2][3] |
| Trypsinogen-3 (Mesotrypsinogen) | Not Determined | |
| Trypsin-2-alpha1-antitrypsin complex | Assay dependent | [4][5] |
This table should be populated with data from your own competitive ELISA experiments or from the antibody/kit manufacturer's datasheet.
Table 2: Specificity of Commercially Available Trypsinogen-2 ELISA Kits
| Kit/Antibody | Stated Cross-Reactivity with Analogues | Reference |
| Human Trypsinogen-2 (TRY2) ELISA Kit (KTE62670) | No significant cross-reactivity or interference observed. | [6] |
| Human Trypsinogen-2, Try-II ELISA Kit (MBS700090) | No significant cross-reactivity or interference observed. | [7] |
| Trypsin 2 Monoclonal Antibody (MA5-24148) | Does not cross-react with recombinant human Trypsin 1 or Trypsin 3. | [8] |
| Human PRSS2(Trypsin-2) ELISA Kit (EH0785) | No obvious cross-reaction with other analogues. | [9] |
Experimental Protocols
Protocol 1: Competitive ELISA for Assessing Antibody Cross-Reactivity
This protocol allows for the quantitative determination of the cross-reactivity of a Trypsinogen-2 antibody with other related proteins, such as Trypsinogen-1.
Materials:
-
96-well microplate
-
Purified Trypsinogen-2 (for coating)
-
Purified potential cross-reactants (e.g., Trypsinogen-1)
-
Trypsinogen-2 primary antibody
-
HRP-conjugated secondary antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microplate with 100 µL of purified Trypsinogen-2 at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare a series of dilutions of the potential cross-reactant (e.g., Trypsinogen-1) in assay buffer.
-
In separate tubes, mix a fixed, sub-saturating concentration of the Trypsinogen-2 primary antibody with each dilution of the cross-reactant.
-
Incubate the antibody-competitor mixtures for 1-2 hours at room temperature.
-
-
Incubation: Add 100 µL of the antibody-competitor mixtures to the coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of the HRP-conjugated secondary antibody (at the appropriate dilution) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping: Stop the reaction by adding 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Data Analysis:
Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Trypsinogen-2 at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Protocol 2: Western Blot for Specificity Validation
Materials:
-
Purified Trypsinogen-2 and Trypsinogen-1 proteins
-
Cell or tissue lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Trypsinogen-2 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare purified protein samples and lysates in loading buffer.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the Trypsinogen-2 primary antibody (at the optimal dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Physiological activation cascade of trypsinogen in the small intestine.
Caption: Trypsin-mediated activation of the PAR-2 signaling pathway.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
References
- 1. Monoclonal antibodies to human pancreatic trypsin 1 inhibit the activation of human trypsinogens 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Serum complex of trypsin 2 and alpha 1 antitrypsin as diagnostic and prognostic marker of acute pancreatitis: clinical study in consecutive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of serum trypsinogen-2 and trypsin-2-alpha1-antitrypsin complex with lipase and amylase in the diagnosis and assessment of severity in the early phase of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arp1.com [arp1.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Trypsin 2 Monoclonal Antibody (410322) (MA5-24148) [thermofisher.com]
- 9. Human PRSS2(Trypsin-2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Technical Support Center: Optimizing Buffer Conditions for Trypsinogen 2 Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Trypsinogen (B12293085) 2. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing Trypsinogen 2 to prevent autoactivation?
A1: To prevent premature conversion to its active form, trypsin, this compound should be stored in acidic buffers. Solutions of trypsinogen are stable at a pH range of 2-4.[1] At neutral or alkaline pH (7-9), the risk of autocatalytic activation to trypsin increases significantly.[1]
Q2: How does temperature affect the stability of this compound?
A2: this compound, and its active form trypsin, are sensitive to temperature. While enzymatic activity increases at elevated temperatures, so does the rate of autolysis and degradation. For instance, while trypsin's optimal initial activity can be observed between 47°C and 57°C, prolonged incubation at these temperatures, especially without stabilizers, leads to rapid deactivation.[2] For long-term storage of reconstituted trypsinogen, freezing at -20°C or -80°C is recommended.[3]
Q3: What is the role of calcium ions (Ca²⁺) in this compound stability and activation?
A3: Calcium ions play a dual role. They are involved in the activation of trypsinogen to trypsin.[4][5] Additionally, Ca²⁺ ions are crucial for enhancing the stability of active trypsin by protecting it from autolysis.[2][6] The addition of 10 mM Ca²⁺ can increase the stability of trypsin by 25-fold at 47°C.[2]
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is highly recommended to avoid multiple freeze-thaw cycles. This can lead to a significant loss of activity due to cold denaturation.[7] To circumvent this, it is best practice to aliquot the reconstituted trypsinogen stock solution into single-use volumes before freezing.[3]
Q5: What are some common inhibitors I can use to prevent unwanted this compound activation?
A5: Serine protease inhibitors are effective at preventing the activity of any prematurely formed trypsin, thus halting the autoactivation cascade. Common inhibitors include Diisopropyl fluorophosphate (B79755) (DFP), Tosyl-L-lysyl-chloromethane hydrochloride (TLCK), and soybean trypsin inhibitor.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity after storage. | 1. Improper Storage pH: Storage at neutral or alkaline pH has led to autoactivation and subsequent degradation. 2. Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein. 3. High Storage Temperature: Storing in solution at 4°C or room temperature for extended periods can lead to degradation. | 1. Verify Buffer pH: Ensure the storage buffer is acidic (pH 2-4). A common storage buffer is 1 mM HCl or 50 mM acetic acid.[3][8] 2. Aliquot Samples: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[3] 3. Proper Storage Temperature: For long-term storage, keep aliquots at -20°C or -80°C.[3] |
| Premature activation of this compound in my experiment. | 1. Incorrect Buffer pH: The experimental buffer is at a neutral or alkaline pH (7-9), which promotes autoactivation.[1] 2. Presence of Activating Proteases: Contamination with other proteases, such as enterokinase or active trypsin, can initiate the activation cascade.[9] 3. Sub-optimal Calcium Concentration: While calcium stabilizes trypsin, it also promotes trypsinogen activation.[5] | 1. Adjust Buffer pH: If the experiment allows, perform initial steps at a slightly acidic pH before adjusting to the optimal pH for your assay. 2. Use Protease Inhibitors: Add a serine protease inhibitor like TLCK or a general protease inhibitor cocktail during purification and handling steps. 3. Optimize Calcium Levels: Titrate the Ca²⁺ concentration in your buffer to find a balance between trypsin stability and minimizing autoactivation. |
| Precipitation of this compound upon reconstitution or during an experiment. | 1. High Protein Concentration: The concentration of trypsinogen may be too high for the given buffer conditions. 2. Incorrect Buffer Composition: Certain salts or buffer components may reduce the solubility of the protein. 3. pH near Isoelectric Point (pI): If the buffer pH is close to the pI of trypsinogen, solubility will be at its minimum. | 1. Reconstitute at a Lower Concentration: Try reconstituting the lyophilized powder to a lower stock concentration. 2. Buffer Screening: Test different buffer systems to find one that maintains solubility. 3. Adjust Buffer pH: Ensure the buffer pH is sufficiently far from the protein's isoelectric point. |
Data Summary Tables
Table 1: pH-Dependent Stability and Activity of Trypsinogen/Trypsin
| pH Range | Effect on this compound | Effect on Trypsin |
| 2.0 - 4.0 | High stability, minimal autoactivation.[1] | Most stable at pH 3.[7] |
| 5.0 - 6.0 | Reduced stability, slow autoactivation may begin. | Moderate stability.[10] |
| 7.0 - 9.0 | Low stability, significant autoactivation occurs.[1] | Optimal enzymatic activity.[1] |
| > 9.0 | Very low stability. | Activity may decline, and autolysis increases.[10] |
Table 2: Effect of Temperature on Trypsin Stability and Activity (with and without 10 mM Ca²⁺)
| Temperature | Stability (without Ca²⁺) | Stability (with 10 mM Ca²⁺) | Relative Initial Activity |
| 37°C | Standard condition, gradual loss of activity over time.[11] | Enhanced stability.[2] | 100% |
| 47°C | Low stability, rapid deactivation. | 25-fold increase in stability compared to no Ca²⁺.[2] | ~131% |
| 57°C | Very low stability. | 5-fold increase in half-life compared to 37°C without Ca²⁺.[2] | ~128% |
| 67°C | Extremely unstable. | Calcium no longer prevents deactivation.[2] | Decreased cumulative activity. |
Experimental Protocols
Protocol: Buffer Screening for Optimal this compound Stability
This protocol describes a method to assess the stability of this compound in various buffer conditions by monitoring its autoactivation over time.
Materials:
-
Lyophilized this compound
-
A selection of buffers to test (e.g., Sodium Acetate pH 4.0, MES pH 6.0, HEPES pH 7.5, Tris-HCl pH 8.0)
-
Calcium Chloride (CaCl₂) solution
-
Trypsin-specific substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator
Methodology:
-
Reconstitute this compound: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a stabilizing buffer such as 1 mM HCl. Keep on ice.
-
Prepare Test Buffers: Prepare a series of buffers at your desired pH values. For each pH, prepare two sets: one without CaCl₂ and one with a final concentration of 10 mM CaCl₂.
-
Set up the Assay Plate:
-
In a 96-well plate, add 180 µL of each test buffer to triplicate wells.
-
Add 10 µL of the this compound stock solution to each well.
-
Include a negative control with buffer only.
-
-
Incubation: Incubate the plate at a chosen temperature (e.g., 25°C or 37°C).
-
Time-Point Measurements: At various time points (e.g., 0, 30, 60, 120, and 240 minutes):
-
Add 10 µL of the BAPNA substrate solution to the wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader. The rate of color change (increase in A405) is proportional to the amount of active trypsin formed.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) for each condition at each time point.
-
Plot the rate of trypsin activity versus time for each buffer condition.
-
The buffer condition that shows the lowest rate of activity increase over time is the most stable for this compound.
-
Visualizations
Caption: this compound activation and inhibition pathway.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Relationship between buffer factors and this compound stability.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Maximizing Cumulative Trypsin Activity with Calcium at Elevated Temperature for Enhanced Bottom-Up Proteome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Elevated calcium and activation of trypsinogen in rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Rate of autoactivation determines pancreatitis phenotype in trypsinogen mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
improving the sensitivity of urinary trypsinogen 2 detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of urinary trypsinogen-2 detection in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during urinary trypsinogen-2 quantification that can impact assay sensitivity.
Low or No Signal
A weak or absent signal is a frequent issue that can prevent the accurate quantification of urinary trypsinogen-2. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Reagent Issues | |
| Degraded Reagents | Ensure all kit components are stored at the recommended temperatures and have not expired. Aliquot reagents to minimize freeze-thaw cycles.[1] |
| Incorrect Reagent Preparation | Prepare all buffers and working solutions according to the manufacturer's protocol. Ensure proper dilution of antibodies and standards. |
| Inactive Enzyme Conjugate | Verify the activity of the enzyme conjugate (e.g., HRP). Use fresh substrate and avoid contamination with sodium azide (B81097), which inhibits HRP activity.[2][3] |
| Procedural Errors | |
| Insufficient Incubation Time or Temperature | Adhere strictly to the incubation times and temperatures specified in the protocol.[1] Consider optimizing these parameters if sensitivity issues persist. |
| Inadequate Washing | Increase the number of wash cycles or the soaking time during washes to effectively remove unbound reagents and reduce background noise.[1][4] |
| Pipetting Errors | Calibrate pipettes regularly and use them carefully to ensure accurate reagent and sample volumes.[2] |
| Sample-Related Issues | |
| Low Trypsinogen-2 Concentration | Concentrate the urine sample using methods like ultrafiltration if the trypsinogen-2 concentration is below the assay's detection limit. |
| Protein Degradation in Sample | Collect and process urine samples promptly. If immediate analysis is not possible, store samples at -80°C.[5][6] The addition of protease inhibitors can also help prevent protein degradation.[4] |
High Background
High background noise can mask the true signal and reduce the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Non-specific Binding | |
| Ineffective Blocking | Use a robust blocking buffer, such as 5% BSA or non-fat dry milk, and ensure the blocking step is performed for the recommended duration (at least 1 hour).[4] |
| High Antibody Concentration | Titrate the concentrations of both the capture and detection antibodies to find the optimal balance between signal and background.[5][7] |
| Cross-reactivity | Use highly specific monoclonal antibodies or affinity-purified polyclonal antibodies to minimize cross-reactivity with other proteins in the urine.[8] |
| Procedural Issues | |
| Inadequate Washing | Ensure thorough washing between steps to remove all unbound antibodies and reagents.[1][4] |
| Plate Contamination | Handle plates carefully to avoid cross-contamination between wells. Use fresh pipette tips for each sample and reagent.[4] |
| Overdevelopment of Substrate | Reduce the substrate incubation time or dilute the enzyme conjugate to prevent excessive color development.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best method for collecting and storing urine samples for trypsinogen-2 analysis?
A1: For optimal stability, it is recommended to collect mid-stream urine samples in sterile containers.[9] Process the samples as soon as possible. If immediate analysis is not feasible, centrifuge the urine to remove cellular debris and store the supernatant in aliquots at -80°C to minimize freeze-thaw cycles.[5][6][10]
Q2: How many freeze-thaw cycles can my urine samples tolerate?
A2: It is best to avoid multiple freeze-thaw cycles as they can lead to protein degradation and the formation of precipitates that may affect assay results.[11][12][13] If possible, aliquot samples after the initial collection to be thawed only once before use. Some studies have shown that certain urinary proteins are stable for up to five freeze-thaw cycles, but this can be protein-specific.[14]
Q3: Should I use preservatives in my urine samples?
A3: The use of preservatives depends on the storage conditions and the duration before analysis. Preservatives like sodium azide can inhibit bacterial growth but may also interfere with enzyme-based assays (e.g., HRP-based ELISA).[2] If short-term storage at 4°C is necessary, preservatives might be beneficial.[15][16] However, for long-term storage, freezing at -80°C without preservatives is generally preferred.[10]
Q4: What can I do if my standard curve is not linear?
A4: A non-linear standard curve can result from several factors, including incorrect preparation of standards, pipetting errors, or an inappropriate curve-fitting model.[17] Ensure that the standard dilutions are prepared accurately and that the curve-fitting model used for data analysis is appropriate for your assay (e.g., four-parameter logistic fit).
Q5: How can I optimize my ELISA for better sensitivity?
A5: To improve sensitivity, you can perform a checkerboard titration to determine the optimal concentrations of your capture and detection antibodies.[7][18] You can also experiment with different blocking buffers, incubation times, and temperatures.[5] Using a more sensitive substrate can also enhance the signal.[18]
Experimental Protocols
Sandwich ELISA Protocol for Urinary Trypsinogen-2
This protocol provides a general framework for a sandwich ELISA. It is recommended to optimize the specific concentrations and incubation times for your particular antibodies and samples.
-
Coating:
-
Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the trypsinogen-2 standard in a standard diluent.
-
Add 100 µL of the prepared standards and urine samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, monitoring for color development.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Visualizations
Caption: Experimental workflow for urinary trypsinogen-2 detection.
Caption: Troubleshooting logic for low sensitivity in urinary trypsinogen-2 assays.
References
- 1. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 2. iacld.com [iacld.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. abinscience.com [abinscience.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. Collection, Processing, and Storage Consideration for Urinary Biomarker Research [jove.com]
- 7. biocompare.com [biocompare.com]
- 8. genscript.com [genscript.com]
- 9. Urine Collection and Processing for Protein Biomarker Discovery and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Processing and Stability for Urine Biomarker Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of repeated freeze-thaw cycles on urinary albumin-to-creatinine ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Influence of Processing and Storage Conditions on Renal Protein Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Repository: Effects of different preservation methods on pH, glucose and protein in urine [repo.lib.jfn.ac.lk]
- 17. ethosbiosciences.com [ethosbiosciences.com]
- 18. ELISA Development and Optimization | Thermo Fisher Scientific - JP [thermofisher.com]
overcoming interference in trypsinogen 2 assays from biological samples
Welcome to the technical support center for Trypsinogen-2 (T2) assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common sources of interference in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in a trypsinogen-2 assay?
A1: The most common interferences in immunoassays like the T2 assay are the "matrix effect" from complex biological samples (e.g., serum, plasma, urine) and the presence of endogenous antibodies.[1][2] Specific sources include:
-
Matrix Components: Proteins, lipids, carbohydrates, salts, and varying pH levels in the sample can alter the antibody-antigen binding dynamics.[1]
-
Heterophilic Antibodies: These are human antibodies that can bind to the animal-derived antibodies used in the assay kit, often causing false-positive results by cross-linking the capture and detection antibodies.[3][4]
-
Rheumatoid Factor (RF): Similar to heterophilic antibodies, RF can bind to the Fc region of assay antibodies, leading to interference.
-
Sample Quality: Hemolysis (rupture of red blood cells) and lipemia (high concentration of lipids) in samples can interfere with assay results, often through spectral interference or by impeding antibody binding.[5][6]
-
Cross-reactivity: Assay antibodies may bind to structurally similar molecules, leading to inaccurate quantification of T2.
Q2: My results are inconsistent between sample dilutions. What could be the cause?
A2: Non-linear results upon sample dilution strongly suggest the presence of a matrix effect.[7] Components in your sample matrix are likely interfering with the assay. At high sample concentrations, these interfering components have a significant impact. Diluting the sample reduces the concentration of these interferents, leading to a more accurate measurement.[1][8] If the assay does not show linearity of dilution, further optimization, such as finding the optimal sample dilution, is required.[7]
Q3: What is a "spike and recovery" experiment and when should I perform one?
A3: A spike and recovery experiment is a method used to test for matrix effects by adding a known quantity of the analyte (in this case, T2) into a biological sample and measuring how much is recovered.[2][9][10] You should perform this experiment when you are using a new or unvalidated sample type, or if you suspect that the sample matrix is interfering with the assay.[2][11] An acceptable recovery is typically between 80-120%.[1][2][11] Recoveries outside this range indicate a matrix effect that needs to be addressed.
Q4: Can sample collection and handling affect my trypsinogen-2 assay results?
A4: Yes. Improper sample handling is a major source of pre-analytical errors. Hemolysis, often caused by poor phlebotomy technique or specimen transport, can release intracellular components that interfere with the assay.[5][6] Using the correct anticoagulant for plasma collection is also critical, as some anticoagulants may interfere with the assay. Always refer to the assay kit's instructions for recommended sample types and collection procedures.
Troubleshooting Guide
This guide provides detailed solutions and protocols for specific issues encountered during trypsinogen-2 assays.
Issue 1: Suspected Matrix Effect (Poor Linearity, Low Recovery)
Matrix effects occur when components in the sample interfere with the accurate measurement of T2. The primary methods to diagnose and mitigate this are spike and recovery analysis and sample dilution.
This protocol helps quantify the extent of matrix interference.
-
Prepare a Spiking Stock: Reconstitute a vial of the T2 standard to a concentration approximately 10 times the high point of your standard curve. This will be your "10X Spiking Stock."[7][11]
-
Aliquot Samples: Prepare three aliquots from your biological sample pool:
-
Tube A (Neat Sample): The biological sample with no spike.
-
Tube B (Spiked Sample): Mix 9 parts of your biological sample with 1 part of the 10X Spiking Stock.
-
Tube C (Control Spike): Mix 9 parts of the standard assay diluent with 1 part of the 10X Spiking Stock.
-
-
Assay: Run the neat sample, spiked sample, and control spike in your T2 assay according to the kit protocol.
-
Calculate Percent Recovery: Use the following formula to determine the recovery of the spike.[1]
% Recovery = ([Spiked Sample Conc.] - [Neat Sample Conc.]) / [Expected Spike Conc.] * 100
-
Expected Spike Concentration is the concentration measured for the "Control Spike" (Tube C).
-
If spike recovery is poor (<80% or >120%), sample dilution is the most common solution.[1][7]
-
Prepare Serial Dilutions: Create a series of dilutions of your sample pool (e.g., 1:2, 1:4, 1:8, 1:16, 1:32) using the standard assay diluent.
-
Assay Dilutions: Measure the T2 concentration in each dilution.
-
Calculate Linearity: Multiply the result for each dilution by its dilution factor. The concentrations should be consistent across several dilutions. The lowest dilution that falls within the consistent range is your Minimum Required Dilution (MRD).
-
Validation: Re-run the spike and recovery experiment using samples diluted at your determined MRD to confirm that the matrix effect has been overcome.
The following table demonstrates how diluting a sample can overcome matrix effects and improve recovery.
| Sample Dilution | Observed Concentration (pg/mL) | Dilution-Corrected Concentration (pg/mL) | Recovery of Endogenous Analyte |
| Neat (1:1) | 150 | 150 | 60% |
| 1:2 | 105 | 210 | 84% |
| 1:5 | 50 | 250 | 100% |
| 1:10 | 26 | 260 | 104% |
| 1:20 | 11 | 220 | 88% |
| Note: This is example data. The optimal dilution must be determined experimentally. Recovery is calculated relative to the expected true concentration (e.g., 250 pg/mL). |
Issue 2: Suspected Heterophilic Antibody Interference (False Positives)
Heterophilic antibodies (HAs) can cause false-positive signals by binding to both the capture and detection antibodies in a sandwich immunoassay.
Commercial blocking reagents, which are typically a mixture of immunoglobulins, can be added to the sample diluent to neutralize interfering antibodies.[12][13]
-
Reconstitute Blocker: Prepare the heterophilic antibody (HA) blocker according to the manufacturer's instructions. A typical stock concentration might be 500-1250 µg/mL.[12][13]
-
Prepare Working Solution: Dilute the blocker stock into your standard assay diluent. A common starting working concentration is 20-50 µg/mL, but this must be optimized.[12][13]
-
Test Samples: Assay a known negative and a suspected false-positive sample, each diluted in:
-
Standard assay diluent (no blocker).
-
Assay diluent containing the HA blocker.
-
-
Analyze Results: A significant drop in the signal in the presence of the HA blocker confirms heterophilic antibody interference.
This table shows representative data from an experiment testing for heterophilic antibody interference.
| Sample ID | T2 Concentration (pg/mL) without Blocker | T2 Concentration (pg/mL) with HA Blocker | Interpretation |
| True Negative | 5.2 | 4.8 | No Interference |
| Suspected False Positive | 850.7 | 15.3 | Interference Confirmed |
| True Positive | 925.1 | 910.5 | No Interference |
| Note: Data is illustrative. A significant signal reduction in the presence of a blocker is indicative of interference. |
Issue 3: Sample Quality Issues (Hemolysis, Lipemia)
Hemolyzed or lipemic samples can cause significant interference. While the best solution is to recollect the sample, this is not always possible.
-
Visual Inspection: Always visually inspect samples. Hemolysis appears as a pink or red color in serum/plasma, while lipemia gives a turbid, milky appearance.[6]
-
Quantify Interference: Some laboratory analyzers can provide a semi-quantitative index for Hemolysis (H-index), Icterus (I-index), and Lipemia (L-index).[14] Refer to instrument and assay documentation to see if established limits for these indices exist.
-
Mitigation:
-
Hemolysis: There is no simple way to remove hemolysis interference. If the H-index is above the acceptable limit for the assay, the result is generally considered unreliable.
-
Lipemia: High-speed centrifugation (ultracentrifugation) can be used to pellet lipids, allowing for the collection of cleared plasma/serum from below the lipid layer. However, this may not be available in all labs. Sample dilution may also reduce lipemic interference.
-
While specific data for trypsinogen-2 is limited, the table below shows the general impact of hemolysis on frequently measured analytes, illustrating the significance of the interference.
| Analyte | Typical Effect of Hemolysis | Mechanism of Interference |
| Potassium | Falsely Increased | Release of high intracellular potassium.[6] |
| Lactate Dehydrogenase (LDH) | Falsely Increased | Release of high intracellular LDH.[6] |
| Aspartate Aminotransferase (AST) | Falsely Increased | Release of intracellular AST.[6] |
| Cardiac Troponin | Falsely Decreased | Release of intracellular proteases that degrade the analyte.[6] |
| Note: The direction and magnitude of interference are assay-dependent. Always consult the specific assay's technical documentation. |
References
- 1. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 2. biosensis.com [biosensis.com]
- 3. researchgate.net [researchgate.net]
- 4. tribioscience.com [tribioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. pblassaysci.com [pblassaysci.com]
- 10. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - US [thermofisher.com]
- 11. woongbee.com [woongbee.com]
- 12. biosensis.com [biosensis.com]
- 13. biosensis.com [biosensis.com]
- 14. medpace.com [medpace.com]
Technical Support Center: Troubleshooting Aggregation of Purified Trypsinogen 2 Protein
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with purified trypsinogen (B12293085) 2 protein. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My purified trypsinogen 2 aggregated immediately upon reconstitution. What went wrong?
Immediate aggregation upon reconstitution is often due to an inappropriate buffer composition or pH. This compound stability is pH-dependent.
-
Recommended Action: Reconstitute lyophilized this compound in a slightly acidic buffer. Commercial suppliers recommend using sterile 1mM HCl or 50mM acetic acid to a concentration not lower than 100 µg/ml.[1][2] This acidic environment helps to maintain the protein's native conformation and prevent immediate aggregation. Avoid reconstituting directly into neutral or alkaline buffers.
2. I observe precipitation of my this compound sample during storage at 4°C. How can I prevent this?
Precipitation during storage indicates suboptimal buffer conditions or inappropriate temperature for the specific formulation.
-
Recommended Action:
-
Buffer Composition: Ensure the storage buffer is appropriate. A common storage buffer is Tris-buffered saline (pH 7.4) containing a stabilizer like 3% sucrose (B13894).[1]
-
Add Cryoprotectants for -20°C Storage: For longer-term storage, it is recommended to store the protein at -20°C or -80°C. To prevent aggregation from freeze-thaw cycles, add a cryoprotectant such as 5-50% glycerol (B35011).[3]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the protein solution into single-use volumes to prevent repeated freezing and thawing, which can induce aggregation.[2][4]
-
3. My this compound, expressed in E. coli, is in inclusion bodies. What is the best way to refold it to avoid aggregation?
Refolding from inclusion bodies is a critical step where aggregation is common. The key is to slowly remove the denaturant while suppressing intermolecular interactions.
-
Recommended Action: A proven method for refolding human trypsinogen involves a continuous feed of the denatured protein into a refolding buffer.[5][6] This gradually decreases the denaturant concentration and can maintain a good yield of active protein.[5][6]
-
Solubilization: Isolate and wash inclusion bodies, then solubilize them in a buffer containing a strong denaturant like 4 M guanidine (B92328) HCl, 0.1 M Tris (pH 8.0), and a reducing agent like 30 mM DTT.[7]
-
Refolding: Dilute the solubilized protein to a final concentration of around 0.25 mg/ml in a refolding buffer such as 0.9 M guanidine HCl, 0.1 M Tris (pH 8.0), with a redox system like 1 mM L-cystine and 2 mM L-cysteine, under a nitrogen atmosphere.[7]
-
4. Can the pH of my working buffer influence this compound aggregation?
Yes, pH is a critical factor. The net charge of the protein changes with pH, affecting its solubility and propensity to aggregate. Human cationic trypsinogen, for instance, shows a high propensity for autoactivation at pH 8.0, which can be influenced by surface charges.[8] While trypsin has an optimal activity pH between 7 and 9, the zymogen form (trypsinogen) may have different stability requirements.[2]
-
Recommended Action: Perform a pH screening experiment to determine the optimal pH for your this compound stability. Start with the recommended reconstitution condition (acidic pH) and test a range of buffers to find the one that maintains solubility for your specific application.
5. What additives can I use to prevent this compound aggregation?
Several types of additives can help stabilize the protein and prevent aggregation.
-
Recommended Additives:
-
Stabilizers: Sugars like sucrose (e.g., 3%) can act as general stabilizers.[1]
-
Cryoprotectants: For frozen storage, glycerol (5-50%) is commonly used.[3]
-
Carrier Proteins: For long-term storage, adding a carrier protein like 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) can enhance stability, though this may interfere with some downstream applications.[2][4]
-
Data Summary
Table 1: Recommended Reconstitution and Storage Conditions for this compound
| Condition | Parameter | Recommendation | Rationale |
| Reconstitution | Buffer | 1mM HCl or 50mM Acetic Acid | Acidic pH enhances initial solubility and prevents immediate aggregation.[1][2] |
| Concentration | ≥ 100 µg/ml | Higher concentrations can sometimes promote aggregation; follow supplier guidelines.[1][2] | |
| Short-Term Storage | Temperature | 2-8°C | Suitable for immediate use or storage for a few days.[1] |
| Buffer | Tris-buffered saline, pH 7.4 | Provides a stable pH environment.[1] | |
| Additives | 3% Sucrose | Acts as a protein stabilizer.[1] | |
| Long-Term Storage | Temperature | -20°C to -80°C | Minimizes degradation over extended periods.[2][3] |
| Additives | Carrier Protein (0.1% HSA or BSA) | Prevents protein loss due to adsorption and stabilizes the protein.[2] | |
| Cryoprotectant (e.g., 5-50% Glycerol) | Prevents damage and aggregation during freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitution Buffer: Prepare a sterile solution of either 1mM HCl or 50mM acetic acid.
-
Reconstitution: Add the appropriate volume of the acidic buffer to the vial to achieve a final protein concentration of at least 100 µg/ml.
-
Mixing: Gently vortex or pipette up and down to dissolve the protein completely. Avoid vigorous shaking.
-
Dilution (Optional): The reconstituted stock can be further diluted into other aqueous buffers suitable for your experiment.
Protocol 2: Refolding of this compound from Inclusion Bodies by Dilution
-
Inclusion Body Isolation and Washing: a. After cell lysis, centrifuge the lysate to pellet the inclusion bodies. b. Wash the pellet with a buffer containing a low concentration of denaturant (e.g., 2 M urea) and a non-ionic detergent (e.g., 2% Triton X-100) to remove contaminants.[7]
-
Solubilization: a. Resuspend the washed inclusion bodies in a solubilization buffer containing a high concentration of denaturant and a reducing agent. A typical buffer is 4 M Guanidine HCl, 0.1 M Tris-HCl (pH 8.0), and 30 mM DTT.[7] b. Incubate with gentle agitation until the inclusion bodies are fully dissolved.
-
Refolding: a. Prepare a refolding buffer. A common composition is 0.9 M Guanidine HCl, 0.1 M Tris-HCl (pH 8.0), 1 mM L-cystine, and 2 mM L-cysteine.[7] b. Slowly add the solubilized protein solution to the refolding buffer with gentle stirring, achieving a final protein concentration of approximately 0.25 mg/ml.[7] It is crucial to perform this step slowly to prevent aggregation. c. Incubate the refolding mixture, often overnight at 4°C, under a nitrogen atmosphere to allow for proper disulfide bond formation.[7]
-
Purification: a. After refolding, purify the correctly folded this compound from misfolded and aggregated protein using chromatography techniques such as affinity chromatography (e.g., ecotin affinity column) or size-exclusion chromatography.[7][9]
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. prospecbio.com [prospecbio.com]
- 3. vareum.com [vareum.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Bacterial expression and refolding of human trypsinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protein surface charge of trypsinogen changes its activation pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Recombinant Human Trypsinogen 2 Expression in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression of recombinant human trypsinogen (B12293085) 2 in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the typical expression profile of recombinant human trypsinogen 2 in E. coli?
A1: Recombinant human this compound, like many other mammalian proteases expressed in E. coli, frequently accumulates as insoluble aggregates known as inclusion bodies.[1][2] While this often results in high total protein yield, the protein is non-functional and requires subsequent solubilization and refolding steps to recover its biological activity.[2]
Q2: What are the key parameters to optimize for soluble this compound expression?
A2: The primary parameters to optimize are the inducer (IPTG) concentration, the post-induction temperature, and the duration of the induction period.[1][3] Lowering the induction temperature and reducing the IPTG concentration are common strategies to enhance the solubility of recombinant proteins.[4][5][6]
Q3: Is it possible to obtain soluble this compound directly from E. coli?
A3: While challenging, obtaining some soluble this compound is possible by optimizing expression conditions. Low-temperature induction (e.g., 16-25°C) and reduced IPTG concentrations can promote proper protein folding and increase the proportion of soluble protein.[4][5] However, for high-yield production, expression in inclusion bodies followed by in vitro refolding is often the more reliable method.[2]
Q4: Are there alternative expression systems for producing soluble this compound?
A4: Yes, yeast expression systems, such as Pichia pastoris, have been used for the production of trypsinogen.[7] These systems can secrete the correctly folded and active protein, which simplifies downstream processing as it may eliminate the need for cell lysis and refolding.[7]
Troubleshooting Guides
Issue 1: Low or No Expression of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Plasmid Integrity Issues | Verify the integrity of your expression vector by restriction digest and sequencing to ensure the this compound gene is in-frame and free of mutations.[6] |
| Codon Bias | Human this compound may contain codons that are rare in E. coli, leading to translational stalling.[6][8][9] Consider synthesizing a codon-optimized gene for expression in E. coli. |
| Protein Toxicity | High levels of this compound expression may be toxic to E. coli.[6] Use a tightly regulated expression system (e.g., pLysS or pLysE host strains) to minimize basal expression before induction.[8][9] Also, consider inducing at a lower temperature.[4][5] |
| Inefficient Induction | Confirm that your IPTG stock is fresh and active. Optimize the IPTG concentration, as excessively high concentrations can be toxic.[10] |
| Incorrect E. coli Strain | Ensure you are using a suitable E. coli strain for protein expression, such as BL21(DE3) or its derivatives.[11] |
| mRNA Instability | The secondary structure of the mRNA can affect translation efficiency. This can sometimes be addressed through codon optimization. |
Issue 2: this compound is Expressed Predominantly in Inclusion Bodies
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Expression Rate | A high rate of protein synthesis can overwhelm the cellular folding machinery.[1] Reduce the induction temperature to 16-25°C and extend the induction time (e.g., 12-24 hours).[4] |
| High IPTG Concentration | High inducer concentrations can accelerate protein production, leading to aggregation.[10] Titrate the IPTG concentration, starting from a lower range (e.g., 0.1 mM).[3] |
| Suboptimal Growth Conditions | Ensure adequate aeration of your culture by using baffled flasks and an appropriate shaker speed. |
| Disulfide Bond Formation | The reducing environment of the E. coli cytoplasm is not conducive to the formation of disulfide bonds, which are present in trypsinogen. This can lead to misfolding and aggregation.[8] While challenging to overcome in the cytoplasm, refolding under controlled redox conditions can address this post-lysis. |
Optimizing Induction Parameters: Data Tables
The optimal induction conditions for this compound should be determined empirically. The following tables provide starting ranges for optimization based on general principles of recombinant protein expression in E. coli.
Table 1: Example IPTG Concentration Titration
| IPTG Concentration (mM) | Temperature (°C) | Induction Time (hours) | Expected Outcome |
| 1.0 | 37 | 3-4 | High total protein yield, likely in inclusion bodies.[12] |
| 0.5 | 37 | 3-4 | Moderate to high total protein yield, potentially with a slight increase in solubility. |
| 0.1 | 30 | 6-8 | Lower total yield, but a higher proportion of soluble protein may be observed. |
| 0.05 - 0.1 | 18-25 | 12-16 | Often optimal for maximizing soluble protein, though total yield may be lower.[13] |
Table 2: Example Temperature and Induction Time Optimization
| Temperature (°C) | Induction Time (hours) | IPTG Concentration (mM) | Expected Outcome |
| 37 | 2-4 | 0.5 - 1.0 | "Hot and fast" induction, favors high yield but often results in inclusion bodies.[12] |
| 30 | 4-6 | 0.2 - 0.5 | A compromise between yield and solubility.[5] |
| 25 | 6-16 | 0.1 - 0.4 | "Slow and cool" induction, generally improves protein folding and solubility.[4][14] |
| 16-20 | 12-24 | 0.1 | Often yields the highest proportion of soluble, active protein.[3][4] |
Experimental Protocols
Protocol 1: Test Expression of Human this compound
This protocol is for a small-scale experiment to determine the expression level and solubility of this compound under different induction conditions.
-
Transformation : Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your this compound expression plasmid. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture : Inoculate a single colony into 5 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture : Inoculate 50 mL of LB medium with the starter culture to an initial OD600 of ~0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.[3]
-
Induction : Split the main culture into smaller aliquots (e.g., 10 mL each). Induce each aliquot with a different concentration of IPTG and incubate at different temperatures as outlined in Tables 1 and 2.
-
Harvesting : After the induction period, harvest 1 mL of each culture by centrifugation.
-
Analysis : Analyze the total protein expression by resuspending the cell pellet in SDS-PAGE loading buffer. To assess solubility, lyse the remaining cells (e.g., by sonication), separate the soluble and insoluble fractions by centrifugation, and analyze both fractions by SDS-PAGE.
Protocol 2: Purification of this compound from Inclusion Bodies
-
Cell Lysis : Resuspend the cell pellet from a large-scale culture in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl). Lyse the cells by sonication on ice.[14]
-
Inclusion Body Washing : Centrifuge the lysate to pellet the inclusion bodies. Wash the inclusion bodies sequentially with a buffer containing a mild detergent (e.g., 1-2% Triton X-100) and then with a buffer without detergent to remove contaminating proteins and cell debris.[15][16]
-
Solubilization : Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., DTT) to break disulfide bonds.[15]
-
Refolding : Refold the denatured trypsinogen by rapid dilution or dialysis into a refolding buffer. The refolding buffer should be at a slightly alkaline pH (e.g., pH 8.0) and contain a redox system (e.g., a mixture of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.[15]
-
Purification : Purify the refolded, active this compound using chromatography techniques such as ion-exchange or affinity chromatography.
Visualizations
Caption: Workflow for expression and purification of this compound.
Caption: Troubleshooting logic for this compound expression.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Bacterial expression and refolding of human trypsinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. biomatik.com [biomatik.com]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. US7351549B2 - Method for the manufacture of recombinant trypsin - Google Patents [patents.google.com]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. researchgate.net [researchgate.net]
- 16. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
Technical Support Center: Scaling Up Recombinant Trypsinogen 2 Production
Welcome to the technical support center for the scalable production of recombinant trypsinogen (B12293085) 2. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the expression, purification, and activation of recombinant trypsinogen 2. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in scaling up recombinant this compound production?
A1: The primary challenges include:
-
Low Expression Levels: Achieving high-yield expression of soluble and correctly folded this compound can be difficult.
-
Inclusion Body Formation: Overexpression in microbial hosts like E. coli often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies.[1]
-
Inefficient Protein Refolding: Recovering active this compound from solubilized inclusion bodies is often a bottleneck, with low yields due to protein aggregation.
-
Complex Purification Process: Separating the target protein from host cell contaminants and preventing premature activation and degradation during purification requires a multi-step and optimized process.
-
Controlling Activation: Managing the conversion of trypsinogen to active trypsin is critical to prevent unwanted proteolysis of the product and other proteins.
-
Product Stability: The final active trypsin is susceptible to autolysis, which can reduce its specific activity and shelf-life.[2]
Q2: Which expression system is best for producing recombinant this compound?
A2: The choice of expression system depends on the desired scale and post-translational modifications.
-
Escherichia coli is a widely used host due to its rapid growth, high expression levels, and low cost. However, it often leads to the formation of inclusion bodies, requiring subsequent refolding steps.[1]
-
Pichia pastoris , a methylotrophic yeast, is another popular choice. It can secrete correctly folded and glycosylated trypsinogen, simplifying downstream processing as refolding is not necessary.[3] However, expression yields may be lower compared to E. coli inclusion body systems.[3]
Q3: What causes the formation of inclusion bodies when expressing this compound in E. coli?
A3: Inclusion body formation is common when expressing eukaryotic proteins at high levels in E. coli.[4] The high rate of protein synthesis can overwhelm the cellular machinery for protein folding and quality control, leading to the aggregation of partially folded or misfolded protein intermediates. Factors contributing to this include the protein's intrinsic properties (e.g., hydrophobicity) and the cultivation conditions (e.g., high temperature, high inducer concentration).
Q4: How can I improve the yield of soluble recombinant this compound?
A4: To improve soluble expression, consider the following strategies:
-
Lower Induction Temperature: Reducing the culture temperature (e.g., to 18-25°C) after induction can slow down protein synthesis, allowing more time for proper folding.[5]
-
Optimize Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can reduce the rate of protein expression.
-
Use a Different Host Strain: Some E. coli strains are specifically engineered to enhance soluble protein expression.
-
Co-express Chaperones: Molecular chaperones can assist in the correct folding of the recombinant protein.
-
Utilize a Secretion System: Expressing trypsinogen with a signal peptide to direct it to the periplasm of E. coli or for secretion in yeast systems can lead to soluble, correctly folded protein.
Q5: What is the purpose of the autocatalytic activation of trypsinogen, and how is it controlled?
A5: Trypsinogen is an inactive zymogen that is converted to the active enzyme trypsin by the cleavage of a propeptide from its N-terminus. This activation can be initiated by enteropeptidase or by trypsin itself in a process called autocatalysis.[6] Controlling this process is crucial to prevent premature activation and subsequent degradation of the product. Activation is typically performed as the final step after purification and is controlled by adjusting pH, temperature, and calcium concentration. Calcium ions play a role in stabilizing trypsin and promoting activation.[7]
Troubleshooting Guides
Problem 1: Low Yield of Recombinant this compound in E. coli Fermentation
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal growth conditions | Optimize fermentation parameters such as temperature, pH, dissolved oxygen, and nutrient feed rate.[5] |
| Codon bias | The gene sequence may contain codons that are rare in E. coli, leading to translational inefficiency. Synthesize a codon-optimized gene for expression in E. coli.[2] |
| Plasmid instability | Ensure consistent antibiotic selection throughout the fermentation to maintain the expression plasmid. |
| Toxicity of the protein to the host cell | Use a tightly regulated promoter system to minimize basal expression before induction. Consider a host strain that is more tolerant to the recombinant protein.[8] |
| Inefficient induction | Optimize the timing of induction (e.g., mid-log phase vs. late-log phase) and the concentration of the inducer (e.g., IPTG).[9] |
Problem 2: Low Recovery of Active this compound After Refolding from Inclusion Bodies
| Possible Cause | Troubleshooting Suggestion |
| Incomplete solubilization of inclusion bodies | Use a strong denaturant like 8M guanidine (B92328) hydrochloride or 6M urea. Ensure complete resuspension and incubation. |
| Protein aggregation during refolding | Optimize refolding conditions by screening different additives such as L-arginine, polyethylene (B3416737) glycol (PEG), or detergents.[10][11] Perform refolding at a low protein concentration and a lower temperature (e.g., 4°C).[12] |
| Incorrect disulfide bond formation | Include a redox system (e.g., reduced and oxidized glutathione) in the refolding buffer to facilitate proper disulfide bond formation. |
| Inefficient removal of denaturant | Use a gradual method for denaturant removal, such as stepwise dialysis or diafiltration, to allow for proper folding.[11] |
Problem 3: Premature Activation and Degradation During Purification and Activation
| Possible Cause | Troubleshooting Suggestion |
| Autocatalysis during purification | Maintain a low pH (e.g., below 4.0) during purification steps, as trypsinogen is more stable at acidic pH.[13] Consider adding a reversible trypsin inhibitor like benzamidine. |
| Uncontrolled autocatalysis during activation | Carefully control the activation conditions (pH 7-8, temperature, and calcium concentration).[13] Monitor the activation process closely and stop it once the desired level of activity is reached, for example, by lowering the pH. |
| Presence of contaminating proteases | Ensure high purity of the trypsinogen preparation before initiating activation. Use multiple chromatography steps to remove host cell proteases. |
| Autolysis of active trypsin | After activation, store the purified trypsin at a low pH (e.g., 1.5-3.0) and low temperature to minimize autolysis.[13] Consider chemical modification like acetylation to improve stability.[2] |
Quantitative Data Summary
Table 1: Reported Yields of Recombinant Trypsinogen/Trypsin in Different Systems
| Expression System | Scale | Product | Yield | Reference |
| E. coli (Inclusion Bodies) | 5-L Fermenter | Acetylated Trypsin | 182 mg/L | [2] |
| E. coli (Inclusion Bodies) | - | Trypsinogen | 1.47 g/L | [2] |
| E. coli (Periplasmic Secretion) | High-density culture | Rat Anionic Trypsin | 56 mg/L | [9] |
| P. pastoris (Secretion) | Lab-scale fermenter | Trypsinogen | >30 mg/L | [3] |
| P. pastoris (Secretion) | - | Trypsin | 227.65 U/mL | [14] |
Table 2: Refolding and Purification Efficiencies
| Process Step | Parameter | Value | Reference |
| Refolding | Yield of active protein | 20-35% | [1] |
| Refolding | Yield of refolded protein | 36% | [2] |
| Cation Exchange Chromatography | Recovery of trypsinogen | ~87% | [3] |
Experimental Protocols
Protocol 1: High-Density Fed-Batch Fermentation of E. coli for this compound Production
-
Inoculum Preparation: Inoculate a single colony of E. coli harboring the this compound expression plasmid into 100 mL of LB medium with the appropriate antibiotic. Incubate overnight at 37°C with shaking.
-
Fermenter Setup: Prepare a 5-L fermenter with a defined growth medium. Sterilize and calibrate pH and dissolved oxygen sensors.
-
Inoculation: Inoculate the fermenter with the overnight culture to an initial OD600 of approximately 0.1.
-
Batch Phase: Grow the culture at 37°C, maintaining pH at 7.0 and dissolved oxygen above 30%.
-
Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), start a continuous feed of a concentrated nutrient solution. Control the feed rate to maintain a specific growth rate and avoid the accumulation of inhibitory byproducts.
-
Induction: When the cell density reaches a high level (e.g., OD600 of 50-60), induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C to promote soluble protein expression or maintain at 37°C for inclusion body formation.[5]
-
Harvesting: After a 4-16 hour induction period, harvest the cells by centrifugation.
Protocol 2: Inclusion Body Isolation, Solubilization, and Refolding
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and disrupt the cells using sonication or high-pressure homogenization.
-
Inclusion Body Washing: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing a low concentration of denaturant (e.g., 2 M urea) and a non-ionic detergent (e.g., Triton X-100) to remove contaminating proteins and cell debris.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a high concentration of a denaturant (e.g., 8 M guanidine hydrochloride or 6 M urea) and a reducing agent (e.g., 10 mM DTT) to break disulfide bonds. Incubate with stirring until the solution is clear.
-
Refolding by Dilution: Slowly add the solubilized protein to a large volume of chilled refolding buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM CaCl2, 0.5 M L-arginine, and a glutathione (B108866) redox pair) with gentle stirring. The final protein concentration should be low (e.g., 0.1 mg/mL) to minimize aggregation.
-
Incubation: Incubate the refolding mixture at 4°C for 24-48 hours to allow for proper folding and disulfide bond formation.
Protocol 3: Purification of Recombinant this compound
-
Clarification: After refolding, concentrate the protein solution and clarify it by centrifugation or filtration.
-
Ion-Exchange Chromatography: Load the clarified solution onto a cation exchange column (e.g., SP-Sepharose) equilibrated with a low-salt buffer at a slightly acidic pH. Wash the column to remove unbound contaminants and elute the bound trypsinogen with a salt gradient.[3]
-
Affinity Chromatography: For higher purity, use a benzamidine-sepharose affinity column, which specifically binds trypsin and trypsinogen. Elute the bound protein by lowering the pH.
-
Size-Exclusion Chromatography: As a final polishing step, use size-exclusion chromatography to remove any remaining aggregates or low-molecular-weight impurities.
Protocol 4: Controlled Activation of this compound
-
Buffer Exchange: Exchange the purified trypsinogen into an activation buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2).[13]
-
Initiation of Activation: Initiate autocatalytic activation by incubating the solution at a controlled temperature (e.g., 25-37°C). A small amount of active trypsin can be added to seed the reaction.
-
Monitoring Activation: Monitor the increase in trypsin activity over time using a chromogenic substrate assay (e.g., with Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).
-
Termination of Activation: Once the desired level of trypsin activity is reached, stop the activation by lowering the pH of the solution to below 3.0.
-
Final Purification/Formulation: If necessary, perform a final purification step to remove any degradation products. Formulate the active trypsin in a low pH buffer for storage.
Visualizations
Caption: Overall workflow for recombinant this compound production.
Caption: Logical flow of the refolding and activation processes.
References
- 1. Bacterial expression and refolding of human trypsinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a rapid high-efficiency scalable process for acetylated Sus scrofa cationic trypsin production from Escherichia coli inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20030157634A1 - Method for the manufacture of recombinant trypsin - Google Patents [patents.google.com]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. diva-portal.org [diva-portal.org]
- 6. US10947521B2 - Process for producing recombinant trypsin - Google Patents [patents.google.com]
- 7. Human anionic trypsinogen: properties of autocatalytic activation and degradation and implications in pancreatic diseases [pubmed.ncbi.nlm.nih.gov]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Recombinant trypsin production in high cell density fed-batch cultures in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Control of aggregation in protein refolding: cooperative effects of artificial chaperone and cold temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US7666629B2 - Method for producing recombinant trypsin - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Shelf-Life of Trypsinogen-2 Diagnostic Kits
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the shelf-life and ensuring the optimal performance of Trypsinogen-2 diagnostic kits. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.
Troubleshooting Guides
Unexpected or inconsistent results can often be traced back to the handling and storage of the kit components. The following tables provide a structured approach to troubleshooting common problems related to the shelf-life and stability of Trypsinogen-2 diagnostic kits.
Issue 1: Low or No Signal
This is often indicative of degraded reagents, particularly the Trypsinogen-2 standard or the enzyme-conjugated antibody.
| Potential Cause | Observation | Recommended Action | Expected Outcome |
| Improper Storage of Kit | The entire kit was stored at room temperature for an extended period. | Discard the current kit and use a new one that has been stored at the recommended 2-8°C. | A new, properly stored kit should yield the expected signal strength. |
| Degradation of Reconstituted Standard | The reconstituted Trypsinogen-2 standard was stored at 4°C for over a week or subjected to multiple freeze-thaw cycles. | Prepare a fresh Trypsinogen-2 standard from a lyophilized aliquot. Aliquot any remaining standard into single-use vials and store at -20°C or below. | A freshly prepared standard should result in a reliable and accurate standard curve. |
| Expired Reagents | The expiration date on the kit or individual reagents has passed. | Do not use expired kits or reagents. Obtain a new kit that is within its expiration date. | A new, in-date kit will ensure the integrity and activity of all components. |
| Inactivity of Enzyme Conjugate | The enzyme conjugate (e.g., HRP-conjugate) has lost activity due to improper storage. | Use a new vial of conjugate. Ensure it has been stored at the recommended temperature (typically 2-8°C). | A fresh, active conjugate will produce the expected colorimetric or chemiluminescent signal. |
Quantitative Data on Trypsinogen-2 Standard Degradation (Hypothetical Data)
| Storage Condition | 1 Day | 3 Days | 7 Days | 14 Days |
| 4°C (Reconstituted) | 98% Activity | 85% Activity | 60% Activity | <40% Activity |
| Room Temperature (20-25°C) | 80% Activity | 50% Activity | <20% Activity | Undetectable |
| -20°C (Single Freeze-Thaw) | 95% Activity | - | - | - |
| -20°C (Three Freeze-Thaw Cycles) | 70% Activity | - | - | - |
Issue 2: High Background Signal
A high background can mask the true signal and is often a result of non-specific binding or contamination.
| Potential Cause | Observation | Recommended Action | Expected Outcome |
| Insufficient Washing | Wells show a uniform high color development, even in the absence of the analyte. | Increase the number of wash steps or the volume of wash buffer used between antibody and substrate incubations. Ensure complete aspiration of wash buffer after each step. | Proper washing will remove unbound reagents and reduce non-specific signal. |
| Contaminated Wash Buffer | The wash buffer appears cloudy or has been used for an extended period. | Prepare fresh wash buffer using high-purity water and the provided buffer concentrate. | Fresh, uncontaminated buffer will prevent the introduction of interfering substances. |
| Over-incubation | Incubation times for antibodies or substrate were significantly longer than recommended in the protocol. | Adhere strictly to the incubation times specified in the kit manual. | Correct incubation times will prevent excessive color development and high background. |
Issue 3: High Variability (Poor Precision)
Inconsistent results between wells or assays can stem from improper handling of reagents or samples.
| Potential Cause | Observation | Recommended Action | Expected Outcome |
| Temperature Gradients | The edges of the microplate show different signal intensities compared to the center (edge effect). | Allow all reagents and the microplate to equilibrate to room temperature before starting the assay. Use a plate sealer during incubations to ensure uniform temperature distribution. | Consistent temperature across the plate will lead to more uniform and reproducible results. |
| Improper Sample Handling | Samples were subjected to multiple freeze-thaw cycles or stored improperly. | Collect fresh samples and follow the recommended storage guidelines (see Sample Handling FAQ). For previously collected samples, aliquot into single-use vials to avoid repeated freeze-thaw cycles. | Proper sample handling will ensure the stability of Trypsinogen-2 in the samples, leading to more consistent measurements. |
| Pipetting Inconsistency | There are significant variations in the signal between replicate wells. | Ensure pipettes are calibrated and use fresh pipette tips for each sample and reagent. Be consistent with pipetting technique and timing. | Accurate and consistent pipetting will improve the precision of the assay. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for unopened Trypsinogen-2 diagnostic kits?
Unopened kits should be stored at 2-8°C.[1][2] Some specific components, such as the lyophilized standard and detection reagents, may require storage at -20°C upon receipt for long-term stability. Always refer to the kit's manual for specific instructions.
Q2: How should I store the kit components after opening and reconstitution?
Once opened, return unused wells to the foil pouch with the desiccant and reseal it. Reconstituted standards and other reagents should be stored as specified in the manual, which is often at 2-8°C for short-term use (within a month) or aliquoted and frozen at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Q3: What factors can lead to the degradation of Trypsinogen-2 in my samples?
Trypsinogen-2 is a zymogen that can be sensitive to a variety of factors. Auto-activation to trypsin can occur, especially in neutral or alkaline pH environments. Trypsinogen solutions are most stable in acidic buffers (pH 2-4). The presence of certain proteases can also degrade Trypsinogen-2. Sample collection and handling are critical; for instance, serum samples should be separated from the clot as soon as possible.
Q4: What are common stabilizers used in Trypsinogen-2 diagnostic kits?
To enhance the shelf-life of the kit's components, various stabilizers are used. These can include protein-based stabilizers like bovine serum albumin (BSA), although BSA-free alternatives are becoming more common. Sugars, such as sucrose, can also be used as cryoprotectants and stabilizers.[3] Additionally, proprietary commercial stabilizers are often included in the buffers to maintain the native conformation of the antibodies and the Trypsinogen-2 protein.
Q5: Can I use reagents from different kit lots together?
It is strongly advised not to mix reagents from different kit lots. Each kit is manufactured and quality-controlled as a complete set. Using components from different lots can lead to inaccurate and unreliable results due to lot-to-lot variability in reagent concentrations and activity.
Q6: What are the best practices for sample collection and handling to ensure Trypsinogen-2 stability?
-
Serum: Collect blood in a serum separator tube and allow it to clot for 30 minutes to 2 hours at room temperature before centrifugation. Separate the serum from the clot within 2 hours of collection.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.
-
Urine: For urine samples, it is recommended to centrifuge to remove any particulate matter.
-
Storage: Assay fresh samples immediately. If storage is necessary, aliquot samples into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a Trypsinogen-2 ELISA Kit
This protocol is designed to predict the long-term stability of the kit by subjecting it to elevated temperatures for a shorter duration.
-
Objective: To assess the stability of the Trypsinogen-2 ELISA kit under stressed conditions to estimate its shelf-life at recommended storage temperatures.
-
Materials:
-
Multiple Trypsinogen-2 ELISA kits from the same lot.
-
Incubators set at 25°C and 37°C.
-
A refrigerator set at 2-8°C (control).
-
Calibrated microplate reader.
-
Precision pipettes and tips.
-
High-purity water.
-
-
Methodology:
-
Divide the kits into three groups. Store one group at 2-8°C (control), one at 25°C, and one at 37°C.
-
At specified time points (e.g., Day 0, Day 7, Day 14, Day 28), take one kit from each storage condition.
-
Allow the kits to equilibrate to room temperature.
-
Perform the ELISA according to the kit's instructions, using a full standard curve and control samples with known Trypsinogen-2 concentrations.
-
Measure the absorbance at the appropriate wavelength.
-
Analyze the data by comparing the standard curves and the recovery of the control samples from the kits stored at elevated temperatures to the control kit stored at 2-8°C. A significant decrease in signal intensity or a shift in the standard curve indicates degradation.
-
-
Data Analysis: Calculate the percentage of signal remaining for each standard concentration and control sample at each time point and temperature compared to the Day 0 results. A common acceptance criterion is that the kit should retain at least 80% of its initial performance.
Protocol 2: Real-Time Stability Testing of a Trypsinogen-2 ELISA Kit
This protocol evaluates the performance of the kit over its intended shelf-life under recommended storage conditions.
-
Objective: To determine the actual shelf-life of the Trypsinogen-2 ELISA kit when stored under the recommended conditions.
-
Materials:
-
A sufficient number of Trypsinogen-2 ELISA kits from the same lot to cover all time points.
-
A calibrated refrigerator or cold room maintained at 2-8°C.
-
Calibrated microplate reader.
-
Precision pipettes and tips.
-
High-purity water.
-
-
Methodology:
-
Store all kits at the recommended 2-8°C.
-
Establish a testing schedule with defined time points (e.g., Month 0, Month 3, Month 6, Month 12, Month 18, Month 24).
-
At each time point, perform the ELISA using one of the kits according to the manufacturer's protocol. Run a full standard curve and control samples.
-
Measure the absorbance and analyze the results.
-
-
Data Analysis: Compare the performance of the kit at each time point to the initial performance at Month 0. The shelf-life is the longest duration for which the kit continues to meet its performance specifications (e.g., accuracy, precision, and sensitivity).
Visualizations
Caption: Factors influencing the stability of Trypsinogen-2.
Caption: General workflow for shelf-life stability testing.
References
Technical Support Center: Trypsinogen 2 Antibody Validation for Western Blot
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers validating antibody specificity for trypsinogen (B12293085) 2 in Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of trypsinogen 2 in a Western blot?
A1: this compound, also known as anionic trypsinogen or PRSS2, is the inactive precursor of trypsin-2. It has a predicted molecular mass of approximately 24-26 kDa.[1] In your Western blot, you should look for a band within this range. The pro-form and the mature, active form may be recognized by some antibodies.[1]
Q2: What are the essential positive and negative controls for validating a this compound antibody?
A2: To ensure the specificity of your anti-trypsinogen 2 antibody, it is crucial to include appropriate controls.
-
Positive Controls: Lysates from tissues or cells known to express this compound, such as human pancreas tissue lysate, are ideal positive controls.[1] Recombinant human this compound protein can also be used to confirm the antibody recognizes the target protein.[2]
-
Negative Controls: Lysates from cell lines or tissues that do not express this compound are the best negative controls.[2] This can be confirmed through genomic or proteomic data. Knockout (KO) or knockdown (KD) cell lines, where the gene for this compound has been silenced, are considered the gold standard for antibody validation as they demonstrate a significant reduction or absence of the target band.[3][4]
Q3: My anti-trypsinogen 2 antibody detects multiple bands. What could be the reason?
A3: The presence of multiple bands can be due to several factors:
-
Protein Degradation: this compound can be susceptible to degradation by proteases during sample preparation. This can result in lower molecular weight bands. To minimize this, always work on ice and add a protease inhibitor cocktail to your lysis buffer.[5][6]
-
Post-Translational Modifications (PTMs): Different forms of the protein due to PTMs can lead to bands at slightly different molecular weights.
-
Splice Variants: The existence of different splice variants of this compound could lead to multiple bands.[7]
-
Non-specific Binding: The antibody may be cross-reacting with other proteins in the lysate. To address this, optimize your blocking conditions and antibody concentrations.[8][9]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific bands.[8]
Q4: I am not getting any signal for this compound. What are the possible causes?
A4: A complete lack of signal can be frustrating. Here are some common reasons:
-
Low or No Expression: The cell line or tissue you are using may not express this compound at a detectable level.[6] It's important to use a validated positive control to confirm your experimental setup is working.
-
Inefficient Protein Transfer: Smaller proteins like this compound (~24-26 kDa) can sometimes pass through the membrane during transfer ("over-transfer").[5] Using a membrane with a smaller pore size (e.g., 0.2 µm) can help.[5] You can also check for successful transfer by staining the membrane with Ponceau S.[8]
-
Inactive Antibody: The primary antibody may have lost its activity due to improper storage or handling. Avoid repeated freeze-thaw cycles.[9]
-
Incorrect Secondary Antibody: Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[9]
-
Issues with Buffers or Reagents: Components like sodium azide (B81097) in buffers can inhibit the HRP enzyme used for detection.[9] Also, ensure your ECL substrate has not expired.[9]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Western blot validation of this compound antibodies.
| Problem | Possible Cause | Recommended Solution |
| No Band Detected | Low or no expression of this compound in the sample. | Use a positive control (e.g., human pancreas lysate) to confirm the antibody and protocol are working.[2] |
| Inefficient protein transfer from gel to membrane. | For smaller proteins like this compound, consider using a 0.2 µm pore size membrane.[5] Optimize transfer time and voltage. Stain the membrane with Ponceau S to visualize total protein transfer.[8] | |
| Inactive primary or secondary antibody. | Use a fresh aliquot of the antibody. Ensure proper storage conditions and avoid multiple freeze-thaw cycles.[9] Confirm the secondary antibody is compatible with the primary.[9] | |
| Weak Signal | Insufficient amount of protein loaded. | Increase the total protein loaded per lane (a minimum of 20-30 µg of whole-cell extract is often recommended).[6] |
| Suboptimal antibody dilution. | Titrate the primary antibody concentration to find the optimal dilution. Start with the manufacturer's recommended range and perform a dilution series. | |
| Insufficient incubation time. | Increase the primary antibody incubation time, for instance, by incubating overnight at 4°C.[9] | |
| High Background | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., switch from BSA to non-fat dry milk or vice versa).[5][6] |
| Primary or secondary antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody.[8] | |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations.[9] | |
| Multiple Bands | Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice.[5][6] |
| Non-specific antibody binding. | Optimize blocking conditions and antibody concentrations. Ensure high-stringency washes. | |
| Antibody recognizes different protein isoforms or PTMs. | Consult the literature for known isoforms or modifications of this compound. |
Experimental Protocols
Western Blot Protocol for this compound Antibody Validation
This protocol provides a general framework. Optimization of specific steps may be required depending on the antibody and sample type.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein lysate per lane onto a 12% polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for this compound).[5]
-
Perform a wet or semi-dry transfer according to the manufacturer's instructions.
-
After transfer, you can briefly stain the membrane with Ponceau S to confirm successful transfer.[8]
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
Primary Antibody Incubation:
-
Dilute the anti-trypsinogen 2 antibody in the blocking buffer at the concentration recommended by the manufacturer.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
References
- 1. Trypsin 2 Monoclonal Antibody (410322) (MA5-24148) [thermofisher.com]
- 2. Validating Antibodies for Western Blotting | Rockland [rockland.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
Technical Support Center: Reducing Variability in Trypsinogen-2 Activity Measurements
Welcome to the technical support center for trypsinogen-2 activity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the consistency and reliability of their experimental results.
Troubleshooting Guide
This guide addresses common problems encountered during trypsinogen-2 activity measurements in a question-and-answer format.
Q1: Why is there high variability between my replicate wells (Intra-assay variability)?
High variability among replicates on the same plate often points to procedural inconsistencies during the assay setup.[1]
Possible Causes and Solutions:
-
Inaccurate Pipetting: Small volume errors when dispensing the enzyme, substrate, or inhibitors can significantly impact results.
-
Incomplete Mixing: Localized differences in reagent concentration within a well can lead to inconsistent reaction rates.
-
Solution: Mix the contents of each well thoroughly but gently after adding each reagent. Using a plate shaker at a low speed for a consistent duration can help ensure homogeneity.[1]
-
-
Microplate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants, leading to artificially altered results compared to the inner wells.[1]
-
Solution: Avoid using the outer rows and columns of the plate for critical samples. Instead, fill these wells with sterile water or assay buffer to create a humidity barrier.[1] Incubating plates in a humidified chamber can also minimize evaporation.
-
-
Air Bubbles: Bubbles in the wells can interfere with the light path of the plate reader, causing erroneous absorbance or fluorescence readings.[2]
-
Solution: Pipette liquids gently against the side of the wells to prevent bubble formation.[2] Visually inspect the plate before reading and remove any bubbles.
-
Q2: Why do my results vary significantly between different plates or on different days (Inter-assay variability)?
Inter-assay variability can be caused by environmental factors, reagent handling, and inconsistent data processing.
Possible Causes and Solutions:
-
Temperature and pH Fluctuations: Enzyme activity is highly sensitive to changes in temperature and pH.[1][3] Minor deviations from optimal conditions can cause significant variations in results.[1]
-
Solution: Use a temperature-controlled plate reader and incubator. Allow all reagents to equilibrate to the reaction temperature before starting the assay.[3] Prepare buffers carefully and verify the pH.
-
-
Reagent Instability: Degradation of the enzyme, substrate, or other critical reagents can lead to decreased activity and unreliable data.[1] Trypsin in solution is particularly prone to autolysis.[4]
-
Solution: Prepare fresh reagents for each experiment. Thaw all components completely and mix gently before use.[2] Avoid repeated freeze-thaw cycles.[5] When not in use, store reagents at the recommended temperatures, protected from light and air.[2] Consider using immobilized trypsin, which restricts self-digestion and improves stability.[4]
-
-
Inconsistent Incubation Times: Variations in the timing of reagent addition or the total reaction time will directly affect the outcome.
-
Solution: Use a multichannel pipette to add reagents to multiple wells simultaneously. Prepare a master mix of reagents whenever possible to reduce pipetting steps and timing variability.[2] Adhere strictly to the defined incubation times for all plates.
-
-
Variable DMSO Concentration: If using inhibitors dissolved in DMSO, ensure the final concentration is consistent across all wells, as DMSO can affect enzyme activity.
-
Solution: Prepare a diluent solution containing the same final DMSO concentration as your test wells to use in "positive control" and "negative control" wells.[6]
-
Q3: My enzyme activity is lower or higher than expected. What are the possible causes?
Unexpectedly high or low activity can result from issues with reagent concentration, sample quality, or the assay conditions themselves.
Possible Causes and Solutions:
-
Incorrect Reagent Concentration: Errors in calculating dilutions or in preparing stock solutions are a common source of problems.
-
Solution: Double-check all calculations. Verify the concentration of the enzyme and substrate. For commercially available kits, ensure components are reconstituted and diluted according to the datasheet.[2]
-
-
Poor Sample Quality: The presence of interfering substances or using old or improperly stored samples can inhibit or artificially enhance enzyme activity.[2] Pancreatic homogenates must be freshly prepared, as freezing and thawing can stimulate protease activation.[5]
-
Sub-optimal Assay Conditions: The reaction may not be running under optimal conditions for pH, temperature, or substrate concentration.[3]
-
Solution: Optimize the assay by testing a range of pH values, temperatures, and substrate concentrations to determine the ideal conditions for your specific experiment.[3] Ensure the substrate concentration is not depleted during the reaction; aim for initial velocity conditions where substrate conversion is typically below 20%.
-
Q4: My standard curve is not linear. Why?
A non-linear standard curve can occur due to signal saturation, improper dilutions, or pipetting errors.
Possible Causes and Solutions:
-
Saturating Signal: At high enzyme or substrate concentrations, the detector (photomultiplier tube, PMT) can become saturated, leading to a "flat line" at the top of the curve.[7]
-
Solution: Reduce the concentration of the enzyme or the standard. If using a plate reader with adjustable gain or voltage settings, you may be able to lower the PMT sensitivity to extend the linear range.[7]
-
-
Pipetting Errors in Standards: Inaccurate preparation of the serial dilutions for the standard curve is a frequent cause of non-linearity.[2]
-
Solution: Be meticulous when preparing standards. Avoid pipetting very small volumes, as the margin of error is higher.[2]
-
-
Partially Thawed Components: Using reagents that have not been fully thawed and mixed can lead to an inhomogeneous solution and inaccurate dilutions.[2]
-
Solution: Ensure all components, especially standards, are brought to room temperature and mixed thoroughly before use.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for a trypsin-2 activity assay?
Optimizing assay parameters is crucial for reproducibility. While the exact conditions may vary, the following ranges are generally effective for trypsin activity.
Table 1: Recommended Trypsin-2 Assay Conditions
| Parameter | Optimal Range | Comments | Reference |
|---|---|---|---|
| pH | 7.0 - 9.0 | Trypsin is most active in neutral to alkaline conditions. A common buffer is Tris-HCl. | [8] |
| Temperature | 25°C - 37°C | Enzyme activity is highly temperature-dependent. Maintain a consistent temperature throughout the experiment. | [9] |
| Calcium Chloride (CaCl₂) | 20 mM | Calcium ions are important for the stability and activity of trypsin. | [8] |
| Detergent (e.g., Triton X-100) | 0.01% | Adding a non-ionic detergent can prevent the enzyme from sticking to plate wells and pipette tips. |[3] |
Q2: How should I prepare and handle my samples to minimize variability?
Proper sample handling is one of the most critical factors for reducing variability.
-
Use Fresh Samples: Whenever possible, use freshly prepared samples. For tissues like the pancreas, protease activation can occur post-homogenization, so assays should be performed immediately.[5]
-
Avoid Freeze-Thaw Cycles: If samples must be stored, aliquot them into single-use tubes and store them at -80°C. Repeated freezing and thawing can stimulate protease activation and degrade the sample.[5]
-
Consistent Homogenization: When working with tissue, use a standardized homogenization protocol. An optimized method for mouse pancreas involves homogenizing 40 mg of fresh tissue in 1 mL of buffer.[5]
-
Deproteinization: For some sample types, removing other proteins that may interfere with the assay can be beneficial.[2]
Q3: What are some common interfering substances in trypsinogen-2 assays?
Several substances can inhibit or interfere with enzymatic assays and should be avoided in sample preparation buffers.
Table 2: Common Interfering Substances
| Substance | Concentration to Avoid |
|---|---|
| EDTA | > 0.5 mM |
| Ascorbic Acid | > 0.2% |
| SDS | > 0.2% |
| Sodium Azide | > 0.2% |
| NP-40 and Tween-20 | > 1% |
(Data sourced from Abcam Troubleshooting Guide)[2]
Additionally, specific trypsin inhibitors, such as soybean trypsin inhibitor or nafamostat (B1217035) mesylate, can be used as experimental controls but will inhibit the reaction if present as contaminants.[6]
Q4: How does the diagnostic performance of a trypsinogen-2 assay compare to other pancreatitis markers?
Urinary trypsinogen-2 tests, particularly rapid dipstick formats, are often used for diagnosing acute pancreatitis. Their performance is frequently compared to serum amylase and lipase.
Table 3: Comparison of Diagnostic Accuracy for Acute Pancreatitis
| Test | Sensitivity | Specificity | Reference |
|---|---|---|---|
| Urinary Trypsinogen-2 Dipstick | 96.1% | 82.6% | [10][11] |
| Urinary Trypsinogen-2 Dipstick | 94% | 95% | [12] |
| Urinary Trypsinogen-2 (Meta-analysis) | 80% | 92% | [13] |
| Serum Lipase | 90.2% | Not specified | [11] |
| Serum Amylase | 84.3% | Not specified | [11] |
| Serum Amylase | 85% | 91% |[12] |
A negative urinary trypsinogen-2 test can rule out acute pancreatitis with a high degree of probability, making it a useful screening tool.[11][12]
Key Experimental Protocols
General Chromogenic Trypsin-2 Activity Assay Protocol
This protocol provides a general framework for measuring trypsin-2 activity using a chromogenic substrate like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). This method may require optimization.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.[8]
-
Trypsin-2 Solution: Thaw recombinant human Trypsin-2 on ice. Dilute to a working concentration (e.g., 2.5 ng/µL) in cold Assay Buffer. Keep the diluted enzyme on ice.[6]
-
Substrate Working Solution: Prepare a stock solution of a chromogenic substrate (e.g., BAPNA or a p-nitroanilide (pNA) substrate) in a suitable solvent like DMSO.[6][8] Just before use, dilute the stock solution in Assay Buffer to the desired final concentration.
-
Test Inhibitor (Optional): Prepare serial dilutions of the inhibitor at a concentration 10-fold higher than the desired final concentration. Use a diluent solution (e.g., Assay Buffer with 10% DMSO) for positive/negative controls so all wells contain the same final DMSO concentration.[6]
2. Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells of a clear, flat-bottom 96-well microplate.[8]
-
Add 10 µL of the "Test Inhibitor" solution to the appropriate wells. For control wells (positive and negative), add 10 µL of the diluent solution.[6]
-
Add 40 µL of the diluted Trypsin-2 solution to all wells except the "Negative Control" (blank) wells. For blank wells, add 40 µL of Assay Buffer.[6][8]
-
Pre-incubate the plate for up to 30 minutes at the desired temperature (e.g., 25°C or 37°C) with gentle agitation. This step allows inhibitors to interact with the enzyme.[6][8]
-
Initiate the reaction by adding 50-125 µL of the Substrate Working Solution to all wells.[6][8]
-
Immediately place the plate in a microplate reader set to the appropriate temperature.
-
Measure the absorbance at 405-410 nm. Readings can be taken in kinetic mode (e.g., every minute for 10-30 minutes) or as a single endpoint reading after a fixed incubation time (e.g., 60 minutes).[6][8]
3. Data Analysis:
-
For each time point (in kinetic mode) or at the endpoint, subtract the absorbance reading of the blank control from all other readings.[8]
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of the released chromophore (e.g., p-nitroaniline, ε = 8,800 M⁻¹cm⁻¹).[8]
-
For inhibitor studies, calculate the percent inhibition for each inhibitor concentration relative to the positive control (enzyme activity without inhibitor).
Visual Guides
Diagrams of Workflows and Processes
Caption: General experimental workflow for a Trypsin-2 activity assay.
Caption: Troubleshooting flowchart for high variability in assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Measuring digestive protease activation in the mouse pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijsurgery.com [ijsurgery.com]
- 12. Rapid measurement of urinary trypsinogen-2 as a screening test for acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary trypsinogen-2 for diagnosing acute pancreatitis: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Unraveling the Diagnostic Accuracy of Urinary Trypsinogen-2 and Serum Amylase in Acute Pancreatitis
For researchers, scientists, and drug development professionals navigating the landscape of acute pancreatitis diagnostics, the choice between urinary trypsinogen-2 and serum amylase is a critical one. This guide provides an objective comparison of their diagnostic performance, supported by experimental data and detailed methodologies, to inform clinical and research decisions.
Acute pancreatitis, a sudden inflammation of the pancreas, requires rapid and accurate diagnosis to initiate timely management and prevent severe complications. For decades, serum amylase has been a cornerstone of this diagnostic process. However, the emergence of urinary trypsinogen-2 as a potential biomarker has sparked a debate about its superiority. This guide delves into the comparative diagnostic accuracy of these two markers, presenting a comprehensive overview of their performance metrics and the experimental protocols underpinning these findings.
Quantitative Data Summary
The diagnostic accuracy of urinary trypsinogen-2 and serum amylase has been evaluated in numerous studies. The following table summarizes the key performance indicators from a meta-analysis and other representative studies, providing a clear comparison of their sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV).
| Diagnostic Marker | Parameter | Value (%) | Study Population/Notes |
| Urinary Trypsinogen-2 | Sensitivity | 80 - 96.1 | Meta-analysis and individual studies[1][2][3][4] |
| Specificity | 82.6 - 92 | Meta-analysis and individual studies[1][2][3][4] | |
| PPV | 92.5 | [1][4] | |
| NPV | 90.5 - 99 | [1][4][5] | |
| Serum Amylase | Sensitivity | 72 - 88.5 | Meta-analysis and individual studies[1][6][7][8] |
| Specificity | 73.3 - 93 | Meta-analysis and individual studies[1][6][7][8] | |
| PPV | 89.6 | [1][4] | |
| NPV | 69.2 | [1][4] |
Delving into the Experimental Protocols
The methodologies employed in assessing the diagnostic accuracy of these biomarkers are crucial for interpreting the results. Below are detailed, generalized protocols for the key experiments cited.
Patient Selection and Diagnosis Confirmation
In the cited studies, patients were typically adults presenting to the emergency department with acute abdominal pain suggestive of acute pancreatitis.[1][3][4][5] The definitive diagnosis of acute pancreatitis, serving as the reference standard, was established based on the fulfillment of at least two of the following three criteria:
-
Serum amylase and/or lipase (B570770) levels exceeding three times the upper limit of normal.[9][10][11]
-
Characteristic findings of acute pancreatitis on imaging (e.g., contrast-enhanced computed tomography (CECT) or magnetic resonance imaging (MRI)).[9][10][11]
Urinary Trypsinogen-2 Testing
The urinary trypsinogen-2 test is often performed using a rapid, qualitative immunochromatographic dipstick test.
-
Sample Collection: A clean-catch midstream urine sample is collected in a sterile container.[12] While some protocols suggest avoiding the first urine of the day, others do not specify a particular time.[12] For some research purposes, samples may be frozen at -20°C until analysis.[13]
-
Assay Principle: The dipstick test is based on the principle of immunochromatography. It utilizes monoclonal antibodies specific to human trypsinogen-2. When the dipstick is immersed in the urine sample, the trypsinogen-2 antigen binds to the antibody-coated particles. This complex then migrates up the strip and is captured by a second antibody, resulting in a visible line.
-
Procedure (for Dipstick Test):
-
The tip of the test strip is dipped into the urine sample for a specified time (e.g., 20 seconds).
-
The strip is then placed on a flat, dry surface.
-
Results are typically read within a few minutes (e.g., 5 minutes).[14] The appearance of two lines (a test line and a control line) indicates a positive result, signifying a urinary trypsinogen-2 concentration above the cutoff level (commonly 50 µg/L).[6][7][14] A single control line indicates a negative result.
-
Serum Amylase Testing
Serum amylase levels are determined through quantitative enzymatic assays.
-
Sample Collection: A venous blood sample is collected, typically in a serum separator tube.[8][15] The blood is allowed to clot, and then centrifuged to separate the serum.[7] For optimal results, serum should be separated from the cells within 45 minutes to 2 hours of collection.[4][15]
-
Assay Principle: The most common methods are enzymatic colorimetric assays. In these assays, a substrate (e.g., a defined oligosaccharide) is hydrolyzed by amylase in the serum sample. This reaction produces a product that can be measured spectrophotometrically. The rate of the reaction is directly proportional to the amylase activity in the sample.
-
Procedure:
-
The serum sample is mixed with the assay reagent containing the substrate.
-
The mixture is incubated at a specific temperature (e.g., 37°C).
-
The change in absorbance is measured over time by an automated clinical chemistry analyzer.
-
The amylase activity is calculated based on the rate of the reaction and is reported in units per liter (U/L). A common diagnostic threshold for acute pancreatitis is a value greater than three times the upper limit of the normal range.[7][8]
-
Visualizing the Diagnostic Workflow
To better understand the practical application of these tests, the following diagram illustrates a typical diagnostic workflow for a patient presenting with suspected acute pancreatitis.
Conclusion
The choice between urinary trypsinogen-2 and serum amylase for the diagnosis of acute pancreatitis involves a trade-off between different performance characteristics. The urinary trypsinogen-2 test, particularly the rapid dipstick format, offers high sensitivity and a very high negative predictive value, making it an excellent tool for ruling out acute pancreatitis in an emergency setting.[1][3][4][5] Its non-invasive nature and rapid turnaround time are also significant advantages.
Serum amylase, while having been the standard for a longer period, generally exhibits lower sensitivity compared to urinary trypsinogen-2.[1][3][4] However, when its levels are elevated more than three times the upper limit of normal, it demonstrates high specificity for acute pancreatitis.[7][8]
For researchers and drug development professionals, understanding these nuances is crucial. In clinical trial settings, the high sensitivity of urinary trypsinogen-2 could be valuable for initial patient screening. In contrast, the high specificity of a significantly elevated serum amylase might be preferred for confirming the diagnosis and ensuring a homogenous patient population for efficacy studies. Ultimately, a combination of these biomarkers, alongside clinical assessment and imaging, will likely provide the most robust diagnostic framework for acute pancreatitis.
References
- 1. researchgate.net [researchgate.net]
- 2. labpedia.net [labpedia.net]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. unitedlabservice.com [unitedlabservice.com]
- 5. Acute Pancreatitis Workup: Approach Considerations, Laboratory Studies, Abdominal Radiography [emedicine.medscape.com]
- 6. Rapid measurement of urinary trypsinogen-2 as a screening test for acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancreatic amylase, blood - Allina Health Laboratory [labs.allinahealth.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. droracle.ai [droracle.ai]
- 10. Criteria for the diagnosis and severity stratification of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urine collection: cytology | Sullivan Nicolaides Pathology [snp.com.au]
- 13. Usefulness of urinary trypsinogen-2 and trypsinogen activation peptide in acute pancreatitis: A multicenter study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Noninvasive rapid urinary trypsinogen‐2 dipstick test for early exclusion of post‐endoscopic retrograde cholangiopancreatography pancreatitis within hours after endoscopic retrograde cholangiopancreatography: Clinical diagnosis and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayocliniclabs.com [mayocliniclabs.com]
comparing the sensitivity and specificity of trypsinogen 2 and lipase for acute pancreatitis
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of acute pancreatitis is crucial for timely intervention and improved patient outcomes. While serum amylase and lipase (B570770) have been the cornerstones of diagnosis, urinary trypsinogen-2 has emerged as a valuable, non-invasive marker. This guide provides an objective comparison of the sensitivity and specificity of trypsinogen-2 and lipase, supported by experimental data, to aid in the selection of appropriate diagnostic tools in a research and clinical setting.
Data Presentation: Sensitivity and Specificity
The diagnostic accuracy of a biomarker is primarily determined by its sensitivity and specificity. The following table summarizes the performance of urinary trypsinogen-2 and serum lipase in the diagnosis of acute pancreatitis as reported in various studies.
| Biomarker | Study | Sensitivity | Specificity |
| Urinary Trypsinogen-2 | Kumar R. et al., 2021[1][2][3] | 96.1% | 82.6% |
| Kylanpaa L. et al., 2002[4] | 93% | 92% | |
| Sethy M.K. et al., 2022[5] | 91.48% | 94.11% | |
| Meta-analysis (Zhang X. et al., 2013)[6][7][8] | 80% | 92% | |
| Yasuda T. et al., 2006[9] | 68.6% | 87.1% | |
| Serum Lipase | Kumar R. et al., 2021[1][2][3] | 90.2% | 95.7% |
| Kylanpaa L. et al., 2002[4] | 79% | 88% | |
| Kylanpaa L. et al., 2002 (>3x ULN)[4] | 55% | 99% |
ULN: Upper Limit of Normal
The data indicates that urinary trypsinogen-2 generally exhibits high sensitivity, making it an excellent tool for ruling out acute pancreatitis.[1][3][4] A negative test has a high probability of being a true negative.[1][3] Serum lipase, particularly when using a cutoff of more than three times the upper limit of normal, demonstrates very high specificity, which is crucial for confirming a diagnosis of acute pancreatitis.[4] A meta-analysis suggested that while serum lipase showed better pooled performance, urinary trypsinogen-2 is a valuable rapid test.[6][7]
Experimental Protocols
The methodologies employed in the cited studies are critical for interpreting the presented data. The following is a generalized description of the experimental protocols used to evaluate the diagnostic accuracy of trypsinogen-2 and lipase.
Patient Population and Sample Collection:
-
Inclusion Criteria: Studies typically enroll consecutive patients presenting to the emergency department with acute abdominal pain, a primary symptom of acute pancreatitis.[1][4][9][10]
-
Sample Collection: For the urinary trypsinogen-2 test, a urine sample is collected upon admission.[1][10] For serum lipase, a blood sample is drawn.
-
Diagnosis Confirmation: The final diagnosis of acute pancreatitis is established based on a combination of clinical features, elevated serum amylase and/or lipase levels (often >3 times the upper limit of normal), and findings from imaging studies such as contrast-enhanced computed tomography (CECT).[10]
Biomarker Measurement:
-
Urinary Trypsinogen-2: The urinary trypsinogen-2 test is often performed using a rapid, qualitative immunochromatographic dipstick test (e.g., Actim Pancreatitis test strip).[4][10] This provides a result within minutes at the bedside.[3] Some studies also use quantitative methods like immunofluorometric assays for more precise measurement.[11] The typical cutoff for a positive result in quantitative assays is 50 µg/L.[6]
-
Serum Lipase: Serum lipase levels are measured using standard automated enzymatic assays available in clinical laboratories.
Visualizing the Diagnostic Pathway and Pathophysiology
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the diagnostic workflow and the underlying signaling pathway of enzyme release in acute pancreatitis.
References
- 1. ijsurgery.com [ijsurgery.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsurgery.com [ijsurgery.com]
- 4. Comparison of urine trypsinogen-2 test strip with serum lipase in the diagnosis of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urinary trypsinogen-2 for diagnosing acute pancreatitis: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Urinary trypsinogen-2 for diagnosing acute pancreatitis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary trypsinogen-2 for diagnosing acute pancreatitis:a meta-analysis-维普期刊 中文期刊服务平台 [dianda.cqvip.com]
- 9. Validity of the urinary trypsinogen-2 test in the diagnosis of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Urine trypsinogen-2 as marker of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Trypsinogen-2 as a Prognostic Crystal Ball in Severe Acute Pancreatitis: A Comparative Guide
For researchers, scientists, and drug development professionals, the early and accurate prediction of severity in acute pancreatitis is a critical unmet need. This guide provides an objective comparison of trypsinogen-2 against other prognostic markers, supported by experimental data and detailed methodologies, to aid in the evaluation of its clinical utility.
Introduction to Prognostication in Severe Acute Pancreatitis
Severe acute pancreatitis (SAP) is a life-threatening inflammatory condition of the pancreas characterized by a high risk of systemic inflammatory response syndrome (SIRS), multi-organ failure, and mortality. The ability to distinguish patients who will develop a severe disease course from those with mild pancreatitis upon admission is paramount for timely intervention and improved clinical outcomes. This has led to the investigation of numerous biomarkers and scoring systems aimed at early risk stratification. Among these, trypsinogen-2, a pancreas-specific zymogen, has emerged as a promising candidate. This guide evaluates the evidence supporting trypsinogen-2 as a prognostic marker in SAP, comparing its performance with established and alternative markers.
The pathophysiology of severe acute pancreatitis is initiated by the premature activation of digestive enzymes, most notably trypsin, within the pancreatic acinar cells.[1] This intracellular activation triggers a cascade of events leading to autodigestion of the pancreas, release of pro-inflammatory cytokines, and a systemic inflammatory response.[1][2] This cascade is central to the development of local complications like pancreatic necrosis and systemic complications such as acute respiratory distress syndrome (ARDS) and renal failure.
Performance of Trypsinogen-2 as a Prognostic Marker
Trypsinogen-2 can be measured in both serum and urine, with urinary measurements offering the advantage of non-invasive sample collection. Several studies have evaluated its performance in predicting the severity of acute pancreatitis.
Comparison with Standard Biomarkers
The following table summarizes the performance of urinary and serum trypsinogen-2 in comparison to commonly used biomarkers for predicting severe acute pancreatitis.
| Marker | Sample | Sensitivity (%) | Specificity (%) | AUC | Reference |
| Urinary Trypsinogen-2 (Dipstick) | Urine | 94 | 95 | - | [3] |
| Urinary Trypsinogen-2 (Quantitative) | Urine | - | - | 0.704 | [4] |
| Serum Trypsinogen-2 | Serum | - | - | 0.792 | |
| Serum Amylase | Serum | 85 | 91 | 0.632 | [3] |
| Serum Lipase | Serum | - | - | 0.583 | |
| C-Reactive Protein (CRP) at 48h | Serum | - | - | 0.81 | [5] |
| Procalcitonin (B1506340) (PCT) | Serum | 93 | 88 | 0.86 | [6] |
Comparison with Clinical Scoring Systems
Clinical scoring systems, while widely used, can be cumbersome and often require data collection over 48 hours. The table below compares the performance of trypsinogen-2 with these established systems.
| Scoring System | Time to Complete | Sensitivity (%) | Specificity (%) | AUC | Reference |
| Urinary Trypsinogen-2 (on admission) | Minutes | 94 | 95 | - | [3] |
| APACHE II Score | 24 hours | 79.17 | 93.62 | 0.863 | [7] |
| Ranson Score | 48 hours | 70.83 | 95.65 | 0.832 | [7] |
| Glasgow-Imrie Score | 48 hours | 75 | 97.83 | 0.864 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the typical experimental protocols for the measurement of key prognostic markers in severe acute pancreatitis.
Urinary Trypsinogen-2 Dipstick Test
The urinary trypsinogen-2 dipstick test is a rapid immunochromatographic assay designed for the qualitative detection of trypsinogen-2 in urine.
Protocol:
-
Collect a fresh urine sample in a clean container.
-
Immerse the absorbent tip of the dipstick into the urine sample for 15 seconds.
-
Place the dipstick on a flat, dry surface.
-
Read the results at 5 minutes. The appearance of two lines (control and test) indicates a positive result, while a single control line indicates a negative result.[3]
Quantitative Trypsinogen-2 Immunoassay (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) provide a quantitative measurement of trypsinogen-2 in serum or urine.
Protocol:
-
Coating: Microplate wells are pre-coated with a monoclonal antibody specific for human trypsinogen-2.[8]
-
Sample Addition: Standards, controls, and patient samples (serum or urine) are pipetted into the wells. Trypsinogen-2 present in the sample binds to the immobilized antibody.
-
Incubation: The plate is incubated for a specified time to allow for antigen-antibody binding.
-
Washing: The wells are washed to remove any unbound substances.
-
Detection Antibody: An enzyme-conjugated polyclonal antibody specific for trypsinogen-2 is added to the wells, binding to the captured trypsinogen-2.
-
Second Incubation and Wash: The plate is incubated again, followed by another wash step.
-
Substrate Addition: A substrate solution is added, which is converted by the enzyme into a colored product.
-
Color Development and Measurement: The intensity of the color, which is proportional to the concentration of trypsinogen-2, is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[9]
-
Calculation: A standard curve is generated to determine the concentration of trypsinogen-2 in the patient samples.
C-Reactive Protein (CRP) Measurement
CRP is typically measured in serum using an immunoturbidimetric assay on an automated chemistry analyzer.[10]
Protocol:
-
Sample Preparation: A serum sample is obtained from the patient.
-
Assay Principle: The assay is based on the principle of agglutination. Latex particles coated with anti-CRP antibodies are mixed with the patient's serum.
-
Measurement: The degree of turbidity caused by the agglutination of the latex particles is proportional to the CRP concentration in the sample. This is measured photometrically.
-
Calibration: The analyzer is calibrated using known concentrations of CRP to ensure accuracy.
Procalcitonin (PCT) Measurement
PCT is measured in serum or plasma using various immunoassay techniques, including semi-quantitative strip tests and fully quantitative automated assays.
Protocol (Semi-quantitative Strip Test):
-
A drop of the patient's serum or plasma is applied to the sample well of the test strip.
-
The sample migrates along the strip, and if PCT is present, it binds to colloidal gold-labeled anti-PCT antibodies.
-
This complex then binds to a line of immobilized anti-PCT antibodies, forming a visible colored band.
-
The intensity of the test band is compared to a reference scale to estimate the PCT concentration range (e.g., <0.5 ng/mL, ≥0.5 ng/mL, ≥2 ng/mL, ≥10 ng/mL).[11]
Conclusion
The validation of trypsinogen-2 as a prognostic marker in severe acute pancreatitis shows considerable promise. Its high sensitivity and specificity, particularly the rapid urinary dipstick test performed on admission, offer a significant advantage over traditional biomarkers and cumbersome scoring systems that require a longer time frame for assessment.[3] While C-reactive protein and procalcitonin also demonstrate good prognostic accuracy, their levels often peak later in the disease course.[5][6] The early availability of a reliable prognostic indicator like trypsinogen-2 can facilitate prompt and targeted therapeutic interventions, potentially improving patient outcomes in this critical setting. Further large-scale prospective studies are warranted to solidify its role in routine clinical practice and to establish definitive cutoff values for predicting severity and guiding management strategies.
References
- 1. Acute Pancreatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Signaling Pathways Involved in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid measurement of urinary trypsinogen-2 as a screening test for acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of modified Glasgow-Imrie, Ranson, and Apache II scoring systems in predicting the severity of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-reactive protein prognostic accuracy in acute pancreatitis: timing of measurement and cutoff points. [repositorio.hff.min-saude.pt]
- 6. Early Assessment of Pancreatic Infections and Overall Prognosis in Severe Acute Pancreatitis by Procalcitonin (PCT): A Prospective International Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ppch.pl [ppch.pl]
- 8. mybiosource.com [mybiosource.com]
- 9. cusabio.com [cusabio.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Procalcitonin Strip Test as an Independent Predictor in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Human vs. Mouse Trypsinogen 2 for Researchers
A comprehensive guide for scientists and drug development professionals on the comparative analysis of human and mouse trypsinogen (B12293085) 2, with a focus on their application in research.
This guide provides a detailed comparison of the biochemical and physiological properties of human and mouse trypsinogen 2. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the appropriate model for their studies in areas such as pancreatitis, digestive physiology, and drug development.
I. Biochemical and Physical Properties
Human and mouse this compound, encoded by the PRSS2 and Prss2 genes respectively, share significant sequence homology and conserved functional domains. However, subtle differences in their biochemical characteristics can influence their roles in health and disease. The following table summarizes their key properties.
| Property | Human this compound (Anionic) | Mouse this compound | Source |
| Gene | PRSS2 | Prss2 | [1] |
| Chromosome Location | 7q34 | 6 B1 | [1] |
| Protein Length (precursor) | 247 amino acids | 246 amino acids | [2] |
| Molecular Weight (precursor) | ~26.5 kDa | ~26.2 kDa | [2] |
| Isoelectric Point (pI) | Anionic | Anionic isoforms exist | [3] |
| Specific Activity | >8,000 pmol/min/µg | >1500 pmoles/min/µg | [1] |
Note: Specific activity values are sourced from commercial suppliers of recombinant proteins and are dependent on the specific assay conditions used. Direct comparative studies with standardized substrates and conditions are limited.
II. Physiological and Pathophysiological Roles
Both human and mouse this compound are synthesized in the pancreas and secreted into the small intestine as inactive zymogens.[1] Upon activation to trypsin, they play a crucial role in protein digestion by cleaving peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues.[1]
A key difference lies in their propensity for auto-inactivation. Human anionic trypsinogen (PRSS2) exhibits a significantly higher rate of autocatalytic degradation upon activation compared to human cationic trypsinogen (PRSS1).[3] This "self-destruct" mechanism is considered a protective feature against pancreatitis, as it limits the accumulation of active trypsin within the pancreas.[3] While the catalytic activities of different mouse trypsin isoforms are reported to be comparable, the specific auto-inactivation kinetics of mouse trypsin 2 in direct comparison to human PRSS2 are not well-documented in the reviewed literature.[4]
III. Trypsinogen Activation Signaling Pathway
The activation of trypsinogen to trypsin is a critical step in digestive physiology and is tightly regulated to prevent premature activation within the pancreas. The primary activator in the duodenum is enteropeptidase (also known as enterokinase), which cleaves the N-terminal propeptide from trypsinogen.[1] Once a small amount of trypsin is formed, it can then activate other trypsinogen molecules in an auto-catalytic cascade.
Caption: Trypsinogen activation pathway.
IV. Experimental Protocols
A. Recombinant Trypsinogen Expression and Purification
Objective: To produce recombinant human or mouse this compound for biochemical and structural studies. This protocol is adapted from established methods for expressing trypsinogens in E. coli.
Methodology:
-
Cloning: The coding sequences for human PRSS2 or mouse Prss2 are cloned into a suitable bacterial expression vector (e.g., pET series).
-
Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
Expression:
-
An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated for an additional 3-4 hours at a lower temperature (e.g., 25-30°C) to promote proper protein folding and minimize inclusion body formation.
-
-
Cell Lysis and Inclusion Body Preparation:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lysed by sonication or high-pressure homogenization.
-
Inclusion bodies, containing the insoluble recombinant trypsinogen, are collected by centrifugation.
-
-
Refolding and Purification:
-
The inclusion bodies are washed and then solubilized in a buffer containing a strong denaturant (e.g., 6 M guanidine (B92328) hydrochloride or 8 M urea).
-
The denatured protein is refolded by rapid dilution into a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione).
-
The refolded trypsinogen is purified using affinity chromatography (e.g., with a soybean trypsin inhibitor-sepharose column) or ion-exchange chromatography.
-
B. Enzymatic Activity Assay
Objective: To determine the kinetic parameters (Km and kcat) of activated human or mouse trypsin 2. This protocol utilizes a chromogenic substrate.
Methodology:
-
Activation of Trypsinogen:
-
Purified recombinant trypsinogen is activated to trypsin by incubation with a catalytic amount of enteropeptidase in an activation buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2).
-
The activation can be monitored by measuring the increase in enzymatic activity over time.
-
-
Kinetic Assay:
-
The assay is performed in a 96-well microplate.
-
A series of dilutions of a chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA) are prepared in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2).
-
The reaction is initiated by adding a fixed concentration of the activated trypsin to each well.
-
The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocities (V₀) are calculated from the linear portion of the absorbance versus time curves for each substrate concentration.
-
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are determined by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.
-
The turnover number (kcat) is calculated from the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
V. Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for a comparative study of human and mouse this compound.
Caption: Experimental workflow for comparison.
VI. Conclusion
The choice between human and mouse this compound in research depends on the specific scientific question. While mouse models offer a valuable in vivo system for studying diseases like pancreatitis, the inherent differences in properties such as auto-inactivation rates between the human and mouse orthologs should be carefully considered when translating findings to human physiology and pathology. The use of recombinant human this compound in in vitro assays provides a more direct system for studying human-specific interactions and for the screening of therapeutic agents targeting this enzyme. Further research involving direct, side-by-side comparative studies of the kinetic properties of purified human and mouse trypsin 2 would be highly beneficial to the research community.
References
- 1. National Museum of Anthropology | 360 Virtual Tour [nma.nationalmuseum.gov.ph]
- 2. uniprot.org [uniprot.org]
- 3. Human anionic trypsinogen: properties of autocatalytic activation and degradation and implications in pancreatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of mouse trypsin isoforms by SPINK1 and effect of human pancreatitis-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Trypsinogen-1 and Trypsinogen-2 Immunoassay Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise quantification of specific protein isoforms is paramount. This guide provides an objective comparison of the cross-reactivity between immunoassays for trypsinogen-1 (cationic) and trypsinogen-2 (anionic), two closely related pancreatic zymogens. Understanding the specificity of these assays is critical for accurate biomarker measurement in various physiological and pathological states.
The development of highly specific immunoassays is essential to differentiate between trypsinogen (B12293085) isoforms, as their relative levels can be indicative of specific conditions. While manufacturers often claim high specificity, independent verification and comparative data are invaluable for assay selection and data interpretation.
Quantitative Analysis of Cross-Reactivity
The following table summarizes published data on the cross-reactivity of various immunoassays designed for trypsinogen isoforms. The data highlights the percentage of signal detected from a non-target isoform when tested at high concentrations.
| Assay Target | Non-Target Isoform Tested | Assay Type | Reported Cross-Reactivity (%) | Reference |
| Trypsin(ogen)-2 | Trypsinogen-1 | In-house immunofluorometric | < 0.1 | [1] |
| Trypsinogen-3 | Other trypsinogen isoenzymes | In-house sandwich immunoassay | < 0.1 | [2][3] |
| Trypsin-1 (using Mab G6) | Trypsinogen-2 | Western Blot | Reactive | [4][5] |
| Trypsin-1 (using Mab A8) | Trypsinogen-2 | Western Blot | No Reaction | [4] |
Experimental Protocol: Determining Immunoassay Cross-Reactivity
The following is a generalized protocol for assessing the cross-reactivity of a sandwich ELISA for Trypsinogen-1 with Trypsinogen-2. This protocol can be adapted for other immunoassay formats and target proteins.
Objective: To quantify the percentage of cross-reactivity of a Trypsinogen-1 ELISA with human Trypsinogen-2.
Materials:
-
96-well microplate pre-coated with a capture antibody specific for human Trypsinogen-1.
-
Recombinant human Trypsinogen-1 standard.
-
Recombinant human Trypsinogen-2.
-
Detection antibody specific for human Trypsinogen-1, conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Assay diluent/buffer.
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Microplate reader.
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the recombinant human Trypsinogen-1 standard in assay diluent to generate a standard curve (e.g., from 0 pg/mL to 1000 pg/mL).
-
Cross-Reactivity Sample Preparation: Prepare a high concentration solution of recombinant human Trypsinogen-2 in the same assay diluent. The concentration should be significantly higher than the highest point of the Trypsinogen-1 standard curve (e.g., 10,000 pg/mL or higher). Prepare several dilutions of the Trypsinogen-2 sample.
-
Assay Incubation:
-
Add 100 µL of the prepared Trypsinogen-1 standards and the high-concentration Trypsinogen-2 samples to the appropriate wells of the pre-coated microplate.
-
Include a blank well containing only the assay diluent.
-
Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).
-
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the enzyme-conjugated detection antibody to each well. Incubate as recommended (e.g., 1 hour at 37°C).
-
Second Washing: Repeat the washing step as described in step 4.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate in the dark for a specified time (e.g., 15-30 minutes at 37°C) until a color change is observed in the standard wells.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to terminate the reaction.
-
Data Acquisition: Immediately read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Plot the standard curve of absorbance versus the concentration of Trypsinogen-1.
-
Determine the apparent concentration of "Trypsinogen-1" in the high-concentration Trypsinogen-2 sample by interpolating its absorbance value from the Trypsinogen-1 standard curve.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Concentration of Trypsinogen-1 / Actual Concentration of Trypsinogen-2) x 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the cross-reactivity of an immunoassay.
Workflow for Immunoassay Cross-Reactivity Assessment.
The selection of an appropriate immunoassay with minimal cross-reactivity between trypsinogen-1 and trypsinogen-2 is crucial for generating reliable and reproducible data. The information and protocols provided in this guide are intended to assist researchers in making informed decisions and in designing robust validation experiments. It is always recommended to perform in-house validation of assay specificity, particularly when working with complex biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Monoclonal antibodies to human pancreatic trypsin 1 inhibit the activation of human trypsinogens 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production and characterization of two monoclonal antibodies to human pancreatic trypsin 1. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Activation Kinetics of Trypsinogen 2 by Different Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activation kinetics of trypsinogen (B12293085) 2 by key physiological and pathological proteases: enteropeptidase, cathepsin B, and trypsin (autoactivation). Understanding the efficiency of these activation pathways is crucial for research into digestive physiology, pancreatitis, and the development of therapeutic interventions. This document summarizes available quantitative data, details experimental methodologies for kinetic analysis, and provides a visual representation of the activation pathways.
Data Presentation: Activation Kinetics of Trypsinogen
The activation of the zymogen trypsinogen to the active enzyme trypsin is a critical step in protein digestion and, when dysregulated, in the pathophysiology of pancreatitis. This process is initiated by the specific cleavage of an N-terminal activation peptide from trypsinogen. The efficiency of this cleavage is determined by the kinetic parameters of the activating protease: the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic rate constant (kcat), which represents the turnover number of the enzyme. The catalytic efficiency of the activation is best represented by the kcat/Km ratio.
While direct kinetic data for human trypsinogen 2 (anionic trypsinogen, PRSS2) is limited in the publicly available literature, this guide compiles the most relevant data for human cationic trypsinogen (PRSS1) and bovine trypsinogen to provide a comparative framework. It is important to note that kinetic parameters can vary significantly between species and trypsinogen isoforms.
| Activating Protease | Trypsinogen Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Enteropeptidase | Human Cationic Trypsinogen (PRSS1) | - | - | 3.3 x 10⁵ | [1] |
| Bovine Trypsinogen | - | - | 6.3 x 10⁵ | [1] | |
| Substrate with DDDDK sequence | - | - | 6.83 x 10⁶ | [2] | |
| Cathepsin B | Human Trypsinogen 1 (PRSS1) | Not Reported | Not Reported | Not Reported | [3] |
| Trypsin | Bovine Trypsinogen (Autoactivation) | Kz (hyperbolic fit) | k₂ (hyperbolic fit) | - | [4] |
Note: The data for human enteropeptidase with human cationic trypsinogen is presented as a kcat/Km ratio.[1] A study on a variant of human enteropeptidase with a synthetic substrate containing the canonical DDDDK cleavage site provides a higher catalytic efficiency.[2] For cathepsin B, studies have confirmed its ability to activate human trypsinogen 1, but specific kinetic parameters have not been reported.[3] The autoactivation of bovine trypsinogen by trypsin follows a hyperbolic, rather than linear, relationship with the trypsinogen concentration.[4]
Mandatory Visualization
The following diagram illustrates the signaling pathways involved in the activation of this compound.
Caption: Activation pathways of this compound.
Experimental Protocols
The determination of kinetic parameters for trypsinogen activation relies on accurately measuring the rate of trypsin formation over time. This is typically achieved using a continuous kinetic assay with a chromogenic or fluorogenic substrate that is specifically cleaved by trypsin.
Protocol 1: Fluorogenic Assay for Trypsin Activity
This method is highly sensitive and allows for continuous monitoring of the reaction.
Materials:
-
This compound: Purified recombinant human this compound.
-
Activating Protease: Purified recombinant human enteropeptidase, cathepsin B, or trypsin 2.
-
Fluorogenic Substrate: Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin (Boc-Gln-Ala-Arg-AMC). A stock solution is typically prepared in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ and 0.05% (v/v) Tween-20. The optimal pH for cathepsin B activation is acidic (around 4.0-5.0) and would require a different buffer system (e.g., sodium acetate).
-
96-well black microplate: For fluorescence measurements.
-
Fluorometric microplate reader: Capable of excitation at ~380 nm and emission at ~460 nm.
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of this compound at various concentrations in the assay buffer.
-
Prepare a working solution of the activating protease at a fixed, low concentration in the assay buffer.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer. The final concentration should be optimized based on the Km of trypsin for the substrate.
-
-
Assay Setup:
-
To the wells of the 96-well microplate, add the this compound solution.
-
To initiate the activation reaction, add the activating protease solution to the wells. The final reaction volume is typically 100-200 µL.
-
Immediately place the microplate in the reader, which has been pre-set to the desired temperature (e.g., 37°C).
-
-
Kinetic Measurement:
-
Monitor the increase in fluorescence intensity over time in kinetic mode. Readings are typically taken every 30-60 seconds for a period of 10-30 minutes. The rate of fluorescence increase is directly proportional to the rate of trypsin formation.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot for each trypsinogen concentration.
-
To determine Km and kcat, plot the initial velocities against the corresponding trypsinogen concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.
-
Protocol 2: Chromogenic Assay for Trypsin Activity
This method is a well-established alternative to the fluorogenic assay.
Materials:
-
This compound: Purified recombinant human this compound.
-
Activating Protease: Purified recombinant human enteropeptidase, cathepsin B, or trypsin 2.
-
Chromogenic Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA). A stock solution is typically prepared in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂.
-
96-well clear microplate.
-
Microplate reader: Capable of measuring absorbance at 405-410 nm.
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in the fluorogenic assay protocol.
-
-
Assay Setup:
-
The setup is similar to the fluorogenic assay. Add this compound and the activating protease to the wells of the microplate.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the chromogenic substrate.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405-410 nm in kinetic mode at regular intervals. The increase in absorbance is due to the release of p-nitroaniline upon substrate cleavage.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at 410 nm).
-
Determine Km and kcat by plotting the initial velocities against trypsinogen concentrations and fitting to the Michaelis-Menten equation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Human enteropeptidase light chain: bioengineering of recombinants and kinetic investigations of structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin B activates human trypsinogen 1 but not proelastase 2 or procarboxypeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the kinetic parameters of the activation of trypsinogen by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a New Commercial Trypsinogen-2 ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive validation overview of a new commercial Trypsinogen-2 (TRY-2) Enzyme-Linked Immunosorbent Assay (ELISA) kit. The performance of this new kit is compared with other commercially available alternatives, supported by experimental data provided in manufacturers' datasheets. This document provides detailed experimental protocols for key validation assays and visual representations of the trypsinogen-2 activation pathway and the ELISA validation workflow.
Performance Comparison of Commercial Trypsinogen-2 ELISA Kits
The following tables summarize the performance characteristics of the new TRY-2 ELISA kit alongside other commercially available kits.
Disclaimer: The data presented in these tables is sourced from the manufacturers' product datasheets and has not been independently verified by a third-party head-to-head comparative study.
Table 1: General Kit Characteristics
| Feature | New TRY-2 ELISA Kit | Competitor A[1] | Competitor B[2] | Competitor C[3] | Competitor D[4] |
| Assay Type | Quantitative Sandwich ELISA | Quantitative Sandwich ELISA | Quantitative Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sample Types | Serum, Plasma, Tissue Homogenates | Serum, Plasma, Tissue Homogenates | Serum, Plasma, Other biological fluids | Serum, Plasma, Supernatant | Serum, Plasma, Tissue Homogenates |
| Species Reactivity | Human | Human | Human | Human | Human |
Table 2: Assay Performance Metrics
| Performance Metric | New TRY-2 ELISA Kit | Competitor A[1] | Competitor B[2] | Competitor C[3] | Competitor D[4] |
| Detection Range | 0.78 - 50 ng/mL | 0.78 - 50 ng/mL | 0.625 - 40 ng/mL | 25 - 6,000 pg/mL | 0.78 - 50 ng/mL |
| Sensitivity | < 0.39 ng/mL | < 0.39 ng/mL | 0.31 ng/mL | 25 pg/mL | 0.19 ng/mL |
| Intra-Assay Precision (CV%) | < 8% | < 8% | < 8% | < 10% | Not Specified |
| Inter-Assay Precision (CV%) | < 10% | < 10% | < 12% | < 12% | Not Specified |
Experimental Protocols
Detailed methodologies for the validation of key performance characteristics of the new TRY-2 ELISA kit are provided below.
Precision (Intra-Assay and Inter-Assay)
Objective: To determine the reproducibility of the assay.
-
Intra-Assay Precision:
-
Prepare three samples of known concentrations (low, medium, and high) of trypsinogen-2.
-
Assay each sample in 20 replicates on the same 96-well plate.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the measured concentrations of each sample.
-
The CV% (SD/mean * 100) should be within the manufacturer's specified limits (e.g., < 8%).
-
-
Inter-Assay Precision:
-
Prepare three samples of known concentrations (low, medium, and high) of trypsinogen-2.
-
Assay each sample in duplicate on 10 different plates on different days.
-
Calculate the mean, SD, and CV% for the measured concentrations of each sample across all plates.
-
The CV% should be within the manufacturer's specified limits (e.g., < 10%).
-
Sensitivity (Limit of Detection)
Objective: To determine the lowest detectable concentration of trypsinogen-2.
-
Prepare a series of low-concentration trypsinogen-2 standards.
-
Assay the zero standard (blank) 20 times.
-
Calculate the mean and standard deviation of the optical density (OD) of the blank.
-
The Limit of Detection (LOD) is calculated as the mean OD of the blank + 2x SD.
-
The concentration corresponding to this OD value on the standard curve is the sensitivity of the assay.
Specificity (Cross-Reactivity)
Objective: To assess the ability of the assay to exclusively measure trypsinogen-2.
-
Prepare samples containing high concentrations of potentially cross-reacting molecules (e.g., trypsinogen-1, chymotrypsinogen, other proteases).
-
Assay these samples using the trypsinogen-2 ELISA kit.
-
The measured concentration of trypsinogen-2 should be negligible, indicating no significant cross-reactivity. Most manufacturers state that no significant cross-reactivity or interference is observed.[1][2][5]
Recovery (Spike and Recovery)
Objective: To evaluate the effect of the sample matrix on the measurement of trypsinogen-2.
-
Select at least three different lots of the intended sample matrix (e.g., serum, plasma).
-
Spike the samples with known concentrations of trypsinogen-2 (low, medium, and high).
-
Assay the spiked and unspiked samples.
-
Calculate the percentage of recovery using the following formula:
-
% Recovery = (Concentration of spiked sample - Concentration of unspiked sample) / Concentration of spike * 100
-
-
The average recovery should be within an acceptable range (typically 80-120%).
Mandatory Visualizations
Trypsinogen-2 Activation Pathway
References
Comparative Proteomics: Unraveling the Cellular Landscape of High vs. Low Trypsinogen 2 (PRSS2) Expression
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the proteomic landscapes in tissues characterized by high versus low expression of Serine Protease 2, also known as Trypsinogen 2 (PRSS2). By examining tissues where PRSS2 is abundant, such as in certain cancers, against tissues with lower or basal expression, we can illuminate the protein networks influenced by this key enzyme. This comparison offers insights into potential biomarkers, therapeutic targets, and the underlying biological pathways modulated by PRSS2.
Introduction to this compound (PRSS2)
This compound is the zymogen, or inactive precursor, of the digestive enzyme trypsin 2.[1] Primarily produced in the exocrine cells of the pancreas, its canonical function is to digest proteins in the small intestine after activation by enteropeptidase.[1][2] Beyond its digestive role, PRSS2 expression is significantly upregulated in various pathological conditions, including pancreatitis and several cancers such as pancreatic, gastric, and prostate cancer.[3][4] This guide focuses on the proteomic differences observed in states of high PRSS2 expression, primarily using pancreatic ductal adenocarcinoma (PDAC) as a model, compared to tissues with lower expression levels, such as adjacent non-cancerous pancreatic tissue.
Quantitative Proteomic Data Summary
Comparative proteomic studies of pancreatic cancer tissues (high PRSS2) versus adjacent non-cancerous tissues (low/normal PRSS2) have identified numerous proteins with altered expression levels. These changes reflect the profound impact of the cancerous state, and by extension, the environment where PRSS2 is overexpressed. Below are tables summarizing differentially expressed proteins identified through two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry.
Table 1: Upregulated Proteins in High PRSS2-Expressing Pancreatic Cancer Tissue Compared to Adjacent Non-Cancerous Tissue
| Protein Name | Function | Fold Change (Approx.) | Reference |
| Annexin A2 | Calcium-dependent phospholipid binding, signal transduction | Varies | [5] |
| Annexin A4 | Signal transduction, membrane trafficking | >2 | [2] |
| Galectin-1 | Cell-cell adhesion, inflammation, apoptosis | >2 | [2] |
| Cathepsin D | Protease, involved in tumor progression | >2 | [2] |
| Cyclophilin A | Protein folding, inflammation | >2 | [2] |
| Alpha-enolase | Glycolytic enzyme, plasminogen receptor on cancer cells | >2 | [2] |
| 14-3-3 zeta | Signal transduction, cell cycle regulation | >2 | [2] |
| Peroxiredoxin I | Redox regulation, antioxidant | >2 | [2] |
| S100A8 | Calcium-binding protein, inflammation | >2 | [2] |
| NDPK A (NME1) | Nucleotide synthesis, metastasis suppressor (paradoxically upregulated) | Varies | [5] |
Table 2: Downregulated Proteins in High PRSS2-Expressing Pancreatic Cancer Tissue Compared to Adjacent Non-Cancerous Tissue
| Protein Name | Function | Fold Change (Approx.) | Reference |
| Alpha-amylase | Starch digestion | <0.5 | [2] |
| Copper-zinc superoxide (B77818) dismutase (SOD1) | Antioxidant enzyme | <0.5 | [2] |
| Pancreatic protein disulfide isomerase (PDI) | Protein folding in the ER | <0.5 | [2] |
| Tropomyosin 2 | Cytoskeletal regulation | <0.5 | [2] |
Key Signaling Pathway & Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate a key non-proteolytic signaling pathway for PRSS2 and a typical experimental workflow for comparative proteomics.
Caption: PRSS2-LRP1 signaling pathway repressing Tsp-1.
Caption: Workflow for comparative tissue proteomics.
Experimental Protocols
The data summarized in this guide were primarily generated using a combination of two-dimensional gel electrophoresis (2-DE) for protein separation and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry for protein identification.[2][5]
Protein Extraction from Tissues
-
Tissue Homogenization : Frozen tissue samples (from both high-PRSS2 and low-PRSS2 sources) are pulverized in liquid nitrogen.[6]
-
Lysis : The powdered tissue is solubilized in a lysis buffer containing urea, thiourea, CHAPS, dithiothreitol (B142953) (DTT), and a mixture of protease inhibitors to denature proteins and prevent degradation.
-
Solubilization : The mixture is sonicated or vortexed intermittently on ice to ensure complete protein solubilization.
-
Centrifugation : The lysate is centrifuged at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.
-
Quantification : The supernatant containing the total protein extract is collected, and the protein concentration is determined using a standard method like the Bradford assay.
Two-Dimensional Gel Electrophoresis (2-DE)
-
First Dimension (Isoelectric Focusing - IEF) : A specific amount of total protein (e.g., 500 µg) is loaded onto an immobilized pH gradient (IPG) strip. The strip is rehydrated with the protein sample overnight. IEF is then performed according to a program of increasing voltage to separate proteins based on their isoelectric point (pI).
-
Equilibration : After IEF, the IPG strip is equilibrated in two steps. The first step is in a buffer containing SDS and DTT to reduce disulfide bonds. The second step is in a buffer containing SDS and iodoacetamide (B48618) to alkylate the reduced cysteine residues, preventing them from re-oxidizing.
-
Second Dimension (SDS-PAGE) : The equilibrated IPG strip is placed on top of a large format SDS-polyacrylamide gel. The gel is run at a constant power or voltage to separate the proteins based on their molecular weight.
Protein Visualization and Analysis
-
Staining : After the second-dimension run, the gel is stained with a sensitive protein stain, such as Coomassie Brilliant Blue or a silver stain, to visualize the protein spots.
-
Image Analysis : The stained gel is scanned, and specialized software is used to detect protein spots, match spots between gels (high-PRSS2 vs. low-PRSS2), and quantify the intensity of each spot. Spots showing a consistent and significant difference in intensity (e.g., >2-fold change) are selected for identification.
Mass Spectrometry for Protein Identification
-
Spot Excision and In-Gel Digestion : The selected protein spots are manually excised from the gel. The gel pieces are destained, dehydrated, and then rehydrated with a solution containing trypsin to digest the protein into smaller peptides.
-
Peptide Extraction : The resulting peptides are extracted from the gel pieces using a series of washes with acetonitrile (B52724) and formic acid.
-
MALDI-TOF MS : The extracted peptides are mixed with a matrix solution and spotted onto a MALDI target plate. The sample is then analyzed in a MALDI-TOF mass spectrometer to generate a peptide mass fingerprint (PMF)—a list of the masses of the peptides from the digested protein.
-
Database Searching : The experimentally generated PMF is used to search a protein sequence database (e.g., Swiss-Prot) using a search engine like Mascot. The software matches the experimental peptide masses to theoretical peptide masses from proteins in the database to identify the protein.
Conclusion
The comparative proteomic analysis of tissues with high versus low PRSS2 expression reveals significant alterations in the cellular proteome, particularly in the context of cancer. The upregulation of proteins involved in signal transduction, cell structure, and proteolytic pathways, coupled with the downregulation of metabolic and antioxidant enzymes, paints a picture of a cellular environment reprogrammed for proliferation and invasion. Furthermore, the discovery of non-proteolytic signaling roles for PRSS2, such as the repression of the anti-tumorigenic protein Tsp-1, opens new avenues for therapeutic intervention.[1] The methodologies and data presented in this guide serve as a foundational resource for researchers aiming to further investigate the multifaceted roles of PRSS2 in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Protein expression profiles in pancreatic adenocarcinoma compared with normal pancreatic tissue and tissue affected by pancreatitis as detected by two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRSS2 overexpression relates to poor prognosis and promotes proliferation, migration and invasion in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High expression of serine protease 2 (PRSS2) associated with invasion, metastasis, and proliferation in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteome analysis of human pancreatic ductal adenocarcinoma tissue using two-dimensional gel electrophoresis and tandem mass spectrometry for identification of disease-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Trypsinogen-2 as a Key Biomarker in Post-ERCP Pancreatitis: A Comparative Guide
The early and accurate diagnosis of post-endoscopic retrograde cholangiopancreatography (ERCP) pancreatitis (PEP) is crucial for timely management and improved patient outcomes. While serum amylase and lipase (B570770) have traditionally been the cornerstones of diagnosis, trypsinogen-2 is emerging as a valuable biomarker with high sensitivity and specificity in the early detection of PEP. This guide provides a comprehensive comparison of trypsinogen-2 with conventional markers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Diagnostic Accuracy of Trypsinogen-2
Trypsinogen-2, a proenzyme secreted by the pancreatic acinar cells, is released into the circulation and excreted in the urine upon pancreatic injury. Its levels rise rapidly after the onset of pancreatitis, making it a promising early diagnostic marker.
Data Summary: Urinary Trypsinogen-2 Dipstick Test vs. Serum Amylase and Lipase
The urinary trypsinogen-2 dipstick test is a rapid, non-invasive method for PEP diagnosis. The table below summarizes its diagnostic performance compared to serum amylase and lipase at various time points post-ERCP.
| Time Post-ERCP | Biomarker | Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy | Reference |
| 1 hour | Urinary Trypsinogen-2 | Dipstick | 100% | 91% | 66% | 100% | - | [1] |
| 3 hours | Urinary Trypsinogen-2 | Dipstick | 84.6% | 97.1% | 73.3% | 98.5% | 96% | [2][3] |
| 3 hours | Serum Amylase | >3x ULN | - | - | 42.9% | Comparable to Trypsinogen-2 | - | [2][3] |
| 3 hours | Serum Lipase | >3x ULN | - | - | 36.4% | Comparable to Trypsinogen-2 | - | [2][3] |
| 4 hours | Urinary Trypsinogen-2 | Dipstick | 100% | 96% | 80% | 100% | - | [1] |
| 4 hours | Urinary Trypsinogen-2 & Abdominal Pain | Dipstick | 60% | 99% | 64% | 98% | - | [4] |
| 6 hours | Urinary Trypsinogen-2 | Dipstick | 81% | 97% | - | 98% | - | [3] |
| 24 hours | Urinary Trypsinogen-2 | Dipstick | 100% | 98% | 71% | 100% | - | [4] |
| Pooled Data | Urinary Trypsinogen-2 | Dipstick | 86% | 94% | - | - | - | [5] |
*ULN: Upper Limit of Normal
Data Summary: Serum Trypsinogen-2 vs. Serum Amylase
Serum trypsinogen-2 levels also demonstrate high accuracy in diagnosing PEP.
| Time Post-ERCP | Biomarker | Test | Sensitivity | Specificity | Reference |
| 6 hours | Serum Trypsinogen-2 | >3-fold increase | 93% | 91% | [6] |
| 24 hours | Serum Trypsin-2-AAT Complex | >3-fold increase | 93% | 90% | [6] |
Experimental Protocols
Urinary Trypsinogen-2 Dipstick Test for Early Diagnosis of PEP
This protocol is based on studies evaluating the rapid urinary trypsinogen-2 test strip.[1][2][3]
Objective: To assess the diagnostic utility of a urinary trypsinogen-2 dipstick test for the early detection of post-ERCP pancreatitis.
Patient Population: Consecutive patients undergoing ERCP. Exclusion criteria may include pre-existing pancreatitis or conditions known to elevate trypsinogen-2 levels.
Methodology:
-
Sample Collection: Collect urine samples from patients at baseline (before ERCP) and at specific time points after the procedure (e.g., 1, 3, 4, 6, and 24 hours).[1][2][4]
-
Test Article: Actim Pancreatitis dipstick (Medix Biochemica), which is based on immunochromatography to detect trypsinogen-2.[7] The test is considered positive if the urinary trypsinogen-2 concentration is >50 µg/L.[5][7]
-
Procedure:
-
Allow the urine sample to reach room temperature.
-
Dip the test strip into the urine sample for the duration specified by the manufacturer.
-
Read the result within the timeframe indicated in the manufacturer's instructions. The appearance of both a control and a test line indicates a positive result.
-
-
Parallel Measurements: Collect blood samples at the same time points for the measurement of serum amylase and lipase to serve as comparative markers.
-
Diagnosis of PEP (Reference Standard): The consensus criteria for PEP diagnosis are typically defined as the development of new or worsened abdominal pain consistent with pancreatitis, coupled with a serum amylase or lipase level greater than three times the upper limit of normal at 24 hours post-ERCP.[7]
-
Data Analysis: Calculate the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of the urinary trypsinogen-2 dipstick test at each time point, using the consensus criteria for PEP as the gold standard.
Serum Trypsinogen-2 Measurement for Diagnosis of PEP
This protocol is derived from studies evaluating serum trypsinogen-2 levels post-ERCP.[6]
Objective: To determine the diagnostic accuracy of serum trypsinogen-2 concentrations for post-ERCP pancreatitis.
Patient Population: Patients scheduled for ERCP, with prospective monitoring for the development of pancreatitis.
Methodology:
-
Sample Collection: Obtain peripheral blood samples at baseline (pre-ERCP) and at serial time points after the procedure (e.g., 1, 6, and 24 hours).[6]
-
Sample Processing: Centrifuge the blood samples to separate the serum. Store serum samples at -20°C or lower until analysis.
-
Biomarker Analysis:
-
Measure serum trypsinogen-2 concentrations using a time-resolved immunofluorometric assay or a specific ELISA kit.
-
Concurrently, measure serum amylase levels.
-
-
Diagnosis of PEP (Reference Standard): As described in the previous protocol, use established clinical and biochemical criteria to diagnose PEP.[7]
-
Data Analysis:
-
Compare the median serum trypsinogen-2 and amylase levels at each time point between patients who developed PEP and those who did not.
-
Determine the optimal cut-off value for serum trypsinogen-2 (e.g., a threefold increase from baseline) and calculate the corresponding sensitivity and specificity for diagnosing PEP.[6]
-
Visualizations
Experimental Workflow for Assessing Trypsinogen-2 in PEP
Caption: Workflow for evaluating Trypsinogen-2 in PEP diagnosis.
Logical Relationship in PEP Biomarker Assessment
Caption: Rationale for Trypsinogen-2 as a PEP biomarker.
References
- 1. medicanapharm.ru [medicanapharm.ru]
- 2. Rapid urinary trypsinogen-2 test strip in the diagnosis of pancreatitis after endoscopic retrograde cholangiopancreatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicanapharm.ru [medicanapharm.ru]
- 4. Repeated Negative Urine Trypsinogen-2 Dipstick Test Rules Out Diagnosis of Post-ERCP Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary trypsinogen-2 for diagnosing acute pancreatitis: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Increased serum trypsinogen 2 and trypsin 2-alpha 1 antitrypsin complex values identify endoscopic retrograde cholangiopancreatography induced pancreatitis with high accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Substrate Specificities of Trypsin 1 (Cationic) and Trypsin 2 (Anionic)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificities of two major human trypsin isoforms: Trypsin 1 (cationic, PRSS1) and Trypsin 2 (anionic, PRSS2). Understanding the nuances in their catalytic efficiencies and substrate preferences is crucial for research in areas such as digestive physiology, pancreatitis, and the development of targeted protease inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows.
Core Similarities and Key Differences
Both Trypsin 1 and Trypsin 2 are serine proteases that primarily cleave peptide bonds C-terminal to basic amino acid residues, namely lysine (B10760008) (Lys) and arginine (Arg). This specificity is dictated by the presence of a negatively charged aspartate residue (Asp189) at the bottom of the S1 substrate-binding pocket, which forms an ionic bond with the positively charged side chains of lysine and arginine.
Despite their high degree of sequence homology and similar primary cleavage preferences, subtle yet significant differences exist in their kinetic properties, stability, and regulation. These distinctions arise from variations in their surface charge, which influences their interaction with substrates, inhibitors, and their susceptibility to auto-degradation.
Quantitative Comparison of Kinetic Parameters
While both isoforms exhibit broad specificity for arginine and lysine residues, studies suggest nuanced differences in their catalytic efficiency. One study directly comparing the three major human trypsin isoforms (Trypsin-1, Trypsin-2, and Mesotrypsin) using the synthetic substrate Nα-Benzoyl-L-arginine-p-nitroanilide (L-BAPA) found their kinetic properties to be similar.
| Enzyme Isoform | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Trypsin 1 (Cationic) | L-BAPA | 0.23 ± 0.04 | 5.8 ± 0.3 | 2.5 x 10⁴ |
| Trypsin 2 (Anionic) | L-BAPA | 0.21 ± 0.03 | 5.1 ± 0.2 | 2.4 x 10⁴ |
Table 1: Comparison of the kinetic parameters of human Trypsin 1 and Trypsin 2 with the synthetic substrate L-BAPA. Data is presented as mean ± standard deviation.
Qualitative studies on substrate preference have indicated that Trypsin 1 may have a slight preference for cleaving after lysine residues compared to arginine, whereas other isoforms like Trypsin-3 show no significant discrimination. However, with many synthetic substrates, trypsin generally shows a preference for arginine over lysine. The structural and electrostatic differences between the isoforms are thought to contribute to these subtle variations in substrate preference.
Experimental Protocols
Accurate determination of enzyme kinetics is fundamental to comparing substrate specificities. Below are detailed methodologies for commonly employed chromogenic and fluorogenic assays.
Chromogenic Assay for Trypsin Activity
This method relies on the cleavage of a chromogenic substrate, leading to the release of a colored product that can be quantified spectrophotometrically.
Substrate: Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA)
Principle: Trypsin cleaves the amide bond in BAPNA, releasing p-nitroaniline (pNA), which has a yellow color and can be measured by its absorbance at 410 nm.
Materials:
-
Trypsin 1 or Trypsin 2 solution
-
BAPNA stock solution (e.g., 40 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
Stop Solution: 30% (v/v) acetic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of Trypsin 1 or Trypsin 2 in 1 mM HCl. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate over the desired time course.
-
Substrate Preparation: Prepare a working solution of BAPNA by diluting the stock solution in the Assay Buffer to the desired final concentration (e.g., 0.1 - 2 mM).
-
Assay Setup: To each well of a 96-well microplate, add 100 µL of Assay Buffer and 20 µL of the enzyme solution. Include a blank control with 20 µL of 1 mM HCl instead of the enzyme.
-
Reaction Initiation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes. Start the reaction by adding 80 µL of the pre-warmed BAPNA working solution to each well.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every minute for 10-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The concentration of pNA produced can be calculated using its molar extinction coefficient (ε = 8,800 M⁻¹cm⁻¹).
-
Kinetic Parameter Determination: Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten constant (K_m) and the maximum velocity (V_max) by fitting the data to the Michaelis-Menten equation.
Fluorogenic Assay for Trypsin Activity
Fluorogenic assays offer higher sensitivity compared to chromogenic assays and are suitable for detecting low levels of enzyme activity.
Substrate: Boc-Gln-Ala-Arg-7-Amido-4-methylcoumarin (Boc-Gln-Ala-Arg-AMC)
Principle: Upon cleavage of the substrate by trypsin, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The increase in fluorescence is proportional to the enzyme activity.
Materials:
-
Trypsin 1 or Trypsin 2 solution
-
Boc-Gln-Ala-Arg-AMC stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂
-
AMC standard for calibration
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm)
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in Assay Buffer to the desired final concentrations.
-
Assay Setup: In a black 96-well microplate, add 50 µL of the enzyme solution to each well. Include a blank control with 50 µL of Assay Buffer.
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 50 µL of the pre-warmed substrate solution to each well.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity in kinetic mode at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Calibration Curve: Generate a standard curve by measuring the fluorescence of known concentrations of free AMC in the Assay Buffer.
-
Data Analysis: Determine the initial reaction velocity from the linear portion of the fluorescence vs. time plot. Convert the rate of fluorescence increase to the rate of product formation using the AMC standard curve.
-
Kinetic Parameter Determination: Perform the assay with a range of substrate concentrations to calculate K_m and V_max.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for determining trypsin substrate specificity and the fundamental proteolytic signaling pathway.
Urinary Trypsinogen-2: A Non-Invasive Biomarker Validation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of urinary trypsinogen-2 as a non-invasive biomarker against other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating its utility for various diagnostic applications.
Executive Summary
Urinary trypsinogen-2 has emerged as a promising non-invasive biomarker, particularly for the diagnosis of acute pancreatitis. Its performance, characterized by high sensitivity and specificity, is comparable and in some instances superior to traditional serum markers such as amylase and lipase (B570770). The availability of rapid dipstick tests further enhances its clinical utility, especially in emergency settings. While its role in other conditions like cholangiocarcinoma is also being explored, the primary body of evidence supports its use in diagnosing pancreatic inflammation.
Performance Comparison: Urinary Trypsinogen-2 vs. Alternative Biomarkers
Acute Pancreatitis
The diagnosis of acute pancreatitis traditionally relies on clinical symptoms and the measurement of serum amylase and lipase levels. However, these markers have limitations in terms of specificity and the timing of their elevation. Urinary trypsinogen-2 offers a rapid and reliable alternative.
| Biomarker | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Advantages | Key Disadvantages |
| Urinary Trypsinogen-2 | Urine | 73.1% - 96.1%[1][2][3] | 62.5% - 95%[1][4] | 0.96 - 0.978[3][5] | Non-invasive, rapid results with dipstick tests, high negative predictive value.[2][3] | Specificity can be affected by other acute abdominal conditions.[4] |
| Serum Amylase | Serum | 84.3% - 85%[2][3][4] | 91% - 99.4%[4] | ~0.969[5] | Widely available and routinely used. | Lacks specificity (elevated in other conditions), shorter diagnostic window.[2] |
| Serum Lipase | Serum | 90.2%[2][3] | ~99.2% | Better than amylase[3] | More specific to the pancreas than amylase, longer diagnostic window.[2] | Requires blood draw and laboratory analysis. |
| Trypsinogen (B12293085) Activation Peptide (TAP) | Urine | - | - | 0.692 | Early marker of trypsinogen activation.[1] | Less commonly used in routine clinical practice. |
Cholangiocarcinoma
The diagnostic landscape for cholangiocarcinoma (CCA) is challenging, with a need for more accurate, non-invasive biomarkers. While research into urinary trypsinogen-2 for CCA is less extensive than for pancreatitis, studies on serum trypsinogen-2 have shown promise.
| Biomarker | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Advantages | Key Disadvantages |
| Serum Trypsinogen-2 | Serum | - | - | 0.804 | Potentially superior to CA 19-9 in differentiating CCA from primary sclerosing cholangitis (PSC).[6] | Requires blood draw; data is for serum, not urine. |
| CA 19-9 | Serum | - | - | 0.613 | Established tumor marker for various gastrointestinal cancers. | Lacks specificity; can be elevated in benign biliary conditions.[6] |
| CEA | Serum | - | - | - | Commonly used tumor marker. | Low sensitivity and specificity for CCA when used alone. |
Experimental Protocols and Methodologies
Urinary Trypsinogen-2 Detection Methods
The two primary methods for detecting urinary trypsinogen-2 are the rapid dipstick test and quantitative immunoassays.
1. Urinary Trypsinogen-2 Dipstick Test (Immunochromatographic Assay)
This method provides a qualitative or semi-quantitative result and is ideal for rapid, point-of-care testing.
-
Principle: The dipstick test is a lateral flow immunoassay. It utilizes monoclonal antibodies specific to human trypsinogen-2. One antibody is conjugated to a colorimetric agent (e.g., colloidal gold) and is mobile within the test strip. A second antibody is immobilized in a line on the test strip. When the urine sample is applied, if trypsinogen-2 is present, it binds to the colored antibody. This complex then migrates up the strip and is captured by the immobilized antibody, forming a visible colored line. A control line with a different antibody-antigen pair is also included to ensure the test is working correctly.[7]
-
General Protocol:
-
Collect a fresh urine sample in a clean container.
-
Dip the test strip into the urine sample for a specified time (e.g., 15 seconds).
-
Remove the strip and lay it on a flat, dry surface.
-
Read the results within a specified timeframe (e.g., 5 minutes). The appearance of both a test line and a control line indicates a positive result. The appearance of only the control line indicates a negative result.
-
2. Quantitative Urinary Trypsinogen-2 Immunoassay (e.g., ELISA)
This method provides a quantitative measurement of the trypsinogen-2 concentration in the urine.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is a common quantitative method. In a sandwich ELISA, the wells of a microplate are coated with a capture antibody specific for trypsinogen-2. The urine sample is added, and any trypsinogen-2 present binds to the capture antibody. After washing away unbound substances, a second, detection antibody (also specific for trypsinogen-2 but binding to a different epitope) is added. This detection antibody is conjugated to an enzyme. After another wash, a substrate for the enzyme is added, which results in a color change. The intensity of the color is proportional to the amount of trypsinogen-2 in the sample and is measured using a microplate reader.
-
General Protocol:
-
Prepare standards with known concentrations of trypsinogen-2 and the urine samples.
-
Add the standards and samples to the antibody-coated microplate wells and incubate.
-
Wash the wells to remove unbound materials.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
Construct a standard curve from the absorbance values of the standards and determine the concentration of trypsinogen-2 in the samples.
-
Visualizing the Underlying Biology and Experimental Workflow
Pathophysiology of Acute Pancreatitis: Trypsinogen Activation Cascade
The premature activation of trypsinogen to trypsin within pancreatic acinar cells is a critical initiating event in acute pancreatitis. This triggers a cascade of digestive enzyme activation, leading to autodigestion of the pancreas and a subsequent inflammatory response.
Caption: Premature activation of trypsinogen to trypsin within pancreatic acinar cells initiates a cascade of enzyme activation, leading to cell injury, inflammation, and the release of trypsinogen-2 into the urine.
Experimental Workflow for Urinary Trypsinogen-2 Validation
The validation of urinary trypsinogen-2 as a biomarker typically involves a prospective study comparing its diagnostic performance against established markers in a cohort of patients with suspected disease and a control group.
Caption: A typical workflow for validating urinary trypsinogen-2 as a diagnostic biomarker involves sample collection, testing against standard markers, and statistical analysis to determine performance.
References
- 1. Mechanism and role of trypsinogen activation in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Usefulness of urinary trypsinogen-2 and trypsinogen activation peptide in acute pancreatitis: A multicenter study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary trypsinogen-2 for diagnosing acute pancreatitis: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. msjonline.org [msjonline.org]
- 5. Intra-acinar trypsinogen activation is required for early pancreatic injury but not for inflammation during acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced detection of cholangiocarcinoma with serum trypsinogen-2 in patients with severe bile duct strictures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicanapharm.ru [medicanapharm.ru]
Trypsinogen-2 Levels as a Correlate for Imaging-Based Severity Scores in Pancreatitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The early and accurate assessment of acute pancreatitis (AP) severity is crucial for guiding clinical management and improving patient outcomes. While imaging-based scoring systems, such as the Computed Tomography Severity Index (CTSI) and the Modified CT Severity Index (MCTSI), are established methods for evaluating the severity of AP, there is a growing interest in biomarkers that can provide rapid, non-invasive, and objective measures of disease severity. This guide provides a comparative analysis of trypsinogen-2 levels and their correlation with these imaging-based scoring systems, supported by experimental data and detailed methodologies.
Correlation of Trypsinogen-2 with Imaging-Based Severity Scores
Recent studies have demonstrated a significant positive correlation between urinary trypsinogen-2 levels and the severity of acute pancreatitis as determined by the CT Severity Index. One study reported a significant Pearson correlation between urinary trypsinogen-2 and the CT severity of AP, indicating that higher levels of this biomarker are associated with more severe morphological changes observed on CT scans[1]. Another study found that higher Balthazar CT grades, a component of the CTSI, were correlated with higher serum trypsinogen-2 levels in patients with pancreatitis[2].
While direct Pearson correlation coefficients are not always reported, the predictive value of trypsinogen-2 for severe pancreatitis has been compared to that of CTSI. For instance, one study concluded that urinary trypsinogen-2 was superior to CTSI in the early prediction of severity in acute pancreatitis[2]. The area under the curve (AUC) for urinary trypsinogen-2 to differentiate between severe and mild AP was found to be 0.724, which was notably better than the AUC for CTSI (0.597)[2].
The following table summarizes the performance of trypsinogen-2 in comparison to imaging-based severity scores.
| Parameter | Trypsinogen-2 (Urinary) | CT Severity Index (CTSI) | Modified CT Severity Index (MCTSI) |
| Correlation with Severity | Significant positive correlation[1] | Established standard for severity assessment | Correlates more closely with patient outcome than CTSI[3] |
| Predictive Value (AUC) | 0.724[2] | 0.597[2] | Generally shows good concordance with clinical outcomes[3] |
| Sensitivity for Severe AP | 65.7%[2] | 47.4% (for CTSI > 3)[2] | - |
| Specificity for Severe AP | 66.4%[2] | 95.3% (for CTSI > 3)[2] | - |
Experimental Protocols
Measurement of Trypsinogen-2 Levels
The determination of trypsinogen-2 levels in patient samples is typically performed using immunoassays. The following outlines a general protocol for urinary trypsinogen-2 measurement.
1. Sample Collection and Preparation:
-
Urine samples are collected from patients, preferably within 24-72 hours of the onset of symptoms[2][4].
-
Samples are centrifuged to remove any particulate matter.
-
The supernatant is stored at -20°C or lower until analysis to ensure the stability of the analyte.
2. Immunoassay Procedure:
-
Urinary Trypsinogen-2 Dipstick Test: This is a rapid immunochromatographic method for the qualitative or semi-quantitative detection of trypsinogen-2. The test strip contains antibodies specific to trypsinogen-2. When the strip is immersed in the urine sample, the presence of trypsinogen-2 leads to the formation of a colored line, indicating a positive result. The detection limit is typically around 50 µg/L[5][6][7].
-
Quantitative Immunoenzymometric Assay (IEMA) or ELISA: For quantitative analysis, a sandwich enzyme-linked immunosorbent assay (ELISA) or a time-resolved immunofluorometric assay is used.
-
Wells of a microplate are coated with a capture antibody specific for trypsinogen-2.
-
Patient urine samples and standards are added to the wells.
-
After an incubation period, a detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent label, is added.
-
A substrate is then added, and the resulting colorimetric or fluorescent signal is measured using a microplate reader.
-
The concentration of trypsinogen-2 in the samples is determined by comparing their signal to a standard curve.
-
Imaging-Based Severity Scoring
1. Computed Tomography (CT) Imaging Protocol:
-
Contrast-enhanced CT (CECT) of the abdomen is the standard imaging modality for assessing the severity of acute pancreatitis.
-
The scan is typically performed 48-72 hours after the onset of symptoms to allow for the development of potential necrosis.
-
An intravenous contrast agent is administered to enhance the visualization of pancreatic perfusion and identify areas of necrosis.
2. Calculation of CT Severity Index (CTSI): The CTSI, also known as the Balthazar score, is calculated by combining two scores: the grade of pancreatitis and the extent of pancreatic necrosis[8][9].
-
Balthazar Grade (0-4 points):
-
A: Normal pancreas (0 points)
-
B: Focal or diffuse enlargement of the pancreas (1 point)
-
C: Pancreatic gland abnormalities with peripancreatic inflammation (2 points)
-
D: Single ill-defined peripancreatic fluid collection (3 points)
-
E: Two or more poorly defined peripancreatic fluid collections or gas bubbles in or adjacent to the pancreas (4 points)
-
-
Pancreatic Necrosis Score (0-6 points):
-
No necrosis (0 points)
-
<30% necrosis (2 points)
-
30-50% necrosis (4 points)
-
50% necrosis (6 points)
-
The total CTSI score ranges from 0 to 10. A higher score indicates more severe pancreatitis.
3. Calculation of Modified CT Severity Index (MCTSI): The MCTSI was developed to improve the correlation with patient outcomes. It simplifies the assessment of pancreatic inflammation and incorporates extrapancreatic complications[10][11].
-
Pancreatic Inflammation (0-4 points):
-
Normal pancreas (0 points)
-
Intrinsic pancreatic abnormalities with or without peripancreatic fat inflammation (2 points)
-
Pancreatic or peripancreatic fluid collection or peripancreatic fat necrosis (4 points)
-
-
Pancreatic Necrosis (0-4 points):
-
None (0 points)
-
≤30% (2 points)
-
30% (4 points)
-
-
Extrapancreatic Complications (2 points):
-
Presence of one or more of the following: pleural effusion, ascites, vascular complications, parenchymal complications, or gastrointestinal tract involvement.
-
The total MCTSI score also ranges from 0 to 10.
Visualizing the Workflow and Pancreatitis Pathophysiology
To illustrate the relationship between trypsinogen-2 and pancreatitis severity assessment, the following diagrams depict the experimental workflow and a simplified signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of the urinary trypsinogen-2, trypsinogen activation peptide, and the computed tomography severity index as early predictors of the severity of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified Computed Tomography Severity Index for Evaluation of Acute Pancreatitis and its Correlation with Clinical Outcome: A Tertiary Care Hospital Based Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Usefulness of urinary trypsinogen-2 and trypsinogen activation peptide in acute pancreatitis: A multicenter study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary trypsinogen-2 dipstick in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid measurement of urinary trypsinogen-2 as a screening test for acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Balthazar's score | pacs [pacs.de]
- 10. radiopaedia.org [radiopaedia.org]
- 11. Modified CT Severity Index Calculator for Pancreatitis [radiogyan.com]
A Comparative Analysis of Trypsinogen-2 and Chymotrypsinogen in Digestive Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of trypsinogen-2 and chymotrypsinogen, two key pancreatic zymogens, in the context of various digestive diseases. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to serve as a valuable resource for advancing research and drug development in gastroenterology.
Introduction
Trypsinogen (B12293085) and chymotrypsinogen are inactive precursors of the digestive enzymes trypsin and chymotrypsin (B1334515), respectively, synthesized and secreted by the pancreatic acinar cells.[1] Their activation cascade is a critical process for normal protein digestion in the small intestine. However, the premature activation of these zymogens within the pancreas is a key event in the pathophysiology of pancreatitis.[2] Consequently, their measurement in various biological fluids has become a valuable tool for diagnosing and monitoring pancreatic diseases. This guide explores the comparative utility of trypsinogen-2 and chymotrypsinogen as biomarkers in acute pancreatitis, exocrine pancreatic insufficiency, and pancreatic cancer.
Data Presentation: A Quantitative Comparison
The following tables summarize the diagnostic performance of trypsinogen-2 and chymotrypsinogen in various digestive diseases based on published experimental data.
Table 1: Diagnostic Accuracy in Acute Pancreatitis
| Biomarker | Sample Type | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Notes |
| Urinary Trypsinogen-2 | Urine | 73.1 - 80 | 62.5 - 92 | 0.704 - 0.978 | Rapid dipstick tests are available, offering a non-invasive diagnostic option.[3][4][5] |
| Serum Trypsinogen-2 | Serum | 98 | Not specified | 0.960 | Differentiates acute pancreatitis from extrapancreatic abdominal pain with high accuracy.[6] |
| Serum Trypsin-2-α1-antitrypsin complex | Serum | 100 | Not specified | 0.948 | A marker of trypsinogen activation, showing high diagnostic accuracy.[6] |
| Chymotrypsinogen | Not applicable | Not applicable | Not applicable | Not applicable | Chymotrypsinogen is not typically used as a primary diagnostic marker for acute pancreatitis. Its role is more closely linked to the downstream effects of trypsin activation. |
Table 2: Assessment of Exocrine Pancreatic Insufficiency (EPI)
| Biomarker | Sample Type | Sensitivity (%) | Notes |
| Fecal Chymotrypsin | Stool | Mild disease: ~25% Moderate disease: ~50% Severe disease: ~86% | A non-invasive test to assess pancreatic digestive function.[7] Its activity can be affected by acidic stool pH.[7] |
| Serum Trypsinogen | Serum | Chronic Pancreatic Insufficiency: 69.2% | Low serum trypsinogen levels are indicative of chronic pancreatic damage and reduced functional pancreatic mass.[8] |
Table 3: Potential in Pancreatic Cancer Diagnosis
| Biomarker | Sample Type | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Notes |
| Serum Trypsinogen-2 | Serum | vs. Healthy Controls: 95.7 | vs. Healthy Controls: 91.4 | vs. Healthy Controls: 0.989 | Can help differentiate pancreatic cancer from pancreatitis, although with lower accuracy (AUC: 0.725).[9][10] |
| Chymotrypsinogen | Not specified | Not specified | Not specified | Not specified | While some studies suggest a role for chymotrypsinogen in cancer biology, it is not currently established as a routine diagnostic biomarker for pancreatic cancer.[11][12] |
Experimental Protocols
Measurement of Serum Trypsinogen-2 via ELISA
This protocol outlines the general steps for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify human trypsinogen-2 in serum samples.[13][14]
Materials:
-
Microplate pre-coated with an antibody specific for human trypsinogen-2
-
Human trypsinogen-2 standards
-
Biotin-conjugated antibody specific for human trypsinogen-2
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Assay diluent
-
Wash buffer
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 0.2 M sulfuric acid)
-
Microplate reader
Procedure:
-
Sample Preparation: Collect whole blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate the serum. The serum can be used immediately or stored at -80°C.
-
Standard and Sample Addition: Prepare a standard curve using the provided trypsinogen-2 standards. Pipette standards and serum samples into the wells of the pre-coated microplate. Any trypsinogen-2 present will bind to the immobilized antibody.
-
Incubation and Washing: Incubate the plate according to the manufacturer's instructions. After incubation, wash the wells multiple times with wash buffer to remove any unbound substances.
-
Detection Antibody Addition: Add the biotin-conjugated anti-trypsinogen-2 antibody to each well and incubate.
-
Streptavidin-HRP Addition: After another wash step, add Streptavidin-HRP to each well and incubate. The streptavidin will bind to the biotin (B1667282) on the detection antibody.
-
Substrate Reaction: Wash the wells again and add the TMB substrate solution. A color will develop in proportion to the amount of trypsinogen-2 bound.
-
Stopping the Reaction: Add the stop solution to each well to terminate the color development.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of trypsinogen-2 in the samples by comparing their absorbance to the standard curve.
Measurement of Fecal Chymotrypsin Activity
This protocol describes a photometric method for determining chymotrypsin activity in stool samples.[15][16]
Materials:
-
Stool sample collection container
-
Extraction buffer (solvens buffer)
-
Substrate solution (e.g., a tetrapeptide coupled to p-nitroaniline)
-
Spectrophotometer
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Collect a fresh stool sample. Weigh a specific amount of the stool (e.g., 100 mg) and dilute it with the extraction buffer (e.g., 1:100 dilution).
-
Extraction: Vortex the stool suspension for approximately 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the suspension to pellet the solid stool particles.
-
Assay: Transfer the supernatant to a cuvette. Add the substrate solution.
-
Measurement: Measure the change in absorbance at a specific wavelength (e.g., 405 nm) over a set period (e.g., 1-3 minutes) using a spectrophotometer. The rate of change in absorbance is proportional to the chymotrypsin activity.
-
Calculation: Calculate the chymotrypsin activity in the stool sample based on the rate of the enzymatic reaction.
Signaling Pathways and Experimental Workflows
Pancreatic Zymogen Activation Cascade
The activation of pancreatic zymogens is a tightly regulated cascade that begins in the duodenum. Enteropeptidase, an enzyme on the duodenal mucosa, initiates the process by converting trypsinogen to active trypsin. Trypsin then auto-activates more trypsinogen and also activates other zymogens, including chymotrypsinogen to chymotrypsin.
Caption: Pancreatic zymogen activation cascade in the duodenum.
Pathophysiology of Acute Pancreatitis
In acute pancreatitis, the intra-pancreatic activation of trypsinogen to trypsin is a key initiating event. This premature activation leads to autodigestion of the pancreas and triggers an inflammatory cascade.[2][17]
Caption: Simplified pathophysiology of acute pancreatitis.
Experimental Workflow for Biomarker Measurement
The following diagram illustrates a typical workflow for measuring trypsinogen-2 and chymotrypsinogen as biomarkers in a research setting.
References
- 1. Human Trypsin 2/PRSS2 ELISA Kit (EH469RB) - Invitrogen [thermofisher.com]
- 2. Trypsin in pancreatitis: The culprit, a mediator, or epiphenomenon? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Usefulness of urinary trypsinogen-2 and trypsinogen activation peptide in acute pancreatitis: A multicenter study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary trypsinogen-2 for diagnosing acute pancreatitis: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Urine trypsinogen-2 as marker of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of serum trypsinogen-2 and trypsin-2-α1-antitrypsin complex with lipase and amylase in the diagnosis and assessment of severity in the early phase of acute pancreatitis | Semantic Scholar [semanticscholar.org]
- 7. Chymotrypsin Faeces [testguide.adhb.govt.nz]
- 8. Practical guide to exocrine pancreatic insufficiency – Breaking the myths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlations between serum trypsinogen-2 and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical and Biological Data in Patients with Pancreatic Cancer vs. Chronic Pancreatitis—A Single Center Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juliankenyon.com [juliankenyon.com]
- 13. arp1.com [arp1.com]
- 14. mybiosource.com [mybiosource.com]
- 15. listarfish.it [listarfish.it]
- 16. alpco.com [alpco.com]
- 17. Trypsin activity governs increased susceptibility to pancreatitis in mice expressing human PRSS1R122H - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Role of Trypsinogen-2 (PRSS2) in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multifaceted role of Serine Protease 2 (PRSS2), the protein encoded by the PRSS2 gene, across different cancer models. The function of PRSS2 is notably context-dependent, acting as a tumor promoter in some cancers and a suppressor in others. This document summarizes key experimental findings, presents detailed protocols for validation, and compares PRSS2 with other relevant molecules.
PRSS2 Expression and Function: A Comparative Overview
PRSS2's role in cancer is highly divergent. While it is a well-known digestive enzyme precursor produced in the pancreas, its ectopic expression in tumor microenvironments leads to varied and often contradictory outcomes.[1][2]
-
In Gastric Cancer (Oncogenic Role): PRSS2 is significantly upregulated in gastric cancer tissues.[3] High expression is correlated with lymphatic metastasis, advanced TNM stage, and poor prognosis.[3][4] Mechanistically, PRSS2 promotes the proliferation, migration, and invasion of gastric cancer cells.[3][5] It facilitates this progression in part by inducing the epithelial-mesenchymal transition (EMT) through the upregulation of Matrix Metalloproteinase-9 (MMP-9).[6] Knockdown of PRSS2 in gastric cancer cell lines has been shown to decrease these malignant behaviors.[3][7]
-
In Colorectal Cancer (Oncogenic Role): Trypsinogen-2 (PRSS2) is the dominant isoform of trypsinogen (B12293085) found in the colon, and its expression is upregulated in a significant percentage of colorectal tumors compared to normal mucosa.[8] This upregulation is associated with proliferation and an invasive phenotype.[8][9][10] Trypsin, the active form of trypsinogen, can activate Protease-Activated Receptor-2 (PAR-2), creating an autocrine loop that stimulates cancer cell proliferation.[11][12]
-
In Breast and Prostate Cancer (Oncogenic Role): In models of breast and prostate cancer, tumor-secreted PRSS2 has been shown to remodel the tumor microenvironment (TME).[13][14] It does this not through its enzymatic activity, but by binding to the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1).[13][14] This interaction represses the expression of Thrombospondin-1 (Tsp-1), a potent natural inhibitor of angiogenesis and tumor growth.[13][14] Knockdown of PRSS2 in breast cancer cells inhibits tumor growth in mouse models.[13]
-
In Pancreatic Cancer (Contradictory Roles): The role of PRSS2 in pancreatic cancer is complex. Some studies report that hyperexpression of the PRSS2 gene is associated with pancreatic cancer.[15] Trypsin levels are higher in pancreatic cancer tissues compared to normal tissue and contribute to cancer-related pain by activating PAR-2 on neurons.[16] However, other studies suggest PRSS2 can also have tumor-suppressive functions, with its knockdown in certain models inhibiting tumor growth.[13][14]
-
In Ovarian Cancer (Complex Role): In ovarian cancer, trypsinogens are associated with tumor aggressiveness.[17] The PRSS21 gene (encoding testisin), a related serine protease, is decreased in metastatic ovarian cancer compared to primary tumors and appears to inhibit metastasis by activating PAR-2 to suppress pro-angiogenic factors.[18][19] This highlights the complexity and isoform-specific functions of serine proteases in this disease.
Quantitative Data Summary
The following tables summarize quantitative findings from various studies to facilitate comparison.
Table 1: Comparative Expression of PRSS2 in Cancer Models
| Cancer Type | Model System | Expression Change in Tumor | Method(s) Used |
| Gastric Cancer | Patient Tissues, Cell Lines | Upregulated | qRT-PCR, Western Blot, IHC[3] |
| Colorectal Cancer | Patient Tissues, Cell Lines | Upregulated (2- to 33-fold in 29% of tumors) | Northern Blot, RT-PCR, IHC[8] |
| Breast Cancer | Patient Tissues, Cell Lines | High expression correlates with metastatic potential | Western Blot, IHC[14] |
| Pancreatic Cancer | Patient Tissues | Upregulated | ELISA, Protease Activity Assay[16] |
| Papillary Thyroid Carcinoma | Patient Tissues | Upregulated | RNA-Seq, qRT-PCR, IHC[20] |
Table 2: Comparative Functional Effects of PRSS2 Modulation
| Cancer Type | Experimental Approach | Model System | Key Observed Effect(s) |
| Gastric Cancer | PRSS2 Knockdown (siRNA/shRNA) | MGC-803 & BGC-823 Cells | ↓ Proliferation, ↓ Migration, ↓ Invasion, ↓ MMP-9 expression[3][7] |
| Breast Cancer | PRSS2 Knockdown (shRNA) | SUM159 Cells, Mouse Xenograft | ↓ Tumor Growth, ↑ Tsp-1 in TME[13][14] |
| Pancreatic Cancer | PRSS2 Knockdown (shRNA) | PAN02 Cells, Mouse Xenograft | ↓ Tumor Growth[14] |
| Colorectal Cancer | Trypsin/PAR-2 Agonist Treatment | HT-29 Cells | ↑ Proliferation, ↑ Intracellular Ca2+[12] |
| Ovarian Cancer | Trypsin/PAR-2 Agonist Treatment | IGROV-1 & OVCAR-3 Cells | ↑ Cell Proliferation, ↑ ERK Phosphorylation[21] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings.
Protocol 1: Immunohistochemistry (IHC) for PRSS2 Detection in Tissues This protocol is adapted from methodologies used in gastric cancer studies.[3]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections (4 µm thick) are deparaffinized in xylene and rehydrated through a graded ethanol (B145695) series.
-
Antigen Retrieval: Sections are subjected to heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a microwave or pressure cooker for 15-20 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide for 10 minutes. Non-specific binding is blocked by incubating with 5% normal goat serum for 30 minutes at room temperature.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against PRSS2 (e.g., rabbit polyclonal) overnight at 4°C.
-
Secondary Antibody & Detection: After washing with PBS, sections are incubated with a biotinylated goat anti-rabbit secondary antibody, followed by a streptavidin-horseradish peroxidase (HRP) complex.
-
Visualization: The signal is developed using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of antigen expression.
-
Counterstaining & Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: Staining intensity and the percentage of positive cells are scored to determine the overall PRSS2 expression level.
Protocol 2: Western Blot for PRSS2 Quantification in Cell Lysates This protocol is a standard method for protein quantification.[3]
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) per sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with a primary antibody against PRSS2 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., anti-Actin or anti-GAPDH) is used to ensure equal protein loading.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged with a chemiluminescence imaging system.
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ).
Protocol 3: Cell Invasion Assay (Transwell Assay) This assay measures the invasive capacity of cancer cells in response to PRSS2 modulation.[7]
-
Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel (a basement membrane matrix) and allowed to solidify.
-
Cell Seeding: Cancer cells (e.g., PRSS2-knockdown vs. control cells) are serum-starved for 12-24 hours. A suspension of 5x10⁴ cells in serum-free medium is added to the upper chamber.
-
Chemoattraction: The lower chamber is filled with a complete medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: The plate is incubated for 24-48 hours to allow cells to invade through the Matrigel and migrate through the pores.
-
Staining and Counting: Non-invading cells on the top surface of the insert are removed with a cotton swab. The cells that have invaded to the bottom surface are fixed with methanol (B129727) and stained with crystal violet.
-
Analysis: The number of invaded cells is counted in several random fields under a microscope. The results are expressed as the average number of invaded cells per field.
Signaling Pathways and Workflows
Visualizing the complex interactions of PRSS2 is essential for understanding its function.
Caption: Contrasting signaling roles of PRSS2 in cancer.
Caption: Standard workflow for validating PRSS2 function.
References
- 1. High expression of serine protease 2 (PRSS2) associated with invasion, metastasis, and proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRSS2 - Wikipedia [en.wikipedia.org]
- 3. PRSS2 overexpression relates to poor prognosis and promotes proliferation, migration and invasion in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High expression of serine protease 2 (PRSS2) associated with invasion, metastasis, and proliferation in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRSS2 regulates EMT and metastasis via MMP-9 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High expression of serine protease 2 (PRSS2) associated with invasion, metastasis, and proliferation in gastric cancer | Aging [aging-us.com]
- 8. Human trypsinogen in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trypsinogen expression in colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trypsin in colorectal cancer: molecular biological mechanisms of proliferation, invasion, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trypsin is produced by and activates protease-activated receptor-2 in human cancer colon cells: evidence for new autocrine loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Initiation of human colon cancer cell proliferation by trypsin acting at protease-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. PRSS2 remodels the tumor microenvironment via repression of Tsp1 to stimulate tumor growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRSS2 serine protease 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PRSS21/Testisin inhibits ovarian tumor metastasis and antagonizes proangiogenic angiopoietins ANG2 and ANGPTL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PRSS21/testisin inhibits ovarian tumor metastasis and antagonizes proangiogenic angiopoietins ANG2 and ANGPTL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prognostic relevance of PRSS2 and its immune correlates in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of trypsin and protease-activated receptor-2 in ovarian cancer | PLOS One [journals.plos.org]
Lack of Inter-Laboratory Validation for Trypsinogen-2 Measurement Standards: A Comparative Guide to Current Assay Technologies
A comprehensive review of available literature and manufacturer documentation reveals a critical gap in the standardization of trypsinogen-2 measurements. While various immunoassays are widely used in clinical and research settings, there is a notable absence of published inter-laboratory validation studies for trypsinogen-2 measurement standards. This guide provides a comparative overview of the existing trypsinogen-2 assay technologies, their performance characteristics as reported in clinical validation studies, and the general principles of immunoassay standardization that should be applied to this important biomarker.
The Need for Harmonization in Trypsinogen-2 Testing
Trypsinogen-2 is a key biomarker for the diagnosis of acute pancreatitis.[1][2][3][4][5][6][7][8][9][10][11] Accurate and reproducible measurement of trypsinogen-2 is crucial for consistent clinical decision-making and for the comparability of data across different research studies. The process of harmonization, which aims to make test results equivalent regardless of the method or laboratory, is essential for achieving this goal.[2][8] However, for protein biomarkers like trypsinogen-2, which can exist in different forms, achieving standardization is a significant challenge.[1]
Currently, the calibration of commercial trypsinogen-2 assays is typically traceable to the manufacturers' internal reference materials. While these assays undergo rigorous internal validation, the lack of a common, internationally recognized reference standard and a formal inter-laboratory comparison program, such as a proficiency testing or external quality assessment (EQA) scheme, hinders the ability to assess and ensure the interchangeability of results between different assay systems.[12][13][14][15]
Comparative Analysis of Trypsinogen-2 Measurement Methods
Despite the absence of direct inter-laboratory validation of standards, a comparison of the available assay technologies can be made based on their analytical principles and performance in clinical studies. The most common methods for trypsinogen-2 measurement include rapid immunochromatographic dipstick tests, quantitative enzyme-linked immunosorbent assays (ELISA), and time-resolved immunofluorometric assays (IFMA).
| Assay Type | Principle | Typical Application | Reported Sensitivity (Acute Pancreatitis) | Reported Specificity (Acute Pancreatitis) | Key Advantages | Key Limitations |
| Immunochromatographic Dipstick Test | Qualitative or semi-quantitative lateral flow immunoassay. | Point-of-care screening for acute pancreatitis. | 68.6% - 96.1%[2][3][6][7][10][11] | 82.6% - 95%[1][2][3][10] | Rapid results (minutes), easy to use, no specialized equipment needed.[4] | Generally qualitative, potential for user interpretation variability. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantitative sandwich immunoassay with an enzymatic colorimetric readout. | Quantitative measurement in serum, plasma, or urine for clinical and research use. | High, comparable to other quantitative methods. | High, comparable to other quantitative methods. | Quantitative results, high throughput possible.[16][17][18][19][20] | Longer assay time, requires laboratory equipment. |
| Time-Resolved Immunofluorometric Assay (IFMA) | Quantitative sandwich immunoassay using a fluorescent label (e.g., Europium chelate) with a time-resolved detection to reduce background. | High-sensitivity quantitative measurement in serum and urine. | High, with some studies suggesting superiority in differentiating severe from mild pancreatitis.[9] | High, with some studies suggesting improved clinical specificity.[6] | Very high sensitivity, low background signal.[4][6][9] | Requires a specific plate reader capable of time-resolved fluorescence measurement. |
Experimental Protocols
Detailed experimental protocols are specific to each commercial kit and laboratory. However, the general principles for the most common quantitative methods are outlined below.
General Protocol for a Sandwich ELISA for Trypsinogen-2
-
Coating: A microplate is pre-coated with a monoclonal antibody specific for trypsinogen-2.[18][19]
-
Sample Incubation: Standards, controls, and samples (e.g., serum, plasma, or urine) are pipetted into the wells. Any trypsinogen-2 present in the sample binds to the immobilized antibody.
-
Washing: Unbound substances are washed away.
-
Detection Antibody Incubation: A second, enzyme-conjugated (e.g., Horseradish Peroxidase - HRP) antibody specific for a different epitope on the trypsinogen-2 molecule is added to the wells. This antibody binds to the captured trypsinogen-2, forming a "sandwich".
-
Washing: Unbound detection antibody is washed away.
-
Substrate Reaction: A substrate solution is added, which is converted by the enzyme into a colored product.
-
Stopping the Reaction: An acid is added to stop the reaction.
-
Data Acquisition: The absorbance of the colored product is measured using a microplate reader. The concentration of trypsinogen-2 in the samples is determined by comparing their absorbance to a standard curve generated from the standards of known concentrations.[18]
General Protocol for a Time-Resolved Immunofluorometric Assay (IFMA) for Trypsinogen-2
The protocol for an IFMA is similar to that of an ELISA, with the key difference being the labeling and detection system.
-
Coating: Microplate wells are coated with a trypsinogen-2 specific monoclonal antibody.[4]
-
Sample Incubation: Standards, controls, and samples are added to the wells, and trypsinogen-2 is captured by the antibody.
-
Washing: Unbound material is removed by washing.
-
Detection Antibody Incubation: A second monoclonal antibody, labeled with a fluorescent lanthanide chelate (e.g., Europium), is added and binds to the captured trypsinogen-2.[4]
-
Washing: Excess labeled antibody is washed away.
-
Enhancement: An enhancement solution is added to dissociate the lanthanide ions from the antibody and form a new, highly fluorescent chelate complex.
-
Data Acquisition: The fluorescence is measured in a time-resolved fluorometer, which excites the sample with a pulse of light and measures the emission after a short delay. This minimizes interference from short-lived background fluorescence.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in trypsinogen-2 measurement and its biological context, the following diagrams are provided.
References
- 1. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 2. captodayonline.com [captodayonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Time-resolved immunofluorometric assays for trypsinogen-1 and 2 in serum reveal preferential elevation of trypsinogen-2 in pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time-resolved immunofluorometric assay of trypsin-2 complexed with alpha 1-antitrypsin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. Urine trypsinogen-2 as marker of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Usefulness of urinary trypsinogen-2 and trypsinogen activation peptide in acute pancreatitis: A multicenter study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validity of the urinary trypsinogen-2 test in the diagnosis of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsurgery.com [ijsurgery.com]
- 13. External Quality Assessment Schemes for Biomarker Testing in Oncology: Comparison of Performance between Formalin-Fixed, Paraffin-Embedded-Tissue and Cell-Free Tumor DNA in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Significance of External Quality Assessment Schemes for Molecular Testing in Clinical Laboratories [mdpi.com]
- 15. Biomarker testing in oncology – Requirements for organizing external quality assessment programs to improve the performance of laboratory testing: revision of an expert opinion paper on behalf of IQNPath ABSL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mybiosource.com [mybiosource.com]
- 17. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mybiosource.com [mybiosource.com]
- 19. arp1.com [arp1.com]
- 20. omnimabs.com [omnimabs.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Trypsinogen 2
For researchers, scientists, and drug development professionals, ensuring the safe and effective disposal of biological reagents is a critical component of laboratory management. Trypsinogen 2, the inactive precursor of the serine protease trypsin, and its active form, trypsin, are commonly used in various laboratory applications, including cell culture and protein digestion. Improper disposal of these reagents can pose risks to personnel and the environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step guidance to ensure the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound and its waste with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Avoid Inhalation: If working with powdered forms, avoid creating dust.[1] Work in a well-ventilated area or under a fume hood.
-
Containment: All waste containing this compound should be collected in clearly labeled, leak-proof containers.
Inactivation and Disposal Procedures
The primary principle for the safe disposal of this compound is the inactivation of its enzymatic activity. This can be achieved through chemical or physical methods. As Trypsinogen can auto-activate into the active enzyme Trypsin, both should be handled with the same disposal protocols.
Chemical Inactivation Methods
Chemical inactivation is a common and effective method for neutralizing this compound activity before disposal.
1. Bleach (Sodium Hypochlorite) Inactivation:
Bleach is a broad-spectrum disinfectant that effectively inactivates proteins.[2]
-
For low organic load liquid waste: Add commercial bleach to the waste solution to achieve a final concentration of 0.5% sodium hypochlorite (B82951) (a 1:10 dilution of most household bleach).[2]
-
For high organic load liquid waste (e.g., containing cell culture media with serum): Add commercial bleach to achieve a final concentration of 1% sodium hypochlorite (a 1:5 dilution of most household bleach).[2]
-
Contact Time: Allow a minimum contact time of 30 minutes. Some guidelines recommend a longer period of up to 12 hours to ensure complete inactivation.[2]
-
Disposal: After the required contact time, the inactivated solution can typically be poured down the drain with copious amounts of water, in accordance with local regulations.
2. Trypsin Inhibitor Solutions:
In laboratory settings, especially in cell culture, specific trypsin inhibitors are used to neutralize trypsin activity. These can also be employed for waste disposal.
-
Application: Add a commercially available trypsin inhibitor solution to the waste in a quantity sufficient to neutralize the estimated amount of trypsin.[3][4][5] These solutions often contain proteins like soybean trypsin inhibitor.
-
Follow Manufacturer's Instructions: The specific concentration and required volume of the inhibitor will depend on the product and the concentration of trypsin in the waste.
-
Disposal: The resulting mixture should be disposed of as chemical waste, following institutional guidelines.
Physical Inactivation Methods
Physical methods utilize heat to denature the protein, rendering it inactive.
1. Autoclaving:
Autoclaving uses high-pressure steam to sterilize and inactivate biological materials.
-
Preparation: Place the liquid waste in an autoclavable, vented container. Do not seal the container tightly to avoid pressure buildup. Place the container in a secondary, leak-proof tray.
-
Autoclave Settings: A typical autoclave cycle for decontamination is at 121°C (250°F) and 15 psi for a minimum of 30-60 minutes .[6][7][8] The exact time may need to be adjusted based on the volume of the waste.
-
Validation: Use autoclave tape or biological indicators to confirm that the cycle has reached the appropriate temperature for the required duration.[9]
-
Disposal: After autoclaving and allowing the material to cool, the inactivated liquid can generally be disposed of down the drain.
2. Boiling:
For smaller volumes, boiling can be an effective method of inactivation.
-
Procedure: Heat the this compound waste solution to 100°C (212°F) and maintain this temperature for at least 10 minutes .
-
Disposal: After cooling, the inactivated solution can be disposed of according to institutional protocols.
Quantitative Data for Disposal Procedures
| Method | Reagent/Condition | Concentration/Setting | Contact Time | Application Notes |
| Chemical Inactivation | ||||
| Bleach (Low Organic Load) | Sodium Hypochlorite | 0.5% (1:10 dilution of household bleach) | Minimum 30 minutes | For waste with minimal protein content. |
| Bleach (High Organic Load) | Sodium Hypochlorite | 1% (1:5 dilution of household bleach) | Minimum 30 minutes | For waste containing serum or high protein concentrations. |
| Trypsin Inhibitors | Commercial Inhibitor Solution | Varies by product | Follow manufacturer's instructions | Effective for neutralizing active trypsin. |
| Physical Inactivation | ||||
| Autoclaving | Saturated Steam | 121°C (250°F) at 15 psi | Minimum 30-60 minutes | Ensure containers are vented. Time may vary with load size. |
| Boiling | Heat | 100°C (212°F) | Minimum 10 minutes | Suitable for small volumes of liquid waste. |
Experimental Protocols
Protocol 1: Bleach Inactivation of Liquid this compound Waste
-
Don PPE: Wear safety goggles, a lab coat, and gloves.
-
Quantify Waste: Determine the volume of the liquid waste to be inactivated.
-
Prepare Bleach Solution: In a well-ventilated area, prepare the appropriate dilution of bleach. For 1 liter of high-organic-load waste, add 200 mL of household bleach (assuming 5% sodium hypochlorite) to achieve a final 1% concentration.
-
Combine and Mix: Slowly add the bleach to the waste container. Gently swirl the container to ensure thorough mixing.
-
Inactivate: Allow the mixture to stand for a minimum of 30 minutes at room temperature.
-
Dispose: Pour the inactivated solution down the drain with a large amount of running water, as permitted by your institution's EHS guidelines.
Protocol 2: Autoclave Inactivation of this compound Waste
-
Don PPE: Wear heat-resistant gloves in addition to standard PPE when handling hot materials from the autoclave.
-
Prepare Waste: Fill an autoclavable container no more than two-thirds full with the liquid waste. Loosen the cap or use a vented closure.
-
Containment: Place the container in a secondary, autoclavable tray to contain any potential spills.
-
Load Autoclave: Place the tray in the autoclave. Ensure there is enough space for steam to circulate.
-
Run Cycle: Start the autoclave on a liquid cycle at 121°C and 15 psi for at least 30 minutes.
-
Cool and Dispose: Once the cycle is complete and the pressure has returned to zero, carefully open the autoclave. Allow the container to cool completely before handling. The sterilized liquid can then be disposed of according to institutional procedures.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and effective disposal of this compound waste, protecting both laboratory personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, regional, and national regulations.
References
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. atcc.org [atcc.org]
- 4. biopioneer.in [biopioneer.in]
- 5. ilexlife.com [ilexlife.com]
- 6. Autoclaves & Autoclave Waste Disposal – Environmental Safety and Health – UMBC [safety.umbc.edu]
- 7. twu.edu [twu.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. biosafety.utk.edu [biosafety.utk.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Trypsinogen 2
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Trypsinogen 2. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Essential Safety and Handling Protocols
Handling this compound, a precursor to the proteolytic enzyme trypsin, requires stringent safety measures to mitigate risks of skin, eye, and respiratory irritation, as well as potential allergic reactions. The following table summarizes the key hazards and the mandatory personal protective equipment (PPE) required.
| Hazard Category | Description | Required Personal Protective Equipment |
| Skin Irritation | Causes skin irritation upon contact.[1] | Hand Protection: Impervious gloves (e.g., nitrile) should be worn.[1] For extended contact, consider double-gloving. |
| Body Protection: A clean, buttoned lab coat is the minimum requirement.[2] Ensure it is changed immediately if contaminated.[1] | ||
| Serious Eye Irritation | Causes serious eye irritation.[1] | Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3] A face shield should be worn in addition to goggles when there is a splash hazard. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled, particularly as a dust or aerosol.[1] | Respiratory Protection: In case of inadequate ventilation or when handling the powder, wear respiratory protection.[1][3] A NIOSH-approved respirator is recommended. |
Procedural Workflow for Handling this compound
To ensure safe handling from receipt to disposal, the following step-by-step operational plan must be followed.
Pre-Handling and Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned procedures.
-
Gather PPE: Assemble all necessary PPE as outlined in the table above. Ensure all equipment is in good condition.
-
Emergency Equipment: Confirm the location and functionality of emergency eyewash stations and safety showers.[3]
-
Work Area Preparation: Whenever possible, handle solid this compound in a designated area, such as a chemical fume hood, to control dust.[1]
Handling Crystalline this compound
-
Weighing:
-
Perform weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the powder.
-
Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust.
-
-
Aliquoting:
-
If dividing the powder into smaller portions, do so in a controlled environment as described above.
-
Securely seal all containers with aliquoted material and label them clearly.
-
Preparation of this compound Solutions
-
Dissolving:
-
Add the pre-weighed this compound powder to the solvent slowly to avoid splashing.
-
Cap and seal the container before mixing or vortexing.
-
During Experimental Use
-
General Practices:
-
Always wear the required PPE.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[1]
-
Emergency and Disposal Plans
Spill and Exposure Procedures
-
Minor Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Gently collect the material into a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Notify your laboratory supervisor and the appropriate institutional safety office.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.[1]
-
Disposal Plan
-
Waste this compound:
-
Dispose of unused this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for chemical waste disposal.[1]
-
-
Deactivation (Optional, follow institutional guidelines):
-
Small volumes of enzyme solutions may be deactivated by treating with a 5% bleach solution for an extended period (e.g., 12-16 hours) before further dilution and disposal.[4] Always verify this procedure with your institution's safety office.
-
-
Containers:
-
Handle uncleaned containers as you would the product itself.[1]
-
Safe Handling Workflow Diagram
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
